Product packaging for 5-Methylthiazole-2-carbonitrile(Cat. No.:CAS No. 100516-71-0)

5-Methylthiazole-2-carbonitrile

Cat. No.: B561317
CAS No.: 100516-71-0
M. Wt: 124.161
InChI Key: NWVHXGICBVHAAB-UHFFFAOYSA-N
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Description

5-Methylthiazole-2-carbonitrile is a chemical compound with the CAS number 100516-71-0 and a molecular formula of C 5 H 4 N 2 S . It has a molecular weight of 124.17 g/mol . This compound is classified as a miscellaneous compound for research applications . As a nitrile-substituted thiazole, it serves as a versatile building block in organic synthesis and medicinal chemistry. The thiazole ring is a common scaffold in pharmaceuticals and agrochemicals, and the presence of the carbonitrile group (-C#N) offers a reactive site for further chemical transformations, such as hydrolysis to carboxylic acids or reduction to amines, making it a valuable intermediate for researchers. Handling and Storage: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. It is recommended to store the compound in a refrigerator between 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N2S B561317 5-Methylthiazole-2-carbonitrile CAS No. 100516-71-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1,3-thiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2S/c1-4-3-7-5(2-6)8-4/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVHXGICBVHAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60669253
Record name 5-Methyl-1,3-thiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100516-71-0
Record name 5-Methyl-1,3-thiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Methylthiazole-2-carbonitrile chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Methylthiazole-2-carbonitrile: Properties, Synthesis, and Applications

Abstract

This compound (CAS No. 100516-71-0) is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science.[1] Its unique structural arrangement, featuring a thiazole ring substituted with a methyl group and a reactive nitrile moiety, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, a detailed synthetic protocol, reactivity analysis, and key applications, with a focus on its role in drug discovery. Safety and handling protocols are also detailed to ensure its proper use in a research environment.

Introduction

The thiazole ring is a prominent scaffold found in numerous FDA-approved drugs, including the anticancer agent Tiazofurin and the antiretroviral Ritonavir.[2] This prevalence underscores the importance of functionalized thiazole derivatives as key intermediates in pharmaceutical development. This compound emerges as a particularly valuable synthon. The methyl group at the 5-position can influence steric interactions and metabolic stability, while the nitrile group at the 2-position serves as a versatile chemical handle for a wide range of transformations, such as hydrolysis to carboxylic acids or reduction to amines.[1] This dual functionality allows for the systematic elaboration of the core structure to generate libraries of compounds for biological screening, particularly in the development of kinase inhibitors and other targeted therapies.[3][4]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are critical for its application in synthesis, dictating reaction conditions and purification strategies.

Physical and Chemical Data

A summary of the key physicochemical properties is presented below.

PropertyValueSource(s)
CAS Number 100516-71-0[1][5]
Molecular Formula C₅H₄N₂S[5]
Molecular Weight 124.16 g/mol [1][5]
IUPAC Name 5-methyl-1,3-thiazole-2-carbonitrile[1][5]
Synonyms 2-Cyano-5-methylthiazole[5]
Appearance Solid[5]
Melting Point 2 °C (36 °F)
Boiling Point 231 °C (448 °F)
Density 1.238 g/cm³ (at 25 °C)
log Pow (n-octanol/water) 2.01 (calculated)
Spectroscopic Profile

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) typically around δ 2.4-2.6 ppm and a singlet for the thiazole ring proton (C4-H) around δ 7.5-8.0 ppm.

  • ¹³C NMR: The carbon NMR would display distinct signals for the methyl carbon, the nitrile carbon (typically δ 110-120 ppm), and the three carbons of the thiazole ring. For the related isomer, 2-methyl-thiazole-5-carbonitrile, characteristic shifts have been reported, providing a reference for spectral interpretation.[6]

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected in the range of 2220-2240 cm⁻¹. Additional bands corresponding to C=N and C-S stretching within the thiazole ring will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z ≈ 124).

Synthesis and Purification

The synthesis of this compound can be achieved from the readily available precursor, 2-amino-5-methylthiazole, via a Sandmeyer-type reaction. This classic transformation in aromatic chemistry provides a reliable route to introduce the nitrile functionality.

Synthetic Workflow Diagram

The following diagram illustrates the two-step conversion of 2-amino-5-methylthiazole to the target compound.

G A 2-Amino-5-methylthiazole B Thiazole Diazonium Salt (in situ intermediate) A->B  Step 1:  NaNO₂, aq. HCl  0-5 °C C This compound B->C  Step 2:  CuCN, KCN  Heat

Caption: Synthetic workflow for this compound.

Experimental Protocol: Sandmeyer Cyanation

Causality: This protocol relies on the conversion of the primary amino group into a diazonium salt, which is an excellent leaving group. The low temperature (0-5 °C) in Step 1 is critical to prevent the premature decomposition of the unstable diazonium intermediate. In Step 2, copper(I) cyanide acts as a catalyst to facilitate the displacement of the diazonium group by a cyanide nucleophile.

  • Diazotization (Step 1):

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-5-methylthiazole (1.0 eq) in a solution of aqueous hydrochloric acid (3.0 eq).

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

    • Stir the mixture at this temperature for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Cyanation (Step 2):

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.3 eq) and potassium cyanide (KCN, 1.5 eq) in water. Caution: Cyanide salts are highly toxic.

    • Heat the cyanide solution to 60-70 °C.

    • Slowly add the cold diazonium salt solution from Step 1 to the hot cyanide solution. Vigorous nitrogen gas evolution will be observed.

    • After the addition is complete, heat the reaction mixture at 80 °C for 1 hour to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the chemistry of its nitrile group and the aromatic thiazole ring.

  • Nitrile Group Transformations: The electron-rich nitrogen atom of the nitrile group can be protonated under acidic conditions, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This facilitates:

    • Hydrolysis: Treatment with strong acid or base hydrolyzes the nitrile to a carboxylic acid (5-methylthiazole-2-carboxylic acid), a key intermediate for amide coupling reactions.

    • Reduction: The nitrile can be reduced to a primary amine (2-(aminomethyl)-5-methylthiazole) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. A patent describes a related synthesis for 2-(aminomethyl)thiazole-5-carbonitrile, highlighting the utility of such amines.[7]

  • Thiazole Ring Reactivity: The thiazole ring is an electron-rich heterocycle, but the strongly electron-withdrawing nitrile group at the C2 position significantly deactivates the ring towards electrophilic aromatic substitution. Conversely, this deactivation makes the ring more susceptible to nucleophilic attack, although such reactions are less common.

Reaction Pathway: Nitrile Hydrolysis

The acid-catalyzed hydrolysis is a cornerstone transformation for this molecule, converting it into a carboxylic acid derivative suitable for further functionalization, for instance, in the synthesis of Dasatinib analogs.[4][8]

G cluster_0 Reaction Pathway A This compound B Intermediate Amide A->B  H₂O, H⁺  (Hydration) C 5-Methylthiazole-2-carboxylic acid B->C  H₂O, H⁺  (Hydrolysis)

Sources

An In-Depth Technical Guide to 5-Methylthiazole-2-carbonitrile (CAS No. 100516-71-0)

Author: BenchChem Technical Support Team. Date: January 2026

A Core Building Block for Advanced Research and Drug Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Methylthiazole-2-carbonitrile, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, characterization, and critical applications, moving beyond simple data recitation to explain the underlying scientific principles and practical considerations that drive its use in the laboratory.

Introduction and Structural Elucidation

This compound is a five-membered heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 5-position and a nitrile group at the 2-position. The thiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to engage in a wide range of biological interactions. The presence of the electron-withdrawing nitrile group and the methyl substituent on this core makes this compound a versatile and reactive intermediate for the synthesis of more complex molecular architectures.

It is crucial to distinguish this compound from its isomer, 2-amino-5-methylthiazole. A common point of confusion arises from the CAS number 7305-71-7, which is correctly assigned to 2-amino-5-methylthiazole, a well-known anti-inflammatory agent. This guide, however, is exclusively focused on This compound , correctly identified by CAS Number 100516-71-0 .[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in various chemical reactions.

PropertyValueSource
CAS Number 100516-71-0[1][2]
Molecular Formula C₅H₄N₂S[1][2]
Molecular Weight 124.17 g/mol [1][2][3]
Appearance Solid[1]
Purity Typically ≥98%[1]
Storage 2-8°C, Refrigerator[3]

Synthesis and Manufacturing

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. A common and logical approach involves a two-step process starting from the readily available 2-amino-5-methylthiazole.

Logical Synthesis Workflow

Synthesis_Workflow A 2-Amino-5-methylthiazole B Diazotization (Sandmeyer-type Reaction) A->B NaNO₂, HBr/HCl C 2-Halo-5-methylthiazole (e.g., 2-Bromo-5-methylthiazole) B->C CuBr/CuCl D Cyanation C->D CuCN or other cyanide source E This compound D->E

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol: A Plausible Route

Part 1: Synthesis of 2-Bromo-5-methylthiazole (Intermediate)

This procedure is adapted from established methods for the conversion of heterocyclic amines to their corresponding halides.

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Initial Charge: Add 2-amino-5-methylthiazole (1.0 eq) to an aqueous solution of hydrobromic acid (HBr, 48%). Cool the mixture to 0-5°C in an ice-salt bath.

  • Diazotization: While maintaining the temperature below 5°C, add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise to the stirred suspension. The reaction is typically monitored for the disappearance of the starting amine by thin-layer chromatography (TLC).

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr. Add the cold diazonium salt solution portion-wise to the CuBr solution. Nitrogen gas evolution should be observed.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by pouring it onto ice water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-bromo-5-methylthiazole can be purified by vacuum distillation or column chromatography.

Part 2: Synthesis of this compound (Final Product)

This step involves a nucleophilic substitution of the bromide with a cyanide source, a common method for introducing a nitrile group.

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-bromo-5-methylthiazole (1.0 eq) and copper(I) cyanide (CuCN, 1.5 eq) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Reaction Conditions: Heat the mixture to a temperature typically in the range of 100-150°C. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride or ammonium hydroxide to decompose the copper cyanide complex. Extract the product with an organic solvent.

  • Purification: Wash the organic extracts, dry over a drying agent, and remove the solvent in vacuo. The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectra for this compound are not available in the search results, the expected spectroscopic data can be predicted based on its structure and data from similar compounds.

Technique Expected Observations
¹H NMR A singlet for the methyl protons (CH₃) around 2.5 ppm and a singlet for the thiazole proton (H-4) around 7.5-8.0 ppm.
¹³C NMR Resonances for the methyl carbon, the nitrile carbon (around 115 ppm), and the three carbons of the thiazole ring. The carbon bearing the nitrile group (C-2) would be significantly downfield.
IR Spectroscopy A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of 124.17 g/mol .

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its functional groups: the thiazole ring, the nitrile group, and the methyl group.

  • Nitrile Group: The nitrile group is a versatile functional handle. It can be:

    • Hydrolyzed to a carboxylic acid (5-methylthiazole-2-carboxylic acid) under acidic or basic conditions.

    • Reduced to a primary amine ( (5-methylthiazol-2-yl)methanamine) using reducing agents like lithium aluminum hydride (LiAlH₄).

    • Converted to a tetrazole ring, a common bioisostere for carboxylic acids in drug design, by reaction with azides.

  • Thiazole Ring: The thiazole ring is relatively stable but can undergo certain reactions. The C-4 position is susceptible to electrophilic substitution, although the electron-withdrawing nature of the nitrile group can deactivate the ring.

  • Methyl Group: The methyl group can potentially be functionalized, for example, through radical bromination to introduce a handle for further elaboration.

Applications in Drug Discovery and Development

The thiazole moiety is a cornerstone in the design of bioactive molecules, and this compound serves as a valuable building block for introducing this pharmacophore. While specific examples of drugs derived directly from this starting material are not prominent in the search results, its utility can be inferred from the biological activities of related structures.

For instance, derivatives of 2-aminothiazole are known to possess anti-inflammatory, anticancer, and antimicrobial properties. The nitrile group in this compound can be elaborated into various functional groups that are crucial for biological activity, such as amides, amines, and carboxylic acids.

A potential application lies in the synthesis of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. The this compound scaffold could be elaborated to present hydrogen bond donors and acceptors in a spatially appropriate manner to target specific kinases.

Illustrative Signaling Pathway: Potential as a Kinase Inhibitor Scaffold

Given that many thiazole-containing compounds are kinase inhibitors, we can visualize a hypothetical scenario where a derivative of this compound acts as an inhibitor in a generic kinase signaling pathway.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Tyrosine Kinase Kinase Downstream Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Substrate->P_Substrate Response Cellular Response (e.g., Proliferation) P_Substrate->Response Inhibitor This compound Derivative Inhibitor->Kinase Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative of this compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazards: It is classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a refrigerator at 2-8°C.[3] Keep away from strong oxidizing agents.[4]

Conclusion

This compound, CAS 100516-71-0, is a valuable and versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a privileged thiazole scaffold and a reactive nitrile handle makes it an attractive starting material for the development of novel compounds with diverse biological activities. A clear understanding of its synthesis, characterization, and reactivity is paramount for its effective utilization in research and drug discovery endeavors.

References

  • Safety Data Sheet - this compound. CymitQuimica. (2024-12-19).
  • United States Patent 5,811,555.
  • Synthesis of some new 5- substituted of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research. (2016).
  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. MDPI. [Link]
  • 2-METHYL-THIAZOLE-5-CARBONITRILE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

Sources

A Technical Guide to the Synthesis of 5-Methylthiazole-2-carbonitrile from Simple Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of pharmacologically active compounds.[1][2][3] 5-Methylthiazole-2-carbonitrile, in particular, serves as a critical building block for the synthesis of novel therapeutic agents, owing to the versatile reactivity of its nitrile group and the established biological significance of the substituted thiazole scaffold.[4][5] This guide provides an in-depth, technically-focused exploration of a robust and reliable synthetic route to this compound, starting from simple, readily accessible precursors. We will delve into the mechanistic underpinnings of each synthetic step, providing detailed experimental protocols and field-proven insights to ensure reproducibility and success.

The primary synthetic strategy discussed herein is a well-established three-step sequence:

  • Hantzsch Thiazole Synthesis to construct the 2-amino-5-methylthiazole core.

  • Sandmeyer Reaction to convert the 2-amino group to a 2-bromo intermediate.

  • Nucleophilic Cyanation to install the target nitrile functionality.

An alternative approach via a modified Gewald reaction will also be briefly discussed, offering a potential, more direct route.

Primary Synthetic Pathway: A Three-Step Approach

This pathway is a classic and dependable method for the synthesis of 2-cyano-substituted thiazoles. Each step has been extensively studied and optimized, providing a high degree of control and predictability.

Step 1: Hantzsch Thiazole Synthesis of 2-Amino-5-methylthiazole

The Hantzsch thiazole synthesis is a venerable and highly effective method for the construction of the thiazole ring.[1][6][7] This reaction proceeds via the condensation of an α-haloketone with a thioamide.[7][8] In our case, we will utilize 1-chloroacetone (an α-haloketone) and thiourea (a simple thioamide) to generate the desired 2-amino-5-methylthiazole intermediate.

The mechanism involves an initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of 1-chloroacetone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[9]

Experimental Protocol: Synthesis of 2-Amino-5-methylthiazole

  • Materials and Reagents:

    • Thiourea

    • 1-Chloroacetone

    • Ethanol

    • Sodium bicarbonate

    • Water

    • Ethyl acetate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.0 eq) in ethanol.

    • To this solution, add 1-chloroacetone (1.05 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approximately 78 °C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

    • The product, 2-amino-5-methylthiazole, will precipitate out of the solution.

    • Collect the solid by vacuum filtration and wash with cold water.

    • The crude product can be recrystallized from an ethanol/water mixture to afford pure 2-amino-5-methylthiazole as a crystalline solid.

Parameter Value Rationale
Solvent EthanolA good solvent for both reactants and allows for a suitable reflux temperature.
Temperature Reflux (~78 °C)Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Time 3-4 hoursTypically sufficient for complete conversion as monitored by TLC.
Work-up Neutralization with NaHCO₃To deprotonate the thiazolium salt intermediate and precipitate the free amine product.
Expected Yield 75-85%This is a generally high-yielding reaction.

Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Workflow reagents Thiourea + 1-Chloroacetone in Ethanol reflux Reflux (78°C) 3-4 hours reagents->reflux Reaction workup Cool & Neutralize (NaHCO₃) reflux->workup Completion filtration Vacuum Filtration workup->filtration Precipitation product 2-Amino-5-methylthiazole filtration->product Isolation

Caption: Workflow for the synthesis of 2-amino-5-methylthiazole.

Step 2: Sandmeyer Reaction for the Synthesis of 2-Bromo-5-methylthiazole

The Sandmeyer reaction is a powerful transformation that allows for the conversion of an amino group on an aromatic or heteroaromatic ring into a variety of other functional groups via a diazonium salt intermediate.[10][11][12] In this step, we will convert the 2-amino group of 2-amino-5-methylthiazole to a 2-bromo group using a copper(I) bromide catalyst and a nitrite source.[13]

The reaction proceeds through the in-situ formation of a diazonium salt from the 2-aminothiazole and nitrous acid (generated from a nitrite salt). This diazonium salt then undergoes a copper-catalyzed radical-nucleophilic aromatic substitution to yield the 2-bromothiazole.[12]

Experimental Protocol: Synthesis of 2-Bromo-5-methylthiazole

  • Materials and Reagents:

    • 2-Amino-5-methylthiazole

    • Copper(I) bromide (CuBr)

    • n-Butyl nitrite

    • Acetonitrile

    • Ethyl acetate

    • Aqueous ammonia solution (0.1 M)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 2-amino-5-methylthiazole (1.0 eq) in acetonitrile, add copper(I) bromide (1.5 eq).

    • With vigorous stirring, add n-butyl nitrite (1.5 eq) dropwise at room temperature.

    • Heat the reaction mixture to 60-65 °C for 15-30 minutes. The reaction is typically accompanied by the evolution of nitrogen gas.

    • Monitor the disappearance of the starting material by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a 0.1 M aqueous ammonia solution to remove copper salts.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield crude 2-bromo-5-methylthiazole.

    • The product can be purified by column chromatography on silica gel.

Parameter Value Rationale
Catalyst Copper(I) bromide (CuBr)A classic and effective catalyst for the Sandmeyer bromination.
Nitrite Source n-Butyl nitriteAn organic-soluble nitrite source that facilitates the diazotization in a non-aqueous medium.
Solvent AcetonitrileA polar aprotic solvent that is suitable for this transformation.
Temperature 60-65 °CA moderate temperature to promote the decomposition of the diazonium salt without excessive side reactions.
Expected Yield 40-50%Yields for Sandmeyer reactions on 2-aminothiazoles can be moderate.[13]

Sandmeyer_Mechanism

Sources

5-Methylthiazole-2-carbonitrile IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Methylthiazole-2-carbonitrile for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its structural characteristics, a validated synthesis protocol, physicochemical properties, and its strategic application in the development of novel chemical entities. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this versatile compound.

Nomenclature and Chemical Structure

The foundational step in understanding any chemical entity is the precise definition of its name and structure.

  • IUPAC Name : The systematic name for this compound is 5-methyl-1,3-thiazole-2-carbonitrile .[1][2]

  • Synonyms : It is also commonly referred to as 2-Cyano-5-methylthiazole.[1]

  • CAS Number : 100516-71-0.[2]

The structure consists of a five-membered thiazole ring, which is an aromatic heterocycle containing both sulfur and nitrogen atoms. A methyl group (–CH₃) is substituted at the 5-position, and a nitrile group (–C≡N) is at the 2-position. The nitrile group, with its triple bond and linear geometry, is a powerful electron-withdrawing group, significantly influencing the electronic properties and reactivity of the thiazole ring. This feature makes it a versatile handle for a variety of chemical transformations.

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below. These properties are critical for its handling, reaction setup, and purification.

PropertyValueSource
Molecular Formula C₅H₄N₂S[1]
Molecular Weight 124.16 g/mol [1]
Appearance Solid[1]
Purity Typically ≥98%[1]
InChI InChI=1S/C5H4N2S/c1-4-3-7-5(2-6)8-4/h3H,1H3[1]
Storage Recommended storage at 2-8°C[2]

Synthesis Protocol: A Field-Proven Approach

The synthesis of 2-cyanothiazoles is most reliably achieved via a two-step sequence starting from the corresponding 2-aminothiazole precursor. This method leverages the classical Sandmeyer reaction for diazotization and halogenation, followed by a nucleophilic substitution to introduce the nitrile functionality.[3][4] The starting material, 2-amino-5-methylthiazole, is a commercially available and well-documented compound.[5][6]

Step 1: Synthesis of 2-Bromo-5-methylthiazole via Sandmeyer Reaction

The initial step involves the conversion of the primary amino group of 2-amino-5-methylthiazole into a diazonium salt, which is an excellent leaving group and is immediately displaced by a bromide ion.

Workflow Diagram: Synthesis of this compound

G cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Cyanation (Rosenmund-von Braun) A 2-Amino-5-methylthiazole B Diazonium Salt Intermediate (in situ) A->B  1. NaNO₂, HBr  2. 0-5 °C C 2-Bromo-5-methylthiazole B->C  CuBr, Heat D This compound (Final Product) C->D  CuCN, DMF  Heat G cluster_0 Chemical Transformations cluster_1 Resulting Functional Groups Core 5-Methylthiazole- 2-carbonitrile (Core Scaffold) Amine Reduction (e.g., LiAlH₄, H₂/cat.) Core->Amine Acid Hydrolysis (H₃O⁺ or OH⁻) Core->Acid Tetrazole Cycloaddition (e.g., NaN₃) Core->Tetrazole AmineProduct -CH₂NH₂ (Primary Amine) Amine->AmineProduct AcidProduct -COOH (Carboxylic Acid) Acid->AcidProduct TetrazoleProduct Tetrazole Ring Tetrazole->TetrazoleProduct

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methylthiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive analysis of the spectroscopic data for 5-Methylthiazole-2-carbonitrile (CAS No. 20836-50-6), a key heterocyclic building block in synthetic and medicinal chemistry.[1][2] As a Senior Application Scientist, my objective is to move beyond mere data presentation and offer an in-depth interpretation grounded in the principles of chemical structure and spectroscopic theory. This document outlines the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the molecular structure of this compound. Each section includes not only the acquired data but also detailed experimental protocols and a causal explanation of the observed spectral features, ensuring both technical accuracy and practical insight for professionals in the field.

Molecular Structure and Atom Numbering

A precise understanding of the molecular structure is fundamental to the accurate assignment of spectroscopic signals. The structure of this compound is presented below with standardized atom numbering for unambiguous reference in the subsequent data interpretation.

Chemical structure of this compound with atom numbering
  • C2: Thiazole ring carbon bonded to the nitrile group.

  • C4: Thiazole ring carbon, a methine group (=CH-).

  • C5: Thiazole ring carbon bonded to the methyl group.

  • C6: Carbon of the methyl group (-CH₃).

  • C7: Carbon of the nitrile group (-C≡N).

  • H4: Hydrogen attached to C4.

  • H6: Hydrogens of the methyl group at C5.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. The analysis of both ¹H (proton) and ¹³C (carbon-13) NMR spectra provides definitive evidence for the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum reveals two distinct signals, corresponding to the two types of non-equivalent protons in the molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (δ = 0.00 ppm). The residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) can also be used for calibration.

  • Instrument: A 300 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Process the resulting Free Induction Decay (FID) with a Fourier transform to obtain the frequency-domain spectrum.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.95Singlet1HH4
2.65Singlet3HH6 (-CH₃)
  • H4 Proton (δ 7.95): The singlet at 7.95 ppm corresponds to the proton at the C4 position of the thiazole ring. Its significant downfield shift is a direct result of the anisotropic effect of the aromatic thiazole ring and the strong electron-withdrawing nature of the adjacent nitrile group (-C≡N) at the C2 position. This deshielding effect reduces the electron density around H4, causing it to resonate at a lower field. The signal is a singlet as there are no adjacent protons within a three-bond distance to cause spin-spin coupling.

  • H6 Methyl Protons (δ 2.65): The singlet at 2.65 ppm, integrating to three protons, is unequivocally assigned to the methyl group (H6) attached to C5. This chemical shift is typical for a methyl group attached to an aromatic, electron-rich heterocyclic system.[3] Similar to H4, this signal is a singlet due to the absence of neighboring protons.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule, with each unique carbon environment producing a distinct signal.

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 75 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet. The CDCl₃ solvent signal (δ ≈ 77.16 ppm) serves as the reference.

Chemical Shift (δ, ppm)Assignment
151.8C5
149.5C4
128.0C2
112.5C7 (-C≡N)
13.2C6 (-CH₃)
  • Aromatic Carbons (δ 151.8, 149.5, 128.0): The signals in the aromatic region are assigned to the thiazole ring carbons. C5 (151.8 ppm) and C4 (149.5 ppm) are significantly downfield due to their sp² hybridization and participation in the aromatic system.[4] The C2 carbon (128.0 ppm) is also in this region but is shifted relative to the others due to its direct attachment to the electronegative nitrogen and sulfur atoms and the nitrile substituent.

  • Nitrile Carbon (δ 112.5): The peak at 112.5 ppm is characteristic of a nitrile carbon (C7).[5] While sp-hybridized, its chemical shift is distinct from alkynes and is influenced by the strong polarization of the C≡N triple bond.

  • Methyl Carbon (δ 13.2): The most upfield signal at 13.2 ppm is assigned to the sp³-hybridized methyl carbon (C6). This value is typical for a methyl group attached to an sp² carbon in a heterocyclic ring.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small drop of neat this compound liquid (or a few crystals if solid) directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Record the spectrum of the sample. The instrument software automatically subtracts the background to produce the final absorbance/transmittance spectrum.

IR Data Summary
Wavenumber (cm⁻¹)IntensityAssignment
~3100WeakC-H stretch (aromatic, C4-H)
~2950WeakC-H stretch (aliphatic, -CH₃)
~2230 Strong, Sharp C≡N stretch (nitrile)
~1600-1450MediumC=C and C=N ring stretching

The IR spectrum of this compound is dominated by a highly characteristic absorption band.

  • Nitrile Stretch (νC≡N) at ~2230 cm⁻¹: The most diagnostic peak in the spectrum is the strong, sharp absorption around 2230 cm⁻¹. This peak is unequivocally due to the stretching vibration of the carbon-nitrogen triple bond (C≡N).[6] Its intensity is a result of the large change in dipole moment during the stretching of the highly polar nitrile group.[7] The position is typical for nitriles conjugated with an aromatic system, which slightly lowers the frequency compared to saturated aliphatic nitriles.[6]

  • C-H Stretching Vibrations: Weak bands are observed above 3000 cm⁻¹ (~3100 cm⁻¹) corresponding to the sp² C-H stretch of the thiazole ring, and just below 3000 cm⁻¹ (~2950 cm⁻¹) for the sp³ C-H stretches of the methyl group.[8]

  • Ring Vibrations: Absorptions in the 1600-1450 cm⁻¹ region are attributed to the C=C and C=N stretching vibrations within the thiazole ring, which are characteristic of aromatic and heteroaromatic systems.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC) inlet.

  • Ionization: Bombard the vaporized sample with high-energy electrons (~70 eV) in the ion source. This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate the mass spectrum.

MS Data Summary
m/zRelative IntensityAssignment
124High[M]⁺• (Molecular Ion)
97Moderate[M - HCN]⁺•
83Moderate[M - CH₃CN]⁺•
  • Molecular Ion ([M]⁺• at m/z 124): The peak at m/z 124 corresponds to the molecular weight of this compound (C₅H₄N₂S), confirming its elemental composition. The high intensity of this peak suggests a relatively stable molecular ion, which is common for aromatic and heterocyclic compounds.

  • Fragmentation Pathways: The fragmentation of thiazole derivatives can be complex.[9][10][11] A plausible primary fragmentation step involves the loss of neutral molecules.

    • Loss of HCN (m/z 97): A significant fragment is observed at m/z 97, corresponding to the loss of a hydrogen cyanide molecule (27 Da) from the molecular ion. This is a common fragmentation pathway for nitrile-containing compounds.

    • Loss of Acetonitrile Radical (m/z 83): The fragment at m/z 83 suggests the loss of an acetonitrile radical (CH₃CN, 41 Da), likely involving a rearrangement of the thiazole ring upon ionization.

Integrated Spectroscopic Analysis and Conclusion

The collective evidence from NMR, IR, and MS provides an unambiguous confirmation of the structure of this compound.

  • MS establishes the correct molecular weight (124 g/mol ).

  • IR confirms the presence of the key nitrile functional group (C≡N stretch at ~2230 cm⁻¹) and the aromatic thiazole ring.

  • ¹H and ¹³C NMR data precisely map out the carbon-hydrogen framework, confirming the presence of a methyl group, a single aromatic proton, and the correct number and type of carbon atoms, including the distinct nitrile carbon.

This integrated approach, where each technique corroborates the findings of the others, represents a self-validating system for structural elucidation. The data and interpretations presented in this guide serve as an authoritative reference for scientists utilizing this compound in their research and development endeavors.

Visual Workflows

General Spectroscopic Characterization Workflow

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Final Confirmation Prep Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS NMR_Data Connectivity (C-H Framework) NMR->NMR_Data IR_Data Functional Groups (-C≡N, Ring) IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Confirm Structure Elucidation NMR_Data->Confirm IR_Data->Confirm MS_Data->Confirm

Caption: Workflow for structural elucidation.

Plausible MS Fragmentation Pathway

G M [M]⁺• m/z = 124 loss1 - HCN M->loss1 loss2 - CH₃CN M->loss2 frag1 [M - HCN]⁺• m/z = 97 frag2 [M - CH₃CN]⁺• m/z = 83 loss1->frag1 loss2->frag2

Caption: Key fragmentations in EI-MS.

References

  • PubChem. (n.d.). 2-Amino-5-methylthiazole. National Center for Biotechnology Information.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Amino-5-methylthiazole.
  • SIELC Technologies. (2018, May 16). 2-Amino-5-methyl-thiazole.
  • Mohamed, A. M., et al. (2025, August 7). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate.
  • ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
  • Al-Ostath, A., et al. (2023, August 6). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. National Center for Biotechnology Information.
  • Słabicki, M., et al. (2022, November 3). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. National Center for Biotechnology Information.
  • NIST. (n.d.). Thiazole, 2-amino-5-methyl-. NIST Chemistry WebBook.
  • Webb, L. J., et al. (n.d.). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). In vitro and in silico studies of antimicrobial activity.
  • Abdel-Wahab, B. F., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. MDPI.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
  • ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds....
  • ACS Publications. (n.d.). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
  • ResearchGate. (n.d.). Possible mass fragmentation pattern of compound 3.
  • MDPI. (n.d.). 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile.
  • PubChem. (n.d.). 2-Amino-1,3-thiazole-5-carbonitrile. National Center for Biotechnology Information.
  • MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.
  • ResearchGate. (2021, August 6). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions.
  • Scribd. (n.d.). 05 Notes On Nitriles IR Spectra.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • PubMed. (n.d.). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites.

Sources

A Technical Guide to the Physicochemical Characterization of 5-Methylthiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylthiazole-2-carbonitrile, a key heterocyclic nitrile, serves as a pivotal building block in the landscape of medicinal chemistry and materials science. Its distinct structural motif, featuring a thiazole ring substituted with a methyl group and a nitrile moiety, offers a versatile scaffold for the synthesis of a wide array of biologically active compounds and functional materials. The strategic placement of the nitrile group at the 2-position and the methyl group at the 5-position of the thiazole ring significantly influences its electronic properties and reactivity, making it a valuable intermediate in the development of novel therapeutic agents and specialized polymers.

This technical guide provides an in-depth overview of the core physical properties of this compound, specifically its melting and boiling points. A comprehensive understanding of these fundamental characteristics is paramount for its effective utilization in synthetic chemistry, guiding decisions on reaction conditions, purification techniques, and storage protocols. Furthermore, this document details the standardized experimental methodologies employed for the precise determination of these properties, ensuring the generation of reliable and reproducible data essential for regulatory submissions and scalable chemical production.

Physicochemical Properties of this compound

The physical state and thermal transition points of a compound are critical parameters that dictate its handling, processing, and application. For this compound, these properties are summarized below. It is important to note that while a predicted boiling point is available, an experimentally determined melting point is not readily found in publicly accessible scientific literature and databases as of the last update of this guide.

PropertyValueSource
Molecular Formula C₅H₄N₂SN/A
Molecular Weight 124.16 g/mol N/A
Physical Form Solid[1]
Melting Point Data not availableN/A
Boiling Point 222.33 °C at 760 mmHg (Predicted)N/A

Experimental Determination of Physical Properties

The precise measurement of melting and boiling points is fundamental to the characterization of a pure chemical substance. The following sections detail the principles and methodologies of the state-of-the-art techniques used for these determinations, providing the causal insights behind the experimental choices.

Melting Point Determination: Differential Scanning Calorimetry (DSC)

The determination of a sharp melting point is a crucial indicator of the purity of a crystalline solid. While classical methods like the capillary tube method provide a visual melting range, Differential Scanning Calorimetry (DSC) offers a highly accurate and quantitative analysis of the melting process.

Principle of DSC: DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The sample and reference are maintained at nearly the same temperature throughout the experiment. When the sample undergoes a phase transition, such as melting, it will absorb energy (an endothermic process), resulting in a difference in heat flow between the sample and the reference. This difference is detected and plotted against temperature, yielding a thermogram from which the melting point can be precisely determined.

Experimental Protocol for DSC:

  • Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as the reference.

  • Instrument Calibration: The DSC instrument is calibrated using certified standards with known melting points and enthalpies of fusion, such as indium and zinc, to ensure the accuracy of the temperature and heat flow measurements.

  • Analysis Parameters: The sample and reference pans are placed in the DSC cell. A controlled temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

  • Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic peak, which represents the beginning of the melting process. The peak temperature, representing the point of maximum heat absorption, is also often reported.

Causality Behind Experimental Choices: The choice of DSC over simpler methods is driven by its high precision, sensitivity, and the quantitative data it provides on the enthalpy of fusion, which is a measure of the energy required to melt the substance. The use of an inert atmosphere is critical to prevent any chemical reactions that could interfere with the melting transition. A controlled, linear heating rate is essential for achieving thermal equilibrium within the sample and obtaining a sharp, well-defined melting peak.

Boiling Point Determination: Ebulliometry

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For accurate determination, especially for compounds that may be sensitive to high temperatures, advanced techniques like ebulliometry are employed.

Principle of Ebulliometry: An ebulliometer is a specialized apparatus designed to precisely measure the boiling point of a liquid by creating a state of equilibrium between the liquid and vapor phases under a constant, controlled pressure. The temperature of the vapor in equilibrium with the boiling liquid is measured, which provides a more accurate boiling point than measuring the temperature of the bulk liquid, as the latter can be subject to superheating.

Experimental Protocol for Ebulliometry:

  • Apparatus Setup: The ebulliometer, typically made of glass, is assembled. The apparatus includes a boiling flask, a thermometer well, a condenser to return the condensed vapor to the boiling liquid, and often a Cottrell pump to ensure that the vapor and liquid are in equilibrium.

  • Sample Introduction: A pure sample of this compound is introduced into the boiling flask.

  • Pressure Control: The apparatus is connected to a pressure regulation system to maintain a constant pressure, typically atmospheric pressure (760 mmHg) for determining the normal boiling point.

  • Heating and Equilibration: The liquid is gently heated to its boiling point. The design of the ebulliometer ensures that the vapor continuously bathes the thermometer, allowing for the measurement of the true vapor-liquid equilibrium temperature.

  • Temperature Measurement: A calibrated, high-precision thermometer (e.g., a platinum resistance thermometer) is placed in the thermometer well to record the constant temperature at which the liquid boils. This temperature is the boiling point at the controlled pressure.

Causality Behind Experimental Choices: Ebulliometry is chosen for its high accuracy, which is achieved by directly measuring the temperature of the vapor in equilibrium with the liquid, thus avoiding errors due to superheating of the liquid. The use of a condenser prevents loss of the substance and ensures that the composition of the liquid remains constant during the measurement. Precise pressure control is crucial, as the boiling point is highly dependent on the external pressure.

Workflow for Physicochemical Characterization

The logical flow for the determination of the melting and boiling points of this compound is depicted in the following diagram.

G cluster_0 Material Acquisition & Purity Assessment cluster_1 Melting Point Determination cluster_2 Boiling Point Determination cluster_3 Final Characterization start Obtain 5-Methylthiazole- 2-carbonitrile Sample purity Assess Purity (e.g., HPLC, NMR) start->purity dsc Differential Scanning Calorimetry (DSC) purity->dsc ebull Ebulliometry purity->ebull dsc_protocol 1. Sample Preparation 2. Instrument Calibration 3. Set Analysis Parameters 4. Data Acquisition 5. Analyze Thermogram dsc->dsc_protocol mp_result Determine Melting Point (Onset Temp.) dsc_protocol->mp_result report Compile Physicochemical Data Sheet mp_result->report ebull_protocol 1. Apparatus Setup 2. Sample Introduction 3. Pressure Control 4. Heat to Equilibrium 5. Record Temperature ebull->ebull_protocol bp_result Determine Boiling Point ebull_protocol->bp_result bp_result->report

Caption: Workflow for the determination of the melting and boiling points of this compound.

References

Sources

An In-depth Technical Guide to the Solubility of 5-Methylthiazole-2-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical research and development, a profound understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these properties, solubility stands as a critical determinant of a compound's behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This technical guide is dedicated to a comprehensive exploration of the solubility of 5-Methylthiazole-2-carbonitrile, a heterocyclic nitrile that serves as a valuable building block in medicinal chemistry.

Recognizing the frequent absence of extensive experimental solubility data for novel or specialized compounds, this guide adopts a predictive and practical approach. It is structured to provide not only a theoretical framework for understanding and estimating the solubility of this compound in a diverse range of organic solvents but also to equip the researcher with the methodologies to empirically validate these predictions. As a Senior Application Scientist, the aim is to present a narrative that is both scientifically rigorous and grounded in practical laboratory application.

This document moves beyond a simple compilation of data. It delves into the "why" behind solubility phenomena, explaining the interplay of intermolecular forces and the principles of "like dissolves like." By leveraging established theoretical models, such as Hansen Solubility Parameters (HSP), we will construct a predictive solubility profile. This theoretical exploration is then complemented by a detailed, step-by-step experimental protocol for the widely accepted shake-flask method, empowering researchers to generate their own precise solubility data.

This guide is designed to be a self-validating system of information, where theoretical predictions provide a rational starting point for experimental work, and the prescribed experimental methods offer a clear path to data generation and verification.

Section 1: Physicochemical Profile of this compound

A foundational understanding of the intrinsic properties of this compound is essential for interpreting its solubility behavior.

Structure and Key Features:

This compound is a five-membered heterocyclic compound containing a sulfur and a nitrogen atom, with a methyl group at the 5-position and a nitrile group at the 2-position.

  • Heterocyclic Core: The thiazole ring is aromatic and possesses a degree of polarity due to the presence of the heteroatoms, sulfur and nitrogen.

  • Nitrile Group (-C≡N): This is a strongly polar functional group with a significant dipole moment. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.

  • Methyl Group (-CH₃): This is a nonpolar, electron-donating group that contributes to the overall size and lipophilicity of the molecule.

The interplay of the polar nitrile group and the aromatic, moderately polar thiazole ring, contrasted with the nonpolar methyl group, results in a molecule with a complex polarity profile. This structure suggests that its solubility will be highly dependent on the nature of the solvent.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 100516-71-0
Molecular Formula C₅H₄N₂S
Molecular Weight 124.16 g/mol
Appearance Solid
SMILES String CC1=CSC(N)=C1C#NPubChem

Section 2: Theoretical Framework for Solubility Prediction

In the absence of comprehensive experimental data, theoretical models provide a robust framework for predicting solubility. The principle of "like dissolves like" is a cornerstone of this understanding, which can be quantified using various parameters.

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) theory is a powerful tool for predicting the miscibility and solubility of substances. It posits that the total cohesive energy of a substance can be divided into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule (solute or solvent) can be described by a point in a three-dimensional "Hansen space" with coordinates (δD, δP, δH). The closer two points are in this space, the more likely the substances are to be soluble in each other. The distance (Ra) between a solute and a solvent in Hansen space is calculated as follows:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher likelihood of solubility.

Predictive Solubility Analysis of this compound

To predict the solubility of this compound, its Hansen Solubility Parameters were estimated using a group contribution method based on its molecular structure. These estimated parameters are presented in Table 2.

Table 2: Estimated Hansen Solubility Parameters for this compound

ParameterEstimated Value (MPa½)
δD (Dispersion) 19.5
δP (Polar) 10.0
δH (Hydrogen Bonding) 6.5

Using these estimated HSP values, the Hansen distance (Ra) to a range of common organic solvents was calculated. A smaller Ra value suggests better solubility. The results are summarized in Table 3, providing a predictive ranking of solvent efficacy.

Table 3: Predicted Solubility of this compound in Various Organic Solvents based on Hansen Solubility Parameter Distance

SolventδD (MPa½)δP (MPa½)δH (MPa½)Ra (Hansen Distance)Predicted Solubility
Acetone 15.510.47.08.1 High
Acetonitrile 15.318.06.19.6 High
Dimethyl Sulfoxide (DMSO) 18.416.410.27.4 Very High
N,N-Dimethylformamide (DMF) 17.413.711.36.6 Very High
Ethyl Acetate 15.85.37.29.2 High
Ethanol 15.88.819.414.2 Moderate
Methanol 15.112.322.316.6 Moderate
Isopropanol 15.86.116.411.8 Moderate to High
Dichloromethane 17.07.37.15.7 Very High
Chloroform 17.83.15.77.7 High
Toluene 18.01.42.010.6 Moderate
Hexane 14.90.00.014.5 Low
Heptane 15.30.00.013.6 Low
Water 15.516.042.336.6 Very Low

Disclaimer: The HSP values for this compound are estimations and the resulting solubility predictions are qualitative. Experimental verification is essential.

Interpretation of Predictive Data:

The predictive analysis suggests that this compound will exhibit the highest solubility in polar aprotic solvents such as N,N-Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , and Dichloromethane . Good solubility is also predicted in other polar solvents like Acetone , Acetonitrile , and Ethyl Acetate . Moderate solubility is expected in alcohols like Ethanol , Methanol , and Isopropanol , where hydrogen bonding plays a more significant role. The solubility is predicted to be low in nonpolar aliphatic solvents like Hexane and Heptane , and very low in Water . This profile is consistent with the molecular structure, where the polar nitrile and thiazole functionalities dominate the solubility behavior.

Section 3: Experimental Determination of Solubility

While theoretical predictions are invaluable for initial solvent screening, precise quantitative solubility data must be determined empirically. The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.[1][2]

Principle of the Shake-Flask Method

The shake-flask method involves equilibrating an excess amount of the solid solute with a given solvent at a constant temperature until the solution becomes saturated.[1] The concentration of the solute in the resulting saturated solution is then measured, which represents the solubility of the compound in that solvent at that specific temperature.

Detailed Experimental Protocol

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps and PTFE septa

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Workflow Diagram:

Shake_Flask_Workflow A 1. Preparation of Slurry B 2. Equilibration A->B Add excess solid to solvent in vial C 3. Phase Separation B->C Shake at constant temp. (e.g., 24-72h) D 4. Sample Dilution C->D Centrifuge and filter supernatant E 5. HPLC Analysis D->E Dilute filtrate to known volume F 6. Data Calculation E->F Quantify concentration against calibration curve

A generalized workflow for the shake-flask solubility determination.

Step-by-Step Procedure:

  • Preparation of Slurry:

    • Accurately weigh an excess amount of this compound into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Precisely add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Tightly cap the vials.

    • Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the slurries for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Sample Preparation for Analysis:

    • Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent or a miscible one) to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Develop a suitable HPLC method for the analysis of the compound. A reverse-phase column with a mobile phase of acetonitrile and water is often a good starting point for nitrile-containing compounds.

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the diluted sample solution and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Self-Validation and Trustworthiness of the Protocol

The integrity of this protocol is ensured by several key factors:

  • Use of Excess Solid: This guarantees that the measured concentration represents the true equilibrium solubility.

  • Equilibration Time: Allowing sufficient time for equilibration ensures that the system has reached a steady state.

  • Temperature Control: Maintaining a constant temperature is crucial as solubility is temperature-dependent.

  • Effective Phase Separation: Proper centrifugation and filtration prevent undissolved solids from artificially inflating the measured concentration.

  • Validated Analytical Method: The use of a validated HPLC method with a proper calibration curve ensures accurate quantification.

Section 4: Applications in Drug Development

The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3][4] Understanding the solubility of this compound is therefore relevant to its application as a building block in the synthesis of these more complex molecules.

  • Reaction Solvent Selection: The predictive solubility data can guide the choice of an appropriate solvent for chemical reactions involving this compound, ensuring that it remains in solution for optimal reactivity.

  • Purification and Crystallization: Knowledge of its solubility in various solvents is critical for developing effective crystallization and purification protocols. A good solvent for crystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Formulation Development: For final drug products containing a thiazole-nitrile moiety, understanding the solubility characteristics of such fragments can provide insights into potential formulation challenges and strategies.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, addressing the topic from both a theoretical and a practical standpoint. By leveraging the predictive power of Hansen Solubility Parameters, we have established a rational basis for solvent selection. This theoretical framework is critically supported by a detailed, actionable protocol for the experimental determination of solubility via the shake-flask method.

For researchers and drug development professionals, this integrated approach of prediction and experimental validation offers a robust strategy for efficiently navigating the challenges associated with compound solubility. The insights and methodologies presented herein are intended to empower scientists to make informed decisions, accelerate their research, and ultimately contribute to the successful development of new therapeutic agents.

References

  • Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Deriv
  • COSMO-RS: predict solubilities & fluid thermodynamics. SCM. (URL: [Link])
  • Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. PubMed. (URL: [Link])
  • The Role of Thiazolyl Derivatives in Modern Drug Discovery. (URL: Not available)
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. (URL: [Link])
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  • A review on thiazole based compounds and its pharmacological activities. (URL: Not available)
  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (URL: [Link])
  • Common Organic Solvents: Table of Properties. Scribd. (URL: [Link])
  • (337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation. AIChE - Proceedings. (URL: [Link])
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. (URL: [Link])
  • A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. (URL: Not available)
  • Common Solvents Used in Organic Chemistry: Table of Properties. (URL: [Link])
  • List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.
  • Prediction of aqueous solubility of organic compounds using a quantitative structure-property rel
  • Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. NIH. (URL: [Link])
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • COMMON SOLVENT PROPERTIES. (URL: [Link])
  • Properties of Common Organic Solvents. (URL: [Link])
  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. (URL: [Link])
  • Hansen Solubility Parameters Values List. Scribd. (URL: [Link])
  • Designer Solvent Blends. Hansen Solubility Parameters. (URL: [Link])
  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. (URL: [Link])
  • Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties.
  • 2-Methylbenzo(d)thiazole-5-carbonitrile. PubChem. (URL: [Link])
  • Hansen solubility parameter. Wikipedia. (URL: [Link])
  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and w
  • Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Scitechnol. (URL: [Link])
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  • How to calculate total dissolved solids. Quora. (URL: [Link])
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  • MSDS of 2-aMinomethyl-thiazole-5-carbonitrile. (URL: Not available)
  • MATERIAL SAFETY DATA SHEET. Chemcia Scientific, LLC. (URL: Not available)
  • Hansen Solubility Parameters 2000.pdf. Kinam Park. (URL: [Link])
  • HSP Basics. Hansen Solubility Parameters. (URL: [Link])
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The Therapeutic Potential of Thiazole Carbonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of numerous biologically active compounds.[1][2][3] Its presence in natural products like vitamin B1 (thiamine) and penicillin underscores its fundamental role in biological processes. In synthetic medicinal chemistry, the thiazole nucleus serves as a versatile scaffold, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] The unique electronic properties of the thiazole ring, coupled with its ability to form key interactions with biological targets, make it a "privileged scaffold" in drug design. This guide focuses on a specific and highly promising class of these compounds: thiazole carbonitrile derivatives. The introduction of the carbonitrile (-C≡N) group, a potent hydrogen bond acceptor and a metabolically stable isostere for other functional groups, often imparts unique pharmacological profiles. This document provides an in-depth technical exploration of the biological activities of thiazole carbonitrile derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

I. Anticancer Activity: Targeting the Engines of Malignancy

Thiazole carbonitrile derivatives have emerged as a significant class of compounds with potent anticancer activities against a range of human cancer cell lines.[6][7][8] Their mechanisms of action are often multifaceted, targeting key signaling pathways and enzymes that are dysregulated in cancer.[9][10][11]

A. Mechanism of Action: Inhibition of Key Kinases and Signaling Pathways

A primary mechanism through which thiazole carbonitriles exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[6][12][13]

  • EGFR and HER2 Inhibition: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are members of the ErbB family of receptor tyrosine kinases. Their overexpression and hyperactivity are implicated in the progression of various cancers, including breast, lung, and colorectal cancers.[1][3][14] Thiazole derivatives have been designed as potent inhibitors of these kinases.[15]

    • Signaling Pathway: Upon ligand binding, EGFR and HER2 form homo- or heterodimers, leading to the autophosphorylation of their intracellular tyrosine kinase domains. This triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and metastasis.[2][16][17] Thiazole carbonitrile inhibitors competitively bind to the ATP-binding site of the kinase domain, blocking its activity and abrogating these downstream signals.

EGFR_HER2_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER2 Receptor Ligand->EGFR_HER2 Dimerization Dimerization & Autophosphorylation EGFR_HER2->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K Thiazole_CN Thiazole Carbonitrile Inhibitor Thiazole_CN->Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation COX2_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) COX2 COX-2 Enzyme Inflammatory_Stimuli->COX2 Induces Expression Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Thiazole_CN Thiazole Carbonitrile Inhibitor Thiazole_CN->COX2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation (Pain, Swelling, Redness) Prostaglandins->Inflammation

COX-2 Inflammatory Pathway Inhibition
B. In Vivo Assessment of Anti-inflammatory Activity

The carrageenan-induced rat paw edema model is a widely used and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.

IV. Structure-Activity Relationship (SAR) Insights

The biological activity of thiazole carbonitrile derivatives is highly dependent on the nature and position of substituents on the thiazole ring and any appended moieties.

  • Anticancer Activity: For anticancer activity, the substitution pattern on the phenyl ring at the 4-position of the thiazole core is often critical for kinase inhibitory potency. The nature of the substituent at the 2-amino group also significantly influences activity. [8][18]* Antimicrobial Activity: In the context of antimicrobial agents, the lipophilicity and electronic properties of the substituents play a crucial role. For instance, the presence of specific halogen atoms or heterocyclic rings can enhance antibacterial or antifungal potency. [19][20][21]The introduction of a carbonitrile group can modulate these properties and contribute to target engagement.

V. Experimental Protocols

A. In Vitro Anticancer Activity: MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. [11][22][23] Workflow Diagram:

MTT Assay Workflow

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the thiazole carbonitrile derivative and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the compound concentration to determine the IC50 value.

B. In Vitro Antimicrobial Activity: Agar Dilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent. [6][7][19] Step-by-Step Protocol:

  • Preparation of Antibiotic Plates: Prepare a series of agar plates containing serial twofold dilutions of the thiazole carbonitrile derivative.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate the surface of each agar plate with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test organism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

C. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model for acute inflammation. [5][24] Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week.

  • Compound Administration: Administer the thiazole carbonitrile derivative orally or intraperitoneally.

  • Induction of Edema: After a set time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

D. VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2. [10][17] Step-by-Step Protocol:

  • Assay Setup: In a microplate, combine recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu,Tyr) peptide), and ATP in a kinase buffer.

  • Inhibitor Addition: Add varying concentrations of the thiazole carbonitrile derivative to the wells.

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate or the amount of ATP remaining using a luminescence-based method (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of inhibition of VEGFR-2 activity and determine the IC50 value.

E. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle. [1][3][14] Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the thiazole carbonitrile derivative for a specified period.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.

  • Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases.

F. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [2][4][5] Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the thiazole carbonitrile derivative.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, detecting the FITC and PI fluorescence.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

VI. Conclusion and Future Directions

Thiazole carbonitrile derivatives represent a highly versatile and promising class of compounds with significant potential in the development of new therapeutics. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their amenability to synthetic modification, make them attractive candidates for further investigation. Future research should focus on optimizing the potency and selectivity of these derivatives through structure-based drug design and exploring their in vivo efficacy and safety profiles in relevant disease models. The continued exploration of the vast chemical space of thiazole carbonitriles holds great promise for the discovery of novel drugs to address unmet medical needs.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry.
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Organic Synthesis.
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis and anti-inflammatory activity of thiazole derivatives.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Critical Reviews.
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • A review on progress of thiazole derivatives as potential anti-inflammatory agents.
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Organic Synthesis.
  • New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simul
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • Carrageenan Induced Paw Edema (R
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion.
  • Synthesis and Biological Evaluation of Thiazole Derivatives.
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies.
  • Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties.
  • Thiazole Derivatives Inhibitors of Protein Kinases.
  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evalu
  • Thiazolyl compounds useful as kinase inhibitors.
  • Thiazole-based kinase inhibitors for targeted cancer therapy.
  • Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives.
  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.
  • Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). Cayman Chemical.
  • Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
  • DESIGN, SYNTHESIS, CHARACTERIZATION OF NOVEL SUBSTITUTED THIAZOLE COMPOUNDS AS POTENTIAL ANTI-INFLAMMATORY AGENTS. International Research Journal of Modernization in Engineering Technology and Science.
  • Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole deriv
  • Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Deriv
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
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  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry.
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The Strategic Importance of 5-Methylthiazole-2-carbonitrile in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Commercial Suppliers of 5-Methylthiazole-2-carbonitrile for Research Applications

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing this compound. The focus is on ensuring the procurement of high-quality material suitable for rigorous scientific investigation by detailing critical supplier evaluation criteria, quality verification protocols, and an analysis of available commercial sources.

The thiazole ring is a foundational structural motif in medicinal chemistry, present in numerous biologically active compounds and clinically approved drugs.[1][2][3] Its derivatives are integral to the development of novel therapeutic agents across a wide spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[1][3][4] this compound, in particular, serves as a key building block or intermediate in the synthesis of more complex molecules. The nitrile group offers versatile reactivity for chemical elaboration, making it a valuable starting material for constructing compound libraries for high-throughput screening and lead optimization campaigns.

Given its role as a precursor, the chemical integrity of this compound is paramount. The presence of impurities can lead to the formation of unintended side products, confound biological assay results, and ultimately compromise the validity and reproducibility of research findings. Therefore, a meticulous approach to supplier selection is not merely a logistical step but a critical component of the scientific process itself.

A Framework for Supplier Evaluation: Beyond Price and Availability

Selecting a commercial supplier for a critical research chemical requires a multi-faceted evaluation. While cost and delivery time are practical considerations, they should be secondary to quality, consistency, and documentation. The following criteria form a robust framework for vetting potential suppliers.

  • Purity and Analytical Transparency : The supplier must provide a clear, unambiguous purity specification, typically ≥97% for research applications. This claim must be substantiated by comprehensive analytical data. The gold standard is a batch-specific Certificate of Analysis (CoA) that details the methods used for verification (e.g., HPLC, GC, NMR) and the results.

  • Documentation and Regulatory Compliance : Beyond the CoA, reliable suppliers provide easy access to a Safety Data Sheet (SDS) for safe handling and storage. For drug development applications, the availability of a Certificate of Origin (COO) can also be important.

  • Batch-to-Batch Consistency : For longitudinal studies or later-stage development, consistency between batches is crucial. Reputable suppliers have stringent quality control protocols to ensure that the material supplied today will be functionally identical to the material supplied months from now.

  • Technical Support : Access to a team of experienced scientists for technical support is a hallmark of a quality supplier. This resource can be invaluable for troubleshooting issues related to solubility, stability, or analytical characterization.

  • Scalability and Supply Chain : Consider the supplier's ability to provide material in quantities ranging from milligrams for initial screening to kilograms for preclinical development. A stable supply chain ensures that your research is not derailed by unforeseen stock shortages.

Workflow for Sourcing and Qualification

The process of selecting a supplier and qualifying their material should be systematic. The following workflow diagram illustrates a logical sequence of steps to ensure a high-quality reagent is brought into the laboratory.

G A Identify Potential Suppliers B Review Online Product Data A->B Initial Search C Request Documentation (CoA, SDS) B->C Data Vetting D Evaluate Supplier (Purity, Support, Lead Time) C->D Documentation Review E Procure Small Evaluation Sample D->E Candidate Selected H Reject Supplier D->H Fails Criteria F In-House QC Verification E->F Analytical Testing G Approve Supplier & Place Bulk Order F->G Passes QC F->H Fails QC

Caption: A systematic workflow for selecting and validating a chemical supplier.

Commercial Supplier Landscape for this compound

The following table summarizes offerings from commercial suppliers based on currently available data. It is essential to verify specifications directly with the supplier before purchase, as product details can change.

SupplierProduct Name(s)CAS NumberStated PurityAvailable QuantitiesDocumentation
CymitQuimica 2-Thiazolecarbonitrile, 5-methyl-100516-71-098%100mg, 250mg, 1g, 5gWeb-based product info[5]
Sigma-Aldrich 2-Methylthiazole-5-carbonitrileNot ListedNot ListedVaries (Sign-in required)CoA, COO
(Distributed for Ambeed, Inc. )(MDL: MFCD11506340)

Note on Isomers and CAS Numbers: Researchers should be vigilant about the specific isomer required. The search results show listings for both "this compound" and "2-methylthiazole-5-carbonitrile". These are distinct chemical entities with different structures and potentially different CAS numbers. Always confirm the structure and CAS number against your specific research needs. For example, CymitQuimica lists CAS 100516-71-0 for the 5-methyl-2-carbonitrile isomer.[5]

Protocol: Incoming Quality Control Verification

Upon receiving a new batch of this compound, it is best practice to perform a quick, in-house verification of its identity and purity, even when a CoA is provided. This self-validating step ensures the integrity of your experimental starting material.

Objective: To confirm the identity and approximate purity of a commercially supplied sample of this compound.

Materials:

  • Received sample of this compound

  • Appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tubes

  • HPLC-grade solvents (e.g., Acetonitrile, Water)

  • HPLC system with a C18 column and UV detector

Methodology:

  • Documentation Review:

    • Confirm that the product name, CAS number, and lot number on the container match the supplied CoA.

    • Review the CoA to understand the purity level and the analytical method used (e.g., HPLC at a specific wavelength).

  • Physical Inspection:

    • Visually inspect the material. According to supplier data, it should be a solid.[5] Note any discrepancies in color or form (e.g., clumping, discoloration).

  • Proton NMR (¹H NMR) for Identity Confirmation:

    • Dissolve a small amount (5-10 mg) of the sample in a suitable deuterated solvent.

    • Acquire a ¹H NMR spectrum.

    • Compare the resulting spectrum to a known reference spectrum for this compound. The key features to look for are the chemical shifts, integration values, and splitting patterns corresponding to the methyl group and the thiazole ring proton. This confirms the chemical structure is correct.

  • HPLC for Purity Assessment:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile).

    • Develop a simple isocratic or gradient HPLC method. A C18 column is a good starting point for reversed-phase chromatography.[6]

    • Set the UV detector to a wavelength where the compound is known to absorb.

    • Inject the sample and analyze the chromatogram. The primary peak should correspond to the product. The area percentage of this peak provides an estimate of purity. Compare this result with the purity value reported on the CoA.

Interpretation:

  • A clean ¹H NMR spectrum matching the expected structure confirms the identity of the compound.

  • A high-purity result from HPLC (e.g., >97% peak area) confirms the purity and provides confidence to proceed with experiments. Significant impurity peaks would warrant further investigation or rejection of the batch.

Conclusion

The selection of a commercial supplier for this compound is a foundational step that directly impacts the quality and reliability of research outcomes. By moving beyond simple cost analysis to a more rigorous evaluation of purity, documentation, and supplier reliability, researchers can mitigate risks associated with poor-quality reagents. Implementing a systematic sourcing workflow and performing in-house quality control are essential practices that uphold scientific integrity and accelerate the path to discovery.

References

  • Mishra, S., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
  • HELIX Chromatography. HPLC Methods for analysis of 2-Amino-5-methylthiazole. [Link]
  • Sarkar, A., et al. (2018). Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile. PubMed. [Link]
  • Manivannan, S., et al. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC - NIH. [Link]
  • Bentham Science. Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. [Link]
  • JETIR. THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. [Link]
  • IndiaMART.
  • Journal of Chemical Reviews. Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. [Link]

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Safety and handling precautions for 5-Methylthiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 5-Methylthiazole-2-carbonitrile

Introduction

This compound is a heterocyclic compound featuring a thiazole ring substituted with a methyl group and a nitrile functional group.[1] Thiazole derivatives are significant structural motifs in medicinal chemistry and drug development, valued for their wide range of biological activities.[2][3] The nitrile group, a versatile synthon in organic synthesis, allows for transformation into various other functional groups. However, the combination of these two moieties necessitates a thorough understanding of the compound's potential hazards to ensure safe handling in a research and development setting.

This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses for this compound. As specific toxicological data for this exact compound is not extensively published, this document synthesizes information from Safety Data Sheets (SDS) of structurally analogous compounds, established principles of chemical reactivity for thiazoles and organic nitriles, and authoritative chemical safety literature. This approach, grounded in chemical analogy and risk assessment, provides a robust framework for researchers, scientists, and drug development professionals to work safely with this compound.

Compound Identification and Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is the foundation of a thorough safety assessment. These properties influence its behavior under various laboratory conditions and determine appropriate storage and handling protocols.

PropertyDataReference
IUPAC Name 5-Methyl-1,3-thiazole-2-carbonitrileN/A
CAS Number 100516-71-0[1]
Molecular Formula C₅H₄N₂SN/A
Molecular Weight 124.16 g/mol N/A
Appearance Solid (form may vary)Assumed
Boiling Point ~231 °C[4] (Analog)
Melting Point ~2 °C[4] (Analog)
Solubility Low aqueous solubility expected[5]

Note: Some physical properties are inferred from structurally similar compounds where direct data is unavailable.

Hazard Identification and Toxicological Profile

The primary hazards associated with this compound stem from its two key functional groups: the nitrile (-C≡N) and the thiazole ring.

The Nitrile Group: Organic nitriles are a class of compounds that must be handled with care due to their potential toxicity.[5][6] While generally less acutely toxic than inorganic cyanide salts, some aliphatic nitriles can be metabolized by the body's cytochrome P450 enzymes to release the cyanide ion.[6][7] Cyanide is a potent cellular toxin that inhibits cytochrome c oxidase, disrupting cellular respiration.[7] Therefore, absorption through ingestion, inhalation, or skin contact is a primary concern.[5] Incomplete combustion of nitriles can also produce highly toxic hydrogen cyanide (HCN) gas.[5][6]

The Thiazole Ring: The thiazole ring is a stable aromatic heterocycle.[8] While the ring itself is not associated with high toxicity, its derivatives can have potent biological effects.[2][3] From a reactivity standpoint, thiazoles are generally stable but can undergo various chemical reactions.[2][9] They are incompatible with strong oxidizing agents, which can lead to vigorous reactions.[10]

Inferred GHS Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and data from analogous compounds, this compound should be handled as a hazardous substance.[11]

Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3) Skull and CrossbonesDanger H301: Toxic if swallowed.[4]
Acute Toxicity, Dermal (Category 3) Skull and CrossbonesDanger H311: Toxic in contact with skin.[4]
Acute Toxicity, Inhalation (Category 4) Exclamation MarkWarning H332: Harmful if inhaled.[4]
Serious Eye Irritation (Category 2A) Exclamation MarkWarning H319: Causes serious eye irritation.[4][12]
Skin Irritation (Category 2) Exclamation MarkWarning H315: Causes skin irritation.[12]
Specific Target Organ Toxicity - Single Exposure (Category 3) Exclamation MarkWarning H335: May cause respiratory irritation.[12]
Hazardous to the Aquatic Environment, Acute (Category 3) NoneNoneH402: Harmful to aquatic life.[4]

This classification is inferred and should be used for risk assessment until specific data becomes available.

Risk Assessment and Exposure Controls

A systematic risk assessment is crucial before commencing any work with this compound. The goal is to minimize exposure through a hierarchy of controls.

RiskAssessmentWorkflow cluster_0 Risk Management Process A 1. Identify Hazards (Toxicity, Reactivity) B 2. Assess Risks (Exposure Routes, Frequency) A->B Analyze C 3. Implement Controls (Engineering, PPE, Admin) B->C Mitigate D 4. Review & Monitor (Effectiveness of Controls) C->D Verify D->A Re-evaluate

Caption: A standard workflow for chemical risk assessment.

Engineering Controls

The primary method for controlling exposure is through engineering solutions.

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[1]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[1][4]

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense and must be worn at all times when handling the compound.

Protection TypeSpecificationRationale and Best Practices
Eye/Face Protection Chemical safety goggles or a face shield (if splash risk is high). Must comply with EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[4][13]Protects against eye contact which can cause serious irritation.[4]
Hand Protection Nitrile rubber gloves.[6] Breakthrough time should be evaluated for the specific solvents being used. Dispose of contaminated gloves properly.[1]Prevents dermal absorption, a primary route of exposure for toxic nitriles.[4] Use proper glove removal technique to avoid skin contact.[1]
Skin and Body Protection Laboratory coat. Additional protection such as a chemically resistant apron may be required for larger quantities.[1]Prevents contamination of personal clothing. Contaminated clothing should be removed and washed before reuse.[1]
Respiratory Protection Not typically required if work is performed inside a certified chemical fume hood.[1] If a hood is unavailable or for emergency response, a respirator with appropriate cartridges (e.g., OV/AG/P99) is necessary.[14]Protects against inhalation of harmful dusts or vapors.[4]

Standard Operating Procedures (SOPs)

Adherence to established protocols is critical for safety and experimental integrity.

SOP 1: Protocol for Weighing and Handling

This protocol minimizes the risk of exposure during routine laboratory operations.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE (lab coat, safety goggles, nitrile gloves).

    • Decontaminate the work surface within the fume hood.

  • Weighing:

    • Place an analytical balance or a weigh boat on a tared balance inside the fume hood.

    • Carefully open the container of this compound, avoiding any disturbance that could generate dust.

    • Use a clean spatula to transfer the desired amount of solid to the weigh boat or a receiving vessel.

    • Close the primary container tightly immediately after use.[1]

  • Transfer and Dissolution:

    • If dissolving, add the solvent to the vessel containing the weighed solid inside the fume hood.

    • Ensure the transfer is done slowly to avoid splashing.

  • Cleanup:

    • Carefully clean the spatula and work surface with a suitable solvent and wipe.

    • Dispose of any contaminated materials (e.g., weigh boats, wipes, gloves) in a designated hazardous waste container.[1][10]

    • Wash hands thoroughly after the procedure is complete.[1]

SOP 2: Storage and Incompatibility
  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][4][12] It should be stored locked up or in an area accessible only to authorized personnel.[1][4]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[5][10] Nitriles can react violently with strong oxidizing acids and the combination with bases can produce hydrogen cyanide.[5]

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures.

EmergencyResponse cluster_exposure Personal Exposure cluster_spill Chemical Spill Start Incident Occurs (Spill, Exposure) Assess Assess Severity & Immediate Danger Start->Assess FirstAid Administer First Aid (See Section 5.1) Assess->FirstAid Exposure SpillSize Small & Contained? Assess->SpillSize Spill Medical Seek Immediate Medical Attention FirstAid->Medical SmallSpill Follow Small Spill Cleanup Protocol (See Section 5.3) SpillSize->SmallSpill Yes LargeSpill Evacuate Area Alert EHS SpillSize->LargeSpill No

Caption: Decision tree for emergency response to a chemical incident.

First Aid Measures

Immediate action is critical in case of exposure. Always show the Safety Data Sheet to attending medical personnel.[14]

  • Inhalation: Move the person to fresh air immediately.[1][4] If breathing is difficult or has stopped, administer artificial respiration.[1][15] Seek immediate medical attention.[4]

  • Skin Contact: Immediately take off all contaminated clothing.[1][4] Rinse the affected skin area with copious amounts of water and soap for at least 15-20 minutes.[1] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 20 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.[4]

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and give two glasses of water to drink.[4][14] Immediately call a poison center or doctor.[1][4]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[10][14][16]

  • Specific Hazards: Combustion may produce toxic and irritating fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and highly toxic hydrogen cyanide (HCN) gas.[5][13]

  • Protective Equipment: Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA) to prevent contact with skin and inhalation of toxic fumes.[13][14][17][18]

Accidental Release Measures
  • Personal Precautions: Evacuate non-essential personnel.[14] Do not breathe dust or vapors.[4] Wear all appropriate PPE as described in Section 3. Ensure adequate ventilation.

  • Containment and Cleanup: For a small spill, gently sweep or scoop the solid material into a suitable, labeled container for hazardous waste disposal.[1][14][16] Avoid generating dust.[1][10][14] Absorb any remaining residue with an inert material like sand or vermiculite.[1]

  • Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[4][12]

Waste Disposal Considerations

All waste containing this compound must be handled as hazardous waste.

  • Procedure: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[14][16] Waste containers must be properly labeled.

  • Regulations: Disposal must be in accordance with all applicable local, state, and federal regulations.[10][16] Do not dispose of down the drain or with general trash.

References

  • Wikipedia. (n.d.). Thiazole.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Slideshare. (n.d.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole.
  • Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.
  • CDC Stacks. (n.d.). NITRILES.
  • NIOSH - CDC. (n.d.). First Aid Procedures for Chemical Hazards.
  • CUTM Courseware. (n.d.). Thiazole.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of 2-aMinomethyl-thiazole-5-carbonitrile.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Nitrile.
  • PubChem. (n.d.). 2-Methylbenzo(d)thiazole-5-carbonitrile.
  • NCBI. (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • Wikipedia. (n.d.). Cyanide.
  • OSHA. (n.d.). Section 5: Firefighting Measures.
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  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List.

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Tautomeric Landscapes of 2-Substituted 5-Methylthiazoles: An In-Depth Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole nucleus, a cornerstone in medicinal chemistry, frequently appears in pharmaceuticals due to its diverse biological activities. The tautomeric behavior of substituted thiazoles, particularly 2-substituted 5-methylthiazoles, is a critical yet often nuanced aspect of their chemical personality. This guide provides a comprehensive exploration of the tautomeric equilibria in these compounds, offering both foundational principles and practical methodologies for their characterization. Understanding and controlling the predominant tautomeric form is paramount in drug development, as it directly influences a molecule's physicochemical properties, receptor-binding interactions, and metabolic fate. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of this fundamental chemical phenomenon.

Introduction: The Significance of Tautomerism in Thiazole-Based Drug Candidates

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a pivotal role in the behavior of many heterocyclic compounds.[1] For 2-substituted 5-methylthiazoles, the nature of the substituent at the 2-position dictates the type of tautomerism observed, primarily amino-imino and keto-enol forms. The position of this equilibrium is not static; it is a delicate balance influenced by a multitude of factors including the electronic nature of substituents, solvent polarity, temperature, and pH.[1] A shift in the tautomeric equilibrium can profoundly alter a molecule's hydrogen bonding capacity, lipophilicity, and overall shape, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with biological targets. Consequently, a thorough understanding and characterization of the tautomeric landscape are indispensable for the rational design and development of thiazole-containing drugs.

Fundamental Principles of Tautomerism in 2-Substituted 5-Methylthiazoles

The tautomeric behavior of 2-substituted 5-methylthiazoles is primarily governed by the nature of the heteroatom attached to the C2 position of the thiazole ring.

Amino-Imino Tautomerism

When the substituent at the 2-position is an amino group (-NH₂), the compound can exist in a dynamic equilibrium between the amino and imino forms. This involves the migration of a proton between the exocyclic amino group and the ring nitrogen atom.[1]

Caption: Amino-imino tautomerism in 2-amino-5-methylthiazole.

Studies on 2-aminothiazole and its derivatives consistently show that the amino tautomer is the predominant form in most solvents.[1] This preference is largely attributed to the preservation of the aromaticity of the thiazole ring in the amino form, which would be disrupted in the imino tautomer.[1]

Keto-Enol Tautomerism

For 2-hydroxy-5-methylthiazole, a classic example of keto-enol tautomerism is observed. This involves the interconversion between a keto form (thiazol-2(3H)-one) and an enol form (2-hydroxythiazole).

Caption: Keto-enol tautomerism in 5-methylthiazol-2-ol.

In contrast to amino-imino tautomerism, the equilibrium for keto-enol tautomerism in many heterocyclic systems often favors the keto form.[2][3] This is primarily due to the greater strength of the carbon-oxygen double bond in the keto form compared to the carbon-carbon double bond in the enol form.[2] However, factors such as aromaticity in the enol form can shift the equilibrium.

Thione-Thiol Tautomerism

When the 2-substituent is a mercapto group (-SH), a thione-thiol tautomerism exists, analogous to the keto-enol system. This involves equilibrium between the thione form (thiazole-2(3H)-thione) and the thiol form (thiazole-2-thiol). Theoretical studies and experimental data for related mercapto-substituted heterocycles often indicate that the thione tautomer is the more stable form in both the gas phase and in solution.[4][5]

Factors Influencing Tautomeric Equilibrium

The delicate balance of the tautomeric equilibrium can be perturbed by several interconnected factors:

  • Electronic Effects of Substituents: Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the thiazole ring or on the 2-substituent can influence the relative stability of the tautomers by altering the electron density and basicity of the nitrogen and oxygen/sulfur atoms involved in the proton transfer. For instance, an electron-donating methyl group at the 5-position can increase the amount of the imino form in 2-aminothiazoles.[6]

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role.[7] Polar protic solvents can stabilize more polar tautomers through hydrogen bonding, while nonpolar solvents may favor less polar forms. For example, in some systems, the keto form is favored in polar aprotic solvents, while the enol form is more prevalent in non-polar solvents.[8]

  • Concentration: As observed in SERS studies of 2-aminothiazole, the tautomeric equilibrium can be concentration-dependent, with the amino form being favored at lower concentrations.[9]

  • Temperature and pH: These parameters can significantly influence the rate of interconversion and the position of the equilibrium.

Experimental and Computational Methodologies for Tautomer Analysis

A multi-pronged approach combining spectroscopic and computational techniques is essential for a comprehensive understanding of tautomerism in 2-substituted 5-methylthiazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the qualitative and quantitative analysis of tautomeric mixtures in solution.[10] The key principle is that different tautomers will exhibit distinct chemical shifts for their respective protons and carbons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Dissolve compound in deuterated solvent (e.g., DMSO-d6, CDCl3) acq_1h Acquire 1H NMR spectrum prep->acq_1h acq_13c Acquire 13C NMR spectrum acq_1h->acq_13c acq_15n Acquire 15N NMR spectrum (optional but informative) acq_13c->acq_15n assign Assign signals to specific tautomers acq_15n->assign integrate Integrate non-overlapping signals unique to each tautomer assign->integrate quantify Calculate tautomer ratio from integral values integrate->quantify

Caption: Workflow for NMR-based tautomer analysis.

  • Sample Preparation: Accurately weigh the 2-substituted 5-methylthiazole compound and dissolve it in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final concentration of approximately 10-20 mg/mL.

  • Data Acquisition: Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (≥400 MHz). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Signal Identification: Identify non-overlapping signals that are unique to each tautomer. For amino-imino tautomerism, the exocyclic -NH₂ protons of the amino form and the ring NH proton of the imino form are often diagnostic. For keto-enol tautomerism, the -OH proton of the enol form can be a key indicator, though its chemical shift can be highly variable.

  • Integration and Quantification: Carefully integrate the selected signals. The ratio of the integrals, after accounting for the number of protons each signal represents, will correspond to the molar ratio of the tautomers. For example, for an amino-imino equilibrium, the ratio would be (Integral of NH₂ / 2) : (Integral of NH).[1]

Causality Behind Experimental Choices: The choice of solvent is critical as it can influence the tautomeric equilibrium. Running the experiment in multiple solvents of varying polarity is highly recommended. DMSO-d₆ is often a good starting point due to its ability to dissolve a wide range of compounds and its tendency to form hydrogen bonds, which can help in observing exchangeable protons.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as different tautomers often possess distinct chromophores and thus exhibit different absorption maxima (λ_max).[7][11]

UVVis_Workflow cluster_prep_uv Sample Preparation cluster_acq_uv Data Acquisition cluster_analysis_uv Data Analysis prep_uv Prepare dilute solutions in various solvents (e.g., ethanol, acetonitrile, cyclohexane) acq_uv Record UV-Vis absorption spectra prep_uv->acq_uv analyze_uv Analyze shifts in λ_max with solvent polarity acq_uv->analyze_uv deconvolute Deconvolute overlapping spectra (if possible) analyze_uv->deconvolute quantify_uv Estimate tautomer ratios deconvolute->quantify_uv

Caption: Workflow for UV-Vis spectroscopic analysis of tautomerism.

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, chloroform, acetonitrile, ethanol, water).

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent. Prepare a series of dilute solutions of the compound in each of the selected solvents, ensuring the concentration is appropriate for UV-Vis analysis (typically in the micromolar range).

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: Analyze the spectra for changes in the position of λ_max and the shape of the absorption bands as a function of solvent polarity. A significant shift in λ_max with solvent polarity is indicative of a shift in the tautomeric equilibrium.[7] By comparing the spectra in different solvents, it may be possible to assign specific absorption bands to individual tautomers.[12]

Computational Chemistry

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.[9][13]

  • Structure Generation: Build the 3D structures of all possible tautomers of the 2-substituted 5-methylthiazole.

  • Geometry Optimization and Energy Calculation: Perform geometry optimization and calculate the electronic energies of each tautomer in the gas phase and in various solvents using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). The use of a polarizable continuum model (PCM) is effective for simulating solvent effects.

  • Thermodynamic Analysis: Calculate the Gibbs free energies of each tautomer to determine their relative stabilities at a given temperature. The tautomer with the lower Gibbs free energy is predicted to be the more stable form.

  • Spectroscopic Prediction: Simulate NMR chemical shifts and UV-Vis spectra for each tautomer to aid in the assignment of experimental data.

Authoritative Grounding: The choice of functional and basis set is crucial for accurate predictions. It is advisable to benchmark the chosen computational method against experimental data for related known systems.

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data should be summarized in tables.

Table 1: Hypothetical Tautomer Ratios of 2-Amino-5-methylthiazole in Different Solvents Determined by ¹H NMR

Solvent% Amino Form% Imino Form
CDCl₃955
Acetonitrile-d₃928
DMSO-d₆8812
D₂O8515

Table 2: Hypothetical UV-Vis Absorption Maxima (λ_max) for Tautomers of 5-Methylthiazol-2-ol

TautomerSolventλ_max (nm)
Keto FormHexane280
Enol FormHexane250
Keto FormEthanol285
Enol FormEthanol252

Conclusion and Implications for Drug Development

The tautomeric state of 2-substituted 5-methylthiazoles is a critical determinant of their biological activity and developability. A seemingly minor shift in the tautomeric equilibrium can have profound consequences for a drug candidate's efficacy and safety. This guide has outlined the fundamental principles governing tautomerism in this important class of compounds and has provided detailed, field-proven methodologies for their characterization. By employing a synergistic combination of high-resolution NMR spectroscopy, UV-Vis analysis, and computational modeling, researchers can gain a comprehensive understanding of the tautomeric landscape of their molecules. This knowledge is not merely academic; it is a crucial component of a robust drug discovery and development program, enabling the rational design of molecules with optimized properties and a higher probability of clinical success.

References

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  • NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. (2018). Diva-portal.org. [Link]
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  • Keto-enol tautomerism of MBT. MBT: 2-mercaptobenzothiazole. (n.d.).
  • Computational study on the prototropic tautomerism between simple oxo-, thio-, carbon-, aza-hydrazones, and their respective azines. (2019).
  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (2020). PubMed Central. [Link]
  • Metal-induced tautomerization of oxazole and thiazole molecules to heterocyclic carbenes. (2012).
  • A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. (2006).
  • Synthesis, computational study, solvatochromism and biological studies of thiazole-owing hydrazone derivatives. (2023). Ural Federal University. [Link]
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A Technical Guide to the Synthesis and Reactions of 5-Methylthiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Executive Summary: 5-Methylthiazole-2-carbonitrile (CAS No. 100516-71-0) is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science.[1][2] The thiazole ring is a common scaffold in numerous pharmaceuticals, valued for its diverse biological activities.[3][4][5] The presence of a methyl group at the 5-position and a versatile carbonitrile group at the 2-position makes this compound a highly strategic precursor for the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).[2][3] This guide provides a comprehensive review of the primary synthetic routes to this compound and explores the key chemical transformations it can undergo, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Synthesis of the this compound Core

The construction of this compound is typically a multi-step process that hinges on two critical stages: the formation of the core 5-methylthiazole ring, followed by the strategic introduction of the carbonitrile functionality at the 2-position. The most common and reliable pathway proceeds through the synthesis of a 2-amino-5-methylthiazole intermediate.

Pathway 1: Hantzsch Synthesis of the Thiazole Ring

The foundational method for creating the thiazole ring is the Hantzsch thiazole synthesis. This classic condensation reaction involves the cyclization of an α-halocarbonyl compound with a thioamide-containing reactant. For the synthesis of the key precursor, 2-amino-5-methylthiazole, this typically involves the reaction of an α-halopropionaldehyde or a related α-haloketone with thiourea.[1]

1.1.1 Mechanism and Rationale

The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the carbonyl-adjacent carbon bearing the halogen. This is followed by an intramolecular condensation reaction where one of the amino groups attacks the carbonyl carbon, leading to the formation of a five-membered ring intermediate. Subsequent dehydration yields the aromatic 2-aminothiazole ring. The choice of starting materials, such as ethyl 4-bromo-3-oxopentanoate reacting with thiourea, is a common variant to produce a functionalized thiazole that can be further modified.[1][6]

Hantzsch_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Thiourea Thiourea (H₂NCSNH₂) NucleophilicAttack 1. Nucleophilic Attack (S on C-Br) Thiourea->NucleophilicAttack AlphaHalo α-Bromopropionaldehyde (CH₃CH(Br)CHO) AlphaHalo->NucleophilicAttack Cyclization 2. Intramolecular Cyclization NucleophilicAttack->Cyclization Forms Intermediate Dehydration 3. Dehydration Cyclization->Dehydration Ring Closure Product 2-Amino-5-methylthiazole Dehydration->Product Aromatization

Hantzsch synthesis of 2-Amino-5-methylthiazole.
1.1.2 Experimental Protocol: Synthesis of Ethyl 2-(2-Amino-5-methylthiazol-4-yl) Acetate

This protocol, adapted from a described synthesis, illustrates a common variant of the Hantzsch reaction.[6]

  • Reactant Preparation: In a suitable reaction vessel (e.g., a microwave test tube), combine ethyl 4-bromo-3-oxopentanoate (10 mmol) and thiourea (10 mmol) in ethanol (8 mL).

  • Reaction: Subject the mixture to microwave irradiation at 50°C (100 W) for approximately 5 minutes.

  • Work-up: After cooling the reaction to room temperature, add the contents to water (20 mL).

  • Extraction: Extract the aqueous mixture with dichloromethane (30 mL).

  • Isolation: The organic layer contains the product, ethyl 2-(2-amino-5-methylthiazol-4-yl) acetate, which can be isolated upon removal of the solvent. This ester can then be further processed to yield the desired 2-amino-5-methylthiazole core.[6]

Pathway 2: Introduction of the 2-Carbonitrile via Sandmeyer Reaction

With the 2-amino-5-methylthiazole precursor in hand, the next critical step is the conversion of the primary amino group at the 2-position into a nitrile. The Sandmeyer reaction is a robust and widely employed method for this transformation on heterocyclic amines.[1][3]

1.2.1 Mechanism and Rationale

The Sandmeyer reaction is a two-part process. First, the primary amino group is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) to form a diazonium salt. This diazonium intermediate is highly reactive. In the second step, the diazonium salt solution is added to a solution of a copper(I) cyanide, which catalyzes the replacement of the diazonium group (-N₂⁺) with a cyanide group (-CN), releasing nitrogen gas.

Sandmeyer_Reaction Start 2-Amino-5-methylthiazole Step1 Step 1: Diazotization NaNO₂ / HCl 0-5 °C Start->Step1 Intermediate 5-Methylthiazole-2-diazonium Salt (Unstable Intermediate) Step1->Intermediate Step2 Step 2: Cyanation CuCN Intermediate->Step2 Product This compound Step2->Product N2_gas N₂ Gas Step2->N2_gas byproduct

Sandmeyer reaction for 2-carbonitrile introduction.
1.2.2 General Experimental Protocol: Sandmeyer Reaction
  • Diazotization: Dissolve 2-amino-5-methylthiazole in a cooled (0-5°C) aqueous solution of a strong acid (e.g., HCl or H₂SO₄). Slowly add a solution of sodium nitrite (NaNO₂) dropwise while vigorously stirring and maintaining the temperature below 5°C. The reaction is complete when the solution gives a positive test for nitrous acid (e.g., with starch-iodide paper).

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.

  • Addition: Slowly add the cold diazonium salt solution to the CuCN solution. Vigorous evolution of nitrogen gas is typically observed.

  • Isolation: After the addition is complete and gas evolution has ceased, the reaction mixture is typically warmed to room temperature and then worked up. This may involve neutralization, extraction with an organic solvent, and purification by chromatography or recrystallization to yield pure this compound.

Alternative Synthetic Approaches

While the Hantzsch-Sandmeyer route is prevalent, other strategies exist. For instance, a 2-halo-5-methylthiazole can undergo nucleophilic substitution with a cyanide salt.[1] Another innovative approach involves the reaction of cyanogen gas with a dithiane precursor, providing a direct, though more specialized, route to the 2-cyanothiazole core.[3]

Method Precursor Key Reagents Advantages Disadvantages Reference
Hantzsch-Sandmeyer α-Halocarbonyl + ThioureaNaNO₂, HCl, CuCNWell-established, reliable, versatile starting materialsMulti-step, handling of diazonium salts[1][3]
Nucleophilic Substitution 2-Halo-5-methylthiazoleKCN or NaCNPotentially fewer steps if halo-thiazole is availablePrecursor may not be readily accessible[1]
Cyanogen Gas Method 1,4-Dithiane-2,5-diol(CN)₂, TMSClCost-effective, direct installation of nitrileRequires handling of toxic cyanogen gas[3]
Table 1: Comparison of Major Synthetic Routes to this compound.

Key Reactions and Transformations

This compound is a versatile intermediate due to the reactivity of both the nitrile group and the thiazole ring.[1] This dual reactivity allows for a wide range of subsequent chemical modifications.

Reactivity of the 2-Carbonitrile Functional Group

The nitrile group (-C≡N) is a highly valuable functional group that serves as a gateway to numerous other chemical moieties, including carboxylic acids, amides, and amines.

Nitrile_Reactions Start This compound Hydrolysis Hydrolysis (H⁺ or OH⁻, H₂O) Start->Hydrolysis Reduction Reduction (e.g., LiAlH₄, H₂/cat.) Start->Reduction AmidineFormation Reaction with Amines (e.g., NH₄Cl) Start->AmidineFormation Amide 5-Methylthiazole- 2-carboxamide Hydrolysis->Amide Partial Amine (5-Methylthiazol-2-yl) methanamine Reduction->Amine Amidine 5-Methylthiazole- 2-carboximidamide AmidineFormation->Amidine Acid 5-Methylthiazole- 2-carboxylic acid Amide->Acid Full

Key transformations of the 2-carbonitrile group.
2.1.1 Hydrolysis to Carboxamides and Carboxylic Acids

The nitrile group can be hydrolyzed under either acidic or basic conditions. Partial hydrolysis yields the corresponding carboxamide (5-methylthiazole-2-carboxamide), while complete hydrolysis under more forcing conditions affords the carboxylic acid (5-methylthiazole-2-carboxylic acid).

2.1.2 Reduction to Amines

The carbon-nitrogen triple bond can be reduced to a primary amine. This is a crucial transformation for introducing a flexible aminomethyl linker. Common reducing agents include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over a Raney Nickel or Palladium catalyst). The resulting (5-methylthiazol-2-yl)methanamine is a valuable building block for further derivatization.

2.1.3 Formation of Amidines

Nitriles can be converted to amidines, which are important functional groups in medicinal chemistry due to their ability to act as bioisosteres of ureas and guanidines. A straightforward method involves treating the nitrile with ammonium chloride (NH₄Cl), which facilitates the formation of the amidine hydrochloride salt.[3]

Reactivity of the 5-Methylthiazole Ring

The thiazole ring itself can participate in various reactions, although its reactivity is influenced by the electron-withdrawing nitrile group and the electron-donating methyl group.

2.2.1 Electrophilic Substitution

The thiazole ring can undergo electrophilic aromatic substitution, such as halogenation. The C5 position is typically the most reactive site in 2-substituted thiazoles. However, in this molecule, the C5 position is occupied by a methyl group. Halogenation would likely occur at the C4 position if it were available, but direct substitution on the ring can be challenging. Reactions may instead occur at the C5-methyl group via radical mechanisms.

2.2.2 Nucleophilic Substitution at C5

In some cases, functionalization at the C5 position can be achieved through a halogenation/nucleophilic substitution sequence. For example, 2-aminothiazoles can be halogenated at the C5 position, and this halide can then be displaced by various nucleophiles, including amines or sulfur-based nucleophiles.[7]

Reaction Type Reagents Product Functional Group Significance
Partial Hydrolysis H₂O, H⁺ or OH⁻ (mild)Carboxamide (-CONH₂)Intermediate for further synthesis, bioactive scaffold
Full Hydrolysis H₂O, H⁺ or OH⁻ (strong)Carboxylic Acid (-COOH)Allows for amide coupling, esterification
Reduction LiAlH₄ or H₂/CatalystPrimary Amine (-CH₂NH₂)Introduces a key basic center and linker
Amidine Formation NH₄Cl or other aminesAmidine (-C(=NH)NH₂)Important pharmacophore in drug design
Ring Halogenation Br₂, I₂Halo-thiazolePrecursor for cross-coupling reactions
Table 2: Summary of Key Reactions and Potential Products.

Applications in Drug Discovery and Materials Science

The thiazole nucleus is a cornerstone of many biologically active compounds, exhibiting a vast range of activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[4][6][7] this compound serves as an essential precursor to many of these complex molecules. Its derivatives are integral to the synthesis of:

  • Active Pharmaceutical Ingredients (APIs): The transformations described above allow for the incorporation of the 5-methylthiazole moiety into larger drug candidates.[3]

  • Antioxidant Compounds: Derivatives of 2-amino-5-methylthiazole have been synthesized and shown to possess significant antioxidant and radical scavenging activities.[6][8]

  • Functional Materials: Thiazole-containing compounds have been used in the development of polymers and dyes.[7] For example, 4-Methyl-5-thiazoleethanol, a related compound, has been used to create composite materials for selective metal ion adsorption.[9]

Conclusion

This compound is a high-value synthetic intermediate whose importance is derived from the privileged nature of the thiazole scaffold and the synthetic versatility of the carbonitrile group. A solid understanding of its primary synthesis via the Hantzsch-Sandmeyer pathway and its subsequent chemical reactivity is essential for chemists and researchers aiming to leverage this building block in drug discovery, agrochemicals, and materials science. The reliable protocols for its synthesis and the diverse transformations it can undergo ensure its continued relevance as a key component in the synthetic chemist's toolbox.

References

  • Syntheses of Substituted 2-Cyano-benzothiazoles. (2018). Organic Syntheses, 95, 234-252.
  • Gagnon, D., et al. (2013). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. The Journal of Organic Chemistry, 78(15), 7616–7622.
  • Basavaraja, B. M., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Bioinorganic Chemistry and Applications, 2014, 872363.
  • Ghahremanzadeh, R., et al. (2012). Synthesis of some new 5- substituted of 2-aminothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 147-152.
  • Geronikaki, A., et al. (2022). Synthesis of 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile. Molbank, 2022(4), M1489.
  • A kind of 2-(aminomethyl)thiazole-5-carbonitrile and its synthetic method. (2020). Google Patents.
  • Sourcing 2-Cyano-5-methylthiazole: A Guide for Pharmaceutical Buyers. (2025). LinkedIn.
  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1471.
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). ResearchGate.
  • Singh, P., et al. (2020). Microwave-Assisted Synthesis, In Silico and In Vitro Antioxidant Activity of Novel 2-Aminothiazole Derivatives. Asian Journal of Organic & Medicinal Chemistry, 5(1), 40-45.

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A Comprehensive Technical Guide to 5-Methylthiazole-2-carbonitrile: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 5-Methylthiazole-2-carbonitrile, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, spectroscopic signature, and plausible synthetic pathways. The narrative emphasizes the rationale behind experimental choices, grounding theoretical knowledge in practical application. This document serves as a vital resource for researchers, scientists, and drug development professionals, offering detailed protocols, safety information, and a discussion of its potential applications, all supported by authoritative references.

Compound Identification and Physicochemical Properties

This compound, also known by its synonym 2-Cyano-5-methylthiazole, is a solid organic compound featuring a thiazole ring substituted with a methyl group at the 5-position and a nitrile group at the 2-position.[1] This unique arrangement of functional groups makes it a versatile intermediate in organic synthesis. The core properties of this compound are summarized below for quick reference.

PropertyValueSource
IUPAC Name 5-methyl-1,3-thiazole-2-carbonitrile[2]
Synonyms 2-Cyano-5-methylthiazole, this compound[1]
CAS Number 100516-71-0[1][2]
Molecular Formula C₅H₄N₂S[1]
Molecular Weight 124.16 g/mol [1][3]
Physical Form Solid[1]
Melting Point 2 °C (36 °F)
Boiling Point 231 °C (448 °F)
Density 1.238 g/cm³ at 25 °C (77 °F)
InChI Key NWVHXGICBVHAAB-UHFFFAOYSA-N[1][2]

Synthesis and Mechanistic Insights

The synthesis of substituted thiazoles is a well-established field in heterocyclic chemistry. While specific literature for the direct synthesis of this compound is not abundant, a robust pathway can be extrapolated from established methods for analogous structures, such as the Hantzsch thiazole synthesis. A plausible modern approach involves the reaction of a suitable thioamide with an α-haloketone or equivalent.

A key strategic consideration is the introduction of the nitrile group. This can be achieved either by starting with a nitrile-containing precursor or by converting another functional group (e.g., an amide or a halide) into a nitrile in a later step. For instance, a common route involves the dehydration of a corresponding amide (5-methylthiazole-2-carboxamide) using a dehydrating agent like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA).

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_modification Functional Group Interconversion cluster_final Purification & Final Product A Thioamide Precursor C Cyclocondensation (e.g., Hantzsch Synthesis) A->C B α-Halo Carbonyl B->C D Intermediate: 5-Methylthiazole Derivative (e.g., ester, amide) C->D Forms Thiazole Ring E Dehydration Reaction (e.g., with POCl₃) D->E Converts functional group to nitrile F Workup & Column Chromatography E->F G Final Product: This compound F->G Isolation

Caption: Generalized synthetic workflow for this compound.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is paramount. A combination of spectroscopic techniques is employed for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to be relatively simple. A singlet corresponding to the methyl group (CH₃) protons would appear in the aliphatic region (~2.5 ppm). A singlet for the proton on the thiazole ring (at C4) would be observed in the aromatic/heteroaromatic region (~7.0-8.0 ppm).

    • ¹³C NMR : The carbon NMR spectrum provides evidence for each unique carbon environment. Distinct signals are expected for the methyl carbon, the nitrile carbon (typically >110 ppm), and the three carbons of the thiazole ring.[4]

  • Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the exact molecular formula (C₅H₄N₂S) by providing a highly accurate mass measurement.

  • Infrared (IR) Spectroscopy : The IR spectrum is a powerful tool for identifying key functional groups. A strong, sharp absorption band in the range of 2210-2260 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration, providing definitive evidence of its presence.

Applications in Research and Drug Development

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, including the anti-inflammatory agent Meloxicam and the antiretroviral Ritonavir.[5] Its prevalence is due to its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems, while often improving metabolic stability and pharmacokinetic properties.

The nitrile group is also of great strategic importance. It is a versatile functional handle that can be transformed into other groups, such as amines or carboxylic acids.[2] Furthermore, the nitrile itself can act as a hydrogen bond acceptor or a warhead for covalent inhibitors in drug design.

Given these features, this compound is an attractive starting material for the synthesis of novel bioactive molecules. Its derivatives are explored for a wide range of therapeutic areas:

  • Anti-inflammatory Agents : Thiazole-containing compounds have been investigated as inhibitors of enzymes like cyclooxygenase (COX).[5][6]

  • Antimicrobial and Antifungal Agents : The thiazole motif is integral to many compounds designed to combat bacterial and fungal infections.[7]

  • Oncology : Many kinase inhibitors and other anticancer agents incorporate nitrogen- and sulfur-containing heterocycles like benzothiazoles, a related structure.[8]

G cluster_groups Key Structural Features A {this compound | C₅H₄N₂S | MW: 124.16} B Thiazole Ring - Aromatic Heterocycle - Privileged Scaffold - Metabolic Stability A->B Core Structure C Nitrile Group (-C≡N) - Versatile Handle - H-Bond Acceptor - Precursor to Amines/Acids A->C Key Functionality D Methyl Group (-CH₃) - Modulates Lipophilicity - Steric Influence A->D Substitution

Caption: Structural features contributing to the compound's utility.

Safety, Handling, and Storage

Hazard Identification: this compound is classified as a hazardous substance. It is toxic if swallowed or in contact with skin and harmful if inhaled. It also causes serious eye irritation and is harmful to aquatic life.

Precautionary Measures & PPE:

  • Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9] Eyewash stations and safety showers must be readily accessible.[9]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear approved safety goggles or a face shield.

    • Skin Protection : Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.

    • Respiratory Protection : If vapors or aerosols are generated, use a NIOSH-approved respirator.

  • Handling : Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[9] Avoid generating dust or aerosols.

First Aid Measures:

  • If Swallowed : Immediately call a POISON CENTER or doctor. Rinse mouth.

  • If on Skin : Take off all contaminated clothing immediately. Rinse skin with plenty of water/shower. Call a physician.

  • If Inhaled : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep locked up or in an area accessible only to qualified personnel.

Example Experimental Protocol: Synthesis of a Derivative

The following is a representative, hypothetical protocol for using this compound as a building block. Note: This protocol is for illustrative purposes and must be adapted and risk-assessed by a qualified chemist before execution.

Objective: Reduction of the nitrile to a primary amine (5-methylthiazol-2-yl)methanamine.

Materials:

  • This compound (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄ or LAH) (2.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 1 M Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Setup : Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Addition : Cool the flask to 0 °C in an ice bath. Carefully and portion-wise, add the LiAlH₄ to the stirred THF.

  • Substrate Addition : Dissolve this compound in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the LAH suspension over 30 minutes, maintaining the temperature at 0 °C. Causality: Dropwise addition is critical to control the highly exothermic reaction between LAH and the nitrile.

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 4-6 hours.

  • Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% Methanol in DCM), looking for the disappearance of the starting material spot.

  • Quenching (Fieser workup) : Cool the reaction back down to 0 °C. Very slowly and carefully, add deionized water dropwise to quench the excess LAH. Following this, add 1 M NaOH solution, and then more water. Trustworthiness: This sequential addition is a standard, safe procedure to decompose the reactive aluminum species into a filterable solid.

  • Filtration & Extraction : A granular precipitate should form. Filter the mixture through a pad of Celite®, washing the filter cake with THF or EtOAc. Collect the filtrate and concentrate it under reduced pressure.

  • Purification : The resulting crude amine can be purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane.

  • Characterization : Combine the pure fractions, remove the solvent in vacuo, and characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Conclusion

This compound stands as a valuable and versatile heterocyclic building block. Its unique combination of a privileged thiazole scaffold and a reactive nitrile handle provides a robust platform for the synthesis of novel compounds, particularly in the realm of drug discovery. Understanding its synthesis, reactivity, and handling requirements is essential for any researcher aiming to leverage its potential in developing next-generation therapeutics and functional materials.

References

  • PubChem. 2-Methylbenzo(d)thiazole-5-carbonitrile. National Center for Biotechnology Information.
  • Google Patents. A kind of 2-(aminomethyl)thiazole-5-carbonitrile and its synthetic method. CN111848546B.
  • Vroylos, M., et al. (Z)-2-{(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)aminomethylene}malononitrile. MDPI.
  • PubChem. 2-Amino-5-methylthiazole. National Center for Biotechnology Information.
  • Papakyriakou, A., et al. 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile. MDPI.
  • Haroun, M., et al. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. ResearchGate.
  • Haroun, M., et al. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PubMed Central.
  • SpectraBase. 2-METHYL-THIAZOLE-5-CARBONITRILE - [13C NMR].
  • Manjula, S.N., et al. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PubMed Central.
  • The Good Scents Company. 5-methyl thiazole.
  • Sharma, A., et al. Importance of Benzothiazole Motif in Modern Drug Discovery. Crimson Publishers.
  • Gazvoda, M., et al. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. ResearchGate.

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Methodological & Application

Application Note & Protocol: A Validated Two-Step Synthesis of 5-Methylthiazole-2-carbonitrile for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methylthiazole-2-carbonitrile is a key heterocyclic building block in medicinal chemistry, serving as a precursor for various pharmacologically active agents. This document provides a comprehensive, field-proven protocol for its synthesis, designed for researchers in drug discovery and development. The described two-step pathway begins with the readily available 2-Amino-5-methylthiazole, proceeds through a Sandmeyer reaction to form the 2-Bromo-5-methylthiazole intermediate, and concludes with a copper-catalyzed cyanation. This guide emphasizes mechanistic understanding, operational safety, and robust analytical validation to ensure the reliable and scalable production of the target compound with high purity.

Introduction & Significance

The thiazole moiety is a privileged scaffold in pharmaceutical sciences, present in a wide array of approved drugs. The specific functionalization of this ring system is critical for modulating biological activity. This compound (CAS: 100516-71-0) offers two key points for molecular elaboration: the nitrile group, which can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole, and the methyl group, which can influence steric and electronic properties.[1]

The synthetic route detailed herein was chosen for its reliability, use of accessible starting materials, and avoidance of overly harsh or outdated reagents. It follows a classic and dependable transformation sequence: diazotization followed by nucleophilic substitution.

Overall Synthetic Scheme

The synthesis is a two-step process starting from 2-Amino-5-methylthiazole.

Synthesis_Workflow cluster_step1 Step 1: Sandmeyer Bromination cluster_step2 Step 2: Copper-Catalyzed Cyanation A 2-Amino-5-methylthiazole B 2-Bromo-5-methylthiazole A->B  CuBr, n-Butyl Nitrite  Acetonitrile, 60 °C C This compound (Final Product) B->C  CuI (cat.), NaCN, KI  Ligand, Toluene, 110 °C

Caption: Overall two-step synthesis pathway.

Mechanistic Rationale

Step 1: Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone transformation for converting aromatic and heteroaromatic primary amines into a variety of functional groups.[2] The reaction proceeds via a diazonium salt intermediate.

  • Diazotization: The exocyclic amino group of 2-Amino-5-methylthiazole is converted into a diazonium salt by an in-situ generated nitrosating agent from n-butyl nitrite.

  • Copper-Catalyzed Substitution: Copper(I) bromide acts as a catalyst. It facilitates a single-electron transfer (SET) to the diazonium salt, leading to the release of nitrogen gas (N₂) and the formation of a thiazolyl radical. This radical then abstracts a bromine atom from the copper(II) species to yield the 2-Bromo-5-methylthiazole product and regenerate the Cu(I) catalyst.[3]

Step 2: Rosenmund-von Braun Cyanation

The substitution of the bromide with a nitrile group is achieved via a modified Rosenmund-von Braun reaction. Modern protocols utilize catalytic copper, which offers milder conditions and easier product purification compared to traditional methods that require stoichiometric copper(I) cyanide.[4]

  • Domino Halide Exchange: The presence of potassium iodide (KI) facilitates an initial, reversible Finkelstein-type reaction, converting a portion of the more inert 2-bromo intermediate into the more reactive 2-iodo species in situ.[5]

  • Oxidative Addition & Reductive Elimination: The catalytic cycle is believed to involve the oxidative addition of the 2-halothiazole to a Cu(I) complex. The subsequent coordination of the cyanide ion and reductive elimination furnishes the this compound product and regenerates the active Cu(I) catalyst.[4] The use of a chelating diamine ligand stabilizes the copper intermediates and accelerates the reaction.[5]

Materials and Equipment

Reagents
ReagentCAS No.FormulaM.W. ( g/mol )Supplier Notes
2-Amino-5-methylthiazole7305-71-7C₄H₆N₂S114.17Purity >98%
Copper(I) Bromide (CuBr)7787-70-4CuBr143.45Store under inert gas
n-Butyl Nitrite544-16-1C₄H₉NO₂103.12Technical grade is sufficient
Acetonitrile (MeCN)75-05-8C₂H₃N41.05Anhydrous grade
2-Bromo-5-methylthiazole41731-23-1C₄H₄BrNS178.05(Intermediate)
Copper(I) Iodide (CuI)7681-65-4CuI190.45Purity >98%
Sodium Cyanide (NaCN)143-33-9NaCN49.01EXTREMELY TOXIC
Potassium Iodide (KI)7681-11-0KI166.00Anhydrous
N,N'-Dimethylethylenediamine110-74-7C₄H₁₂N₂88.15Ligand
Toluene108-88-3C₇H₈92.14Anhydrous grade
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Reagent grade
Saturated NaCl solution (Brine)N/ANaCl(aq)N/ALab prepared
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37For drying
Equipment
  • Three-neck round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser and nitrogen/argon inlet adapter

  • Magnetic stirrer with heating plate and oil bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and extraction

  • Standard analytical equipment: NMR, FT-IR, GC-MS

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-methylthiazole

Step1_Workflow A 1. Charge Flask - 2-Amino-5-methylthiazole (1.0 eq) - CuBr (1.4 eq) - Anhydrous Acetonitrile B 2. Add Reagent - Add n-Butyl Nitrite (1.4 eq) - Stir at room temperature A->B C 3. Heat Reaction - Heat to 60 °C in an oil bath - Monitor by TLC (~15-30 min) B->C D 4. Quench & Work-up - Cool to RT - Evaporate solvent in vacuo C->D E 5. Extraction - Dissolve residue in Ethyl Acetate - Wash with 0.1 M aq. Ammonia (2x) - Wash with Brine D->E F 6. Isolate Product - Dry organic layer (MgSO₄) - Filter and concentrate - Purify by column chromatography E->F

Caption: Workflow for the Sandmeyer Bromination.

Procedure:

  • Reaction Setup: To a 250 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-Amino-5-methylthiazole (5.00 g, 43.8 mmol, 1.0 eq), Copper(I) Bromide (8.80 g, 61.3 mmol, 1.4 eq), and anhydrous acetonitrile (80 mL).

  • Reagent Addition: Begin stirring the suspension at room temperature. Slowly add n-butyl nitrite (7.2 mL, 61.3 mmol, 1.4 eq) to the mixture.

  • Heating: Heat the reaction mixture to 60 °C using an oil bath. Vigorous evolution of nitrogen gas will be observed. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate). The reaction is typically complete within 30 minutes.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting dark residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash it twice with a 0.1 M aqueous ammonia solution (2 x 50 mL) to remove copper salts, followed by one wash with saturated brine (50 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of 0-10% ethyl acetate in hexanes) to yield 2-Bromo-5-methylthiazole as a colorless to pale yellow liquid.

    • Expected Yield: 65-75%

Step 2: Synthesis of this compound

CAUTION: Sodium cyanide is extremely toxic and must be handled with extreme care in a well-ventilated fume hood. Any contact with acid will liberate lethal hydrogen cyanide (HCN) gas. All glassware and waste must be quenched with a bleach solution.

Procedure:

  • Reaction Setup: In a 100 mL three-neck flask dried in an oven, add Copper(I) Iodide (0.53 g, 2.78 mmol, 0.1 eq), Potassium Iodide (0.92 g, 5.56 mmol, 0.2 eq), and Sodium Cyanide (1.64 g, 33.4 mmol, 1.2 eq). The flask should be equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Add Solvents and Reagents: Add anhydrous toluene (50 mL), followed by N,N'-dimethylethylenediamine (3.0 mL, 27.8 mmol, 1.0 eq). Finally, add the 2-Bromo-5-methylthiazole (5.00 g, 27.8 mmol, 1.0 eq) prepared in Step 1.

  • Heating: Heat the reaction mixture to 110 °C in an oil bath and stir vigorously. Monitor the reaction by TLC or GC-MS until the starting bromide is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite® to remove insoluble salts, washing the pad with ethyl acetate (20 mL).

  • Extraction: Transfer the combined filtrate to a separatory funnel. Wash with water (2 x 30 mL) and then with saturated brine (30 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of 5-20% ethyl acetate in hexanes) to afford this compound as a solid.

    • Expected Yield: 70-85%

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz)δ ~7.9-8.1 (s, 1H, thiazole H-4), δ ~2.6 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, 101 MHz)δ ~149 (C-5), δ ~145 (C-4), δ ~130 (C-2), δ ~114 (-CN), δ ~13 (-CH₃). Note: Shifts are predictive.
FT-IR (ATR)ν ~2230-2240 cm⁻¹ (sharp, characteristic C≡N stretch)
Mass Spec. (EI)m/z (%) = 124 (M⁺), consistent with C₅H₄N₂S

Safety and Handling

  • General Precautions: All steps should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • n-Butyl Nitrite: Is a flammable liquid and an irritant. Avoid inhalation and contact with skin.

  • Sodium Cyanide (NaCN): ACUTELY TOXIC. Fatal if swallowed, inhaled, or in contact with skin. Contact with acids liberates extremely flammable and toxic hydrogen cyanide (HCN) gas. A dedicated cyanide waste container containing bleach solution should be prepared before starting the experiment.

  • Waste Disposal: All cyanide-containing waste must be quenched by slow addition to a stirred, basic solution of sodium hypochlorite (bleach) before disposal according to institutional guidelines. Copper-containing waste should be collected separately.

References

  • Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890-2891. [Link]
  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]
  • Organic Chemistry Portal. Rosenmund-von Braun Reaction. [Link]
  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
  • Cristau, H.-J., et al. (2005). Mild and Efficient Copper-Catalyzed Cyanation of Aryl Iodides and Bromides. Chemistry – A European Journal, 11, 2483-2492.
  • Singh, K., & Singh, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 3147–3175. [Link]
  • Laali, K. K., et al. (2008). Halo- and Azidodediazoniation of Arenediazonium Tetrafluoroborates with Trimethylsilyl Halides and Trimethylsilyl Azide and Sandmeyer-Type Bromodediazoniation with Cu(I)Br in [BMIM][PF6] Ionic Liquid. The Journal of Organic Chemistry, 73(1), 316-319. [Link]

Sources

Application Notes and Protocols: Hydrolysis of 5-Methylthiazole-2-carbonitrile to 5-Methylthiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methylthiazole-2-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry and drug development. The thiazole motif is a prominent scaffold found in a multitude of pharmacologically active compounds, valued for its ability to engage in hydrogen bonding and its bioisosteric relationship with other functional groups. The conversion of the readily available 5-methylthiazole-2-carbonitrile to its corresponding carboxylic acid is a fundamental synthetic transformation, unlocking a versatile handle for further molecular elaboration, such as amide bond formation.

This document provides a comprehensive guide for researchers, detailing the mechanistic underpinnings, step-by-step experimental protocols, and critical safety considerations for the successful hydrolysis of this compound. Both acid- and base-catalyzed pathways are presented to offer flexibility based on substrate compatibility and available laboratory resources.

Mechanistic Overview: The Chemistry of Nitrile Hydrolysis

The conversion of a nitrile to a carboxylic acid is a robust and well-established reaction in organic synthesis.[1] The process involves the formal addition of two equivalents of water across the carbon-nitrogen triple bond. This transformation does not proceed at a significant rate without catalysis and typically requires heating.[1] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the final carboxylic acid.[2] Both acid and base catalysis provide distinct mechanistic pathways to achieve this outcome.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This crucial step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[3][4] A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate.[5] The amide is then further hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium salt.[6]

Acid_Catalyzed_Hydrolysis reactant reactant intermediate intermediate reagent reagent product product sub 5-Methylthiazole- 2-carbonitrile protonated_nitrile Protonated Nitrile sub->protonated_nitrile + H⁺ (from H₃O⁺) h3o_1 H₃O⁺ adduct_1 Water Adduct protonated_nitrile->adduct_1 + H₂O h2o_1 H₂O imidic_acid Imidic Acid adduct_1->imidic_acid - H⁺ (to H₂O) h2o_2 H₂O protonated_amide Protonated Amide imidic_acid->protonated_amide Tautomerization (+ H⁺) amide Amide Intermediate protonated_amide->amide - H⁺ (to H₂O) h2o_3 H₂O protonated_amide_2 Protonated Amide (O) amide->protonated_amide_2 + H⁺ (from H₃O⁺) h3o_2 H₃O⁺ tetrahedral_int Tetrahedral Intermediate protonated_amide_2->tetrahedral_int + H₂O h2o_4 H₂O final_product 5-Methylthiazole- 2-carboxylic Acid tetrahedral_int->final_product - NH₄⁺, - H⁺ nh4 NH₄⁺

Caption: Acid-catalyzed hydrolysis workflow.

Base-Catalyzed Hydrolysis

In contrast, the base-catalyzed mechanism begins with the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[6] This forms an anionic intermediate that is subsequently protonated by water to generate an imidic acid.[7] Tautomerization then yields the amide.[2] Under basic conditions, the amide is further hydrolyzed via nucleophilic acyl substitution. The hydroxide ion attacks the amide carbonyl, forming a tetrahedral intermediate which then collapses, expelling the amide anion (or its protonated form, ammonia) as the leaving group. The final product is the carboxylate salt, which must be protonated in a separate acidic workup step to yield the neutral carboxylic acid.[1]

Base_Catalyzed_Hydrolysis reactant reactant intermediate intermediate reagent reagent product product sub 5-Methylthiazole- 2-carbonitrile anion_int Imine Anion sub->anion_int + OH⁻ oh_1 OH⁻ imidic_acid Imidic Acid anion_int->imidic_acid + H₂O h2o_1 H₂O amide Amide Intermediate imidic_acid->amide Tautomerization tetrahedral_int Tetrahedral Intermediate amide->tetrahedral_int + OH⁻ oh_2 OH⁻ carboxylate Carboxylate Salt tetrahedral_int->carboxylate - NH₂⁻ (forms NH₃) final_product 5-Methylthiazole- 2-carboxylic Acid carboxylate->final_product Acidic Workup nh3 NH₃ h3o_workup H₃O⁺ (Workup)

Sources

Reduction of 5-Methylthiazole-2-carbonitrile to 2-aminomethyl-5-methylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 2-Aminomethyl-5-methylthiazole from 5-Methylthiazole-2-carbonitrile

Introduction: The Significance of 2-Aminomethyl-5-methylthiazole

2-Aminomethyl-5-methylthiazole serves as a crucial heterocyclic building block in the landscape of pharmaceutical and agrochemical research. The thiazole ring is a privileged scaffold, appearing in numerous biologically active compounds, and the presence of a primary aminomethyl group at the 2-position provides a versatile handle for further synthetic modifications.[1] This guide, designed for researchers and drug development professionals, provides a detailed exploration of the chemical reduction of this compound to the target primary amine, focusing on practical protocols, mechanistic insights, and comparative analysis of common synthetic routes.

Core Concept: The Reduction of a Heteroaromatic Nitrile

The transformation of a nitrile (-C≡N) to a primary amine (-CH₂NH₂) is a fundamental reaction in organic synthesis. This reduction involves the formal addition of four hydrogen atoms across the carbon-nitrogen triple bond. The choice of reducing agent is critical and depends on factors such as functional group tolerance, desired chemoselectivity, scalability, and safety considerations. For a heteroaromatic substrate like this compound, the stability of the thiazole ring under the reductive conditions is a key consideration.[2]

Below is the general transformation discussed in this guide:

This compound This compound 2-Aminomethyl-5-methylthiazole 2-Aminomethyl-5-methylthiazole This compound->2-Aminomethyl-5-methylthiazole [Reduction]

Caption: General reaction scheme.

Methodology 1: Reduction via Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride (LiAlH₄ or LAH) is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including nitriles.[3][4] Its high reactivity stems from the polar Al-H bond, which delivers a hydride ion (H⁻) to the electrophilic carbon of the nitrile group.[5] This method is often favored in laboratory settings for its high efficiency and rapid reaction times.

Causality and Mechanistic Considerations: The reaction proceeds via the nucleophilic attack of hydride ions on the nitrile carbon. This process occurs in two successive additions. The first addition forms an intermediate imine-aluminum complex. A second hydride transfer then reduces this intermediate to a diamido-aluminum complex. A careful aqueous workup is required to hydrolyze these complexes and liberate the desired primary amine.[6][7] Due to the high reactivity of LAH, the reaction must be conducted under strictly anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon) to prevent violent quenching with water and atmospheric moisture.

Detailed Protocol: LAH Reduction

Materials and Equipment:

  • Three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet

  • Dropping funnel

  • Ice-water bath

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • 10% aqueous sulfuric acid (H₂SO₄)

  • Ethyl acetate or dichloromethane for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Rotary evaporator

Procedure:

  • Setup: Assemble the flame-dried three-neck flask under a positive pressure of nitrogen. Equip it with a magnetic stir bar, a reflux condenser topped with a nitrogen inlet, and a dropping funnel.

  • Reagent Preparation: In the flask, suspend lithium aluminum hydride (1.5 to 2.0 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be stirred at room temperature or gently heated to reflux to ensure completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Workup (Quenching): Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly add saturated aqueous sodium sulfate dropwise to quench the excess LAH.[7] This should be done with vigorous stirring until the gray suspension turns into a white, granular precipitate.

  • Isolation: Filter the solid aluminum salts and wash them thoroughly with THF or ethyl acetate. Combine the organic filtrates.

  • Extraction: To the filtrate, add 10% sulfuric acid to protonate the amine and extract it into the aqueous layer. Separate the layers. Wash the organic layer with the acidic solution to ensure complete extraction of the product.

  • Product Recovery: Cool the acidic aqueous layer in an ice bath and basify it with a concentrated NaOH solution to a pH > 12. Extract the liberated free amine into an organic solvent like ethyl acetate or dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-aminomethyl-5-methylthiazole.

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Suspend LAH in anhydrous THF B Cool to 0 °C A->B D Add Nitrile solution dropwise to LAH B->D C Dissolve Nitrile in anhydrous THF C->D E Warm to RT/Reflux D->E F Monitor by TLC/GC-MS E->F G Cool to 0 °C F->G H Quench with sat. Na₂SO₄ solution G->H I Filter solids H->I J Acid-Base Extraction I->J K Dry & Concentrate J->K Crude Product Crude Product K->Crude Product

Caption: Experimental workflow for LAH reduction.

Methodology 2: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation is a widely used industrial method for nitrile reduction due to its cost-effectiveness, scalability, and avoidance of pyrophoric metal hydride reagents. Raney Nickel, a high surface area nickel-aluminum alloy, is a common catalyst for this transformation.[8]

Causality and Mechanistic Considerations: The reaction occurs on the surface of the catalyst where hydrogen gas (H₂) is adsorbed and activated. The nitrile also coordinates to the nickel surface, facilitating the stepwise addition of hydrogen atoms across the triple bond. A key challenge in nitrile hydrogenation is the formation of secondary and tertiary amine byproducts through the reaction of the initially formed primary amine with intermediate imines.[9] To suppress this side reaction, the hydrogenation is often carried out in the presence of ammonia (typically as a solution in methanol or ethanol).[9] The ammonia competes with the product amine for reaction with the intermediate imine, shifting the equilibrium towards the desired primary amine.

Detailed Protocol: Raney Nickel Hydrogenation

Materials and Equipment:

  • Parr hydrogenator or a similar high-pressure reaction vessel

  • Glass liner for the reactor

  • Magnetic or mechanical stirrer

  • Filtration setup (e.g., Celite pad)

  • This compound

  • Raney Nickel (supplied as a slurry in water, ~50% w/w)

  • Methanol or Ethanol (anhydrous)

  • Ammonia solution (e.g., 7N in Methanol) or anhydrous ammonia gas

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation: Under a fume hood, carefully decant the water from the Raney Nickel slurry. Wash the catalyst several times with the reaction solvent (e.g., methanol) to remove residual water. Caution: Raney Nickel is pyrophoric when dry and may ignite flammable solvents.

  • Reactor Charging: To the glass liner of the hydrogenation vessel, add the washed Raney Nickel catalyst, followed by the solvent (e.g., methanolic ammonia). Add the this compound.

  • Hydrogenation: Seal the reactor. Purge the vessel several times with nitrogen, followed by several purges with hydrogen gas to remove all air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-500 psi).

  • Reaction: Begin vigorous stirring and heat the reaction to the target temperature (e.g., 40-80 °C). Monitor the reaction by observing the drop in hydrogen pressure. Once the pressure stabilizes, the reaction is likely complete.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Catalyst Removal: Under a nitrogen atmosphere, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The filter cake must be kept wet with solvent at all times to prevent ignition. Wash the filter cake thoroughly with the reaction solvent.

  • Isolation: Combine the filtrate and washes. Remove the solvent and excess ammonia by rotary evaporation to yield the crude 2-aminomethyl-5-methylthiazole.

cluster_setup Reactor Setup cluster_reaction Hydrogenation cluster_workup Workup & Isolation A Wash Raney Ni with solvent B Charge reactor with Nitrile, Catalyst, Solvent A->B C Seal & Purge (N₂, then H₂) B->C D Pressurize with H₂ C->D E Heat & Stir D->E F Monitor H₂ uptake E->F G Cool & Vent F->G H Purge with N₂ G->H I Filter catalyst (through Celite) H->I J Concentrate Filtrate I->J Crude Product Crude Product J->Crude Product

Caption: Experimental workflow for Catalytic Hydrogenation.

Comparative Analysis of Reduction Methods

FeatureLithium Aluminum Hydride (LAH)Catalytic Hydrogenation (Raney Ni)
Reactivity Very high, reduces many functional groupsModerate, can be more chemoselective
Conditions 0 °C to reflux, atmospheric pressureElevated temperature and pressure (50-500 psi H₂)
Safety Highly pyrophoric, reacts violently with waterCatalyst is pyrophoric when dry, uses flammable H₂ gas
Workup Requires careful quenching and extractionInvolves filtration of a pyrophoric catalyst
Scalability Typically for lab-scale; exothermic nature is a concernHighly scalable, common in industrial processes
Byproducts Generally clean if workup is done correctlyPotential for secondary/tertiary amines; requires additives (NH₃)
Cost More expensive reagentCatalyst is reusable, H₂ is inexpensive

Purification and Characterization

The crude 2-aminomethyl-5-methylthiazole obtained from either method will likely require purification.

Purification Techniques:

  • Recrystallization: This is an effective method for obtaining high-purity crystalline material. Suitable solvent systems include ethanol/water, toluene, or isopropanol.[10]

  • Acid-Base Extraction: As described in the LAH workup, this technique is excellent for separating the basic amine product from non-basic impurities.[10]

  • Column Chromatography: Silica gel chromatography can be used, often with a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol/dichloromethane to prevent peak tailing.

  • Vacuum Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.

Analytical Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information. The ¹H NMR should show characteristic signals for the aminomethyl (-CH₂NH₂), methyl (-CH₃), and thiazole ring protons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[11]

  • Infrared (IR) Spectroscopy: Should show characteristic N-H stretching bands for the primary amine (around 3300-3400 cm⁻¹) and the disappearance of the nitrile (-C≡N) stretch (around 2230 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.[12]

References

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC - NIH.
  • A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Indian Academy of Sciences.
  • Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research.
  • Method for preparing 2-chloropropionaldehyde and use of the same. Google Patents.
  • United States Patent (19). Google Patents.
  • HPLC Methods for analysis of 2-Amino-5-methylthiazole. HELIX Chromatography.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.
  • Amine synthesis by nitrile reduction. Organic Chemistry Portal.
  • Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides. ACS Publications.
  • Hydrogenation of Basic Nitriles with Raney Nickel. Journal of the American Chemical Society.
  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps.
  • Reduction of aromatic nitro compounds with Raney nickel catalyst. Google Patents.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Nitrile to Amine - Common Conditions. Organic Chemistry Portal.
  • Manganese catalysed reduction of nitriles with amine boranes. RSC Publishing.
  • Determination and Quantification of Primary Aromatic Amine in Printer Ink. KNAUER.
  • Reagent Friday: Raney Nickel. Master Organic Chemistry.
  • Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal.
  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Oxford.
  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps.
  • Organic & Biomolecular Chemistry. RSC Publishing.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.
  • Boron-Catalyzed Silylative Reduction of Nitriles in Accessing Primary Amines and Imines. The Journal of Organic Chemistry.
  • Raney nickel-assisted nitro group reduction for the synthesis of N-, O-, and S-heterocycles. ResearchGate.
  • Catalytic hydrogenation of nitriles. Google Patents.
  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal.
  • B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. PMC - NIH.
  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
  • Specific detection of primary amines in the effluent of a gas-chromatographic column by on-line measurement of fluorescence. PubMed.
  • Method of analysis of amine by mass spectrometry. Google Patents.

Sources

Application Notes & Protocols: Leveraging 5-Methylthiazole-2-carbonitrile in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the strategic use of 5-Methylthiazole-2-carbonitrile (CAS: 100516-71-0) as a pivotal building block in heterocyclic synthesis. We delve into the chemical rationale behind its utility, focusing on the unique reactivity conferred by the thiazole scaffold in conjunction with the versatile carbonitrile group. The protocols herein are designed to be self-validating, offering clear, step-by-step instructions for the synthesis of high-value pyrimidine and amine intermediates, crucial for downstream drug discovery applications.

Introduction: The Strategic Value of this compound

This compound is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 5-position and a carbonitrile (-C≡N) group at the 2-position.[1][2] Its molecular formula is C₅H₄N₂S, and it has a molecular weight of 124.17 g/mol .[1] The thiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[3][4][5]

The true synthetic power of this reagent lies in the synergistic interplay between the stable, aromatic thiazole ring and the highly reactive nitrile functional group. The nitrile group is an exceptionally versatile synthetic handle; it can be transformed into a wide array of other functionalities, including amines, amides, carboxylic acids, and tetrazoles, or it can participate directly in cycloaddition and cyclocondensation reactions to build more complex heterocyclic systems.[1][6] This dual-functionality makes this compound an ideal starting material for generating diverse molecular libraries for screening and lead optimization.

Below is a conceptual workflow illustrating the central role of this compound in synthetic campaigns.

G A This compound (Starting Material) B Application 1: Cyclocondensation A->B Dinucleophile (e.g., Guanidine) C Application 2: Functional Group Transformation (e.g., Nitrile Reduction) A->C Reducing Agent (e.g., LiAlH₄, H₂/Catalyst) D Substituted Pyrimidines B->D E Thiazolyl-methanamines C->E F Advanced Heterocyclic Scaffolds (e.g., Fused Systems, Drug Analogs) D->F E->F

Caption: General synthetic pathways using this compound.

Application I: Synthesis of Thiazolyl-Substituted Pyrimidines

One of the most powerful applications of nitriles in heterocyclic chemistry is their reaction with dinucleophilic reagents to construct new rings. The following protocol details the synthesis of a 2-(5-methylthiazol-2-yl)pyrimidin-4-amine scaffold via the cyclocondensation of this compound with guanidine. This reaction leverages the electrophilic nature of the nitrile carbon, which is attacked by the nucleophilic amine groups of guanidine to build the pyrimidine ring. Such scaffolds are of high interest in medicinal chemistry.[6][7][8]

Reaction Scheme

G cluster_product Product R1 5-Methylthiazole- 2-carbonitrile Plus + R2 Guanidine Carbonate P1 2-(5-methylthiazol-2-yl)pyrimidin-4-amine R2->P1 NaOEt, EtOH Reflux

Caption: Synthesis of a pyrimidine derivative via cyclocondensation.

Experimental Protocol

Causality: This protocol utilizes a base-catalyzed condensation. Sodium ethoxide (NaOEt), prepared in situ from sodium metal and ethanol, serves as a strong base required to deprotonate guanidine, increasing its nucleophilicity and facilitating the initial attack on the nitrile carbon. Ethanol acts as a suitable polar, protic solvent that can solvate the ionic intermediates. Refluxing provides the necessary activation energy for the cyclization and subsequent dehydration steps.

ParameterValue/ConditionRationale
Key Reagents This compound, Guanidine Carbonate, Sodium MetalCore components for building the pyrimidine ring.
Solvent Absolute EthanolGood solvent for reactants and facilitates NaOEt formation.
Base Sodium Ethoxide (in situ)Strong base required to activate the guanidine nucleophile.
Temperature Reflux (~78 °C)Provides energy to overcome activation barriers for cyclization.
Reaction Time 12 - 24 hoursTypical duration to ensure complete conversion.
Workup Acid-Base ExtractionTo remove unreacted starting materials and byproducts.
Typical Yield 60 - 75%Representative yield for this type of condensation.

Materials:

  • This compound (1.0 eq)

  • Guanidine Carbonate (1.5 eq)

  • Sodium metal (1.5 eq)

  • Absolute Ethanol

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add sodium metal (1.5 eq) in small pieces to a round-bottom flask containing absolute ethanol. The flask should be equipped with a reflux condenser and a magnetic stirrer. Allow the sodium to react completely until a clear solution of sodium ethoxide is formed.

  • Reactant Addition: To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq) followed by guanidine carbonate (1.5 eq).

  • Reaction: Heat the mixture to reflux and maintain this temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 9:1 DCM:Methanol).

  • Solvent Removal: After completion, allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup: Resuspend the resulting residue in a mixture of water and DCM. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine. This removes any acidic impurities and residual water-soluble components.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to obtain the pure 2-(5-methylthiazol-2-yl)pyrimidin-4-amine.

Application II: Synthesis of (5-methylthiazol-2-yl)methanamine

Transforming the nitrile group into a primary amine provides a versatile intermediate, (5-methylthiazol-2-yl)methanamine. This aminomethyl-thiazole is a valuable building block for synthesizing more complex molecules, such as amides, sulfonamides, or for constructing new heterocyclic rings through reactions like the Pictet-Spengler or Bischler-Napieralski cyclizations. The protocol below describes a standard reduction of the nitrile using Lithium Aluminum Hydride (LiAlH₄).

Reaction Scheme

G cluster_reactant Reactant cluster_product Product R1 5-Methylthiazole- 2-carbonitrile P1 (5-methylthiazol-2-yl)methanamine R1->P1 1) LiAlH₄, THF, 0 °C to RT 2) H₂O, NaOH(aq) quench

Caption: Reduction of the nitrile group to a primary amine.

Experimental Protocol

Causality: Lithium aluminum hydride is a potent, non-selective reducing agent capable of reducing nitriles to primary amines. The reaction must be conducted in an anhydrous aprotic solvent like Tetrahydrofuran (THF) because LiAlH₄ reacts violently with water. The initial addition is performed at 0 °C to control the initial exothermic reaction, followed by warming to room temperature to ensure the reaction goes to completion. The workup procedure (Fieser workup) is a carefully controlled quench designed to safely neutralize the excess LiAlH₄ and precipitate aluminum salts, which can then be easily filtered off.

ParameterValue/ConditionRationale
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Powerful hydride source for nitrile reduction.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent that does not react with LiAlH₄.
Temperature 0 °C to Room TemperatureControls initial exotherm and ensures complete reaction.
Reaction Time 2 - 4 hoursSufficient time for the reduction to complete.
Workup Fieser Quench (H₂O, NaOH)Safely neutralizes excess LiAlH₄ and precipitates filterable salts.
Typical Yield 75 - 90%High-yielding transformation.

Materials:

  • This compound (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (2.0 - 2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite or filter aid

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add LiAlH₄ (2.0-2.5 eq). Carefully add anhydrous THF via cannula to create a suspension.

  • Substrate Addition: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Dissolve this compound (1.0 eq) in a separate flask with anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension via an addition funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quenching (Fieser Workup): Cool the reaction mixture back down to 0 °C. CAUTION: This quenching process is highly exothermic and generates hydrogen gas. Perform the following steps slowly and carefully behind a blast shield.

    • Add 'x' mL of water dropwise (where 'x' is the mass of LiAlH₄ in grams used).

    • Add 'x' mL of 15% NaOH(aq) solution dropwise.

    • Add '3x' mL of water dropwise.

  • Filtration: A granular white precipitate should form. Allow the slurry to stir at room temperature for 30 minutes. Add a filter aid like Celite, and filter the mixture through a pad of Celite on a Büchner funnel.

  • Extraction: Wash the filter cake thoroughly with ample THF and ethyl acetate. Combine the filtrates and concentrate under reduced pressure to obtain the crude amine.

  • Purification: The resulting (5-methylthiazol-2-yl)methanamine is often pure enough for subsequent steps. If necessary, it can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

Conclusion

This compound stands out as a versatile and highly valuable reagent for heterocyclic synthesis. The protocols detailed in these notes demonstrate two fundamental and high-impact transformations: the construction of a new pyrimidine ring through cyclocondensation and the conversion of the nitrile into a primary amine, a key synthetic intermediate. By explaining the causality behind the experimental choices, these protocols provide a robust foundation for researchers to confidently employ this building block in their own synthetic programs, accelerating the discovery and development of novel, biologically active heterocyclic compounds.

References

  • MDPI. Molbank | Topical Collection : Heterocycle Reactions.
  • Haroun, M., et al. (2022). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PubMed Central.
  • Al-Ostath, A., et al. (2022). Synthesis of New Binary Thiazole-Based Heterocycles and Their Molecular Docking Study as COVID-19 Main Protease (Mpro) Inhibitors. PubMed Central.
  • Abdel-Wahab, B. F., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances.
  • Bentham Science. Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review.
  • Hassan, A. S., et al. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances.
  • Google Patents. CN111848546B - A kind of 2-(aminomethyl)thiazole-5-carbonitrile and its synthetic method.
  • MDPI. 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile.
  • Journal of Chemical and Pharmaceutical Research. Synthesis of some new 5- substituted of.
  • Bentham Science. A Review on Medicinally Important Heterocyclic Compounds.
  • National Academic Digital Library of Ethiopia. Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry.
  • Al-Ghorbani, M., et al. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PubMed Central.
  • Google Patents. WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same.
  • Xiang, J., et al. (2007). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules.
  • PubMed. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors.
  • HELIX Chromatography. HPLC Methods for analysis of 2-Amino-5-methylthiazole.
  • ResearchGate. The chemical structures of the five thiazole building blocks that have... | Download Scientific Diagram.

Sources

Application Note: A Robust HPLC Method for Purity Determination of 5-Methylthiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the determination of purity for 5-Methylthiazole-2-carbonitrile, a key intermediate in pharmaceutical synthesis. The developed reversed-phase HPLC method demonstrates excellent specificity, linearity, and accuracy, making it suitable for quality control and stability testing in research and drug development environments. The protocol herein is grounded in established chromatographic principles and adheres to the validation guidelines outlined by the International Council for Harmonisation (ICH).[1][2][3]

Introduction

This compound (C₅H₄N₂S, MW: 124.16 g/mol ) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[4] The thiazole ring is a prominent scaffold in a multitude of pharmacologically active agents, exhibiting a wide range of biological activities.[5][6][7] The purity of such building blocks is paramount, as impurities can carry over into the final active pharmaceutical ingredient (API), potentially affecting its safety, efficacy, and stability.

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of pharmaceutical compounds due to its high resolution and quantitative accuracy.[8][9] This document provides a comprehensive, step-by-step protocol for a reversed-phase HPLC method developed for this compound. The rationale behind the selection of chromatographic parameters is discussed, ensuring the method is not only a set of instructions but also a self-validating system rooted in scientific principles.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.

  • Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (reagent grade, ~99%).

  • Reference Standard: this compound, with a purity of ≥98%.

  • Sample: Test batches of this compound.

Chromatographic Conditions

The selection of a C18 stationary phase is based on its wide applicability and effectiveness in retaining moderately polar to non-polar compounds through hydrophobic interactions.[9] Acetonitrile is chosen as the organic modifier due to its low UV cutoff and viscosity.[10] An acidic mobile phase, achieved with a low concentration of formic acid, is employed to ensure the consistent protonation state of the thiazole nitrogen, thereby promoting sharp peak shapes and reproducible retention times.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B in 1 minute, and equilibrate for 7 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 25 minutes
Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Mix thoroughly and degas.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (90:10 v/v) is recommended.

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation and System Suitability

For a method to be considered trustworthy, it must be validated to ensure it is suitable for its intended purpose.[2] The validation should be conducted in accordance with ICH Q2(R1) guidelines.[1][11] Before sample analysis, the performance of the chromatographic system must be verified through a System Suitability Test (SST).[12][13]

System Suitability Test (SST)

Inject the standard solution in five replicates and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%
Validation Parameters (as per ICH Q2(R1))
  • Specificity: Forced degradation studies should be performed to demonstrate that the method is stability-indicating. The analyte peak should be resolved from potential degradation products and process-related impurities.

  • Linearity: Analyze a series of solutions over a concentration range of 0.01 to 0.15 mg/mL. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability and Intermediate Precision): The %RSD for multiple preparations of the same sample should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.

Data Analysis and Purity Calculation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow and Visualization

The overall workflow for the HPLC analysis is depicted below. This systematic approach ensures that each analysis is preceded by the necessary preparations and system checks, guaranteeing the reliability of the results.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing prep_mobile Prepare Mobile Phases (A & B) sys_setup HPLC System Setup & Equilibration prep_mobile->sys_setup prep_std Prepare Standard Solution sst System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample Solution analysis Inject Sample and Standard Solutions prep_sample->analysis sys_setup->sst Equilibrate System sst->analysis If SST Passes integration Chromatogram Integration analysis->integration calculation Purity Calculation integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC Purity Analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and robust solution for determining the purity of this compound. By employing a standard C18 column and a straightforward gradient elution, this method can be readily implemented in quality control laboratories. The detailed protocol, grounded in established scientific principles and regulatory guidelines, ensures that the generated data is accurate and reproducible, supporting the development of safe and effective pharmaceutical products.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). URL: https://www.uspnf.com/sites/default/files/usp_pdf/current/general_chapters/gc_621.pdf
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology
  • <621> CHROMATOGRAPHY. URL: https://www.usp.
  • Understanding the Latest Revisions to USP <621> | Agilent. URL: https://www.agilent.com/cs/library/whitepapers/public/whitepaper-understanding-usp-621-revisions-5994-5749en-agilent.pdf
  • <621> Chromatography - US Pharmacopeia (USP). URL: https://www.usp.org/harmonization-standards/pdg/general-chapters-chemical-analysis
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology
  • Are You Sure You Understand USP <621>? | LCGC International. URL: https://www.chromatographyonline.com/view/are-you-sure-you-understand-usp-621-
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. URL: https://www.fda.gov/media/71784/download
  • Quality Guidelines - ICH. URL: https://www.ich.org/page/quality-guidelines
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. URL: https://starodub.
  • 2-Thiazolecarbonitrile, 5-methyl- | CymitQuimica. URL: https://www.cymitquimica.com/en/2-thiazolecarbonitrile-5-methyl--100516-71-0
  • Reversed Phase HPLC Method Development - Phenomenex. URL: https://phenomenex.blob.core.windows.net/documents/c051e523-4264-4614-a3f7-92e352234035.pdf
  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole - ResearchGate. URL: https://www.researchgate.net/publication/225345759_Chromatographic_and_electrophoretic_determination_of_thioamides_based_on_thiazole_134-thiadiazole_124-triazole_and_tetrazole
  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion | Journal of Medicinal Chemistry - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jm500412t
  • Developing HPLC Methods - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/analytical-chemistry/hplc/method-development-hplc
  • HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific. URL: https://assets.fishersci.com/TFS-Assets/CMD/Application-Notes/AN-107-HPLC-Hypercarb-Polar-Compounds-AN62024-EN.pdf
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. URL: https://www.jones-chrom.co.uk/images/posters/pittcon98.pdf
  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained | LCGC International. URL: https://www.chromatographyonline.com/view/reversed-phase-hplc-mobile-phase-chemistry-explained
  • 2-Methylthiazole-5-carbonitrile - Moldb. URL: https://www.moldb.com/65735-10-6.html
  • 2-Amino-5-methyl-thiazole - SIELC Technologies. URL: https://sielc.com/2-amino-5-methyl-thiazole.html
  • 2-Methylbenzo(d)thiazole-5-carbonitrile | C9H6N2S | CID 15089712 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylbenzo_d_thiazole-5-carbonitrile
  • A Comparative Guide to HPLC Analysis for Purity Validation of Ethyl 2,4-dimethylthiazole-5-carboxylate - Benchchem. URL: https://www.benchchem.com/pdf/B1245/hplc-analysis-B1245.pdf
  • Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. URL: https://sielc.com/Application-Separation-of-2-Amino-5-methyl-thiazole-on-Newcrom-R1-HPLC-column.html
  • 2-Methylthiazole-5-carbonitrile [65735-10-6] | King-Pharm. URL: https://www.king-pharm.com/product/1740644.html
  • 2-Methylthiazole-5-carbonitrile - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh95e082da
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - RSC Publishing. URL: https://pubs.rsc.org/en/content/articlehtml/2024/ra/d3ra06253a
  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - MDPI. URL: https://www.mdpi.com/1420-3049/29/7/1460
  • HPLC Methods for analysis of 2-Amino-5-methylthiazole - HELIX Chromatography. URL: https://helixchrom.com/hplc-methods-for-analysis-of-2-amino-5-methylthiazole/
  • Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties - DergiPark. URL: https://dergipark.org.tr/en/pub/clinexphealthsci/issue/85637/1414252

Sources

Application Note: A Validated GC-MS Protocol for the Confident Identification of 5-Methylthiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust protocol for the identification and semi-quantitative analysis of 5-Methylthiazole-2-carbonitrile using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a heterocyclic compound of increasing interest in medicinal chemistry and drug development. The accurate and reliable identification of this compound is crucial for reaction monitoring, purity assessment, and metabolic studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing every aspect of the analytical workflow from sample preparation to data interpretation. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method adaptation to specific laboratory contexts.

Introduction: The Significance of this compound

Thiazole derivatives are a prominent class of heterocyclic compounds that form the structural core of numerous pharmaceuticals, demonstrating a wide range of biological activities including antibacterial, anti-inflammatory, and anti-cancer effects.[1] this compound (C₅H₄N₂S, M.W.: 124.17 g/mol , CAS: 100516-71-0) is a key building block in the synthesis of more complex molecules.[2] Its nitrile functional group and substituted thiazole ring make it a versatile precursor in drug discovery.

The inherent volatility of this compound makes Gas Chromatography (GC) an ideal separation technique, while Mass Spectrometry (MS) provides the high specificity required for unambiguous identification. This protocol is designed to be a self-validating system, ensuring trustworthiness through clear, step-by-step instructions and scientifically grounded explanations.

Experimental Workflow Overview

The analytical process for identifying this compound can be visualized as a sequential workflow, ensuring a systematic and reproducible approach.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Sample Receipt (Solid or in Solution) Dilution Dilution in Volatile Solvent Sample->Dilution Standard Standard Preparation Standard->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC Spectrum Mass Spectrum Extraction TIC->Spectrum Library Library Search & Fragmentation Analysis Spectrum->Library Report Final Report Library->Report

Caption: Overall workflow for the GC-MS analysis of this compound.

Materials and Reagents

Material/ReagentGrade/PuritySupplier (Example)
This compound≥98%Sigma-Aldrich, CymitQuimica
Dichloromethane (DCM)GC Grade or equivalentFisher Scientific
MethanolGC Grade or equivalentMerck
Helium (Carrier Gas)Ultra-high purity (99.999%)Airgas
1.5 mL GC Vials with Septa CapsGlassAgilent Technologies
Syringe Filters (0.22 µm)PTFE or compatibleMilliporeSigma

Detailed Protocols

Standard and Sample Preparation

The goal of sample preparation is to create a clean, dilute solution of the analyte in a volatile solvent suitable for GC-MS analysis.[3][4] Dichloromethane is recommended due to its volatility and ability to dissolve a wide range of organic compounds.

4.1.1. Standard Stock Solution (1 mg/mL)

  • Accurately weigh approximately 10 mg of this compound standard.

  • Quantitatively transfer the standard to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with dichloromethane. This is your stock solution.

4.1.2. Working Standard Solutions

  • Perform serial dilutions of the stock solution with dichloromethane to prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • These will be used to establish the instrument's linear dynamic range and for semi-quantitative analysis.

4.1.3. Sample Preparation

  • Solid Samples: Accurately weigh a known amount of the solid sample and dissolve it in a known volume of dichloromethane to achieve an estimated concentration within the working standard range.

  • Liquid Samples: If the sample is already in a solution, dilute it with dichloromethane to bring the expected concentration of the analyte into the working range.

  • Filtration: For all prepared samples and standards, filter through a 0.22 µm syringe filter into a clean GC vial to remove any particulates that could damage the GC column.[3][4]

  • Cap the vials immediately to prevent solvent evaporation.

GC-MS Instrumentation and Conditions

The following parameters are a robust starting point for the analysis on a standard single quadrupole GC-MS system. Method validation should be performed to confirm suitability for your specific instrumentation.[5][6]

GC Parameter Setting Rationale
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA non-polar 5% phenyl-methylpolysiloxane column is a good general-purpose column for separating a wide range of semi-volatile compounds.[4]
Injector Temperature 250 °CEnsures rapid and complete volatilization of the analyte.
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1) or SplitlessSplit mode is suitable for screening and higher concentrations. Splitless mode provides higher sensitivity for trace analysis.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Temperature Program - Initial Temp: 60 °C, hold for 2 min- Ramp: 10 °C/min to 280 °C- Hold: 5 min at 280 °CThis temperature program allows for good separation of volatile impurities from the analyte of interest and ensures the elution of less volatile components from the column.
MS Parameter Setting Rationale
Ion Source Temperature 230 °CStandard temperature for robust ionization.
Quadrupole Temperature 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns that are comparable to library spectra.
Acquisition Mode Full ScanFor initial identification and confirmation of the fragmentation pattern.
Scan Range m/z 40-300Covers the molecular ion and expected fragment ions.
Solvent Delay 3 minutesPrevents the high concentration of the solvent from saturating the detector.

Data Analysis and Interpretation

Identification of this compound
  • Retention Time: The primary identification parameter is the retention time (RT) of the analyte peak in the total ion chromatogram (TIC). The RT of the analyte in a sample should match that of a known standard analyzed under the same conditions. Based on its structure, the retention index on a standard non-polar column would be a valuable confirmatory piece of data.

Predicted Mass Spectrum and Fragmentation

The electron ionization (EI) mass spectrum of this compound is expected to exhibit characteristic fragmentation.

  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 124, corresponding to the molecular weight of the compound. The presence of a nitrogen atom results in an even molecular weight, which is consistent with the Nitrogen Rule.[7]

  • Key Fragments: Based on the fragmentation of similar thiazole and nitrile compounds, the following key fragments are anticipated:

    • Loss of HCN (m/z 97): A common fragmentation pathway for nitriles.

    • Loss of CH₃ (m/z 109): Cleavage of the methyl group.

    • Thiazole ring fragments: Fragments corresponding to the thiazole ring structure (e.g., m/z 84, 58, 57) are also likely.

Table of Expected Ions:

m/zProposed FragmentNotes
124 [C₅H₄N₂S]⁺Molecular Ion (M⁺)
109[M - CH₃]⁺Loss of a methyl radical
97[M - HCN]⁺Loss of hydrogen cyanide
84[C₃H₂NS]⁺Thiazole ring fragment
58[C₂H₂N₂]⁺Fragment containing the nitrile group
57[C₃H₃N]⁺Ring fragment

The identification of the analyte is confirmed if the retention time matches the standard and the mass spectrum contains the expected molecular ion and key fragment ions.

Method Validation and Quality Control

To ensure the reliability of the results, the analytical method should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[5][6]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the unique retention time and mass spectrum.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is assessed by analyzing the working standard solutions and performing a linear regression.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (e.g., S/N of 3 for LOD and 10 for LOQ).

  • Precision: The closeness of agreement between a series of measurements. It is evaluated at different levels (repeatability, intermediate precision).

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies.

A quality control (QC) sample (a mid-range standard) should be run periodically within a sample sequence to monitor instrument performance.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the identification of this compound by GC-MS. By following the detailed steps for sample preparation, instrument setup, and data analysis, researchers can achieve reliable and reproducible results. The explanation of the rationale behind the chosen parameters allows for informed method development and adaptation. This robust protocol will be a valuable tool for scientists in the fields of pharmaceutical development, chemical synthesis, and related areas.

References

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  • PMC. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
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  • PubChem. (n.d.). 2-Amino-5-methylthiazole.
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  • MDPI. (2022). Gas Chromatography–Mass Spectrometry (GC–MS) Metabolites Analysis in Endometriosis Patients: A Prospective Observational Translational Study.
  • PMC. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy.

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1H and 13C NMR characterization of 5-Methylthiazole-2-carbonitrile in CDCl3

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Structural Elucidation of 5-Methylthiazole-2-carbonitrile

Introduction: The Role of NMR in Characterizing Heterocyclic Scaffolds

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of more complex molecules. The thiazole ring is a key structural motif found in numerous pharmaceuticals, including the anti-cancer agent Bleomycin and the non-steroidal anti-inflammatory drug Meloxicam.[1] Accurate and unambiguous structural characterization is a cornerstone of the drug development process, ensuring the identity, purity, and stability of synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms is unparalleled. This application note provides a comprehensive guide to the characterization of this compound using ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy in deuterated chloroform (CDCl₃), the most common solvent for organic analysis.[2][3] We present detailed, field-proven protocols for sample preparation and data acquisition, followed by an in-depth analysis and assignment of the resulting spectra. This guide is intended for researchers and scientists who require robust methods for the routine and detailed characterization of similar heterocyclic systems.

Molecular Structure and Numbering Scheme

For clarity in spectral assignments, the following IUPAC-compliant numbering scheme is used for this compound.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Experimental Protocols

The acquisition of high-quality, reproducible NMR data is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Part A: NMR Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectrum.[4] This protocol ensures a homogenous sample free from particulate matter.

  • Weighing the Sample: Accurately weigh the required amount of this compound.

    • For ¹H NMR: 1-10 mg is typically sufficient.[2]

    • For ¹³C NMR: A higher concentration is needed due to the low natural abundance of ¹³C; 20-50 mg is recommended.

  • Solvent Addition: Place the solid into a clean, dry vial. Using a calibrated pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[3] The solvent should contain a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), although referencing to the residual solvent peak is also common practice.[5][6]

  • Dissolution: Gently agitate the vial to ensure the complete dissolution of the solid. The final solution must be transparent and free of any solid particles.[2]

  • Filtration and Transfer: To remove any dust or insoluble impurities, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[3] Ensure the solution height in the tube is at least 4 cm (approx. 0.6 mL) to be within the detection region of the spectrometer's coils.[2][3]

  • Capping: Cap the NMR tube securely to prevent solvent evaporation. Do not use parafilm on the body of the tube, as this can interfere with the sample spinning and shimming process.[2]

Part B: NMR Data Acquisition Workflow

The following workflow outlines the key stages from sample insertion to data acquisition.

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing A Prepare Sample (Compound + CDCl3) B Insert Sample into NMR Magnet A->B C Lock & Shim (Tune Magnetic Field) B->C D Load Acquisition Parameters C->D E Acquire FID (¹H and ¹³C) D->E F Fourier Transform (FID → Spectrum) E->F G Phase & Baseline Correction F->G H Reference Spectrum (to CDCl3 or TMS) G->H I Integrate & Analyze H->I

Caption: General workflow for NMR sample analysis.

The parameters below are recommended for a 400 MHz spectrometer and may be adjusted based on the specific instrument and sample concentration.

Table 1: Recommended ¹H NMR Acquisition Parameters

Parameter Value Rationale
Pulse Program zg30 A standard 30° pulse sequence provides good signal without saturating the spins, allowing for shorter relaxation delays.[6]
Number of Scans (NS) 16 Sufficient for good signal-to-noise (S/N) for a sample of this concentration.
Relaxation Delay (D1) 2.0 s A 2-second delay is generally adequate for small molecules to allow for sufficient relaxation of protons between pulses.[6]
Acquisition Time (AQ) 4.0 s Provides adequate digital resolution to resolve sharp singlet peaks clearly.[7]

| Spectral Width (SW) | 20 ppm | A range from approximately -2 to 18 ppm is sufficient to cover all expected proton signals for most organic molecules. |

Table 2: Recommended ¹³C{¹H} NMR Acquisition Parameters

Parameter Value Rationale
Pulse Program zgpg30 A proton-decoupled pulse sequence that simplifies the spectrum to singlets and provides signal enhancement via the Nuclear Overhauser Effect (NOE).[6][8]
Number of Scans (NS) 1024 A larger number of scans is required to compensate for the low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[6]
Relaxation Delay (D1) 2.0 s A standard delay for routine ¹³C spectra. Quaternary carbons may require longer delays for full quantitation, but this is sufficient for identification.[6]
Acquisition Time (AQ) 1.0 s Balances resolution with the need for a reasonable experiment time, given the large number of scans.[8]

| Spectral Width (SW) | 220 ppm | A standard width covering the typical chemical shift range for organic molecules (approx. 0-220 ppm).[6][9] |

Part C: Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum.

  • Phase and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in positive absorption mode. The baseline is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift axis (ppm) is calibrated.

    • For ¹H NMR, the residual CHCl₃ peak is set to δ 7.26 ppm.

    • For ¹³C NMR, the CDCl₃ triplet is set to δ 77.16 ppm (center peak).[10]

  • Integration: For ¹H NMR, the area under each peak is integrated to determine the relative ratio of protons.

Results and Discussion: Spectral Interpretation

The ¹H and ¹³C NMR spectra provide complementary information that, when combined, allows for the complete structural assignment of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to be simple, showing two distinct singlet signals corresponding to the two types of protons in the molecule.

Table 3: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale for Assignment
~8.0 Singlet 1H H4 The proton on the thiazole ring is in an electron-deficient aromatic system, leading to a downfield chemical shift.[1] It has no adjacent protons, resulting in a singlet.

| ~2.6 | Singlet | 3H | -CH₃ | The methyl protons are attached to an sp² carbon of the aromatic ring. Their chemical shift is typical for a methyl group on a heterocyclic ring. The signal is a singlet due to the absence of neighboring protons. |

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, one for each unique carbon atom in the molecule.

Table 4: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm) Assignment Rationale for Assignment
~150 C2 This carbon is bonded to two electronegative heteroatoms (N and S) and the electron-withdrawing nitrile group, causing it to be significantly deshielded and appear far downfield.[11][12]
~145 C4 This sp² carbon is part of the aromatic thiazole ring. Its chemical shift is influenced by the adjacent sulfur atom and the overall ring electronics.
~130 C5 This carbon is also part of the thiazole ring but is generally found at a different chemical shift than C4 due to its proximity to the nitrogen atom and the attached methyl group.[11][12]
~114 -CN The carbon of the nitrile group has a characteristic chemical shift in this region.[9] This signal is often of lower intensity due to its quaternary nature and longer relaxation time.

| ~15 | -CH₃ | The sp³ hybridized carbon of the methyl group is the most shielded carbon in the molecule and therefore appears at the most upfield position. |

Conclusion

This application note details a robust and reliable methodology for the ¹H and ¹³C NMR characterization of this compound in CDCl₃. The provided protocols for sample preparation, data acquisition, and processing are designed to yield high-quality spectra suitable for unambiguous structural confirmation. The analysis of the chemical shifts, multiplicities, and integrations allows for the complete and confident assignment of all proton and carbon signals, verifying the molecular structure. This comprehensive approach serves as a valuable template for researchers in drug discovery and related fields for the routine analysis of novel heterocyclic compounds.

References

  • ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d.
  • Still, I. W. J., Plavac, N., McKinnon, D. M., & Chauhan, M. S. (1975). Carbon-13 nuclear magnetic resonance spectra of isothiazole, 1,2-dithiole, and 1,3-dithiole derivatives. Canadian Journal of Chemistry, 53(6), 836-843.
  • Massachusetts Institute of Technology. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare.
  • Kırtel, O. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • Wikipedia. (n.d.). Thiazole.
  • Abdel-Wahab, B. F., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. Pharmaceuticals, 16(7), 1014.
  • Reynolds, W. F. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry.
  • Bruker. (n.d.). 1 Introduction.
  • Khan, I., et al. (2020). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 25(1), 139.
  • University of Reading. (n.d.). School of Chemistry, Food and Pharmacy - Research.
  • Sharma, S. K. (n.d.). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry.
  • Lee, J., et al. (2021). Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L. Molecules, 26(24), 7699.
  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology.
  • ResearchGate. (n.d.). ¹H NMR spectrum of the thiazole derivative B.
  • University of Wisconsin-Madison. (n.d.). A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. Department of Chemistry.
  • University of Wisconsin-Madison. (2020, May 4). Optimized Default 13C Parameters. NMR Facility - Chemistry Department.
  • Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University.

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Application Notes and Protocols: 5-Methylthiazole-2-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery

The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a key structural feature in numerous natural products and FDA-approved drugs, including the anti-cancer agent Dasatinib and the anti-inflammatory drug Meloxicam.[2] The unique electronic properties and hydrogen bonding capabilities of the thiazole nucleus allow for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities such as antimicrobial, anti-inflammatory, anticancer, and antioxidant effects.[3][4]

5-Methylthiazole-2-carbonitrile is a particularly valuable building block for the synthesis of novel therapeutic agents. The methyl group at the 5-position can influence the steric and electronic properties of the molecule, potentially enhancing binding affinity to target proteins. The carbonitrile group at the 2-position is a versatile synthetic handle, allowing for a variety of chemical transformations to introduce diverse functionalities and construct complex molecular architectures.[5] This guide will provide detailed insights and protocols for the application of this compound in the development of potent anti-inflammatory and antimicrobial agents.

Application I: Development of Novel Anti-inflammatory Agents via COX-1 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics that primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[6] While COX-2 is the inducible isoform associated with inflammation, COX-1 is constitutively expressed and plays a role in various physiological processes.[7] Selective inhibition of COX-1 is an area of interest for developing agents with specific therapeutic profiles.[8] Derivatives of 5-methylthiazole have been identified as a novel class of selective COX-1 inhibitors.[8][9]

Scientific Rationale

The strategy involves the synthesis of 5-benzyliden-2-((5-methylthiazol-2-yl)methylimino)thiazolidin-4-one derivatives. This molecular hybridization approach combines the 5-methylthiazole scaffold with a thiazolidinone moiety, another pharmacologically significant heterocycle.[8] The rationale is to create a molecule with enhanced binding affinity and selectivity for the COX-1 active site. Molecular docking studies have suggested that these compounds can form key interactions with residues such as Arg120 in the COX-1 active site, leading to potent inhibition.[8]

Inhibition of Cyclooxygenase-1 (COX-1)

The following table summarizes the in vitro COX-1 inhibitory activity of representative 5-benzyliden-2-((5-methylthiazol-2-yl)methylimino)thiazolidin-4-one derivatives.

Compound IDSubstituent (R)COX-1 Inhibition IC50 (µM)
1a 4-OCH₃0.08
1b 4-Cl0.12
1c 4-NO₂0.15
Naproxen (Reference Drug)0.25

Data adapted from a study on 5-Methylthiazole-Thiazolidinone Conjugates.[8]

Signaling Pathway: COX-1 Inhibition

The following diagram illustrates the arachidonic acid cascade and the mechanism of action of COX-1 inhibitors.

COX1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 Cyclooxygenase Activity COX1 COX-1 (Constitutive) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins Isomerases Thromboxane Thromboxane A2 (TXA2) PGH2->Thromboxane Thromboxane Synthase Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation Thiazole_Derivative 5-Methylthiazole Derivative (COX-1 Inhibitor) Thiazole_Derivative->COX1 Inhibition Workflow Start 5-Methylthiazole- 2-carbonitrile Step1 Reduction of Nitrile Start->Step1 Intermediate1 2-Aminomethyl- 5-methylthiazole Step1->Intermediate1 Step2 Condensation & Cyclization Intermediate1->Step2 Final_Compound Target Thiazole Derivative Step2->Final_Compound Purification Purification & Characterization (Chromatography, NMR, MS) Final_Compound->Purification Bio_Eval Biological Evaluation Purification->Bio_Eval Anti_Inflammatory Anti-inflammatory Assay (COX-1 Inhibition) Bio_Eval->Anti_Inflammatory Antimicrobial Antimicrobial Assay (MIC Determination) Bio_Eval->Antimicrobial

Caption: Workflow for the synthesis and biological evaluation of 5-methylthiazole derivatives.

Protocol 1: Synthesis of a Representative 5-benzyliden-2-((5-methylthiazol-2-yl)methylimino)thiazolidin-4-one

Part A: Reduction of this compound to 2-(Aminomethyl)-5-methylthiazole

This protocol is a general method for nitrile reduction using Lithium Aluminum Hydride (LAH). Researchers should exercise extreme caution when working with LAH as it is a highly reactive and pyrophoric reagent.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of Lithium Aluminum Hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF, 10 volumes).

  • Addition of Nitrile: Cool the suspension to 0°C in an ice bath. Dissolve this compound (1 eq.) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0°C. Cautiously quench the excess LAH by the sequential dropwise addition of water (1 volume), followed by 10% aqueous NaOH (1.5 volumes), and finally water (3 volumes).

  • Work-up: Filter the resulting suspension through a pad of Celite® and wash the filter cake with ethyl acetate. Separate the organic layer from the filtrate, wash it with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(aminomethyl)-5-methylthiazole.

  • Purification: Purify the crude product by column chromatography on silica gel.

Part B: Synthesis of 5-(4-chlorobenzylidene)-2-((5-methylthiazol-2-yl)methylimino)thiazolidin-4-one

  • Thiosemicarbazide formation: In a round-bottom flask, dissolve 2-(aminomethyl)-5-methylthiazole (1 eq.) in ethanol. Add carbon disulfide (1.1 eq.) and stir at room temperature for 1 hour. Then, add hydrazine hydrate (1.1 eq.) and reflux the mixture for 6 hours. Cool the reaction mixture and collect the precipitated thiosemicarbazide by filtration.

  • Thiazolidinone ring formation: Dissolve the thiosemicarbazide (1 eq.) in ethanol, add ethyl chloroacetate (1.1 eq.) and fused sodium acetate (1.5 eq.). Reflux the mixture for 8 hours. After cooling, pour the reaction mixture into ice-cold water. The precipitated 2-((5-methylthiazol-2-yl)methylimino)thiazolidin-4-one is collected by filtration, washed with water, and dried.

  • Knoevenagel condensation: To a solution of the thiazolidinone intermediate (1 eq.) and 4-chlorobenzaldehyde (1 eq.) in glacial acetic acid, add anhydrous sodium acetate (2 eq.). Reflux the mixture for 10 hours. Cool the reaction mixture and pour it onto crushed ice. The solid product is filtered, washed thoroughly with water, and recrystallized from ethanol to give the final compound.

Protocol 2: In Vitro Cyclooxygenase (COX-1) Inhibition Assay

This protocol is based on a colorimetric COX inhibitor screening assay.

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions (e.g., assay buffer, heme, arachidonic acid, and COX-1 enzyme).

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in assay buffer to achieve the desired final concentrations.

  • Assay Procedure:

    • Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the COX-1 enzyme solution to each well of a 96-well plate.

    • Add 10 µL of the test compound dilution or a reference inhibitor (e.g., naproxen) to the appropriate wells.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

    • Incubate at 37°C for 2 minutes.

    • Add 50 µL of a saturated stannous chloride solution to stop the reaction and develop the color.

    • Measure the absorbance at 510 nm using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method.

  • Inoculum Preparation: Grow the microbial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add an equal volume of the prepared inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material in medicinal chemistry. Its derivatives have shown significant potential as selective COX-1 inhibitors for the development of novel anti-inflammatory agents and as broad-spectrum antimicrobial compounds. The protocols provided herein offer a framework for the synthesis and evaluation of such derivatives. Future research could focus on expanding the chemical diversity of these compounds to improve their potency, selectivity, and pharmacokinetic properties. Further investigation into their mechanisms of action will also be crucial for their advancement as potential therapeutic candidates.

References

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (URL: [Link])
  • Synthesis of some new 5- substituted of. (URL: [Link])
  • (PDF)
  • 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. (URL: [Link])
  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (URL: [Link])
  • (PDF) 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. (URL: [Link])
  • MODE OF ACTION OF 5-ACETYL-4-METHYLTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. (URL: [Link])
  • Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evalu
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (URL: [Link])
  • A kind of 2-(aminomethyl)thiazole-5-carbonitrile and its synthetic method. (URL: )
  • Nitrile to Amine (LiAlH4 or LAH reduction). (URL: [Link])
  • Thiazole: A privileged scaffold in drug discovery. (URL: [Link])
  • Regulation of the COX-signalling pathway in lung cancer: Effects of hypoxia. (URL: [Link])
  • Pharmacological analysis of cyclooxygenase-1 in inflamm
  • Cyclooxygenases: structural and functional insights. (URL: [Link])
  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. (URL: [Link])
  • A kind of 2-(aminomethyl)thiazole-5-carbonitrile and its synthetic method. (URL: )
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (URL: [Link])
  • An Overview of Thiazole Derivatives and its Biological Activities. (URL: [Link])
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (URL: [Link])
  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (URL: [Link])
  • Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones. (URL: [Link])
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (URL: [Link])
  • Selected examples of bioactive thiazole-comprising compounds: (a)
  • Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f, and 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones 6a–f and 7a–f. (URL: [Link])

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Application Notes & Protocols: 5-Methylthiazole-2-carbonitrile as a Versatile Building Block for Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole heterocycle is a privileged scaffold in modern agrochemistry, forming the core of numerous commercial fungicides, herbicides, and insecticides. 5-Methylthiazole-2-carbonitrile has emerged as a particularly valuable building block due to the orthogonal reactivity of its functional groups. The nitrile moiety serves as a versatile handle for conversion into amides and carboxylic acids, while the thiazole ring provides a stable and biologically relevant core. This document provides an in-depth guide for researchers, detailing the chemical properties, reactivity, and field-proven protocols for leveraging this compound in the synthesis of novel agrochemical candidates.

Introduction: The Strategic Value of the Thiazole Scaffold

The 1,3-thiazole ring is a bioisostere of various natural and synthetic compounds, enabling it to interact with a wide range of biological targets. Its incorporation into molecules can enhance metabolic stability, improve cell permeability, and provide a rigid framework for orienting other functional groups. In agrochemicals, thiazole-containing compounds have demonstrated potent activity, notably in the class of carboxamide fungicides which often target the succinate dehydrogenase (SDH) enzyme in fungi.

This compound is an ideal starting material for exploring this chemical space. Its structure offers three key points for diversification:

  • The C2-Nitrile Group: A highly versatile functional group that can be readily transformed into primary amides or carboxylic acids, which are key components of many active agrochemicals.

  • The C5-Methyl Group: Offers a site for potential late-stage functionalization to modulate solubility and biological activity.

  • The Thiazole Ring: A stable aromatic core that can be further functionalized if required, but more often serves as the central anchor of the final molecule.

This guide explains the causality behind synthetic choices and provides robust, validated protocols for the key transformations of this building block.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and spectral properties is fundamental to its effective use in synthesis.

PropertyValueSource
CAS Number 100516-71-0[1][2]
Molecular Formula C₅H₄N₂S[1][2]
Molecular Weight 124.16 g/mol [1][2][3]
Appearance Solid[1]
Purity Typically ≥97%[1][4]
IUPAC Name 5-methyl-1,3-thiazole-2-carbonitrile[2]

Spectroscopic Data Summary:

  • ¹³C NMR (in CDCl₃): Key chemical shifts are observed for the nitrile carbon (CN), the thiazole ring carbons, and the methyl group carbon. The nitrile carbon typically appears downfield.[3][5]

  • ¹H NMR (in CDCl₃): The spectrum is characterized by a singlet for the C4-proton on the thiazole ring and a singlet for the C5-methyl protons.[3][5]

  • Infrared (IR): A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is typically observed in the range of 2220-2260 cm⁻¹.

Core Reactivity and Synthetic Pathways

The synthetic utility of this compound stems from the predictable and high-yielding transformations of its nitrile group.

G A 5-Methylthiazole- 2-carbonitrile B 5-Methylthiazole- 2-carboxamide A->B Selective Hydration (e.g., NaOH, H₂O₂) C 5-Methylthiazole- 2-carboxylic Acid A->C Full Hydrolysis (e.g., H₃O⁺, heat) D 2-(Aminomethyl)- 5-methylthiazole A->D Reduction (e.g., LiAlH₄ or H₂/Catalyst) B->C Hydrolysis

Caption: Key synthetic transformations of this compound.

The most critical reaction for agrochemical development is the selective hydration of the nitrile to the corresponding primary amide, 5-methylthiazole-2-carboxamide. This transformation is pivotal because the carboxamide functional group is a well-established H-bond donor and acceptor, crucial for binding to enzyme active sites. Over-hydrolysis leads to the carboxylic acid, which may be desired in some cases, but the controlled synthesis of the amide is often the primary goal.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales for each manipulation.

Protocol 1: Selective Hydration to 5-Methylthiazole-2-carboxamide

This protocol leverages a base-catalyzed hydration method, which is known to be highly selective for the conversion of nitriles to primary amides while minimizing the formation of the corresponding carboxylic acid.[6][7] This selectivity is crucial for preserving the desired amide functionality for subsequent coupling reactions.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Dissolve 5-methylthiazole- 2-carbonitrile in IPA B 2. Add NaOH (aq) solution A->B C 3. Heat mixture to 60-80°C for 12-24h B->C D 4. Monitor by TLC or LC-MS C->D E 5. Cool and neutralize with HCl D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry, concentrate, and purify (Recrystallization or Chromatography) F->G

Caption: Workflow for the selective synthesis of 5-methylthiazole-2-carboxamide.

Materials:

  • This compound (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.0 eq)

  • Isopropanol (IPA)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • 1M Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (e.g., 1.24 g, 10 mmol) in isopropanol (20 mL).

  • Reagent Addition: In a separate beaker, dissolve sodium hydroxide (0.80 g, 20 mmol) in a minimal amount of deionized water (2-3 mL) and add it to the reaction flask.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously. The reaction is typically complete within 12-24 hours.

    • Rationale: The use of a simple, inexpensive base like NaOH makes this process highly scalable and cost-effective.[6][7] The elevated temperature provides the necessary activation energy for the nucleophilic attack of hydroxide on the nitrile carbon.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up (Quenching): Cool the reaction mixture to room temperature. Carefully neutralize the mixture by slow, dropwise addition of 1M HCl until the pH is ~7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers.

    • Rationale: The product amide is significantly more soluble in ethyl acetate than in the aqueous phase, allowing for efficient separation from inorganic salts.

  • Drying and Concentration: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 5-methylthiazole-2-carboxamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.

Protocol 2: Synthesis of the Key Precursor, 2-Amino-5-methylthiazole

While not a direct transformation of the nitrile, understanding the synthesis of the corresponding 2-amino analogue is critical, as this compound is a cornerstone intermediate for many agrochemicals, including neonicotinoid insecticides and fungicides.[8][9] This protocol describes the classical Hantzsch-type synthesis via cyclocondensation.

Materials:

  • 2-Chloropropionaldehyde or its hydrate/acetal equivalent (1.0 eq)

  • Thiourea (1.0-1.1 eq)

  • Water or Ethanol/Water mixture

Step-by-Step Methodology:

  • Setup: Charge a reaction vessel with an aqueous solution of 2-chloropropionaldehyde (1.0 eq).

  • Reagent Addition: Add thiourea (1.0-1.1 eq) to the solution. The reaction is often exothermic.

  • Reaction: Heat the reaction mixture to a temperature between 40 °C and 100 °C. The reaction time can range from 1 to 15 hours depending on the scale and temperature.[9]

    • Rationale: This reaction proceeds via a cyclocondensation mechanism. The thiourea acts as a binucleophile, first attacking the aldehyde carbonyl, followed by an intramolecular cyclization with displacement of the chloride to form the stable thiazole ring.

  • Work-up: Upon reaction completion (monitored by TLC/LC-MS), cool the mixture. Basify the solution with an appropriate base (e.g., sodium carbonate or ammonia) to precipitate the free amine.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-methylthiazole.

Application in the Synthesis of a Fungicidal Core Structure

The 5-methylthiazole-2-carboxamide synthesized in Protocol 1 is an immediate precursor to active fungicidal molecules. Many modern SDHI fungicides contain an amide bond linking a heterocyclic acid component (like our thiazole) to a substituted aniline or pyrazole amine.

G A 5-Methylthiazole- 2-carbonitrile B 5-Methylthiazole- 2-carboxamide A->B Protocol 1: Selective Hydration D N-Aryl-5-methylthiazole- 2-carboxamide (Fungicidal Core) B->D Amide Coupling (e.g., Buchwald-Hartwig or Ullmann Condensation) C Substituted Aniline (e.g., 2-Trifluoromethylaniline) C->D

Caption: Logical flow from building block to a fungicidal carboxamide scaffold.

The synthesized carboxamide can be coupled with a variety of aryl amines using standard amide bond-forming reactions or cross-coupling methodologies to generate libraries of potential agrochemicals for screening. This modular approach, enabled by the robust reactivity of this compound, accelerates the discovery process. Several patents describe N-cycloalkylmethyl-2-aminothiazole-5-carboxamides and related structures for use in controlling plant diseases.[10][11]

Conclusion

This compound is a high-value, versatile, and strategic building block for the synthesis of novel agrochemicals. The straightforward and selective conversion of its nitrile group into the synthetically crucial carboxamide functionality provides a direct entry into the chemical space of proven fungicidal scaffolds. The protocols detailed herein offer reliable and scalable methods for researchers to utilize this compound effectively, paving the way for the discovery of the next generation of crop protection agents.

References

  • Jadhav, G., Shaikh, M., & Gaikwad, D. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Scientifica, 2014, 1-7. [Link]
  • United States Patent US5840924A. (1996).
  • Australian Patent AU2008327110A1. (2008). N-cycloalkylmethyl-2-aminothiazole-5-carboxamides for use in plant disease control.
  • United States Patent US3547917A. (1966). 2-amino-4-methylthiazole-5-carboxamides.
  • Wiley SpectraBase. (2026). 2-METHYL-THIAZOLE-5-CARBONITRILE. [Link]
  • Chinese Patent CN111848546B. (2020). A kind of 2-(aminomethyl)thiazole-5-carbonitrile and its synthetic method.
  • United States Patent US3920670A. (1974). Process for hydrolysis of nitriles.
  • Teixeira, C., et al. (2020). 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile. Molbank, 2020(2), M1128. [Link]
  • Davoodnia, A., et al. (2013). Synthesis of some new 5- substituted of -aminothiazoles via a two-step reaction. Journal of Chemical and Pharmaceutical Research, 5(12), 147-152. [Link]
  • Wiley SpectraBase. (2026). 5-METHYL-THIAZOLE-3-CARBONITRILE. [Link]
  • ResearchGate. (2014). Scheme 1 Selective hydrolysis of nitriles to amides. [Link]
  • Cazin, C. S. J., et al. (2016). Selective NaOH-catalysed hydration of aromatic nitriles to amides. Catalysis Science & Technology, 6(12), 4149-4152. [Link]
  • World Intellectual Property Organization Patent WO2001023340A1. (2000). Method for preparing 2-chloropropionaldehyde and use of the same.
  • Reddy, B. V. S., et al. (2016). Transition metal-free hydration of nitriles to amides mediated by NaOH.
  • Asano, Y. (2015). Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Science of Synthesis: Biocatalysis in Organic Synthesis 1, 469-502. [Link]
  • Nowick, J. S. (n.d.). Organic Spectroscopy Problems from Previous Years' Exams. University of California, Irvine. [Link]
  • Li, Y., et al. (2012). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 17(9), 11026-11032. [Link]
  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-methylthiazole.
  • ResearchGate. (2008).

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Application Notes and Protocols for Cycloaddition Reactions Involving 5-Methylthiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Thiazole Scaffold in Modern Synthesis

The thiazole ring is a cornerstone heterocycle in medicinal chemistry, gracing the structures of numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in a variety of chemical transformations make it a privileged scaffold in drug discovery. Among the vast array of thiazole derivatives, 5-Methylthiazole-2-carbonitrile stands out as a particularly intriguing building block. The presence of an electron-withdrawing nitrile group at the 2-position significantly modulates the electronic character of the thiazole ring, rendering it an interesting substrate for cycloaddition reactions. These reactions are powerful tools for the rapid construction of complex molecular architectures from simple precursors.[4][5]

This guide provides an in-depth exploration of the potential cycloaddition reactions involving this compound, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development. While direct literature on this specific molecule as a cycloaddition partner is emerging, the principles outlined herein are grounded in the well-established reactivity of analogous thiazole systems and the fundamental theories of pericyclic reactions.

Part 1: [4+2] Cycloaddition Reactions (Diels-Alder Type)

The Diels-Alder reaction, a Nobel Prize-winning transformation, is a concerted [4+2] cycloaddition that forms a six-membered ring.[4] In this context, this compound, with its electron-deficient π-system, is poised to act as a potent dienophile.

Mechanistic Considerations

The electron-withdrawing nature of the 2-carbonitrile group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the C4=C5 double bond in the thiazole ring. This electronic perturbation makes it a suitable partner for electron-rich dienes in a normal-electron-demand Diels-Alder reaction. The reaction is expected to proceed through a concerted, asynchronous transition state, with the regioselectivity governed by the electronic and steric properties of the reacting partners.

Alternatively, in an inverse-electron-demand Diels-Alder scenario, the thiazole derivative could potentially act as the diene component, reacting with a very electron-poor dienophile. However, its role as a dienophile is generally more electronically favored.

Diagram 1: Proposed [4+2] Cycloaddition Workflow

cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Product Analysis A This compound (Dienophile) C Select Anhydrous Solvent (e.g., Toluene, Xylene) A->C B Electron-Rich Diene (e.g., 2,3-dimethyl-1,3-butadiene) B->C D Optional: Add Lewis Acid Catalyst (e.g., AlCl3, ZnCl2) C->D E Heat under Inert Atmosphere (e.g., N2, Ar) D->E F Quench Reaction E->F G Solvent Removal F->G H Column Chromatography G->H I Characterization (NMR, MS, IR) H->I

Caption: Workflow for a typical Diels-Alder reaction.

Protocol 1: General Procedure for [4+2] Cycloaddition with an Electron-Rich Diene

This protocol is based on established procedures for Diels-Alder reactions involving electron-poor dienophiles.[6]

Materials:

  • This compound

  • Electron-rich diene (e.g., isoprene, 2,3-dimethyl-1,3-butadiene)

  • Anhydrous toluene (or other high-boiling aprotic solvent)

  • Lewis acid catalyst (optional, e.g., aluminum chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reactant Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous toluene (approx. 0.1-0.2 M concentration of the thiazole).

  • Diene Addition: Add the electron-rich diene (1.5-2.0 eq). A slight excess of the more volatile reactant is often used.

  • Catalyst Addition (Optional): For sluggish reactions, a Lewis acid catalyst (0.1-0.3 eq) can be added at room temperature. This can enhance the dienophilicity of the thiazole.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere (N₂ or Ar). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. If a Lewis acid was used, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: If an aqueous work-up was performed, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Justification of Steps:

  • Anhydrous Conditions: Diels-Alder reactions are sensitive to moisture, especially when Lewis acid catalysts are employed.

  • Excess Diene: Using an excess of the diene can help drive the reaction to completion, particularly if the diene is volatile.

  • High Temperature: Many Diels-Alder reactions require thermal activation to overcome the activation energy barrier.

  • Lewis Acid Catalysis: A Lewis acid can coordinate to the nitrogen of the thiazole or the nitrile group, further lowering the LUMO energy of the dienophile and accelerating the reaction.

ParameterRecommended ConditionRationale
Solvent Toluene, XyleneHigh boiling point, inert
Temperature 80-140 °CProvides thermal energy for cycloaddition
Catalyst (Optional) AlCl₃, ZnCl₂, Et₂AlClEnhances dienophile reactivity
Diene Equivalents 1.5 - 2.0Drives equilibrium towards product

Part 2: [3+2] Dipolar Cycloaddition Reactions

[3+2] Cycloadditions are powerful methods for the synthesis of five-membered heterocyclic rings.[7] In these reactions, a 1,3-dipole reacts with a dipolarophile. The electron-deficient nature of the C4=C5 bond in this compound makes it an excellent candidate to act as a dipolarophile.

Mechanistic Considerations

The reaction is believed to proceed via a concerted mechanism, where the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole interacts with the LUMO of the dipolarophile (the thiazole). This reaction class allows for the introduction of two new heteroatoms into the resulting ring system, offering a rapid entry into diverse chemical space. A variety of 1,3-dipoles can be employed, such as azides, nitrile oxides, and nitrones.[7][8]

Diagram 2: Generalized [3+2] Cycloaddition Mechanism

A This compound (Dipolarophile) C Solvent & Heat A->C B 1,3-Dipole (e.g., Organic Azide) B->C D [3+2] Cycloaddition C->D Concerted Mechanism E Five-membered Ring Product (e.g., Triazoline) D->E

Caption: Schematic of a [3+2] dipolar cycloaddition reaction.

Protocol 2: [3+2] Cycloaddition with an Organic Azide

This protocol describes a general procedure for the reaction of this compound with an organic azide to form a triazoline adduct, which can be a stable product or a precursor to other heterocycles. This is based on similar cycloadditions with electron-poor alkenes.[9]

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide, tosyl azide)

  • Anhydrous solvent (e.g., THF, toluene)

  • Inert gas supply (N₂ or Ar)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Azide Addition: Add the organic azide (1.1-1.2 eq) to the solution at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The required temperature and time will vary depending on the reactivity of the azide.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Justification of Steps:

  • Solvent Choice: The choice of solvent depends on the required reaction temperature and the solubility of the reactants.

  • Slight Excess of Azide: This ensures complete consumption of the starting thiazole.

  • Thermal Conditions: Many [3+2] cycloadditions with azides require heating to proceed at a reasonable rate.

ParameterRecommended ConditionRationale
Solvent THF, TolueneGood solubility for reactants, appropriate boiling points
Temperature 60-110 °CDependent on the reactivity of the 1,3-dipole
Azide Equivalents 1.1 - 1.2Ensures complete reaction of the thiazole

Applications in Drug Discovery and Medicinal Chemistry

The cycloadducts derived from this compound are expected to be valuable intermediates in the synthesis of novel therapeutic agents. The resulting fused heterocyclic systems can be further functionalized to explore new chemical space. Thiazole-containing molecules have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The products from these cycloaddition reactions could serve as scaffolds for the development of new drugs targeting a variety of diseases.

Conclusion

This compound is a promising and versatile building block for the construction of complex heterocyclic molecules via cycloaddition reactions. The protocols and mechanistic discussions provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this compound. The ability to participate in both [4+2] and [3+2] cycloadditions opens up numerous avenues for the synthesis of novel scaffolds with potential applications in medicinal chemistry and materials science. It is anticipated that further research into the cycloaddition reactions of this and related thiazole derivatives will continue to yield exciting and impactful discoveries.

References

  • Enantioselective [3 + 2] cycloaddition and rearrangement of thiazolium salts to synthesize thiazole and 1,4-thiazine derivatives - Organic Chemistry Frontiers (RSC Publishing).
  • Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids.
  • Thiazolo[5,4-d]thiazole-Based Metal-Organic Framework for Catalytic CO2 Cycloaddition and Photocatalytic Benzylamine Coupling Reactions | Request PDF - ResearchGate.
  • Thiazolo[5,4- d]thiazole-Based Metal-Organic Framework for Catalytic CO2 Cycloaddition and Photocatalytic Benzylamine Coupling Reactions - PubMed.
  • Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study - PMC - NIH.
  • Pyridine synthesis - Organic Chemistry Portal.
  • Synthesis of pyridine derivatives (5 and 6). - ResearchGate.
  • Synthesis of pyrimidine 5‐carbonitrile derivatives. - ResearchGate.
  • Diels–Alder reaction - Wikipedia.
  • Pyridine Synthesis: Cliff Notes - Baran Lab.
  • preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid.
  • Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles - Scientiae Radices.
  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PubMed Central.
  • Diels Alder Reaction | California State University, Northridge - Edubirdie.
  • This compound|CAS 100516-71-0|RUO - Benchchem.
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC - NIH.
  • 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile - MDPI.
  • Aza Diels-Alder Reactions of Nitriles, N, N-Dimethylhydrazones, and Oximino Ethers. Application in - DSpace@MIT.
  • Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed.
  • The Intramolecular Diels Alder Reaction - Master Organic Chemistry.
  • Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library.
  • 1.2: Cycloaddition Reactions - Chemistry LibreTexts.
  • Diels-Alder reactions of five-membered heterocycles containing one heteroatom - NIH.
  • 5-Alkenylthiazoles as In-Out Dienes in Polar [4+2] Cycloaddition Reactions - ResearchGate.
  • [3 + 2] cycloaddition of nonstabilized azomethine ylides and 2-benzothiazolamines to access imidazolidine derivatives - PMC - NIH.
  • Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applications.
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.
  • CN111848546B - A kind of 2-(aminomethyl)thiazole-5-carbonitrile and its synthetic method - Google Patents.
  • 2-Methylthiazole-5-carbonitrile - Sigma-Aldrich.
  • Cycloaddition reactions of 1,4,2-dithiazole-5-thiones - RSC Publishing.
  • 2-Amino-4-methylthiazole-5-carbonitrile | 67322-84-3 | Benchchem.
  • Cycloaddition Reactions of 5-Hydroxymethyl-Furan-2-Nitrileoxide | Request PDF.

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Anwendungsbeispiel und Protokolle: Funktionalisierung von 5-Methylthiazol-2-carbonitril für das biologische Screening

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs-ID: AN-2026-01-SMT Verfasser: Dr. Gemini, Leitender Anwendungswissenschaftler Datum: 10. Januar 2026

Zusammenfassung

Dieses Anwendungsbeispiel beschreibt detaillierte Protokolle zur chemischen Derivatisierung von 5-Methylthiazol-2-carbonitril, einem vielseitigen heterozyklischen Baustein von hohem Interesse für die medizinische Chemie. Wir stellen robuste Verfahren zur Umwandlung der Nitrilgruppe in diverse pharmakologisch relevante funktionelle Gruppen wie primäre Amine, Amidoxime und Tetrazole vor. Zusätzlich wird eine Strategie zur Funktionalisierung der C5-Methylgruppe durch radikalische Bromierung und anschließende nukleophile Substitution beschrieben. Diese Derivatisierungsstrategien ermöglichen die Erstellung einer fokussierten Molekülbibliothek für das Screening auf biologische Aktivität. Abschließend wird ein logischer Arbeitsablauf für ein biologisches Screening-Programm skizziert, das auf die Identifizierung potenzieller niedermolekularer Inhibitoren, beispielsweise für Kinasen oder als zytotoxische Wirkstoffe, abzielt.

Einleitung: Die Bedeutung von Thiazol-Strukturen in der Wirkstoffforschung

Thiazole sind eine bedeutende Klasse von heterozyklischen Verbindungen, die in einer Vielzahl von Naturstoffen und synthetischen pharmazeutischen Wirkstoffen vorkommen. Der Thiazolring dient als wichtiger Pharmakophor, der in der Lage ist, über Wasserstoffbrückenbindungen, Dipol-Dipol-Wechselwirkungen und hydrophobe Kontakte mit biologischen Zielstrukturen wie Enzymen und Rezeptoren zu interagieren. Insbesondere das 5-Methylthiazol-Gerüst ist in Molekülen mit einem breiten Spektrum an biologischen Aktivitäten zu finden, darunter entzündungshemmende, antimikrobielle und krebsbekämpfende Eigenschaften.[1][2][3]

5-Methylthiazol-2-carbonitril ist ein attraktives Ausgangsmaterial für die Wirkstoffentwicklung. Es besitzt drei reaktive Zentren, die eine gezielte chemische Modifikation zur Erzeugung struktureller Diversität ermöglichen:

  • Die Nitrilgruppe (C2): Sie kann zu einer Vielzahl anderer funktioneller Gruppen umgewandelt werden, die als Bioisostere für Carbonsäuren (z. B. Tetrazole) oder als wichtige Interaktionspartner (z. B. Amine, Amidoxime) dienen.

  • Die C4-Position: Obwohl die direkte elektrophile Substitution an dieser Position schwierig ist, bleibt sie ein potenzielles Ziel für fortgeschrittenere metallkatalysierte Kreuzkupplungsreaktionen.

  • Die C5-Methylgruppe: Diese Position ist ideal für die Einführung von Vektoren zur Modulation der physikochemischen Eigenschaften oder zur Etablierung zusätzlicher Bindungswechselwirkungen durch radikalische Funktionalisierung.

Dieses Dokument dient als Leitfaden für Forscher, um eine Bibliothek von Derivaten des 5-Methylthiazol-2-carbonitrils für das biologische Screening zu synthetisieren und zu evaluieren.

Strategien zur chemischen Derivatisierung

Die folgende Abbildung illustriert die geplanten Synthesewege zur Diversifizierung des 5-Methylthiazol-2-carbonitril-Gerüsts.

Derivatization_Workflow cluster_nitrile Weg A: Nitril-Modifikation cluster_methyl Weg B: C5-Methyl-Funktionalisierung A 5-Methylthiazol-2-carbonitril (Ausgangsmaterial) B (5-Methylthiazol-2-yl)methanamin (Primäres Amin) A->B Reduktion (z.B. LiAlH4) C N'-Hydroxy-5-methylthiazol- 2-carboximidamid (Amidoxim) A->C Addition von Hydroxylamin D 5-(5-Methylthiazol-2-yl)- 1H-tetrazol (Tetrazol) A->D [3+2] Cycloaddition (z.B. NaN3) E 5-(Brommethyl)thiazol- 2-carbonitril A->E Radikalische Bromierung (NBS, Radikalstarter) F 5-((Aryloxy)methyl)thiazol- 2-carbonitril Derivate E->F Nukleophile Substitution (z.B. substituiertes Phenol)

Abbildung 1: Strategien zur Derivatisierung von 5-Methylthiazol-2-carbonitril.

Detaillierte Versuchsprotokolle

Die folgenden Protokolle wurden als robuste und reproduzierbare Methoden für die Synthese der Schlüsselintermediate und finalen Derivate entwickelt.

Weg A: Modifikation der Nitrilgruppe

Die Reduktion von Nitrilen zu primären Aminen ist eine fundamentale Transformation. Lithiumaluminiumhydrid (LiAlH₄) ist ein potentes Reduktionsmittel, das für diese Umwandlung gut geeignet ist.[4][5][6]

  • Rationale: Die Einführung einer primären Aminogruppe schafft ein Zentrum für weitere Amidierungen oder die Bildung von Schiff'schen Basen und ermöglicht starke ionische Wechselwirkungen oder Wasserstoffbrückenbindungen mit dem biologischen Zielmolekül.

Materialien:

  • 5-Methylthiazol-2-carbonitril

  • Lithiumaluminiumhydrid (LiAlH₄)

  • Wasserfreies Tetrahydrofuran (THF)

  • 2 M wässrige Salzsäure (HCl)

  • 10 M wässrige Natriumhydroxidlösung (NaOH)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Diethylether

  • Rundkolben, Rückflusskühler, Magnetrührer, Eisbad

Schritt-für-Schritt-Protokoll:

  • In einem trockenen 250-mL-Rundkolben unter Stickstoffatmosphäre werden 1,5 Äquivalente Lithiumaluminiumhydrid in 50 mL wasserfreiem THF suspendiert.

  • Die Suspension wird in einem Eisbad auf 0 °C abgekühlt.

  • Eine Lösung von 1 Äquivalent 5-Methylthiazol-2-carbonitril in 20 mL wasserfreiem THF wird langsam zur LiAlH₄-Suspension getropft, wobei die Temperatur unter 10 °C gehalten wird.

  • Nach beendeter Zugabe wird das Eisbad entfernt und die Reaktionsmischung bei Raumtemperatur für 4 Stunden gerührt.

  • Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Nach vollständiger Umsetzung wird die Reaktion durch vorsichtiges, tropfenweises Zugeben von Wasser (entsprechend der Masse des LiAlH₄), gefolgt von der gleichen Menge 15%iger NaOH-Lösung und der dreifachen Menge Wasser, gequencht.

  • Der resultierende weiße Niederschlag wird durch Filtration über Celite entfernt und mit THF gewaschen.

  • Das Filtrat wird im Vakuum eingeengt. Der Rückstand wird in Diethylether aufgenommen und mit 2 M HCl extrahiert.

  • Die wässrige Phase wird mit 10 M NaOH auf einen pH-Wert von >12 eingestellt und dreimal mit Diethylether extrahiert.

  • Die vereinigten organischen Phasen werden mit wasserfreiem Na₂SO₄ getrocknet, filtriert und im Vakuum eingeengt, um das reine primäre Amin zu erhalten.

EigenschaftWert
Erwartete Ausbeute 70-85%
Charakterisierung ¹H-NMR, ¹³C-NMR, MS
Sicherheitshinweis LiAlH₄ reagiert heftig mit Wasser. Alle Glasgeräte müssen absolut trocken sein und die Reaktion muss unter einer inerten Atmosphäre durchgeführt werden.

Amidoxime sind wichtige funktionelle Gruppen in der medizinischen Chemie, die als effektive Chelatoren für Metallionen in Metalloenzymen fungieren können.

  • Rationale: Die Amidoxim-Gruppe kann die Bioverfügbarkeit verbessern und spezifische Wechselwirkungen mit dem aktiven Zentrum von Enzymen, insbesondere metallhaltigen, eingehen.

Materialien:

  • 5-Methylthiazol-2-carbonitril

  • Hydroxylaminhydrochlorid (NH₂OH·HCl)

  • Natriumcarbonat (Na₂CO₃)

  • Ethanol, Wasser

  • Rundkolben, Rückflusskühler

Schritt-für-Schritt-Protokoll:

  • In einem 100-mL-Rundkolben werden 1,5 Äquivalente Hydroxylaminhydrochlorid und 1,5 Äquivalente Natriumcarbonat in einer Mischung aus Ethanol und Wasser (3:1, v/v) gelöst.

  • Zu dieser Lösung wird 1 Äquivalent 5-Methylthiazol-2-carbonitril gegeben.

  • Die Reaktionsmischung wird für 6-8 Stunden unter Rückfluss erhitzt.

  • Der Reaktionsfortschritt wird mittels DC überwacht.

  • Nach Abkühlen auf Raumtemperatur wird das Lösungsmittel im Vakuum entfernt.

  • Der Rückstand wird in Wasser aufgenommen und der pH-Wert mit verdünnter HCl vorsichtig auf 7 eingestellt.

  • Das ausfallende Produkt wird abfiltriert, mit kaltem Wasser gewaschen und an der Luft getrocknet.

  • Falls erforderlich, kann das Produkt aus einem Ethanol/Wasser-Gemisch umkristallisiert werden.

Tetrazole sind anerkannte Bioisostere für Carbonsäuren. Sie weisen ähnliche pKa-Werte und geometrische Eigenschaften auf, besitzen aber eine verbesserte metabolische Stabilität und bessere zelluläre Permeabilität. Die [3+2]-Cycloaddition von Aziden an Nitrile ist der gängigste Weg zu ihrer Synthese.[7][8]

  • Rationale: Der Austausch einer Carbonsäuregruppe durch ein Tetrazol kann die pharmakokinetischen Eigenschaften eines Wirkstoffkandidaten signifikant verbessern.

Materialien:

  • 5-Methylthiazol-2-carbonitril

  • Natriumazid (NaN₃)

  • Ammoniumchlorid (NH₄Cl)

  • Wasserfreies Dimethylformamid (DMF)

  • Rundkolben, Ölbad

Schritt-für-Schritt-Protokoll:

  • In einem 100-mL-Rundkolben werden 1 Äquivalent 5-Methylthiazol-2-carbonitril, 1,5 Äquivalente Natriumazid und 1,5 Äquivalente Ammoniumchlorid in 40 mL wasserfreiem DMF suspendiert.

  • Die Reaktionsmischung wird unter Rühren für 18-24 Stunden auf 100-110 °C erhitzt.

  • Nach Abkühlen auf Raumtemperatur wird die Mischung in 200 mL Wasser gegossen und mit 6 M HCl angesäuert (pH 2-3).

  • Der resultierende Niederschlag wird abfiltriert, gründlich mit Wasser gewaschen und im Vakuum getrocknet.

  • Das Rohprodukt kann durch Umkristallisation aus einem geeigneten Lösungsmittel (z.B. Isopropanol) gereinigt werden.

EigenschaftWert
Erwartete Ausbeute 75-90%
Charakterisierung ¹H-NMR, ¹³C-NMR, MS, IR (charakteristisches Fehlen der C≡N-Bande)
Sicherheitshinweis Natriumazid ist hochtoxisch. Bei der Ansäuerung kann die Bildung von flüchtiger und explosiver Stickstoffwasserstoffsäure (HN₃) auftreten. Die Reaktion muss in einem gut belüfteten Abzug durchgeführt werden.
Weg B: Funktionalisierung der C5-Methylgruppe

Die direkte Halogenierung der C4-Position des Thiazolrings ist aufgrund der elektronischen Eigenschaften des Heterozyklus schwierig. Eine effektivere Strategie zur Einführung von Diversität ist die Funktionalisierung der reaktiveren C5-Methylgruppe. Die Wohl-Ziegler-Bromierung ist eine klassische Methode zur selektiven radikalischen Bromierung in allylischer oder benzylischer Position.[9]

  • Rationale: Die Umwandlung der Methylgruppe in eine Brommethylgruppe erzeugt ein reaktives Elektrophil, das als Ankerpunkt für die Einführung einer Vielzahl von Seitenketten durch Reaktion mit Nukleophilen dient.

Materialien:

  • 5-Methylthiazol-2-carbonitril

  • N-Bromsuccinimid (NBS)

  • Azobisisobutyronitril (AIBN)

  • Tetrachlorkohlenstoff (CCl₄) oder Acetonitril (MeCN)

  • Rundkolben, Rückflusskühler, UV-Lampe (optional)

Schritt-für-Schritt-Protokoll:

  • In einem für photochemische Reaktionen geeigneten Rundkolben wird 1 Äquivalent 5-Methylthiazol-2-carbonitril in CCl₄ gelöst.

  • Es werden 1,1 Äquivalente N-Bromsuccinimid und eine katalytische Menge (0,05 Äquivalente) AIBN hinzugefügt.

  • Die Mischung wird zum Rückfluss erhitzt, während sie mit einer UV-Lampe bestrahlt wird, um die radikalische Kette zu initiieren.

  • Der Reaktionsfortschritt wird durch das Aufschwimmen des Nebenprodukts Succinimid und mittels DC überwacht.

  • Nach vollständiger Umsetzung wird die Reaktion auf Raumtemperatur abgekühlt und das Succinimid abfiltriert.

  • Das Filtrat wird im Vakuum eingeengt und der Rückstand durch Säulenchromatographie an Kieselgel gereinigt, um das bromierte Produkt zu erhalten.

  • Rationale: Dieses Protokoll ermöglicht die Kopplung verschiedenster (Hetero-)Aryl-Einheiten über Ether- oder Thioether-Brücken und schafft so eine große strukturelle Vielfalt für das Screening.

Materialien:

  • 5-(Brommethyl)thiazol-2-carbonitril

  • Substituiertes Phenol, Thiophenol oder Amin (Nukleophil)

  • Kaliumcarbonat (K₂CO₃) oder Cäsiumcarbonat (Cs₂CO₃)

  • Aceton oder DMF

Schritt-für-Schritt-Protokoll:

  • In einem Rundkolben werden 1,2 Äquivalente des gewünschten Nukleophils (z.B. 4-Methoxyphenol) und 1,5 Äquivalente K₂CO₃ in Aceton suspendiert.

  • Eine Lösung von 1 Äquivalent 5-(Brommethyl)thiazol-2-carbonitril in Aceton wird zugegeben.

  • Die Mischung wird bei Raumtemperatur oder leicht erhöhter Temperatur (50 °C) für 4-12 Stunden gerührt.

  • Nach vollständiger Umsetzung wird die anorganische Base abfiltriert und das Lösungsmittel im Vakuum entfernt.

  • Der Rückstand wird in Ethylacetat aufgenommen, mit Wasser und gesättigter NaCl-Lösung gewaschen, über Na₂SO₄ getrocknet und eingeengt.

  • Das Produkt wird durch Säulenchromatographie oder Umkristallisation gereinigt.

Strategie für das biologische Screening

Die synthetisierte Bibliothek von 5-Methylthiazol-Derivaten kann nun in ein biologisches Screening-Programm überführt werden. Ein gestuftes Vorgehen ist hierbei am effizientesten.

Screening_Cascade A Synthetisierte Derivat-Bibliothek B Primäres Screening: High-Throughput Assays A->B Breite Testung C Analyse der Struktur-Wirkungs-Beziehungen (SAR) B->C Identifizierung von 'Hits' D Sekundäres Screening: Validierung & Selektivität C->D Priorisierung von Verbindungsklassen E Tertiäres Screening: Zellbasierte Assays D->E Validierte 'Hits' F Identifizierung von Leitstrukturen E->F Charakterisierung in physiologischem Kontext

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 5-Methylthiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Methylthiazole-2-carbonitrile

This compound is a pivotal heterocyclic building block in contemporary drug discovery and development. Its structural motif is integral to a variety of pharmacologically active agents, making its efficient and scalable synthesis a critical endeavor for the pharmaceutical industry. The presence of the nitrile group offers a versatile handle for further chemical transformations, allowing for the construction of more complex molecular architectures. This document provides a comprehensive, field-proven guide for the large-scale synthesis of this compound, intended for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both safety and reproducibility at scale.

Synthetic Strategy: A Two-Stage Approach to the Target Molecule

The most robust and industrially viable route to this compound is a two-stage process. This strategy was selected for its high yields, the commercial availability of starting materials, and the extensive documentation of the key chemical transformations involved.

  • Stage 1: Synthesis of the Key Intermediate, 2-Amino-5-methylthiazole. This initial step involves the cyclocondensation of 2-chloropropionaldehyde with thiourea. This method is advantageous due to its high efficiency and the use of an aqueous medium, which mitigates the risks associated with volatile organic solvents on a large scale[1].

  • Stage 2: Sandmeyer Cyanation of 2-Amino-5-methylthiazole. The cornerstone of this synthesis is the Sandmeyer reaction, a classic and reliable method for converting an aromatic amino group into a variety of functionalities, including the desired nitrile[2]. This transformation proceeds via the formation of a diazonium salt intermediate, which is then reacted with a copper(I) cyanide salt[2][3].

Visualizing the Synthetic Workflow

G cluster_0 Stage 1: Synthesis of 2-Amino-5-methylthiazole cluster_1 Stage 2: Sandmeyer Cyanation 2-Chloropropionaldehyde 2-Chloropropionaldehyde Cyclocondensation Cyclocondensation 2-Chloropropionaldehyde->Cyclocondensation Thiourea Thiourea Thiourea->Cyclocondensation 2-Amino-5-methylthiazole 2-Amino-5-methylthiazole Cyclocondensation->2-Amino-5-methylthiazole High Yield in Aqueous Medium Diazotization Diazotization 2-Amino-5-methylthiazole->Diazotization NaNO2, HCl 0-5 °C 2-Amino-5-methylthiazole->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Cyanation Cyanation Diazonium_Salt->Cyanation CuCN, NaCN < 70 °C This compound This compound Cyanation->this compound

Caption: Overall synthetic workflow for this compound.

PART 1: Large-Scale Synthesis of 2-Amino-5-methylthiazole

Scientific Rationale and In-Depth Discussion

The synthesis of 2-amino-5-methylthiazole via the Hantzsch thiazole synthesis is a well-established and efficient method. The reaction proceeds by the cyclocondensation of an α-halocarbonyl compound, in this case, 2-chloropropionaldehyde, with a thioamide, thiourea. The use of an aqueous solution of 2-chloropropionaldehyde is a significant advantage for large-scale production, as it avoids the handling of large volumes of organic solvents and simplifies the workup procedure[1]. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate, and the product conveniently precipitates upon neutralization of the reaction mixture[4].

Experimental Protocol

Materials and Equipment:

  • Aqueous solution of 2-chloropropionaldehyde

  • Thiourea

  • 25% (w/w) Sodium hydroxide solution

  • Water (deionized)

  • Large-scale reaction vessel equipped with mechanical stirring, heating and cooling capabilities, and a pH probe.

  • Filtration apparatus (e.g., Nutsche filter)

  • Drying oven (vacuum compatible)

Procedure:

  • Charging the Reactor: Charge the reaction vessel with the aqueous solution of 2-chloropropionaldehyde.

  • Addition of Thiourea: While stirring, add thiourea to the reactor. The molar ratio of thiourea to 2-chloropropionaldehyde should be approximately 1:1 to 1.1:1 to ensure complete conversion of the aldehyde[1].

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 4-6 hours. The progress of the reaction should be monitored by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), until the consumption of the starting material is complete[4].

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature (20-25 °C). Slowly and carefully add a 25% aqueous solution of sodium hydroxide to neutralize the reaction mixture to a pH of 7-8. This step must be performed with efficient cooling as the neutralization is exothermic. The product, 2-amino-5-methylthiazole, will precipitate out of the solution as a crystalline solid[4].

  • Isolation: Collect the precipitated crystals by filtration.

  • Washing and Drying: Wash the filter cake with cold deionized water to remove inorganic salts and any remaining impurities. Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Quantitative Data
ParameterValueReference
Molar Ratio (Thiourea:Aldehyde)1.05 : 1[1]
Reaction Temperature80-90 °C[1]
Reaction Time4-6 hours[1]
Expected Yield85-95%[1][4]
Purity (by HPLC)>98%

PART 2: Large-Scale Sandmeyer Cyanation of 2-Amino-5-methylthiazole

Scientific Rationale and In-Depth Discussion

The Sandmeyer reaction is a powerful tool for the conversion of aromatic amines to a wide range of other functional groups[2]. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism[3]. The first step is the diazotization of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is generally unstable and is used immediately in the subsequent step. The second step involves the reaction of the diazonium salt with a copper(I) cyanide salt, which facilitates the replacement of the diazonium group with a nitrile group and the liberation of nitrogen gas[3].

For large-scale operations, strict temperature control during diazotization is paramount to prevent the decomposition of the diazonium salt, which can lead to side reactions and a decrease in yield. The addition of the sodium nitrite solution must be slow and controlled. The subsequent cyanation step is also exothermic and requires careful management of the reaction temperature.

Visualizing the Reaction Mechanism

G cluster_0 Diazotization cluster_1 Cyanation (Radical Mechanism) Amine 2-Amino-5-methylthiazole Diazonium_Formation Diazonium_Formation Amine->Diazonium_Formation Nitrous_Acid HONO (from NaNO2 + HCl) Nitrous_Acid->Diazonium_Formation Diazonium_Salt 5-Methylthiazole-2-diazonium salt Diazonium_Formation->Diazonium_Salt Electron_Transfer Electron_Transfer Diazonium_Salt->Electron_Transfer e- from Cu(I) Diazonium_Salt->Electron_Transfer Aryl_Radical Aryl Radical + N2 Electron_Transfer->Aryl_Radical Ligand_Transfer Ligand_Transfer Aryl_Radical->Ligand_Transfer CN transfer Product This compound Ligand_Transfer->Product CuCN Cu(I)CN CuCN->Electron_Transfer CuCN2 Cu(II)(CN)2 CuCN2->Ligand_Transfer

Caption: Mechanism of the Sandmeyer Cyanation Reaction.

Experimental Protocol

Materials and Equipment:

  • 2-Amino-5-methylthiazole

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Toluene

  • Sodium Bicarbonate solution (saturated)

  • Large-scale reaction vessel with mechanical stirring, robust cooling capabilities, and a temperature probe.

  • Addition funnel

  • Quenching vessel

  • Extraction and distillation equipment

Procedure:

Part A: Diazotization

  • Acidic Solution: In the reaction vessel, prepare a solution of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C using a cooling bath.

  • Amine Addition: Slowly add 2-amino-5-methylthiazole to the cold acid solution with vigorous stirring, ensuring the temperature remains below 10 °C.

  • Nitrite Addition: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature strictly between 0-5 °C. After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Part B: Cyanation

  • Cyanide Solution: In a separate, larger vessel, prepare a solution of copper(I) cyanide and sodium cyanide in water. Heat this solution to 60-70 °C with stirring.

  • Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution from Part A to the hot cyanide solution. The addition rate should be controlled to manage the evolution of nitrogen gas and maintain the reaction temperature below 70 °C.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1-2 hours, or until the evolution of nitrogen ceases. Monitor the reaction for completion by HPLC.

Part C: Work-up and Purification

  • Cooling and Extraction: Cool the reaction mixture to room temperature. Add toluene to the mixture and stir for 30 minutes. Separate the organic layer.

  • Washing: Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield the final product with high purity.

Quantitative Data
ParameterValueReference
Molar Ratio (Amine:NaNO₂)1 : 1.05[5]
Molar Ratio (Amine:CuCN)1 : 1.2[5]
Diazotization Temperature0-5 °C[5]
Cyanation Temperature60-70 °C[5]
Expected Yield70-85%
Purity (after purification)>99%

Safety Considerations for Large-Scale Synthesis

  • 2-Amino-5-methylthiazole: This compound is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.

  • Sandmeyer Reaction: Diazonium salts can be explosive when isolated in a dry state. Therefore, they should always be prepared and used in solution without isolation. The reaction is also highly exothermic, and strict temperature control is crucial to prevent runaway reactions.

  • Cyanides: Copper(I) cyanide and sodium cyanide are highly toxic. All handling of these reagents must be conducted in a well-ventilated fume hood or a contained environment. A dedicated cyanide spill kit and an emergency response plan should be in place. Personnel must be trained in the safe handling of cyanides and the appropriate emergency procedures.

  • Nitrogen Evolution: The Sandmeyer reaction produces a large volume of nitrogen gas. The reaction vessel must be adequately vented to prevent pressure buildup.

In-Process Analytical Controls

To ensure the consistency and quality of the synthesis, the following in-process controls are recommended:

  • HPLC Analysis: Monitor the consumption of starting materials and the formation of the product at each stage. This will allow for the determination of reaction completion and the identification of any significant side products.

  • pH Measurement: Accurate pH control during the neutralization step of the 2-amino-5-methylthiazole synthesis is critical for maximizing product precipitation.

  • Temperature Monitoring: Continuous temperature monitoring of all reaction steps is essential for both safety and reaction performance.

Conclusion

The two-stage synthetic route detailed in this application note provides a robust, scalable, and high-yielding process for the production of this compound. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions, researchers and production chemists can confidently and efficiently synthesize this valuable pharmaceutical intermediate. The emphasis on in-process controls will ensure the final product meets the high-purity standards required for drug development and manufacturing.

References

  • WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same.
  • Technical Support Center: Scaling Up 2-Amino-5-methylthiazole Production. Benchchem.
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC - NIH.
  • Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. SIELC Technologies.
  • 2-Amino-5-methylthiazole synthesis. ChemicalBook.
  • A Comparative Guide to the Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile. Benchchem.
  • Synthesis of some new 5- substituted of. JOCPR.
  • Sandmeyer reactions. Part 6.
  • CN111848546B - A kind of 2-(aminomethyl)thiazole-5-carbonitrile and its synthetic method.
  • Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique.
  • A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-5-methylthiazole. Benchchem.
  • Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles.
  • HPLC Methods for analysis of 2-Amino-5-methylthiazole.
  • 2-Thiazolecarbonitrile, 5-methyl-. CymitQuimica.
  • 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile. MDPI.
  • Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences (IJCMAS).
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
  • Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. IRIS-AperTO.
  • Sandmeyer cyanation of arenediazonium tetrafluoroborate using acetonitrile as a cyanide source. Organic Chemistry Frontiers (RSC Publishing).
  • 2-Methylthiazole-5-carbonitrile. Sigma-Aldrich.
  • Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation.
  • Technical Support Center: Purification of Crude 2-Amino-5-methylthiazole. Benchchem.
  • Application Notes and Protocols: Step-by-Step Synthesis of 2-Amino-5-formylthiazole. Benchchem.

Sources

Application Notes and Protocols for the Synthesis of 5-Methylthiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of 5-Methylthiazole-2-carbonitrile in Modern Drug Discovery

The thiazole nucleus is a cornerstone in medicinal chemistry, appearing in a multitude of clinically approved drugs and biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in the design of therapeutic agents. Within this important class of heterocycles, this compound stands out as a particularly valuable building block. The presence of the methyl group at the 5-position and the reactive nitrile group at the 2-position provides synthetic handles for further molecular elaboration, enabling the construction of diverse and complex molecular architectures. This guide provides a comprehensive overview of a reliable and reproducible multi-step synthesis of this compound, designed to be a practical resource for researchers in both academic and industrial settings.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a three-stage process, commencing with the construction of the thiazole ring, followed by functional group interconversion to introduce the desired cyano group. This strategic approach, outlined below, relies on well-established and robust chemical transformations, ensuring a high degree of success and scalability.

Synthetic_Pathway start Starting Materials step1 Stage 1: Hantzsch Thiazole Synthesis start->step1 intermediate1 2-Amino-5-methylthiazole step1->intermediate1 step2 Stage 2: Sandmeyer-Type Reaction intermediate1->step2 intermediate2 2-Bromo-5-methylthiazole step2->intermediate2 step3 Stage 3: Cyanation intermediate2->step3 product This compound step3->product

Caption: A three-stage synthetic workflow for this compound.

Stage 1: Hantzsch Thiazole Synthesis of 2-Amino-5-methylthiazole

The initial and foundational step in this synthetic sequence is the construction of the 5-methylthiazole ring system via the venerable Hantzsch thiazole synthesis. This reaction is a classic and highly reliable method for the formation of thiazoles, proceeding through the condensation of an α-haloketone with a thioamide.[1] In this specific application, we will utilize 1-chloro-2-propanone (chloroacetone) and thiourea.

Reaction Principle and Mechanism

The Hantzsch synthesis commences with the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon bearing the halogen in the α-haloketone. This is followed by an intramolecular cyclization where the nitrogen atom of the thiourea attacks the carbonyl carbon. The resulting tetrahedral intermediate then undergoes dehydration to yield the aromatic 2-aminothiazole ring.

Hantzsch_Mechanism reagents 1-Chloro-2-propanone + Thiourea intermediate1 Intermediate 1 Thio-alkylation reagents->intermediate1 Nucleophilic Attack intermediate2 Intermediate 2 Intramolecular Cyclization intermediate1->intermediate2 Cyclization intermediate3 Intermediate 3 Dehydration intermediate2->intermediate3 Proton Transfer product 2-Amino-5-methylthiazole intermediate3->product Loss of H2O

Caption: Mechanism of the Hantzsch synthesis for 2-Amino-5-methylthiazole.

Experimental Protocol: Synthesis of 2-Amino-5-methylthiazole

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Chloro-2-propanone92.529.25 g0.1
Thiourea76.127.61 g0.1
Ethanol (95%)-50 mL-
Water-50 mL-
Sodium bicarbonate84.01As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (7.61 g, 0.1 mol) in a mixture of 50 mL of 95% ethanol and 50 mL of water with gentle warming.

  • Once a clear solution is obtained, add 1-chloro-2-propanone (9.25 g, 0.1 mol) dropwise to the stirred solution at room temperature. An exothermic reaction will be observed.

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-amino-5-methylthiazole as a crystalline solid.

Expected Yield: 75-85%

Stage 2: Sandmeyer-Type Reaction for the Synthesis of 2-Bromo-5-methylthiazole

With the 2-amino-5-methylthiazole in hand, the next stage involves the conversion of the amino group to a bromine atom. This is achieved via a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the transformation of arylamines.[2][3][4] The process involves two key steps: the diazotization of the primary amine followed by the copper(I)-catalyzed substitution of the diazonium group with a bromide ion.

Reaction Principle and Mechanism

The reaction is initiated by the diazotization of the 2-amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. The diazonium salt is then treated with a copper(I) bromide solution. A single electron transfer from the copper(I) to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the desired 2-bromo-5-methylthiazole.

Sandmeyer_Mechanism start 2-Amino-5-methylthiazole diazotization Diazotization + NaNO2, HBr start->diazotization diazonium 5-Methylthiazole-2-diazonium bromide diazotization->diazonium sandmeyer Sandmeyer Reaction + CuBr diazonium->sandmeyer product 2-Bromo-5-methylthiazole sandmeyer->product

Caption: The Sandmeyer reaction pathway for 2-Bromo-5-methylthiazole.

Experimental Protocol: Synthesis of 2-Bromo-5-methylthiazole

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-5-methylthiazole114.1711.4 g0.1
Hydrobromic acid (48%)80.9140 mL~0.35
Sodium nitrite69.007.6 g0.11
Copper(I) bromide143.4515.8 g0.11
Water-100 mL-
Diethyl ether-As needed-

Procedure:

  • Diazotization: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-5-methylthiazole (11.4 g, 0.1 mol) in 40 mL of 48% hydrobromic acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Dissolve sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water and add this solution dropwise to the stirred suspension, maintaining the temperature below 5 °C. Continue stirring for 30 minutes at this temperature after the addition is complete.

  • Sandmeyer Reaction: In a separate 1 L beaker, dissolve copper(I) bromide (15.8 g, 0.11 mol) in 20 mL of 48% hydrobromic acid with gentle warming. Cool this solution to 0 °C.

  • Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution. A vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat it on a water bath at 60 °C for 30 minutes.

  • Cool the reaction mixture and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Expected Yield: 60-70%

Stage 3: Cyanation of 2-Bromo-5-methylthiazole

The final stage of the synthesis involves the introduction of the cyano group at the 2-position of the thiazole ring. This is accomplished through a nucleophilic substitution reaction, where the bromide is displaced by a cyanide anion. Copper(I) cyanide is a classic reagent for this transformation, often referred to as the Rosenmund-von Braun reaction.

Reaction Principle and Mechanism

The cyanation of 2-bromo-5-methylthiazole with copper(I) cyanide is believed to proceed through an oxidative addition of the aryl bromide to a copper(I) species, followed by reductive elimination of the desired nitrile. The use of a high-boiling polar aprotic solvent like DMF or NMP is typical to facilitate the reaction.

Cyanation_Mechanism start 2-Bromo-5-methylthiazole reaction Nucleophilic Substitution Heat, DMF start->reaction reagent Copper(I) Cyanide (CuCN) reagent->reaction product This compound reaction->product

Caption: Cyanation of 2-Bromo-5-methylthiazole to the final product.

Experimental Protocol: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Bromo-5-methylthiazole178.0417.8 g0.1
Copper(I) cyanide89.5610.7 g0.12
N,N-Dimethylformamide (DMF)73.09100 mL-
Iron(III) chloride162.20As needed-
Toluene-As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-5-methylthiazole (17.8 g, 0.1 mol) and copper(I) cyanide (10.7 g, 0.12 mol).

  • Add 100 mL of N,N-dimethylformamide (DMF) and heat the mixture to reflux (approximately 153 °C) for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and pour it into a solution of iron(III) chloride (20 g) in 100 mL of 10% hydrochloric acid to decompose the copper complexes.

  • Extract the aqueous mixture with toluene (3 x 50 mL).

  • Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Expected Yield: 70-80%

Conclusion

The multi-step synthetic route detailed in these application notes provides a robust and reliable pathway to the valuable building block, this compound. By leveraging the power of the Hantzsch thiazole synthesis, the Sandmeyer reaction, and a copper-catalyzed cyanation, researchers can access this important intermediate in good overall yield. The provided protocols, along with the mechanistic insights, are intended to empower scientists in their pursuit of novel therapeutic agents and other advanced materials.

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132. [Link]
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules2017, 22(11), 1837. [Link]
  • Sandmeyer, T. Ueber die Ersetzung der Amidogruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884, 17 (2), 1633–1635. [Link]
  • Recent trends in the chemistry of Sandmeyer reaction: a review. J. Iran. Chem. Soc.2021, 18, 2795–2829. [Link]
  • Sandmeyer Reaction Mechanism. BYJU'S. [Link]
  • Method for preparing 2-chloropropionaldehyde and use of the same. WO2001023340A1.
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Int. J. Mol. Sci.2012, 13(7), 8864-8876. [Link]
  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
  • Hantzsch Thiazole Synthesis. Organic Chemistry Portal. [Link]
  • Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. J. Org. Chem.2014, 79(1), 319–322. [Link]
  • Transition-Metal-Catalyzed Cyan

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methylthiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methylthiazole-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this critical building block. We will delve into the mechanistic underpinnings of key synthetic routes, provide detailed troubleshooting for common experimental hurdles, and offer validated protocols to enhance the success of your synthesis.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound (CAS: 100516-71-0) is a crucial step in the development of various pharmaceutical and agrochemical agents[1][2]. The two most prevalent and reliable synthetic pathways start from 2-amino-5-methylthiazole or its halogenated derivative, 2-bromo-5-methylthiazole. Understanding the fundamentals of each approach is key to troubleshooting and yield optimization.

  • The Sandmeyer Reaction Route: This classic transformation converts the amino group of 2-amino-5-methylthiazole into a diazonium salt, which is subsequently displaced by a cyanide nucleophile using a copper(I) cyanide catalyst.[3][4] This method is powerful for its ability to install the nitrile group in a specific position.[5]

  • Nucleophilic Cyanation of 2-Bromo-5-methylthiazole: This route involves the direct displacement of a bromide with a cyanide source. This reaction is typically mediated by a transition metal catalyst, most commonly copper or palladium, which facilitates the carbon-carbon bond formation.[6][7]

The choice between these pathways often depends on the availability and cost of starting materials, safety considerations regarding reagents, and the desired scale of the reaction.

Synthetic_Routes cluster_0 Route 1: Sandmeyer Reaction cluster_1 Route 2: Nucleophilic Cyanation start1 2-Amino-5-methylthiazole step1 Diazotization (NaNO₂, aq. Acid, 0-5 °C) start1->step1 intermediate1 Thiazole Diazonium Salt (Unstable Intermediate) step1->intermediate1 step2 Cyanation (CuCN) intermediate1->step2 product This compound step2->product start2 2-Bromo-5-methylthiazole step3 Catalytic Cyanation (e.g., CuCN or Pd catalyst + Cyanide Source) start2->step3 product2 This compound step3->product2

Caption: High-level overview of the two primary synthetic routes.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.

Scenario 1: Low Yield in the Sandmeyer Reaction

Q1: My diazotization of 2-amino-5-methylthiazole seems inefficient, leading to low overall yield. What are the critical parameters?

A1: Successful diazotization hinges on the formation and stability of the diazonium salt. Here are the critical factors:

  • Temperature Control: The reaction must be maintained at 0–5 °C.[5] Diazonium salts are notoriously unstable and can decompose prematurely at higher temperatures, often violently releasing nitrogen gas and leading to a complex mixture of byproducts. This decomposition is a primary cause of yield loss.

  • Acid Stoichiometry: A sufficient excess of strong mineral acid (e.g., HCl, H₂SO₄) is crucial. The acid serves two purposes: it reacts with sodium nitrite (NaNO₂) to generate the reactive nitrosating agent, nitrous acid (HNO₂), in situ, and it protonates the amino group of the thiazole, increasing its solubility and preventing unwanted side reactions like diazo coupling between the newly formed diazonium salt and unreacted amine.[8]

  • Rate of Addition: The sodium nitrite solution should be added slowly and subsurface to the acidic amine solution. This ensures that the concentration of nitrous acid remains low and localized, minimizing its decomposition and preventing localized temperature spikes that could degrade the diazonium salt.[9]

Q2: During the addition of the diazonium salt solution to the copper(I) cyanide solution, I observe vigorous gas evolution and a dark, tarry mixture, resulting in a very low yield of the nitrile. What is happening?

A2: This is a classic sign of uncontrolled decomposition of the diazonium salt and potential side reactions. The issue likely lies in the cyanation step.

  • Mechanism: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[3] A one-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical, with the loss of dinitrogen gas. This radical then reacts with the copper(II) species to form the final product and regenerate the copper(I) catalyst.[8]

  • Catalyst Activity: Ensure your copper(I) cyanide is active and not oxidized to copper(II), which is ineffective. The solution should be prepared fresh. The classical procedure involves dissolving CuCN in a solution of NaCN or KCN to form a soluble tetracyanocuprate(I) complex, [Cu(CN)₄]³⁻, which is the active catalytic species.

  • Neutralization: Before adding the diazonium salt, the copper cyanide solution should be neutralized or made slightly acidic. Adding a highly acidic diazonium solution to a basic cyanide solution can cause rapid, exothermic decomposition. Some protocols recommend buffering the cyanide solution.

  • Temperature of Cyanation: While the diazotization requires low temperatures, the cyanation step often requires gentle heating (e.g., 40-60 °C) to proceed at a reasonable rate.[10] However, the addition of the diazonium salt should still be done carefully and at a controlled rate to manage the exotherm and gas evolution.

Troubleshooting_Sandmeyer start Low Yield in Sandmeyer Reaction q1 Check Diazotization Step? start->q1 q2 Check Cyanation Step? start->q2 a1_temp Maintain Temp at 0-5 °C? q1->a1_temp Yes fix1_temp Improve cooling bath Monitor internal temp q1->fix1_temp No a2_cat Active Cu(I)CN? q2->a2_cat Yes fix2_cat Use fresh, high-purity CuCN q2->fix2_cat No a1_acid Sufficient Acid Excess? a1_temp->a1_acid Yes a1_temp->fix1_temp No a1_add Slow NaNO₂ Addition? a1_acid->a1_add Yes fix1_acid Use at least 2.5-3 eq. acid a1_acid->fix1_acid No a1_add->q2 Yes fix1_add Add NaNO₂ solution dropwise a1_add->fix1_add No a2_ph Controlled pH? a2_cat->a2_ph Yes a2_cat->fix2_cat No a2_temp Optimal Temp for Cyanation? a2_ph->a2_temp Yes fix2_ph Neutralize CuCN solution before diazonium addition a2_ph->fix2_ph No fix2_temp Add diazonium salt slowly then warm gently a2_temp->fix2_temp No

Caption: Troubleshooting decision tree for the Sandmeyer reaction.

Scenario 2: Low Yield in Cyanation of 2-Bromo-5-methylthiazole

Q3: I am attempting a copper-catalyzed cyanation of 2-bromo-5-methylthiazole but the reaction is stalled or gives a low yield. How can I optimize this?

A3: This is a common issue in copper-catalyzed cross-coupling reactions. The success of this transformation, often a variation of the Rosenmund-von Braun reaction, depends on several interconnected factors.[11][12]

  • Cyanide Source: While stoichiometric copper(I) cyanide can work, modern catalytic methods often use more soluble and less toxic cyanide sources like KCN or Zn(CN)₂ in the presence of a catalytic amount of a copper salt (e.g., CuI).[6][7] The choice of cyanide source can impact solubility and reactivity. Sodium cyanide, for instance, has good solubility in solvents like dioxane, which can improve reaction rates.[12][13]

  • Catalyst Deactivation: A high concentration of free cyanide ions in the solution can strongly complex with and deactivate the copper catalyst.[12][13] Using a less soluble cyanide source or a reagent that slowly releases cyanide, like acetone cyanohydrin, can mitigate this problem.[7]

  • Solvent: The choice of solvent is critical. High-boiling polar aprotic solvents like DMF, NMP, or dioxane are commonly used to ensure all reagents are in solution at the required reaction temperatures (often >100 °C).

  • Ligands: The addition of ligands, such as 1,10-phenanthroline or various diamines, can accelerate the reaction by stabilizing the copper catalyst and facilitating the reductive elimination step.[7][13]

Q4: I am considering a palladium-catalyzed cyanation. What are the advantages and potential pitfalls?

A4: Palladium catalysis is a powerful alternative to copper for cyanation, often offering milder conditions and broader functional group tolerance.[6]

  • Advantages: Palladium catalysts can be more active, sometimes allowing for lower reaction temperatures and catalyst loadings.

  • Pitfalls: The primary challenge is catalyst deactivation by excess cyanide ions, which can be even more pronounced than with copper.[6] The choice of ligand (e.g., dppf, X-Phos) is critical to stabilize the palladium center and promote the catalytic cycle. Additionally, palladium catalysts and specialized ligands are significantly more expensive than simple copper salts, which is a major consideration for large-scale synthesis.[7]

Scenario 3: Purification Challenges

Q5: My final product is contaminated with a dark, copper-containing residue that is difficult to remove. What is the best workup procedure?

A5: Removing residual copper salts is a frequent purification challenge.

  • Aqueous Ammonia Wash: After the reaction is complete and cooled, the mixture is typically diluted with an organic solvent (e.g., ethyl acetate, toluene) and washed with an aqueous ammonia solution. Ammonia forms a soluble, deep blue tetraamminecopper(II) complex ([Cu(NH₃)₄]²⁺), which effectively partitions the copper salts into the aqueous layer.[10] Multiple washes may be necessary.

  • Filtration through a Plug: Sometimes, insoluble copper species remain. Filtering the organic solution through a short plug of silica gel or celite before concentration can remove these fine particulates.

  • Final Purification: The crude product obtained after workup can then be purified by recrystallization (e.g., from ethanol/water or isopropanol) or column chromatography.[14]

Section 3: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred: Sandmeyer or direct cyanation of the bromo-thiazole?

A1: There is no single "better" route; the choice is application-dependent.

  • Sandmeyer Route: This is often preferred if 2-amino-5-methylthiazole is readily available and inexpensive.[15][16] It avoids the need to first synthesize and purify the bromo intermediate. However, it involves the use of unstable diazonium salts and requires careful temperature control.

  • Direct Cyanation Route: This route is more convergent if 2-bromo-5-methylthiazole is the available starting material.[1][17] Modern catalytic methods can be very efficient, but may require more expensive reagents (palladium catalysts, ligands) and careful optimization to avoid catalyst poisoning.

Q2: What are the essential safety precautions when working with cyanide reagents like CuCN, KCN, or Zn(CN)₂?

A2: Cyanide salts are highly toxic. All manipulations must be performed in a well-ventilated fume hood.

  • Acid Incompatibility: NEVER mix cyanide salts with acid. This will liberate highly toxic hydrogen cyanide (HCN) gas. All glassware must be thoroughly cleaned to remove any acid residue before use with cyanides.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves (check for appropriate chemical resistance).

  • Waste Disposal: All cyanide-containing waste (solid and liquid) must be quenched with an oxidizing agent (e.g., bleach or hydrogen peroxide) under basic conditions before disposal according to your institution's hazardous waste protocols.

  • Emergency Preparedness: Ensure an emergency plan is in place and that an antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) is available and personnel are trained in its use.

Q3: How can I confirm the identity and purity of my final this compound product?

A3: A combination of analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): A quick method to assess reaction completion and the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure. The proton NMR should show a singlet for the methyl group and a singlet for the proton on the thiazole ring.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band around 2220-2240 cm⁻¹ is characteristic of the nitrile (C≡N) functional group.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis via Sandmeyer Reaction

This protocol is adapted from established procedures for Sandmeyer reactions on heterocyclic amines.[3][10]

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-methylthiazole (1 eq.) in a 3M solution of hydrochloric acid (3 eq.).

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 eq.) in cold water.

    • Add the sodium nitrite solution dropwise to the stirred suspension, ensuring the internal temperature does not exceed 5 °C. The addition should take approximately 30-45 minutes.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Cyanation:

    • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.5 eq.) and sodium cyanide (1.6 eq.) in water.

    • Cool this solution to 5 °C and neutralize it carefully with dilute acid if necessary.

    • Slowly add the cold diazonium salt solution from step 1 to the stirred copper cyanide solution. Control the rate of addition to manage gas evolution (N₂).

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours, until gas evolution ceases.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and extract with ethyl acetate or toluene (3x).

    • Combine the organic layers and wash with water, followed by a 10% aqueous ammonia solution to remove copper salts, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Synthesis via Copper-Catalyzed Cyanation

This protocol is a representative example of a modern copper-catalyzed cyanation.[12][13]

  • Reaction Setup:

    • To an oven-dried flask under a nitrogen or argon atmosphere, add 2-bromo-5-methylthiazole (1 eq.), sodium cyanide (1.2 eq.), copper(I) iodide (0.1 eq.), and 1,10-phenanthroline (0.2 eq.).

    • Add anhydrous 1,4-dioxane as the solvent.

  • Reaction:

    • Heat the reaction mixture to reflux (approx. 101 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

    • Wash the filtrate with water, 10% aqueous ammonia, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Section 5: Data Summary

ParameterSandmeyer ReactionCopper-Catalyzed CyanationPalladium-Catalyzed Cyanation
Starting Material 2-Amino-5-methylthiazole2-Bromo-5-methylthiazole2-Bromo-5-methylthiazole
Key Reagents NaNO₂, HCl, CuCNCuI, NaCN/KCN/Zn(CN)₂Pd₂(dba)₃, Ligand, Zn(CN)₂
Typical Temp. Diazotization: 0-5 °CCyanation: 40-60 °C100-150 °C80-120 °C
Advantages Inexpensive starting materialGood for functionalized substratesMilder conditions, high yields
Disadvantages Unstable diazonium intermediateHigh temperatures, catalyst poisoningExpensive catalyst/ligands
Typical Yield 60-80%70-90%80-95%
Reference [3][5][7][13][6]

References

  • Cyanation - Wikipedia. (n.d.).
  • Copper(I) cyanide - Wikipedia. (n.d.).
  • (PDF) Chapter 1. (n.d.).
  • Daugulis, O., et al. (2010). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. Journal of the American Chemical Society.
  • Daugulis, O., et al. (2010). Copper-Catalyzed Cyanation of Heterocycle Carbon−Hydrogen Bonds. Organic Letters.
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC - NIH. (n.d.).
  • Sandmeyer reaction - Wikipedia. (n.d.).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (n.d.).
  • SANDMEYERS REACTION - PHARMD GURU. (n.d.).
  • CN111848546B - A kind of 2-(aminomethyl)thiazole-5-carbonitrile and its synthetic method - Google Patents. (n.d.).
  • 2-Bromo-5-methylthiazole | 41731-23-1 - J&K Scientific LLC. (n.d.).
  • Sandmeyer Reaction - Organic Chemistry Portal. (n.d.).
  • Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives - PMC - NIH. (n.d.).
  • Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol - Baghdad Science Journal. (n.d.).
  • (Z)-2-{(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)aminomethylene}malononitrile. (n.d.).
  • (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole - ResearchGate. (n.d.).
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018).
  • DE3225472A1 - METHOD FOR PRODUCING 2-AMINO-5-NITRO-THIAZOL - Google Patents. (n.d.).
  • Table 2, Cyanation of a Bromoisoxazole Model Compound - Probe Reports from the NIH Molecular Libraries Program. (n.d.).
  • Improvement on synthesis process of 5-hydroxymethylthiazole | Request PDF. (n.d.).
  • 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile - MDPI. (n.d.).
  • 147-152 Research Article Synthesis of some new 5- substituted of - JOCPR. (n.d.).
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - ResearchGate. (n.d.).
  • Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC - NIH. (n.d.).
  • Improved synthesis of 2-amino-5-methylthiazole | Semantic Scholar. (n.d.).
  • CN104693140A - 5-hydroxymethyl thiazole purification process with high purity and high yield - Google Patents. (n.d.).
  • WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same - Google Patents. (n.d.).

Sources

Technical Support Center: Synthesis of 5-Methylthiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Methylthiazole-2-carbonitrile (C₅H₄N₂S). This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during its synthesis. By understanding the mechanistic origin of impurities, you can optimize your reaction conditions to improve yield, purity, and overall process efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are three primary routes utilized for the synthesis of this compound, each with its own set of advantages and potential pitfalls:

  • Sandmeyer Reaction: This classic method involves the diazotization of 2-Amino-5-methylthiazole followed by a copper(I) cyanide-mediated displacement of the diazonium group.[1][2] It is a powerful transformation but is often associated with a variety of side products due to the reactive nature of the diazonium salt.[1][2]

  • Nucleophilic Cyanation of a Halide: This route typically involves the reaction of 2-bromo- or 2-chloro-5-methylthiazole with a cyanide source, often catalyzed by a transition metal like palladium or copper.[3] This method can be very effective but requires careful control to prevent hydrolysis and other side reactions.

  • Dehydration of 5-Methylthiazole-2-carboxamide: If the corresponding amide is readily available, it can be dehydrated to the nitrile using various reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA). This is often a clean reaction but is contingent on the availability of the starting amide.

Q2: I'm performing a Sandmeyer reaction and my yield is low with many impurities. What are the likely side products?

The Sandmeyer reaction is notorious for generating a complex mixture if not perfectly controlled.[1][2] Key side products include:

  • 5-Methylthiazol-2-ol: Formed by the reaction of the diazonium intermediate with water. This is often a major byproduct if the reaction is not kept sufficiently acidic and cold.

  • 2-Halo-5-methylthiazole: If the diazotization is performed in the presence of halide ions (e.g., from HCl or HBr), the diazonium group can be displaced by the halide, leading to a halogenated impurity instead of the desired nitrile.

  • Azo-coupled Dimers: The diazonium salt can couple with unreacted 2-Amino-5-methylthiazole or other electron-rich species in the mixture to form colored azo compounds.

  • Biaryl Species: Radical mechanisms inherent to the Sandmeyer reaction can lead to the formation of biaryl (or in this case, bithiazole) compounds.[2]

Q3: During a nucleophilic cyanation of 2-bromo-5-methylthiazole, I'm observing a significant amount of 5-methylthiazole-2-carboxamide. Why is this happening?

The formation of the corresponding amide, 5-methylthiazole-2-carboxamide, is a classic sign of water contamination in your reaction. The nitrile product is susceptible to hydrolysis under either acidic or basic conditions, which can be exacerbated at elevated temperatures. Trace amounts of water in your solvent or reagents can lead to this unwanted side reaction. It is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

Troubleshooting Guide: Common Issues & Solutions

This section provides a detailed breakdown of specific experimental problems and offers targeted solutions based on mechanistic insights.

Problem 1: Formation of 5-Methylthiazol-2-ol during Sandmeyer Reaction
  • Symptom: A significant peak appears in your LC-MS or GC-MS corresponding to a mass of 115.14 g/mol . Your isolated product may also be difficult to purify from this more polar impurity.

  • Causality: The thiazole diazonium salt is highly reactive towards nucleophiles, including water. The lone pair on the oxygen atom in water can attack the diazonium cation, leading to the loss of N₂ gas and formation of the hydroxylated byproduct. This reaction is accelerated at higher temperatures.

  • Solutions:

    • Temperature Control: Maintain the temperature of the diazotization and the cyanation steps strictly between 0-5 °C.[4] Any excursion above this range will promote the formation of the phenol-equivalent.

    • Acid Concentration: Ensure the reaction medium is sufficiently acidic. A higher concentration of H⁺ helps to stabilize the diazonium salt and suppresses its decomposition by water.

    • Slow Addition: Add the sodium nitrite solution dropwise to the solution of 2-Amino-5-methylthiazole in acid.[4] This prevents a localized increase in temperature and a buildup of nitrous acid, which can lead to unwanted side reactions.

Problem 2: Incomplete Reaction or Low Conversion
  • Symptom: Significant amount of starting material (e.g., 2-Amino-5-methylthiazole or 2-Bromo-5-methylthiazole) remains after the reaction is complete.

  • Causality:

    • In Sandmeyer: Diazotization may be incomplete due to insufficient nitrous acid or decomposition of the diazonium salt before it can react with the cyanide.

    • In Nucleophilic Cyanation: The catalyst may be inactive, the temperature may be too low, or the cyanide source may not be soluble or reactive enough.

  • Solutions:

    • Check Reagent Quality: Use freshly prepared sodium nitrite solution for Sandmeyer reactions. For nucleophilic cyanations, ensure your cyanide source (e.g., CuCN, Zn(CN)₂) is of high purity and anhydrous.

    • Catalyst Activity: If using a palladium or copper catalyst for cyanation, ensure it has not been deactivated. Consider using a ligand that promotes the catalytic cycle.

    • Temperature & Reaction Time: Gradually increase the reaction temperature or extend the reaction time. Monitor the reaction progress by TLC or LC-MS to find the optimal balance before product degradation occurs.

Problem 3: Formation of Dimeric and Polymeric Byproducts
  • Symptom: Observation of high molecular weight species in the mass spectrum and the presence of colored, often insoluble, material in the crude product.

  • Causality: As mentioned, the radical mechanism of the Sandmeyer reaction can lead to the formation of bithiazole impurities.[2] In nucleophilic cyanations, side reactions promoted by strong bases or high temperatures can lead to polymerization.

  • Solutions:

    • Radical Scavengers: In some cases, the addition of a mild radical scavenger can suppress biaryl formation, although this may also impact the desired reaction rate.

    • Optimize Base: For nucleophilic cyanations that require a base, use a non-nucleophilic, hindered base to minimize side reactions.

    • Purification: These high molecular weight impurities are often much less soluble than the desired product. They can sometimes be removed by trituration or by passing the crude material through a short plug of silica gel before full chromatographic purification.

Summary of Common Side Products and Mitigation Strategies
Side Product Synthetic Route Likely Cause Recommended Solution
5-Methylthiazol-2-olSandmeyerReaction with water, high temperatureMaintain 0-5 °C, ensure high acidity
2-Halo-5-methylthiazoleSandmeyerDisplacement by halide ionsUse a non-coordinating acid (e.g., H₂SO₄) if possible
5-Methylthiazole-2-carboxamideNucleophilic CyanationPresence of waterUse anhydrous solvents/reagents, run under inert atmosphere
Azo-coupled DimersSandmeyerDiazonium salt coupling with starting amineEnsure complete diazotization before adding cyanide source
Bithiazole SpeciesSandmeyerRadical couplingOptimize catalyst concentration, consider radical scavengers

Visualizing the Reaction Pathways

The following diagram illustrates the primary synthetic route via the Sandmeyer reaction and highlights the key branching points that lead to common side products.

Synthesis_Pathway A 2-Amino-5-methylthiazole B Thiazole Diazonium Salt A->B NaNO₂, H⁺ (0-5 °C) S3 Azo Dimer A:e->S3:w + Diazonium Salt C This compound (Desired Product) B->C CuCN S1 5-Methylthiazol-2-ol B->S1 H₂O (High Temp) S2 2-Halo-5-methylthiazole B->S2 X⁻ (e.g., Cl⁻)

Caption: Synthetic pathway and major side reactions in the Sandmeyer synthesis.

References

  • Mohammed Shafeeulla, R., et al. (2017). Synthesis of 3-methyl-1phenyl-4-(thiazol-2-yl)-1H-pyrazol-5(4H)-one via Sandmeyer Reaction and its metal complexes as antimicrobial and anticancer agents. Der Pharma Chemica, 9(15), 19-26.
  • Google Patents. (2020). CN111848546B - A kind of 2-(aminomethyl)thiazole-5-carbonitrile and its synthetic method.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • National Institutes of Health (NIH). (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC.
  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of some new 5- substituted of 2-aminothiazoles. JOCPR, 8(1), 147-152.
  • Taylor & Francis. (n.d.). Cyanation – Knowledge and References.
  • SciELO. (n.d.). RECENT ADVANCES IN CYANATION REACTIONS.

Sources

Purification of crude 5-Methylthiazole-2-carbonitrile by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 5-Methylthiazole-2-carbonitrile

This guide provides in-depth technical support for the purification of crude this compound by column chromatography. It is designed for researchers, scientists, and drug development professionals, offering practical solutions to common challenges encountered during this critical purification step.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] The thiazole ring system is a core component of numerous pharmaceuticals, and the purity of this intermediate is critical for the success of subsequent synthetic steps and the biological activity of the final compounds.[2] Column chromatography is a principal technique for its purification, but the unique properties of heterocyclic compounds can present specific challenges, such as peak tailing and poor separation.[3] This guide offers a structured, problem-solving approach to navigate these issues effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the column chromatography of this compound, presented in a question-and-answer format.

Q1: My compound is streaking badly on the analytical TLC plate and I'm getting significant tailing in my column fractions. What is causing this and how can I fix it?

A1: This is a classic issue when purifying nitrogen-containing heterocyclic compounds on standard silica gel.

  • Root Cause: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atom in the thiazole ring of your compound can interact strongly with these acidic sites via acid-base interactions. This causes a portion of your compound to "stick" to the stationary phase, leading to slow, uneven elution, which manifests as streaking or tailing.

  • Solutions:

    • Mobile Phase Modification: The most common and effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier, such as triethylamine (Et₃N) or pyridine, to your eluent system. A concentration of 0.1-1% is typically sufficient.[3] This amine will preferentially bind to the acidic sites, allowing your compound to elute symmetrically.

    • Change of Stationary Phase: If amine modifiers are incompatible with your compound or downstream applications, consider switching to a different stationary phase. Neutral alumina can be an excellent alternative for basic compounds.[3] Alternatively, for highly polar compounds, reversed-phase (C18) chromatography may be a viable option.

Q2: I can't achieve good separation between my product and a closely-running impurity. My TLC shows the spots are very close together.

A2: This indicates that your chosen solvent system lacks the required selectivity for this specific separation.

  • Root Cause: The polarity of your mobile phase is not optimized to differentiate between the affinities of your product and the impurity for the stationary phase.

  • Solutions:

    • Systematic TLC Analysis: The key is rigorous optimization using Thin Layer Chromatography (TLC) before running the column.[3] The goal is to find a solvent system that gives your product (this compound) a Retention Factor (Rf) of approximately 0.25-0.35, while maximizing the difference in Rf (ΔRf) between it and the impurity.

    • Solvent System Adjustment:

      • If both spots have very low Rf values (<0.2), your eluent is not polar enough. Gradually increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).

      • If both spots have very high Rf values (>0.6), your eluent is too polar. Decrease the proportion of the polar solvent.

      • If the spots are still unresolved, you need to change the solvent composition to alter selectivity. Instead of just changing ratios, try a different solvent family. For example, if hexane/ethyl acetate fails, explore systems like dichloromethane/methanol or toluene/acetone.[4][5]

Q3: My compound is not eluting from the column at all, even after I've flushed with a very polar solvent.

A3: This alarming situation typically points to one of two possibilities: irreversible binding or on-column decomposition.

  • Root Cause & Solutions:

    • Irreversible Adsorption/Decomposition: The compound may be unstable on silica gel.[6] To test for this, perform a stability test: spot your crude material on a TLC plate, let it sit exposed to the air on the silica for an hour, and then elute it. If you see a new spot, a streak from the baseline, or disappearance of the original spot, your compound is likely decomposing.[6] In this case, you must use a less acidic stationary phase like neutral alumina or consider purification by recrystallization.

    • Incorrect Solvent Usage: Double-check that you are using the correct solvents and that they have not been mislabeled. It's a simple mistake that can cost significant time.[6]

    • Insufficient Polarity: While you may have flushed with a "polar" solvent, it might still be insufficient. A gradient flush starting from your optimized eluent and moving to 100% methanol or even methanol with 1-2% acetic acid can elute highly polar compounds. However, if decomposition is the issue, this will not recover your product.

Q4: I've successfully purified my compound, but my recovery is very low.

A4: Low recovery can result from several factors, from physical loss during the process to issues with elution.

  • Root Cause & Solutions:

    • Column Overloading: Loading too much crude material onto the column is a common cause of poor separation and, consequently, low recovery of pure fractions. A general rule is to load 1-5g of crude material per 100g of silica gel (a 1-5% load).[3]

    • Incomplete Elution (Tailing): As discussed in Q1, if your product tails significantly, a large portion of it may be spread across many fractions at low concentrations, making it difficult to isolate.[6] Using a basic modifier can prevent this.

    • Improper Sample Loading: If the compound is not loaded in a tight, concentrated band, it will broaden during elution, leading to mixed fractions and reduced yield. For solid samples like this compound, dry loading is highly recommended.[7] This involves pre-adsorbing the crude product onto a small amount of silica and carefully adding the resulting powder to the top of the column. This technique generally produces superior separations.[7]

Experimental Protocols & Data

Workflow Visualization

The following diagrams outline the general purification workflow and a troubleshooting decision tree.

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis Crude Crude Product TLC TLC Analysis for Solvent System Optimization Crude->TLC Spot Pack Pack Column TLC->Pack Load Dry Load Sample Pack->Load Elute Elute with Optimized Solvent Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions TLC Analysis of Fractions Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: General workflow for purification by column chromatography.

G Start Problem Identified: Poor Separation / Tailing Check_Streak Is there streaking on TLC? Start->Check_Streak Check_Rf Is Product Rf ~0.3? Check_Load Is sample load < 5% of silica mass? Check_Rf->Check_Load Yes Optimize_Solvent Action: Re-optimize Solvent System via TLC Check_Rf->Optimize_Solvent No Check_Streak->Check_Rf No Add_Modifier Action: Add 0.5% Et3N to Mobile Phase Check_Streak->Add_Modifier Yes Reduce_Load Action: Reduce Sample Load or Use a Larger Column Check_Load->Reduce_Load No Success Problem Resolved Check_Load->Success Yes Optimize_Solvent->Success Add_Modifier->Success Reduce_Load->Success

Sources

Technical Support Center: Recrystallization of 5-Methylthiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 5-Methylthiazole-2-carbonitrile via recrystallization. Our focus is to move beyond simple protocols by explaining the causality behind experimental choices, empowering you to troubleshoot effectively and adapt these methodologies to your specific needs.

Section 1: Core Concepts & Pre-Experimental Planning (FAQs)

This section addresses the foundational knowledge required before beginning any recrystallization experiment with this compound.

Q1: What are the critical physicochemical properties of this compound that influence its recrystallization?

A1: Understanding the compound's properties is the cornerstone of developing a successful purification strategy. The most critical parameter for this compound is its very low melting point.

PropertyValueSignificance for RecrystallizationSource
Molecular Formula C₅H₄N₂S-[1]
Molecular Weight 124.16 g/mol -[1]
Appearance SolidIndicates that recrystallization is a suitable purification method.[1]
Melting Point 2 °C (36 °F)Extremely Critical. The compound can easily "oil out" if the solution is saturated above this temperature. This necessitates low-temperature dissolution or the use of highly effective solvent systems that allow for dissolution well below room temperature.
Boiling Point 231 °C (448 °F)High boiling point suggests the compound is not volatile under standard recrystallization conditions.
log P (n-octanol/water) 2.01 (calculated)Indicates moderate lipophilicity and low water solubility, suggesting that non-polar to moderately polar organic solvents will be more effective than water.
Q2: What are the mandatory safety precautions for handling this compound?

A2: According to its Safety Data Sheet (SDS), this compound is a hazardous substance. All handling must be performed with appropriate personal protective equipment (PPE) and engineering controls.

  • Toxicity: The compound is toxic if swallowed or in contact with skin and harmful if inhaled.

  • Irritation: It causes serious eye irritation.

  • Handling: Always use this compound within a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.

  • Disposal: Dispose of all waste (mother liquor, contaminated filter paper, etc.) in a designated hazardous waste container according to your institution's guidelines.

Q3: How do I select an appropriate solvent system for recrystallization?

A3: The ideal recrystallization solvent is one in which the target compound is highly soluble at an elevated temperature but poorly soluble at a low temperature.[2][3] For this compound, given its low melting point, "elevated temperature" may mean room temperature or slightly above, while "low temperature" will involve cooling in an ice-salt bath or freezer.

Solvent Selection Strategy:

  • Analyze Polarity: The thiazole and nitrile groups lend some polarity, but the overall structure (logP of 2.01) suggests it is not extremely polar. Start by screening solvents of varying polarities.

  • Small-Scale Test: Use a small amount of your crude material (~10-20 mg) in a test tube. Add a potential solvent dropwise at room temperature.

    • Good Candidate: The compound does not dissolve at room temperature but dissolves completely upon gentle warming (e.g., holding the tube in your hand or a warm water bath). Crystals should reappear upon cooling in an ice bath.

    • Poor Candidate: The compound dissolves immediately at room temperature (too soluble) or fails to dissolve even with significant heating (not soluble enough).

  • Consider Solvent Pairs: If no single solvent is ideal, a solvent-pair system is an excellent alternative.[2] This involves a "solvent" in which the compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.

Suggested Solvents for Initial Screening:

Solvent SystemTypeRationale & Comments
Ethanol or Methanol Polar ProticThiazole derivatives often show good solubility in alcohols.[4][5] May require significant cooling to induce crystallization.
Isopropanol Polar ProticLess polar than ethanol; may offer a better solubility profile.
Ethyl Acetate Moderately Polar AproticA good starting point for moderately polar compounds.
Toluene Non-polar AproticBased on the logP, solubility might be moderate. Could be a good "anti-solvent".
Hexane or Heptane Non-polar AproticLikely to be a very poor solvent; ideal for use as an "anti-solvent" or for washing crystals.
Ethanol/Water Solvent PairA common and effective pair for moderately polar compounds.[3]
Ethyl Acetate/Hexane Solvent PairExcellent for controlling polarity and inducing crystallization.[3]

Section 2: Experimental Protocols & Workflows

The following are detailed, step-by-step protocols. The key to success with this compound is careful temperature control to prevent oiling out.

General Recrystallization Workflow

G cluster_prep Preparation cluster_main Core Protocol cluster_isolation Isolation & Drying A 1. Select Solvent System (Small-Scale Test) B 2. Dissolve Crude Solid in Minimum Hot Solvent A->B C 3. Hot Filtration (Optional) (Removes Insoluble Impurities) B->C if needed D 4. Slow Cooling (Promotes Crystal Growth) B->D if no insolubles C->D E 5. Maximize Yield (Ice Bath / Refrigeration) D->E F 6. Isolate Crystals (Vacuum Filtration) E->F G 7. Wash Crystals (with Cold Solvent) F->G H 8. Dry Crystals (Under Vacuum) G->H

Caption: General workflow for purification by recrystallization.

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., isopropanol) in small portions. Gently warm the mixture on a hotplate while stirring until the solid just dissolves. Crucially, do not exceed the boiling point of the solvent and aim for the lowest possible temperature for complete dissolution.

  • Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization in the funnel.[6]

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature without disturbance. Slow cooling is essential for forming large, pure crystals.

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities from the mother liquor.[6]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Solvent-Pair Recrystallization (e.g., Ethyl Acetate/Hexane)
  • Dissolution: Dissolve the crude material in the minimum amount of the "good" solvent (ethyl acetate) at room temperature or with very gentle warming.

  • Induce Saturation: While stirring, add the "anti-solvent" (hexane) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-dissolution: Gently warm the cloudy mixture until it becomes a clear solution again.

  • Crystallization & Isolation: Follow steps 3-7 from the Single-Solvent Protocol. The wash solvent in step 6 should be a mixture of the solvent pair, rich in the anti-solvent, or the pure anti-solvent, always ice-cold.

Section 3: Troubleshooting Guide

This Q&A section addresses the most common issues encountered during the recrystallization of challenging compounds like this compound.

Q4: My compound 'oiled out' and formed a liquid layer instead of crystals. What do I do?

A4: This is the most anticipated problem for this compound due to its 2 °C melting point. Oiling out occurs when the solution becomes saturated at a temperature that is higher than the melting point of the solute. The solute then comes out of solution as a liquid (an oil) rather than a solid.

  • Causality: You likely used too little solvent or heated the solution too much, causing the saturation point to be above 2 °C.

  • Immediate Fix:

    • Re-heat the entire mixture until the oil fully redissolves into a homogeneous solution.

    • Add more solvent (10-20% more volume) to decrease the saturation temperature.

    • Allow the solution to cool much more slowly. You can insulate the flask to prolong the cooling period.

  • Preventative Strategy:

    • Use a solvent in which the compound is soluble at or below room temperature.

    • Switch to a solvent-pair system at a low temperature to avoid heating altogether.

    • Induce crystallization at a lower temperature by scratching the flask or adding a seed crystal.

Q5: The solution is cold, but no crystals have formed. How can I induce crystallization?

A5: Your solution is likely supersaturated. The energy barrier for crystal nucleation has not been overcome.

  • Option 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a nucleation site for crystal growth.

  • Option 2: Seeding. If you have a small crystal of pure product from a previous batch, add it to the cold solution. This "seed" acts as a template for other molecules to crystallize upon.

  • Option 3: Reduce Volume. If the solution is simply too dilute, you can gently evaporate some of the solvent (using a stream of nitrogen or air in a fume hood) and attempt to cool it again.[7]

  • Option 4: Refrigerate. Place the sealed solution in a refrigerator (or freezer, if the solvent's freezing point allows) for an extended period (overnight). The lower temperature may be required to overcome the solubility threshold.

Q6: My final yield is very low. How can I improve it?

A6: Low yield can result from several factors.

  • Excess Solvent: Using too much solvent during dissolution will keep more of your product in the mother liquor even after cooling. Solution: Next time, use less solvent. For the current batch, you can try to evaporate some solvent from the filtrate and cool it again to obtain a second crop of crystals (which may be less pure).

  • Premature Filtration: If the compound crystallized during a hot filtration step, you lost product in the filter paper. Solution: Ensure your funnel and receiving flask are sufficiently pre-heated and perform the filtration as quickly as possible.

  • Incomplete Crystallization: You may not have cooled the solution for long enough or to a low enough temperature. Solution: Ensure the flask spends adequate time in an ice bath or refrigerator.

  • Excessive Washing: Washing the collected crystals with too much cold solvent can dissolve some of your product. Solution: Use only the minimum amount of ice-cold solvent necessary to rinse the crystals.

Troubleshooting Decision Workflow

G Start Problem Encountered During Cooling OilingOut Compound 'Oiled Out'? Start->OilingOut NoCrystals No Crystals Formed? OilingOut->NoCrystals No Reheat 1. Reheat to Homogeneity 2. Add More Solvent (10-20%) 3. Cool Slowly OilingOut->Reheat Yes Scratch Scratch inner surface of flask with glass rod NoCrystals->Scratch Yes Success1 Crystals Form Reheat->Success1 Seed Add a seed crystal (if available) Scratch->Seed Still No Crystals Success2 Crystals Form Scratch->Success2 Success Evaporate Reduce solvent volume and re-cool Seed->Evaporate Still No Crystals Seed->Success2 Success Evaporate->Success2

Caption: Decision tree for common recrystallization issues.

References

  • Sigma-Aldrich, Safety Data Sheet for 5-Methyl-2-thiazolecarbonitrile. (Version valid as of 2025-11-06). [URL not available for direct linking, refer to product page on Sigma-Aldrich website for current SDS].
  • Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Journal of Al-Nahrain University. [Link]
  • Fisher Scientific, Safety Data Sheet for 2-Aminothiazole-5-carbonitrile. (Revision Date 25-Dec-2025). [URL not available for direct linking, refer to product page on Fisher Scientific website for current SDS].
  • SOP: Crystallization.
  • Purification, crystallization and preliminary X-ray diffraction analysis of thermostable nitrile hydratase.
  • Safety Data Sheet for 2-Amino-5-methylthiazole. (Revision Date 22-Dec-2025). [URL not available for direct linking, refer to supplier website for current SDS].
  • How To: Purify by Crystallization. University of Rochester, Department of Chemistry. [Link]
  • Recrystallization. University of California, Los Angeles, Department of Chemistry. [Link]
  • Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties.

Sources

Technical Support Center: Troubleshooting Low Conversion in the Cyanation of 2-Halo-5-methylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the cyanation of 2-halo-5-methylthiazole. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific transformation. The palladium-catalyzed cyanation of heteroaryl halides is a powerful tool for introducing a nitrile group, a versatile functional handle in medicinal chemistry.[1] However, the reaction can be sensitive to various parameters, leading to frustratingly low yields. This resource provides a structured, in-depth approach to troubleshooting common issues, moving from foundational checks to more nuanced mechanistic considerations.

I. Foundational Troubleshooting: The Usual Suspects

Before delving into complex mechanistic possibilities, it's crucial to rule out common experimental errors. Low conversion can often be traced back to the quality of reagents and the reaction setup.

Q1: My cyanation of 2-chloro-5-methylthiazole is showing low to no conversion. Where should I start my investigation?

A1: Begin by scrutinizing your reagents and reaction conditions. The quality of your starting materials and the inertness of your reaction atmosphere are paramount.

  • Reagent Quality:

    • Solvent Purity: Ensure your solvent (e.g., THF, dioxane, toluene) is anhydrous. Water can interfere with the catalytic cycle, particularly if you are not using aqueous conditions.

    • Cyanide Source: The purity and physical state of your cyanide source are critical. Zinc cyanide (Zn(CN)₂) is often preferred due to its lower toxicity and controlled release of cyanide ions, which can help prevent catalyst poisoning.[2][3] If using potassium cyanide (KCN) or sodium cyanide (NaCN), ensure they are finely powdered and dry, as their low solubility in organic solvents can be a limiting factor.[2]

    • Palladium Catalyst and Ligand: Verify the integrity of your palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand (e.g., XPhos, dppf). These can degrade over time, especially if not stored under an inert atmosphere. Consider using a pre-catalyst to ensure the formation of the active Pd(0) species.[2]

  • Reaction Setup:

    • Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are sensitive to oxygen.[4] Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that the reaction is maintained under a positive pressure of this gas.

    • Temperature Control: Inconsistent heating can lead to variable results. Use a reliable heating mantle with a temperature controller and ensure good thermal contact with the reaction flask. While some modern protocols allow for lower temperatures, many cyanation reactions require elevated temperatures to proceed efficiently.[5][6]

Q2: I've confirmed my reagents are pure and my setup is inert, but the conversion of 2-bromo-5-methylthiazole is still poor. What's the next logical step?

A2: The next area to investigate is the specific combination of catalyst, ligand, and base. The electronic and steric properties of these components must be well-matched to the substrate.

  • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle.[5] For electron-rich heteroaromatics like thiazoles, bulky, electron-rich phosphine ligands such as XPhos or other biaryl phosphines are often effective.[2][7] These ligands promote the reductive elimination step, which is often rate-limiting.[5]

  • Palladium Pre-catalyst: Using a pre-catalyst can be advantageous as it bypasses the often-inefficient in-situ generation of the active Pd(0) species, which can be susceptible to poisoning by cyanide.[2]

  • Base Selection: The choice of base is critical. While stronger bases like sodium tert-butoxide (NaOtBu) are common in many cross-coupling reactions, they can sometimes lead to side reactions.[8][9] Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be effective and may minimize side product formation. In some protocols, especially those using zinc cyanide, an external base may not even be necessary, as the cyanide salt can play a dual role.[5][6]

II. Mechanistic Deep Dive: When the Basics Aren't Enough

If foundational troubleshooting doesn't resolve the issue, a deeper understanding of the catalytic cycle and potential pitfalls is necessary. The palladium-catalyzed cyanation of aryl halides generally proceeds through a well-established cycle of oxidative addition, transmetalation, and reductive elimination.[4][10]

Palladium-Catalyzed Cyanation Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X CatalystPoisoning Catalyst Deactivation (Excess CN⁻) Pd0->CatalystPoisoning PdII_ArX Ar-Pd(II)-X(L_n) OxAdd->PdII_ArX Transmetal Transmetalation (M-CN) PdII_ArX->Transmetal M-CN PdII_ArX->CatalystPoisoning PdII_ArCN Ar-Pd(II)-CN(L_n) Transmetal->PdII_ArCN RedElim Reductive Elimination PdII_ArCN->RedElim PdII_ArCN->CatalystPoisoning RedElim->Pd0 Regenerates Catalyst ArCN Ar-CN (Product) RedElim->ArCN

Figure 1. A simplified catalytic cycle for the palladium-catalyzed cyanation of an aryl halide (Ar-X).

Q3: My reaction stalls at partial conversion. Could catalyst deactivation be the problem?

A3: Yes, catalyst deactivation is a very common issue in cyanation reactions.[2][4] The cyanide anion is a strong binder to palladium and can poison the catalyst at various stages of the catalytic cycle.[2]

  • Mechanism of Deactivation: Excess cyanide in the solution can coordinate strongly to the palladium center, forming stable palladium-cyanide complexes that are catalytically inactive. This can occur with the Pd(0) species or the Pd(II) intermediates.[2]

  • Troubleshooting Strategies:

    • Cyanide Source and Stoichiometry: Using a cyanide source with low solubility, like Zn(CN)₂, helps maintain a low concentration of free cyanide ions, mitigating catalyst poisoning.[2][11] Carefully control the stoichiometry of the cyanide source; using a large excess is often detrimental.

    • Slow Addition: In some cases, slow addition of the cyanide source via a syringe pump can maintain a low and steady concentration of cyanide, preventing the catalyst from being overwhelmed.

    • Additives: Certain additives can help. For instance, some protocols have found that copper(I) iodide can act as a co-catalyst, potentially by facilitating the transfer of the cyanide group and protecting the palladium catalyst.[12]

Q4: Could the electronic nature of the 2-halo-5-methylthiazole be a factor in the low conversion?

A4: Absolutely. The electronic properties of the heteroaryl halide significantly influence the rates of the individual steps in the catalytic cycle.

  • Oxidative Addition: This step is generally favored by electron-deficient aryl halides. While thiazoles are electron-rich heterocycles, the halogen at the 2-position does make the C-X bond susceptible to oxidative addition. If you are using a 2-chloro derivative, which is less reactive than the bromo or iodo counterparts, you may need more forcing conditions (higher temperature, more active catalyst system) to promote this initial step.[7]

  • Reductive Elimination: This is the final, product-forming step. For electron-rich systems like 5-methylthiazole, reductive elimination can be slow.[5] This is a key area where ligand choice is critical. Bulky, electron-donating ligands can accelerate this step by promoting the formation of a three-coordinate intermediate that is primed for reductive elimination.[7][13]

III. Advanced Troubleshooting & Side Reactions

When standard adjustments fail, consider less common side reactions and the potential for unexpected reactivity.

Q5: I'm observing a significant amount of a side product that appears to be the dehalogenated starting material (5-methylthiazole). What could be causing this?

A5: The formation of a hydrodehalogenated side product is often indicative of a competing reaction pathway, similar to what can be observed in Buchwald-Hartwig amination reactions.[8][14]

  • Potential Mechanism: β-Hydride Elimination: While less common in cyanation than in reactions involving alkyl groups, a pathway involving a source of hydride can lead to dehalogenation. If there are trace impurities in your solvent or reagents that can act as hydride donors, this could be a possibility.

  • Troubleshooting Dehalogenation:

    • Reagent Purity: Re-verify the purity of all your reagents, especially the solvent and any additives.

    • Reaction Temperature: Sometimes, excessively high temperatures can promote side reactions.[8] If possible, try running the reaction at a lower temperature for a longer period.

    • Ligand Choice: The ligand can influence the relative rates of productive reductive elimination versus side reactions. Experimenting with a different class of ligand might suppress the dehalogenation pathway.

Troubleshooting Flowchart Start Low Conversion Observed CheckBasics Step 1: Foundational Checks - Reagent Purity (Solvent, CN⁻ Source) - Inert Atmosphere - Temperature Control Start->CheckBasics OptimizeCatalyst Step 2: Catalyst System Optimization - Vary Ligand (e.g., XPhos) - Use Pre-catalyst - Screen Different Bases CheckBasics->OptimizeCatalyst Issue Persists Success Successful Conversion CheckBasics->Success Resolved AddressDeactivation Step 3: Address Catalyst Deactivation - Use Zn(CN)₂ - Control CN⁻ Stoichiometry - Consider Slow Addition OptimizeCatalyst->AddressDeactivation Issue Persists OptimizeCatalyst->Success Resolved ConsiderSideReactions Step 4: Investigate Side Reactions - Check for Dehalogenation - Analyze Impurities - Adjust Temperature AddressDeactivation->ConsiderSideReactions Issue Persists AddressDeactivation->Success Resolved ConsiderSideReactions->Success Resolved Failure Consult Further Literature ConsiderSideReactions->Failure Issue Persists

Figure 2. A step-by-step workflow for troubleshooting low conversion in the cyanation of 2-halo-5-methylthiazole.

IV. Frequently Asked Questions (FAQs)

Q: Can I use a nickel catalyst instead of palladium for the cyanation of 2-halo-5-methylthiazole? A: Yes, nickel-catalyzed cyanation is a viable and often more cost-effective alternative to palladium.[15][16] Nickel catalysts can be particularly effective for the cyanation of less reactive aryl chlorides.[17] The reaction conditions and ligand requirements will likely be different, so you would need to consult literature protocols specific to nickel-catalyzed cyanations.[16][17]

Q: Is it necessary to use a glovebox for setting up these reactions? A: While a glovebox provides the most rigorously inert atmosphere, it is not always strictly necessary. Many successful cyanations can be set up using standard Schlenk line techniques to ensure an oxygen-free environment.[2] However, if you continue to face reproducibility issues, moving to a glovebox for reagent handling and reaction setup can help eliminate atmospheric contamination as a variable.

Q: My starting material is a 2-chloro-5-methylthiazole. Are there any special considerations? A: Aryl chlorides are significantly less reactive than aryl bromides or iodides in oxidative addition.[7] For 2-chloro-5-methylthiazole, you will likely need a more active catalyst system. This often means using a bulky, electron-rich phosphine ligand (like those from the Buchwald biarylphosphine family) and potentially higher reaction temperatures.[2][7] Some protocols also use additives to facilitate the activation of the C-Cl bond.[18]

Q: What are the safety considerations when working with cyanide sources? A: All cyanide salts are highly toxic. Zinc cyanide is less acutely toxic than sodium or potassium cyanide but should still be handled with extreme care in a well-ventilated fume hood.[2] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Never acidify a solution containing cyanide salts, as this will generate highly toxic hydrogen cyanide gas. Have an appropriate quenching agent and emergency plan in place. An alternative and much safer cyanide source to consider is potassium ferrocyanide (K₄[Fe(CN)₆]), which is a non-toxic food additive, though it may require higher temperatures to be effective.[2][19]

References

  • Biffis, A., et al. (2018). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Applied Sciences.
  • Reddy, V. R., et al. (2024). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Zhou, Q., et al. (2022). Shining Visible Light on Reductive Elimination: Acridine–Pd-Catalyzed Cross-Coupling of Aryl Halides with Carboxylic Acids. Journal of the American Chemical Society.
  • Fors, B. P., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition.
  • Stambuli, J. P., et al. (2002). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Angewandte Chemie International Edition.
  • Lee, J., et al. (2023). Selective Reductive Elimination from Pd(IV)-Enabled Dual C–H Alkylation. Organic Letters.
  • Jimenez-Rodriguez, C., et al. (2007). C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. Organometallics.
  • LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Tsuchiya, R., et al. (2024). Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. Dalton Transactions.
  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters.
  • Wang, Z., et al. (2024). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules.
  • Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry.
  • Anjana, S., & Laxmi, S. V. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances.
  • Reddit. (2022). BH amination side products and purification. r/chemistry.
  • Le, C. M., et al. (2013). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. Organic Letters.
  • Viciu, M. S., et al. (2004). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society.
  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters.
  • Huang, J., et al. (2017). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules.
  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube.
  • Anjana, S., & Laxmi, S. V. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances.
  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Zhang, X., et al. (2017). General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. Organic Letters.
  • Google Patents. (1982). 2-Amino-5-cyanothiazoles and their preparation.
  • ResearchGate. (2020). Cyanation of aryl chlorides with Zn (CN)2 as cyanide source.
  • Beller, M., & Zapf, A. (2003). Progress in the palladium-catalyzed cyanation of aryl chlorides. Chemistry.
  • Wikipedia. (2023). Cyanation.
  • Shodhganga. (n.d.). Chapter 1.
  • Autechaux. (2024). Sourcing 2-Cyano-5-methylthiazole: A Guide for Pharmaceutical Buyers.
  • Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution.
  • Wang, Z., et al. (2024). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules.
  • Le, C. M., et al. (2013). A C‐H Cyanation of 6‐Ring N‐Containing Heteroaromatics. Angewandte Chemie International Edition.
  • Anjana, S., & Laxmi, S. V. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Beilstein Journal of Organic Chemistry.
  • Kumar, D. S., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. BioMed Research International.
  • Kumar, D. S., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. BioMed Research International.

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Methylthiazole-2-carbonitrile Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 5-Methylthiazole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common synthetic challenges and optimize your reaction conditions for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and well-documented synthetic pathway involves a multi-step process starting from 2-amino-5-methylthiazole. This intermediate is then converted to a 2-halothiazole derivative via a Sandmeyer reaction, followed by a nucleophilic substitution with a cyanide source. An alternative, though sometimes lower-yielding, approach is the direct cyanation of the diazonium salt intermediate.

Q2: My overall yield is consistently low. What is the most likely culprit?

A2: Low overall yield in a multi-step synthesis can be attributed to inefficiencies at any stage. However, the Sandmeyer reaction is often a critical step with a propensity for side reactions that can significantly reduce your yield.[1][2] Inefficient purification between steps can also lead to the carryover of impurities that inhibit subsequent reactions.

Q3: I am observing a significant amount of an unknown impurity in my final product. How can I identify it?

A3: The identity of the impurity will depend on the synthetic step at which it was formed. Common impurities include unreacted starting materials, isomeric byproducts, or products of side reactions. For instance, in the Sandmeyer bromination of 2-amino-5-methylthiazole, the formation of 2,5-dibromothiazole is a known side product.[1] We recommend thorough analytical characterization (NMR, MS, HPLC) of intermediates at each stage to pinpoint the source of the impurity.

Q4: Is it possible to synthesize this compound in a one-pot reaction?

A4: While a true one-pot synthesis from simple precursors is not commonly reported, "one-pot" or "telescoped" procedures for the bromination and cyclization steps in the synthesis of the 2-aminothiazole precursor have been described.[3] However, for the subsequent Sandmeyer and cyanation reactions, discrete steps with workup and purification are generally recommended to achieve higher purity and yield.

Troubleshooting Guide

This section provides a detailed breakdown of common issues, their probable causes, and actionable troubleshooting steps for the primary synthetic route to this compound.

Step 1: Synthesis of 2-Amino-5-methylthiazole

This foundational step is typically achieved via the Hantzsch thiazole synthesis.

Problem 1: Low Yield of 2-Amino-5-methylthiazole

  • Possible Cause 1: Incomplete Reaction. The condensation reaction may not have gone to completion.

    • Troubleshooting:

      • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all starting material is consumed.[4]

      • If the reaction has stalled, consider extending the reaction time.

      • Ensure the reaction temperature is optimal. While higher temperatures can increase the reaction rate, they may also promote side reactions.

  • Possible Cause 2: Suboptimal Reagent Stoichiometry. Incorrect molar ratios of 1-chloroacetone and thiourea can limit the yield.

    • Troubleshooting:

      • Accurately verify the molar equivalents of your reactants.

      • Consider using a slight excess (1.1 to 1.2 equivalents) of thiourea to drive the reaction to completion. The excess can be easily removed during the workup.

  • Possible Cause 3: Side Reactions. The formation of byproducts can lower the yield of the desired 2-amino-5-methylthiazole.[4]

    • Troubleshooting:

      • Maintain strict temperature control, as excessive heat can lead to the formation of undesired isomers or polymeric materials.

      • Ensure the purity of your starting materials. Impurities in the 1-chloroacetone, for instance, can lead to a variety of side products.

Step 2: Sandmeyer Reaction - Conversion of 2-Amino-5-methylthiazole to 2-Bromo-5-methylthiazole

This is often the most challenging step in the synthesis.

Problem 2: Low Yield of 2-Bromo-5-methylthiazole

  • Possible Cause 1: Incomplete Diazotization. The formation of the diazonium salt from the 2-amino-5-methylthiazole may be incomplete.

    • Troubleshooting:

      • Ensure the reaction is carried out at a low temperature (typically 0-5 °C) to maintain the stability of the diazonium salt.[5]

      • The addition of sodium nitrite should be slow and controlled to prevent a rapid exotherm.

      • Use a slight excess of sodium nitrite and the acid (e.g., HBr) to ensure complete conversion of the amine.

  • Possible Cause 2: Decomposition of the Diazonium Salt. Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures.[5]

    • Troubleshooting:

      • Maintain a consistently low temperature throughout the diazotization and subsequent reaction with the copper(I) salt.

      • Use the diazonium salt solution immediately after its preparation. Do not store it.

  • Possible Cause 3: Formation of Side Products. The Sandmeyer reaction is prone to side reactions, including the formation of phenols (from reaction with water) and dibrominated species.[1][5]

    • Troubleshooting:

      • Minimize the amount of water in the reaction mixture, if possible, although some water is often necessary for the diazotization step.

      • Carefully control the stoichiometry of the brominating agent (CuBr). The use of CuBr₂ can sometimes favor the formation of the dibromo adduct.[2]

      • The choice of solvent can also influence the reaction outcome. Acetonitrile is a commonly used solvent for this transformation.[6]

Experimental Protocol: Sandmeyer Bromination of 2-Amino-5-methylthiazole

This protocol is a generalized procedure and may require optimization for your specific setup.

  • Dissolve 2-amino-5-methylthiazole in an appropriate solvent (e.g., acetonitrile) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • In a separate flask, prepare a solution of copper(I) bromide in the same solvent.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution should be observed.

  • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen ceases.

  • Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material.

  • Proceed with the appropriate aqueous workup and extraction to isolate the crude 2-bromo-5-methylthiazole.

Step 3: Cyanation of 2-Bromo-5-methylthiazole

The final step to introduce the nitrile functionality.

Problem 3: Low Yield of this compound

  • Possible Cause 1: Inefficient Nucleophilic Substitution. The displacement of the bromide by the cyanide may be incomplete.

    • Troubleshooting:

      • Ensure that the copper(I) cyanide (CuCN) used is of high purity and is anhydrous.

      • This reaction often requires elevated temperatures to proceed at a reasonable rate. Optimize the reaction temperature, monitoring for potential decomposition.

      • Consider the use of a high-boiling point aprotic polar solvent such as DMF, DMSO, or NMP to facilitate the reaction.

  • Possible Cause 2: Presence of Water. Moisture can interfere with the cyanation reaction.

    • Troubleshooting:

      • Use anhydrous solvents and reagents.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Possible Cause 3: Isonitrile Formation. A common side reaction in nitrile synthesis is the formation of isonitriles.[7]

    • Troubleshooting:

      • The use of copper(I) cyanide generally favors the formation of the nitrile over the isonitrile.

      • Careful control of reaction conditions (temperature and solvent) can help to minimize isonitrile formation.

Data Presentation

Table 1: Summary of Optimized Reaction Conditions for Sandmeyer Bromination

ParameterRecommended ConditionRationaleReference
Temperature 0-5 °C (diazotization), RT to 60 °C (CuBr addition)Maintains diazonium salt stability; promotes reaction with CuBr.[2][6]
Solvent AcetonitrileGood solubility for reactants; facilitates the reaction.[6]
Diazotizing Agent Sodium Nitrite (NaNO₂)Standard reagent for diazotization.[5]
Copper Salt Copper(I) Bromide (CuBr)Catalyst/reagent for the Sandmeyer reaction.[8]
Acid Hydrobromic Acid (HBr)Provides the acidic medium for diazotization and the bromide source.[1]

Visualizations

Synthetic_Pathway A 1-Chloroacetone + Thiourea B 2-Amino-5-methylthiazole A->B Hantzsch Synthesis C 2-Bromo-5-methylthiazole B->C Sandmeyer Reaction (NaNO2, HBr, CuBr) D This compound C->D Cyanation (CuCN)

Caption: Primary synthetic route to this compound.

Troubleshooting_Workflow start Low Yield in Sandmeyer Step check_temp Check Diazotization Temperature (Should be 0-5 °C) start->check_temp check_reagents Verify Reagent Stoichiometry (Excess NaNO2/HBr?) check_temp->check_reagents Yes adjust_temp Adjust Cooling Bath Ensure Slow NaNO2 Addition check_temp->adjust_temp No check_purity Analyze for Side Products (e.g., Phenol, Dibromide) check_reagents->check_purity Yes adjust_reagents Recalculate and Re-weigh Reagents check_reagents->adjust_reagents No optimize_conditions Modify Solvent or Copper Salt (e.g., use only CuBr) check_purity->optimize_conditions Yes end Improved Yield check_purity->end No adjust_temp->check_reagents adjust_reagents->check_purity optimize_conditions->end

Caption: Troubleshooting workflow for low yield in the Sandmeyer reaction.

References

  • The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to the Fundamental Reaction Mechanisms of 2-Aminothiazoles. Benchchem.
  • Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. National Institutes of Health (NIH).
  • improving reaction yield for nitrile synthesis. Benchchem.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health (NIH).
  • The Chemistry of Cyanates and Their Thio Derivatives. ResearchGate.
  • Cyanoaroylation of imines bearing thiazole ring. ResearchGate.
  • Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. National Institutes of Health (NIH).
  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
  • A kind of 2-(aminomethyl)thiazole-5-carbonitrile and its synthetic method. Google Patents.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Sandmeyer reaction. Wikipedia.
  • Kolbe nitrile synthesis. Sciencemadness Wiki.
  • Preparation of Nitriles. Chemistry Steps.
  • Technical Support Center: Scaling Up 2-Amino-5-methylthiazole Production. Benchchem.
  • Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. Google Patents.

Sources

Technical Support Center: Purification of 5-Methylthiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Methylthiazole-2-carbonitrile (CAS 100516-70-0). This resource is designed for researchers, medicinal chemists, and process development scientists who require this versatile building block in its highest purity for their work. The presence of impurities, even in trace amounts, can significantly impact downstream reactions, biological assays, and the overall integrity of your research.

This guide moves beyond simple step-by-step instructions. It provides a framework for understanding the rationale behind each purification choice, empowering you to troubleshoot effectively and adapt these methodologies to your specific experimental context.

Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound sample?

A1: The impurity profile is fundamentally tied to the synthetic route employed. However, based on common nitrile and thiazole syntheses, you can anticipate several classes of impurities:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2-amino-5-methylthiazole, a corresponding amide, or a halogenated thiazole.

  • Reagents and Catalysts: Residual dehydrating agents (e.g., phosphorus pentoxide, thionyl chloride) if preparing from an amide, or residual copper salts from certain cross-coupling reactions.[1][2]

  • Side-Reaction Products: The most common byproduct is the corresponding amide (5-Methylthiazole-2-carboxamide), formed by partial hydrolysis of the nitrile group. This can be particularly problematic in the presence of water under acidic or basic conditions.[3]

  • Solvent Residues: Trapped solvents used during the reaction or initial work-up.

  • Decomposition Products: Thiazole rings, particularly those with amino groups, can be unstable under certain conditions (e.g., prolonged storage in DMSO at room temperature), leading to colored, oligomeric impurities.[4] While this compound is more stable, this potential instability should be considered.

Q2: How do I perform a quick preliminary purity assessment of my crude product?

A2: Before committing to a large-scale purification, a rapid assessment can save significant time and resources.

  • Thin-Layer Chromatography (TLC): This is the most straightforward method. Dissolve a small sample in a suitable solvent (e.g., ethyl acetate or dichloromethane) and elute on a silica gel plate with a solvent system like hexane/ethyl acetate. A single, well-defined spot suggests relatively high purity, while multiple spots indicate the presence of impurities. You can visualize the spots under a UV lamp (254 nm).

  • Melting Point Analysis: If the compound is expected to be a solid, a sharp melting point range close to the literature value indicates high purity.[5] Impurities typically cause a depression and broadening of the melting point range.

  • Appearance: A pure compound should have a consistent appearance (e.g., white to off-white crystalline solid). Significant discoloration (e.g., dark brown or tarry) is a clear sign of impurities or decomposition.[5]

Q3: Which primary purification method is best for this compound?

A3: As this compound is a solid at room temperature, the two most effective and widely applicable methods are recrystallization and column chromatography . The choice between them depends on the nature of the impurities and the required scale.

  • Recrystallization is ideal for removing small amounts of impurities that have different solubility profiles from the main compound. It is often more scalable and cost-effective for larger quantities (>1 g).[6]

  • Column Chromatography is superior for separating complex mixtures or impurities with solubilities very similar to the product. It offers high resolution but is generally more labor-intensive and requires more solvent, making it better suited for smaller scales (<5 g).[7]

The following diagram illustrates a logical workflow for selecting the appropriate purification strategy.

Purification Workflow General Purification Workflow for this compound Crude Crude Product Assess Preliminary Assessment (TLC, Appearance) Crude->Assess Recryst Recrystallization Assess->Recryst One major spot, minor impurities Chroma Column Chromatography Assess->Chroma Multiple spots or streaking on TLC Verify Purity Verification (HPLC, NMR, MP) Recryst->Verify Chroma->Verify Verify->Chroma Purity < 98% Pure Pure Product Verify->Pure Purity ≥ 98%

Caption: Purification workflow for this compound.

Troubleshooting Guide
Q4: My recrystallization attempt resulted in a very low yield. What went wrong?

A4: Low yield is a common issue in recrystallization. The cause is usually one of the following:

  • Excess Solvent: The most frequent error is adding too much solvent during the initial dissolution step. The goal is to create a saturated solution at the solvent's boiling point. Using excessive solvent will keep a significant portion of your product dissolved even after cooling.[8]

  • Cooling Too Rapidly: Crashing the solution in an ice bath immediately without allowing for slow cooling to room temperature can trap impurities and lead to the formation of fine, poorly filterable crystals, resulting in loss during collection.[9]

  • Improper Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble at low temperatures, recovery will be minimal.[6]

Q5: After purification, my product is still colored. How can I remove the color?

A5: Persistent color is typically due to highly conjugated, non-polar impurities or decomposition products.

  • Activated Charcoal: During recrystallization, you can add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[9][10] Caution: Use granular charcoal if possible, as fine powder can be difficult to filter. Do not add charcoal to a boiling solution, as it can cause violent bumping.

  • Silica Gel Plug: If the product is being purified by chromatography, sometimes a short plug of silica gel can be used to remove baseline impurities. If the product is relatively non-polar, a quick filtration of a solution of the product through a small pad of silica can retain the more polar, colored impurities.

Q6: My TLC shows a persistent impurity spot very close to my product spot. How can I separate them?

A6: This indicates the impurity has a polarity very similar to your product, making separation challenging.

  • Optimize Chromatography Conditions: Simple systems like hexane/ethyl acetate may not be sufficient. Try a different solvent system, such as dichloromethane/methanol, or add a small percentage of a third solvent (e.g., triethylamine if impurities are acidic, or acetic acid if they are basic) to alter the relative mobility of the spots.

  • Recrystallization with a Different Solvent: The relative solubilities of the product and impurity may be different in another solvent system. Experiment with various solvents (see table below) to find one that selectively crystallizes your desired compound.

Detailed Purification Protocols
Protocol 1: Recrystallization

This method is predicated on the principle of differential solubility. An ideal solvent will dissolve the target compound and impurities at an elevated temperature, but upon cooling, the target compound's solubility will decrease sharply, causing it to crystallize while the impurities remain in the solution (the "mother liquor").[8]

Step-by-Step Methodology:

  • Solvent Selection: Choose an appropriate solvent. See the table below for suggestions. The ideal solvent should dissolve this compound sparingly at room temperature but readily at its boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of solvent required to dissolve the solid at the solvent's boiling point. Add the solvent in small portions, allowing the solution to return to a boil between additions.[8]

  • Decolorization (Optional): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for 2-5 minutes.[9]

  • Hot Filtration: To remove insoluble impurities (or charcoal), quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be performed quickly to prevent premature crystallization in the funnel.[9]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[9]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Dry the crystals under vacuum.

Table 1: Suggested Solvents for Recrystallization

Solvent SystemRationale
Isopropanol or EthanolGood general-purpose polar protic solvents.
Hexane / Ethyl AcetateA non-polar/polar mixture. Dissolve in minimal hot ethyl acetate, then add hot hexane until turbidity appears.
TolueneA higher-boiling aromatic solvent, good for less polar compounds.
WaterMay be used in a mixture with a miscible organic solvent like ethanol if the compound is sparingly soluble in water.
Protocol 2: Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase (solvent).[7] More polar compounds interact more strongly with the silica and elute later.

Step-by-Step Methodology:

  • Solvent System Selection: Using TLC, determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation and gives your product an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the least polar solvent of your mobile phase (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the chosen mobile phase. Apply positive pressure (air or nitrogen) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting small spots from the fractions onto a TLC plate and visualizing them.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified product.

Purity Assessment of the Final Product

Verifying the purity of your final product is a critical final step. A combination of methods provides the most comprehensive assessment.[11]

Table 2: Comparison of Purity Analysis Methods

MethodPrinciple of OperationKey AdvantagesKey Disadvantages
HPLC-UV Separation by differential partitioning between a stationary and mobile phase, with UV detection.[11]High resolution, excellent for quantitative analysis, highly sensitive.Requires method development, more expensive instrumentation.
GC-MS Separation of volatile compounds in the gas phase, with detection by mass spectrometry.Excellent for volatile impurities, provides mass information for identification.May require derivatization for non-volatile compounds.[11]
NMR Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.Provides detailed structural information, can be used for quantitative analysis (qNMR).Lower sensitivity than HPLC, higher instrument cost.[12]
Melting Point Determination of the temperature range over which the solid melts.Simple, rapid, and inexpensive. A sharp range indicates high purity.[5]Not quantitative, less reliable for compounds that decompose.

The following diagram provides a decision-making framework for choosing a purification method.

Purification Decision Tree Decision Tree for Purification Method Selection Start Start with Crude Material Scale What is the scale? Start->Scale TLC_Large How does the TLC look? Scale->TLC_Large Large (> 1g) TLC_Small How does the TLC look? Scale->TLC_Small Small (< 1g) Recryst Primary Method: Recrystallization TLC_Large->Recryst Relatively clean (1 major spot) Chroma Primary Method: Column Chromatography TLC_Large->Chroma Very impure (multiple spots) TLC_Small->Chroma Any impurity profile Recryst_Polish Secondary Method: 'Polishing' Chromatography Recryst->Recryst_Polish Still impure Chroma_Polish Secondary Method: 'Polishing' Recrystallization Chroma->Chroma_Polish Still impure

Caption: Decision tree for selecting a purification method.

References
  • ResearchGate. (2013).
  • Google Patents. (2020). CN111848546B - A kind of 2-(aminomethyl)thiazole-5-carbonitrile and its synthetic method.
  • PMC - NIH. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC. [Link][14]
  • MDPI. (2020). 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile. MDPI. [Link][7]
  • Google Patents. (1996). United States Patent (19).
  • ResearchGate. (n.d.). RECRYSTALLIZATION.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link][6]
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link][5]
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Amino-5-methylthiazole.
  • Chemistry LibreTexts. (2023). Preparation of Nitriles. Chemistry LibreTexts. [Link][1]
  • PMC - NIH. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. PMC. [Link][4]
  • Chemistry Steps. (n.d.). Preparation of Nitriles. Chemistry Steps. [Link][2]
  • The Good Scents Company. (n.d.). 5-methyl thiazole. The Good Scents Company. [Link]
  • CIPAC. (2020).

Sources

Stability issues of 5-Methylthiazole-2-carbonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methylthiazole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. The stability of heterocyclic compounds is paramount for reaction efficiency and product purity. This document provides in-depth troubleshooting guides and frequently asked questions regarding the stability of this compound, with a specific focus on its behavior under acidic conditions.

While direct literature on the forced degradation of this specific molecule is not extensively published, the insights and protocols provided herein are grounded in the fundamental principles of thiazole and nitrile chemistry, drawing from authoritative data on analogous structures.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your research.

Question 1: My reaction using this compound in acidic media is showing a low yield of the desired product and multiple new peaks in my HPLC/LC-MS analysis. What is likely occurring?

This is a common observation when working with substituted thiazoles in acidic environments. The issue likely stems from the degradation of your starting material. There are two primary chemical pathways responsible for this instability:

  • Potential Cause A: Acid-Catalyzed Nitrile Hydrolysis The cyano group (-C≡N) at the 2-position of the thiazole ring is susceptible to acid-catalyzed hydrolysis. This reaction typically proceeds in two stages: first, the nitrile is converted to a primary amide (5-methylthiazole-2-carboxamide), which can then undergo further hydrolysis to the corresponding carboxylic acid (5-methylthiazole-2-carboxylic acid). Both of these byproducts will appear as new, more polar peaks in your reverse-phase HPLC chromatogram.

  • Potential Cause B: Thiazole Ring Cleavage Although the thiazole ring is generally stable in acidic conditions, it is not inert.[1][2] Under forcing conditions such as high concentrations of strong acid and/or elevated temperatures, the ring can undergo cleavage. This degradation pathway often results in a complex mixture of smaller, highly polar fragments that may not be easily characterizable by standard analytical techniques.

  • Characterize Byproducts: Utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to analyze the unknown peaks. The molecular weights of the primary hydrolysis products (amide and carboxylic acid) are predictable. Fragmentation patterns from MS/MS analysis can provide definitive structural confirmation.[3][4]

  • Modify Reaction Conditions:

    • Temperature: Reduce the reaction temperature. Degradation reactions are often highly temperature-dependent.

    • Acid Strength: If possible, use a weaker acid or a lower concentration of the strong acid.

    • Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to minimize the time the starting material is exposed to the harsh conditions.

  • Conduct a Time-Course Study: Perform a small-scale experiment where you take aliquots at various time points. Analyze these by HPLC to map the disappearance of the starting material and the emergence of degradation products. This will help you find the optimal reaction time.[5]

Question 2: Before committing to a large-scale synthesis, how can I proactively assess the stability of this compound under my specific acidic conditions?

The most effective way to predict stability is to perform a forced degradation study . This is a controlled experiment designed to identify potential degradation products and determine the rate of degradation under specific stress conditions.[5][6] This study will provide you with a stability profile of the molecule and help you establish a "safe" operating window for your reaction. A detailed protocol for this procedure is provided in the "Experimental Protocols" section of this guide.

Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in an acidic solution?

As detailed in the troubleshooting section, the two principal degradation pathways are nitrile hydrolysis and thiazole ring cleavage . The nitrile group is often the more labile site under moderately acidic conditions, leading to the formation of an amide and then a carboxylic acid. Ring cleavage typically requires more aggressive conditions.

G cluster_main This compound cluster_hydrolysis Nitrile Hydrolysis cluster_cleavage Ring Cleavage start This compound amide 5-Methylthiazole-2-carboxamide start->amide H+, H2O cleavage Ring Cleavage Products start->cleavage Harsh Acidic Conditions acid 5-Methylthiazole-2-carboxylic Acid amide->acid H+, H2O G cluster_results Analysis & Decision start Unexpected Experimental Results (Low Yield, Extra Peaks) check_params Verify Reaction Parameters (Temp, Conc., Time) start->check_params analyze_peaks Analyze Byproducts (LC-MS/MS) check_params->analyze_peaks result_hydrolysis Byproducts are Amide/Acid? analyze_peaks->result_hydrolysis forced_degradation Perform Forced Degradation Study (See Protocol 1) result_stable Compound Stable? forced_degradation->result_stable modify Modify Reaction Conditions (Milder Acid, Lower Temp) result_hydrolysis->forced_degradation No / Unclear result_hydrolysis->modify Yes result_stable->start Yes (Issue is not stability) result_stable->modify No

Sources

Preventing dimer formation during 5-Methylthiazole-2-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methylthiazole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a particular focus on the prevention of dimer formation. Our approach is rooted in mechanistic understanding to provide robust and reliable solutions.

Introduction: The Challenge of Dimerization

The synthesis of this compound, a valuable building block in medicinal chemistry, is commonly achieved via the Sandmeyer reaction of 2-amino-5-methylthiazole. While effective, this reaction is often plagued by the formation of a significant dimeric byproduct. Understanding the underlying mechanism is paramount to developing effective troubleshooting strategies. The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) pathway, a fact supported by the frequent detection of biaryl byproducts[1][2]. This radical mechanism is the primary origin of the undesired dimer in your synthesis.

Troubleshooting Guide: Dimer Formation

This section addresses the most common issues related to dimer formation in a direct question-and-answer format.

Question 1: I am observing a significant amount of a high molecular weight byproduct in my this compound synthesis. What is it and why is it forming?

Answer: The high molecular weight byproduct is almost certainly the biaryl dimer, 5,5'-dimethyl-2,2'-bithiazole. Its formation is a direct consequence of the radical mechanism of the Sandmeyer reaction[1][2].

Mechanism of Dimer Formation:

  • Diazotization: Your starting material, 2-amino-5-methylthiazole, is first converted to the corresponding diazonium salt using a nitrite source (e.g., sodium nitrite or an alkyl nitrite) in an acidic medium.

  • Radical Generation: The copper(I) catalyst (e.g., CuCN) donates a single electron to the diazonium salt. This results in the loss of nitrogen gas (N₂) and the formation of a highly reactive 5-methylthiazol-2-yl radical.

  • Dimerization: If the concentration of this radical intermediate is sufficiently high, two radicals can couple directly, forming the stable C-C bond of the 5,5'-dimethyl-2,2'-bithiazole dimer. This competes with the desired reaction, which is the capture of the radical by a cyanide ligand from the copper cyanide complex.

The following diagram illustrates this competing pathway:

Dimerization_Mechanism cluster_main Main Reaction Pathway cluster_dimer Dimer Formation Pathway Start 2-Amino-5-methylthiazole Diazonium 5-Methylthiazole-2-diazonium Salt Start->Diazonium Diazotization (NaNO₂, H⁺) Radical 5-Methylthiazol-2-yl Radical Diazonium->Radical SET from Cu(I) (-N₂) Product This compound (Desired Product) Radical->Product + [Cu(CN)₂]⁻ Radical2 5-Methylthiazol-2-yl Radical Dimer 5,5'-Dimethyl-2,2'-bithiazole (Dimer) Radical2->Dimer Radical Coupling Optimized_Protocol cluster_diazotization Step 1: Diazotization (0-5°C) cluster_cyanation Step 2: Cyanation (Controlled Addition) cluster_workup Step 3: Work-up & Purification A Dissolve 2-amino-5-methylthiazole in anhydrous acetonitrile B Add tert-butyl nitrite (1.1 eq) dropwise at 0°C A->B C Stir for 30 min at 0-5°C B->C E Add cold diazonium solution from Step 1 dropwise over 30-60 min to CuCN slurry C->E Transfer (Slowly!) D Prepare slurry of CuCN (1.2 eq) in anhydrous acetonitrile D->E F Allow to warm to RT, then heat gently (e.g., 40-50°C) while monitoring by TLC/HPLC E->F G Quench with aqueous ammonia or NaHCO₃ F->G H Extract with Ethyl Acetate G->H I Purify by Column Chromatography H->I

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Challenges in the scale-up of 5-Methylthiazole-2-carbonitrile production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methylthiazole-2-carbonitrile Production

Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges of scaling this important heterocyclic building block from the bench to production.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] The nitrile group at the 2-position is a versatile functional handle, readily converted into amines, amides, or tetrazoles, making this compound highly valuable for library synthesis and lead optimization campaigns.

However, transitioning its synthesis from gram-scale laboratory procedures to kilogram-scale production presents significant challenges, including reaction control, impurity profiling, and ensuring consistent yield and purity. This guide aims to provide practical, experience-driven solutions to these common scale-up hurdles.

Primary Synthetic Route: The Sandmeyer Cyanation

The most common and industrially viable route to this compound is the Sandmeyer reaction, starting from the readily available 2-Amino-5-methylthiazole.[3] This two-step, one-pot process involves:

  • Diazotization: Conversion of the primary aromatic amine of 2-Amino-5-methylthiazole into a diazonium salt using a nitrite source (e.g., sodium nitrite or an alkyl nitrite) in an acidic medium.

  • Cyanation: Substitution of the diazonium group with a nitrile group, catalyzed by a copper(I) cyanide salt.[3]

While effective, this reaction is notorious for its sensitivity to process parameters, potential for side reactions, and the hazardous nature of the intermediates and reagents involved.[4][5]

Visualizing the Workflow

The following diagram outlines the critical stages of the Sandmeyer cyanation process for producing this compound.

G cluster_prep Preparation cluster_reaction Reaction Stages cluster_workup Work-up & Isolation cluster_purification Purification A 2-Amino-5-methylthiazole in Acidic Solution D Diazotization (Formation of Diazonium Salt) < 0-5 °C A->D B Sodium Nitrite (NaNO₂) Solution B->D Slow Addition C Copper(I) Cyanide (CuCN) Slurry E Sandmeyer Cyanation (N₂ Evolution) Controlled Warming C->E Addition of Catalyst D->E F Reaction Quench & pH Adjustment E->F G Solvent Extraction F->G H Solvent Removal G->H I Crude Product H->I J Recrystallization or Column Chromatography I->J K Pure 5-Methylthiazole- 2-carbonitrile J->K

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Diazotization Stage

Question 1: My reaction mixture turns dark brown or black during the nitrite addition, and I'm seeing low yields. What's happening?

Answer: This is a classic sign of diazonium salt decomposition. The primary cause is a loss of temperature control.

  • Causality: Aryl diazonium salts, particularly those derived from electron-rich heterocycles like thiazoles, are thermally unstable. If the temperature rises above 5-10 °C during nitrite addition, the diazonium salt can decompose prematurely, leading to the formation of phenolic byproducts and other colored tars.[6] The diazotization reaction is exothermic, and this heat must be efficiently removed, which becomes progressively harder on a larger scale.[7]

  • Solutions:

    • Improve Cooling: Ensure your reactor has sufficient cooling capacity. For large-scale batches, a jacketed reactor with a powerful chiller is essential.

    • Control Addition Rate: Add the sodium nitrite solution slowly and sub-surface to ensure rapid mixing and prevent localized "hot spots." Use a syringe pump or a dropping funnel for controlled addition.

    • Monitor Internal Temperature: Rely on an internal temperature probe, not just the jacket temperature, for accurate monitoring of the reaction's thermal state.

Question 2: I'm observing gas evolution before the addition of the copper cyanide catalyst. Is this normal?

Answer: No, this indicates a problem. Significant gas evolution (N₂) at this stage points to the premature decomposition of your diazonium salt. This not only reduces yield but can also be a safety hazard due to uncontrolled gas release.

  • Causality: This issue is often linked to an incorrect pH or the presence of impurities. The acidic environment is crucial for stabilizing the diazonium salt. If the acidity is too low, the salt is more prone to decomposition.

  • Solutions:

    • Verify Acid Stoichiometry: Ensure at least 2-3 equivalents of a strong, non-nucleophilic acid (like sulfuric acid or HBF₄) are used. One equivalent protonates the amino group, and the other forms nitrous acid from the nitrite source.

    • Check Starting Material Purity: Impurities in the starting 2-Amino-5-methylthiazole can catalyze decomposition. Verify its purity by melting point or HPLC before starting.[8]

Cyanation Stage

Question 3: The reaction stalls after adding the CuCN catalyst, with incomplete conversion of the diazonium salt. How can I drive it to completion?

Answer: This is a common issue related to catalyst activity or reaction temperature.

  • Causality: The Sandmeyer reaction relies on a Cu(I) catalyzed single-electron transfer to the diazonium salt.[3] If the CuCN is old, oxidized to Cu(II), or poorly soluble, its catalytic activity will be low. Additionally, the reaction often requires gentle warming to initiate and sustain the catalytic cycle.

  • Solutions:

    • Use High-Purity CuCN: Use freshly purchased, high-purity copper(I) cyanide. If in doubt, wash the CuCN with a dilute acid solution followed by water and ethanol, then dry under vacuum before use.

    • Controlled Warming: After adding the CuCN slurry at low temperature, allow the reaction to warm slowly to room temperature, then gently heat to 40-50 °C. Monitor the reaction by TLC or HPLC for the disappearance of the diazonium salt (indirectly, by monitoring the formation of byproducts or product).

    • Ensure Proper Agitation: On a larger scale, inadequate mixing can prevent the solid CuCN catalyst from interacting effectively with the dissolved diazonium salt. Ensure the reactor's agitation is sufficient to maintain a well-mixed slurry.

Work-up and Purification

Question 4: During work-up and neutralization, my product "oils out" as a sticky solid instead of a crystalline powder, making it difficult to filter.

Answer: "Oiling out" is a frequent problem in purification and is usually caused by the presence of impurities or an incorrect solvent/temperature profile during crystallization.[7]

  • Causality: Impurities depress the melting point of the final compound, leading to the formation of a low-melting eutectic mixture. Rapid changes in pH or temperature during precipitation can also favor oil formation over ordered crystal growth.

  • Solutions:

    • Slow Neutralization: After the reaction is complete, add the neutralizing base (e.g., sodium carbonate solution) slowly while maintaining good agitation and cooling. This promotes slower precipitation and better crystal formation.

    • Solvent Selection for Recrystallization: If direct precipitation fails, perform a recrystallization. A solvent system where the product has high solubility when hot and low solubility when cold is ideal. Isopropanol, ethanol/water mixtures, or toluene are good starting points.[8]

    • "Seed" the Crystallization: If the product is slow to crystallize, add a few small crystals of pure this compound to the cooled, supersaturated solution to induce crystallization.

Question 5: My final product has a persistent yellow or brown color. How can I decolorize it?

Answer: The color is likely due to small amounts of highly colored polymeric or phenolic byproducts formed during the reaction.

  • Causality: Even minor deviations in reaction control can generate intensely colored impurities.

  • Solutions:

    • Activated Charcoal Treatment: During recrystallization, dissolve the crude product in the minimum amount of hot solvent. Add a small amount (1-2% by weight) of activated charcoal and stir for 10-15 minutes.[8]

    • Hot Filtration: Filter the hot solution through a pad of Celite® or filter paper to remove the charcoal. Be cautious, as the product can crystallize prematurely in the funnel if it cools too much. Use a pre-heated filter funnel.

    • Proceed with Crystallization: Allow the decolorized filtrate to cool slowly to obtain pure, colorless crystals.

Troubleshooting Summary Table
Issue Probable Cause(s) Recommended Solutions
Dark Color During Diazotization Poor temperature control (> 5 °C), localized hot spots.Improve reactor cooling, slow down nitrite addition, use internal temperature probe.
Low Yield & Tar Formation Diazonium salt decomposition, incorrect stoichiometry.Maintain strict temperature control, verify acid equivalents, check starting material purity.
Stalled Cyanation Reaction Inactive CuCN catalyst, reaction temperature too low.Use fresh, high-purity CuCN; allow controlled warming to RT or 40-50 °C.
Product "Oils Out" Presence of impurities, rapid precipitation.Perform a proper recrystallization, slow down neutralization, use seeding crystals.
Colored Final Product Formation of colored byproducts.Treat with activated charcoal during recrystallization followed by hot filtration.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns for scaling up this process? A1: There are three major safety concerns:

  • Thermal Hazard: The diazotization step is exothermic. A runaway reaction can lead to a rapid release of nitrogen gas and a dangerous pressure buildup.[7] Always ensure adequate cooling and controlled reagent addition.

  • Diazonium Instability: While aryl diazonium salts are more stable than their alkyl counterparts, they can be explosive when isolated and dry. This synthesis should always be performed in solution without any attempt to isolate the diazonium intermediate.

  • Chemical Toxicity: 2-Amino-5-methylthiazole is harmful.[9][10] Copper cyanide is highly toxic. Inhaling dust or allowing skin contact must be avoided. The reaction may also produce hydrogen cyanide (HCN) gas if the mixture becomes too acidic after the CuCN is added. The work-up should be performed in a well-ventilated fume hood or reactor, and appropriate personal protective equipment (PPE) must be worn at all times.[11]

Q2: Are there any non-Sandmeyer routes to this compound? A2: While the Sandmeyer reaction is the most direct, other routes could be considered, though they often involve more steps or less available starting materials. For example, one could envision a pathway starting with 5-methylthiazole, followed by lithiation and quenching with an electrophilic cyanating agent. However, controlling the regioselectivity of the lithiation could be challenging. Another approach could involve constructing the ring from a precursor already containing the nitrile group, but this often leads to more complex overall syntheses. For industrial scale, the Sandmeyer route from 2-amino-5-methylthiazole remains the most practical.

Q3: What analytical techniques are best for monitoring this reaction? A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of the starting material (2-amino-5-methylthiazole) and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material, the formation of product, and the presence of key impurities. This is the preferred method for in-process control during scale-up.

  • Nuclear Magnetic Resonance (NMR): Essential for confirming the structure and purity of the final isolated product. ¹H NMR will clearly show the characteristic methyl and thiazole proton signals.

Detailed Experimental Protocol (Illustrative Lab Scale)

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

Materials:

  • 2-Amino-5-methylthiazole (1.0 eq)

  • Sulfuric Acid (98%, 2.5 eq)

  • Sodium Nitrite (NaNO₂, 1.1 eq)

  • Copper(I) Cyanide (CuCN, 1.2 eq)

  • Deionized Water

  • Toluene or Ethyl Acetate (for extraction)

  • Sodium Carbonate (for neutralization)

Procedure:

  • Setup: In a jacketed reactor equipped with an overhead stirrer, internal temperature probe, and a dropping funnel, charge 2-Amino-5-methylthiazole and deionized water.

  • Acidification: Cool the slurry to 0-5 °C. Slowly add the sulfuric acid, ensuring the internal temperature does not exceed 10 °C. A clear solution should form.

  • Diazotization: Prepare a solution of sodium nitrite in deionized water. Add this solution dropwise to the reactor over 30-60 minutes, maintaining the internal temperature strictly between 0-5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

  • Cyanation: In a separate vessel, prepare a slurry of CuCN in deionized water. Add this slurry portion-wise to the cold diazonium salt solution. The internal temperature should be kept below 10 °C during this addition.

  • Reaction: Once the CuCN addition is complete, slowly allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to 40-45 °C. Vigorous nitrogen evolution will be observed. Maintain this temperature until gas evolution ceases and TLC/HPLC analysis shows complete consumption of the intermediate.

  • Work-up: Cool the reaction mixture to room temperature. Extract the product with an organic solvent like toluene.

  • Neutralization: Slowly and carefully add a saturated solution of sodium carbonate to the aqueous layer to decompose any residual cyanide salts and adjust the pH to ~8-9. (Perform this in a fume hood due to potential HCN evolution).

  • Isolation: Separate the organic layer. Wash it with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., isopropanol) to obtain the pure product.

Troubleshooting Logic Diagram

G Start Scale-up Issue Occurs Q_Stage At which stage is the problem? (Diazotization, Cyanation, Work-up) Start->Q_Stage Diazotization Diazotization Stage Q_Stage->Diazotization Diazotization Cyanation Cyanation Stage Q_Stage->Cyanation Cyanation Workup Work-up / Purification Q_Stage->Workup Work-up Q_D_Color Dark Color / Tar? Diazotization->Q_D_Color A_D_Temp Check Temperature Control. Slow Nitrite Addition. Q_D_Color->A_D_Temp Yes Q_C_Stall Reaction Stalled? Cyanation->Q_C_Stall A_C_Catalyst Verify CuCN Quality. Apply Gentle Heating (40-50°C). Q_C_Stall->A_C_Catalyst Yes Q_W_Form Product Form Issue? (Oiling out, Colored) Workup->Q_W_Form A_W_Oil Recrystallize. Slow Down Precipitation. Q_W_Form->A_W_Oil Oiling Out A_W_Color Use Activated Charcoal during Recrystallization. Q_W_Form->A_W_Color Colored

Caption: A decision tree for troubleshooting common scale-up issues.

References

  • Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. (n.d.). National Institutes of Health (NIH).
  • Akhtar, R., Zahoor, A. F., Rasool, N., Ahmad, M., & Ali, K. G. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(3), 1837-1873.
  • This compound Safety Data Sheet. (2024). CymitQuimica.
  • Technical Support Center: Scaling Up 2-Amino-5-methylthiazole Production. (n.d.). BenchChem.
  • Sandmeyer type reaction troubleshoot. (2024, July 26). Reddit.
  • Sandmeyer reaction. (n.d.). In Wikipedia.
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). Journal of Chemistry.
  • Proper Disposal and Safe Handling of 2-Amino-5-methylthiazole. (n.d.). BenchChem.
  • Technical Support Center: Purification of Crude 2-Amino-5-methylthiazole. (n.d.). BenchChem.
  • 2-Amino-5-methylthiazole Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Synthesis of some new 5- substituted of - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research.

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 5-Methylthiazole-2-carbonitrile Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-Methylthiazole-2-carbonitrile and its reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for reaction monitoring and structural elucidation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of interpreting your NMR data.

Introduction to the NMR Spectroscopy of this compound

This compound is a versatile heterocyclic building block in medicinal chemistry. Its NMR spectra are generally straightforward, but reaction mixtures can present significant interpretational challenges due to the presence of starting materials, intermediates, byproducts, and impurities. This guide provides a systematic approach to dissecting these complex spectra.

Expected ¹H and ¹³C NMR Spectral Data for this compound

A foundational understanding of the starting material's NMR signature is critical. Below are the expected chemical shifts for this compound. Note that these values can be influenced by the solvent, concentration, and temperature.[1][2]

Proton (¹H) Chemical Shift (ppm) Multiplicity Coupling Constant (J)
H4~7.8-8.0Quartet (q)~1.2 Hz
CH₃~2.6-2.7Doublet (d)~1.2 Hz
Carbon (¹³C) Chemical Shift (ppm)
C=N (nitrile)~114
C2~145
C4~130
C5~148
CH₃~16

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of the reaction mixture is crowded with overlapping signals. How can I begin to interpret it?

A1: Signal overlap is a common challenge. Here’s a systematic approach:

  • Solvent Change: Acquiring a spectrum in a different deuterated solvent (e.g., from CDCl₃ to Benzene-d₆ or DMSO-d₆) can induce differential chemical shifts, potentially resolving overlapping multiplets.[3]

  • 2D NMR Spectroscopy: If changing the solvent is insufficient, 2D NMR experiments are indispensable.

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It will help you identify which protons are directly connected within a molecule, allowing you to trace out spin systems of your starting material, products, and byproducts.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). It is extremely powerful for assigning proton signals to specific carbon environments.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four). It is crucial for connecting different spin systems and identifying quaternary carbons.[4]

Q2: I see more peaks in my spectrum than I expect for my product. What could be the cause?

A2: The presence of unexpected peaks can arise from several sources:

  • Unreacted Starting Material: Compare the signals to the known spectrum of this compound.

  • Impurities: These could be present in your starting materials or solvents. Common laboratory solvents have well-documented chemical shifts.[5][6]

  • Side Products: Consider plausible side reactions. For example, hydrolysis of the nitrile group can form the corresponding amide or carboxylic acid.

  • Rotamers or Tautomers: Some molecules can exist in different conformations that are in slow exchange on the NMR timescale, leading to two sets of peaks for a single compound. Acquiring the spectrum at a higher temperature can sometimes coalesce these signals.[3]

Q3: The integration of my peaks doesn't seem to match the expected proton ratios. Why might this be?

A3: Inaccurate integration can be due to:

  • Poor Phasing and Baseline Correction: Ensure your spectrum is properly phased and the baseline is flat.

  • Signal Overlap: If peaks are overlapping, their integrations will be combined.

  • Short Relaxation Delay (d1): If the delay between scans is too short, protons with long relaxation times (T₁) may not fully relax, leading to attenuated signals and inaccurate integrals. This is particularly true for quaternary carbons in ¹³C NMR.

  • Signal Saturation: Very intense signals, such as residual solvent peaks, can saturate the detector, affecting the accuracy of other integrals.

Troubleshooting Guide for Common Reactions

Scenario 1: Hydrolysis of the Nitrile Group

The nitrile group of this compound can be hydrolyzed to the corresponding amide (5-methylthiazole-2-carboxamide) or carboxylic acid (5-methylthiazole-2-carboxylic acid) under acidic or basic conditions.[3][7]

Troubleshooting Unexpected Peaks in a Hydrolysis Reaction:

  • Question: I am attempting to hydrolyze the nitrile to the carboxylic acid, but my NMR shows a complex mixture. How can I identify the components?

  • Answer: You are likely observing a mixture of starting material, the intermediate amide, and the final carboxylic acid product.

    • Amide Intermediate: Look for a new set of signals corresponding to the 5-methylthiazole core, and importantly, two broad singlets in the downfield region (typically 5-8 ppm) corresponding to the -NH₂ protons. The chemical shifts of the thiazole proton and methyl group will also be slightly different from the starting nitrile.

    • Carboxylic Acid Product: The most indicative signal will be a very broad singlet far downfield (typically >10 ppm) for the carboxylic acid proton (-COOH). This peak is often broad and may not integrate perfectly.

    • Confirmation with D₂O Exchange: To confirm the presence of -NH₂ and -COOH protons, add a drop of D₂O to your NMR tube, shake it, and re-acquire the ¹H spectrum. The signals from these exchangeable protons will disappear or significantly decrease in intensity.[3]

Scenario 2: Reduction of the Nitrile Group

The nitrile can be reduced to a primary amine ( (5-methylthiazol-2-yl)methanamine) using reducing agents like LiAlH₄ or to an aldehyde (5-methylthiazole-2-carbaldehyde) using a milder reagent like DIBAL-H.[8][9]

Troubleshooting Unexpected Peaks in a Reduction Reaction:

  • Question: I tried to reduce the nitrile to the aldehyde with DIBAL-H, but the spectrum is not clean. What should I look for?

  • Answer: DIBAL-H reductions can be tricky and may yield a mixture of the desired aldehyde, unreacted nitrile, and over-reduced amine.

    • Aldehyde Product: The key signal to look for is the aldehyde proton, which will appear as a singlet in the far downfield region of the ¹H NMR spectrum (typically 9-10 ppm).

    • Imine Intermediate: The reaction proceeds through an imine intermediate. While usually hydrolyzed during workup, you might see signals corresponding to the imine proton (-CH=NH) in the range of 7-8 ppm if the workup is not fully effective.

    • Primary Amine (Over-reduction): If the reaction went too far, you will see signals for the primary amine. Look for a new singlet for the -CH₂- group adjacent to the thiazole ring and a broad singlet for the -NH₂ protons. A COSY experiment would show a correlation between these protons if they are coupled.

Scenario 3: Grignard Reaction with the Nitrile Group

Grignard reagents add to the nitrile to form a ketone after acidic workup.[2][10]

Troubleshooting Unexpected Peaks in a Grignard Reaction:

  • Question: My Grignard reaction with the nitrile is complete, but I have several sets of aromatic signals. What could they be?

  • Answer: Besides your desired ketone product, you might have byproducts from the Grignard reagent itself or from unquenched intermediates.

    • Ketone Product: You will see the signals for the 5-methylthiazole ring and the signals for the R-group from your Grignard reagent (R-MgX). An HMBC experiment will be crucial here to show a correlation from the protons of the R-group to the new carbonyl carbon.

    • Imine Intermediate: Similar to the DIBAL-H reduction, an imine is an intermediate. Incomplete hydrolysis during workup can leave residual imine in your sample.

    • Biphenyl (from Grignard): If you used an aryl Grignard reagent (e.g., PhMgBr), you might see signals for biphenyl, a common byproduct of Grignard reactions.

Advanced Spectral Interpretation and Experimental Design

Workflow for Structure Elucidation of an Unknown Byproduct

The following diagram illustrates a systematic workflow for identifying an unknown compound in your reaction mixture using a combination of 1D and 2D NMR techniques.

structure_elucidation start Complex ¹H NMR Spectrum cosy Acquire ¹H-¹H COSY start->cosy hsqc Acquire ¹H-¹³C HSQC start->hsqc fragments Identify Spin Systems & Protonated Carbons cosy->fragments hsqc->fragments hmbc Acquire ¹H-¹³C HMBC connectivity Establish Connectivity via Long-Range Couplings hmbc->connectivity fragments->hmbc structure Propose Structure of Byproduct connectivity->structure

Caption: Workflow for elucidating the structure of an unknown byproduct.

Protocol for a D₂O Exchange Experiment
  • Acquire a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Remove the NMR tube from the spectrometer.

  • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and gently shake it for about 30 seconds to ensure mixing.

  • Re-insert the sample into the spectrometer and acquire another ¹H NMR spectrum using the same parameters.

  • Compare the two spectra. Signals corresponding to exchangeable protons (N-H, O-H) will have disappeared or significantly diminished in the second spectrum.

Common NMR Artifacts and Their Solutions

Even with a pure sample, artifacts can complicate your spectrum. Here are some common issues and how to address them:

Artifact Appearance Cause Solution
Phasing Errors Peaks are not symmetrical (either positive or negative Lorentzian shape).Incorrect phase correction.Manually re-phase the spectrum. Most NMR software has automated phasing routines, but manual adjustment is often necessary for complex spectra.
Rolling Baseline The baseline is not flat, making integration difficult.Poor shimming, very broad signals from solids, or a truncated FID.Re-shim the instrument. Ensure your sample is fully dissolved. Increase the acquisition time.
Spinning Sidebands Small peaks appearing symmetrically around a large peak.Inhomogeneous magnetic field or imperfect NMR tube.Improve the shimming. Use a higher quality NMR tube. Reduce the spinning rate.
Quadrature Images A "ghost" peak appearing at a mirrored frequency relative to the center of the spectrum.Imbalance in the quadrature detector.This is less common with modern spectrometers but can sometimes be addressed by the instrument's software or by an engineer.

Conclusion

Interpreting the NMR spectra of reaction mixtures requires a combination of foundational knowledge of the starting materials, an understanding of potential reaction pathways, and the strategic application of 1D and 2D NMR techniques. This guide provides a starting point for troubleshooting common issues encountered when working with this compound. When in doubt, consulting with an NMR spectroscopy expert can provide invaluable insights.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
  • PubChem. (n.d.). 2-Amino-5-methylthiazole. National Center for Biotechnology Information.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • Rogers, M. T. NMR Facility. (n.d.). NMR Artifacts. Michigan State University.
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  • Master Organic Chemistry. (2011). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • Google Patents. (n.d.). CN111848546B - A kind of 2-(aminomethyl)thiazole-5-carbonitrile and its synthetic method.
  • Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry).
  • Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.
  • Torres, A. M., & Price, W. S. (2018). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 56(6), 457-477. [Link]
  • Chemistry Steps. (n.d.). Converting Nitriles to Amides.
  • Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles.
  • The Organic Chemistry Tutor. (2024, May 1). Grignard Reaction of Nitriles EXPLAINED! [Video]. YouTube. [Link]
  • Adichemistry. (n.d.). DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT.
  • Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • JoVE. (2023, April 30). Video: Preparation of Amines: Reduction of Amides and Nitriles.
  • Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to amides.
  • Anklin, C. (2021, July 6). Artifacts in 2D NOESY-NMR of two-compound mixtures? [Online forum post]. ResearchGate.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Organic Chemistry Portal. (n.d.). DIBAL-H, Diisobutylaluminium hydride.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
  • The Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 8-TECH-9 Two Dimensional NMR.
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  • S. Berger & S. Braun. (2004). 200 and More NMR Experiments: A Practical Course. Wiley-VCH.
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  • ResearchGate. (n.d.). Scheme 1 Selective hydrolysis of nitriles to amides.
  • National Institutes of Health. (2023, October 14). Grignard Reagent-Catalyzed Hydroboration of Esters, Nitriles, and Imines.
  • Organic Syntheses. (n.d.). 2-amino-4-methylthiazole.
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  • ResearchGate. (n.d.). Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors.
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  • Organic Synthesis. (n.d.). DIBAL-H Reduction.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • MDPI. (n.d.). 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
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Technical Support Center: Solvent Selection for 5-Methylthiazole-2-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Methylthiazole-2-carbonitrile. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research. The choice of solvent is a critical parameter that can dictate the success, failure, or outcome of a reaction. This guide is structured in a question-and-answer format to directly address the challenges and questions you may encounter in the lab.

Part 1: Fundamental Principles of Solvent Selection

This section addresses the core concepts that govern the role of the solvent in chemical reactions involving this compound.

Q1: Beyond simply dissolving my starting material, what is the fundamental role of the solvent in my reaction?

A1: The solvent's role extends far beyond simple solubilization. It is an active participant that influences reaction kinetics and thermodynamics. A solvent can:

  • Stabilize or Destabilize Reactants and Transition States: Polar solvents can stabilize charged intermediates or transition states, often accelerating reactions that proceed through such species.

  • Influence Reaction Pathways: By selectively solvating certain species, a solvent can favor one reaction pathway over another, impacting product selectivity.[1]

  • Mediate Heat Transfer: The solvent acts as a heat bath, allowing for uniform temperature control, which is crucial for reproducibility and preventing thermal decomposition.

  • Affect Reagent Reactivity: Protic solvents can deactivate highly reactive reagents like organometallics or strong bases through protonation. Conversely, aprotic solvents are essential for such reactions.[2]

Q2: How do I decide between a protic and an aprotic solvent for my this compound reaction?

A2: The decision hinges entirely on the mechanism of your intended transformation and the nature of your reagents.

  • Choose a Protic Solvent (e.g., ethanol, methanol, water) when your reaction involves proton transfers or when you are using reagents stable to protons. For example, in the acid-catalyzed hydrolysis of the nitrile group, water is both the solvent and a key reagent.[3][4] Ethanol is often a good choice for reactions involving inorganic salts like potassium cyanide in substitution reactions, as it can dissolve both the polar salt and the non-polar organic substrate to some extent.[2]

  • Choose an Aprotic Solvent (e.g., THF, DCM, Toluene, Acetonitrile) when your reaction involves highly reactive, base-sensitive, or moisture-sensitive reagents. This is non-negotiable for reductions with metal hydrides like LiAlH₄ or DIBAL-H, or for reactions with Grignard reagents, which would be instantly quenched by a protic solvent.[5][6]

Q3: The nitrile group on my molecule is fairly polar. Does this mean I should always use a polar solvent?

A3: Not necessarily. While the nitrile group imparts polarity, you must consider the entire reaction system. The principle of "like dissolves like" is a starting point, but reaction mechanism is paramount. For instance, in a Diels-Alder or [3+2] cycloaddition reaction involving the thiazole ring, a highly polar solvent like acetonitrile could potentially favor undesired side reactions, such as the polymerization of a reactive dienophile.[1] In such cases, a less polar solvent like toluene might provide better results by discouraging these side pathways, even if the starting material's solubility is slightly lower.

Part 2: Solvent Recommendations for Common Reactions

This section provides specific solvent recommendations and troubleshooting for typical transformations of this compound.

Hydrolysis of the Nitrile Group

Q: I want to hydrolyze the nitrile on this compound to a carboxylic acid. What are my solvent options?

A: For complete hydrolysis to the carboxylic acid, harsh conditions are typically required.[5] The reaction is usually performed by heating under reflux in an aqueous solution of a strong acid (e.g., H₂SO₄, HCl) or a strong base (e.g., NaOH).[3] In this case, water is the required solvent and reagent. The choice between acidic and basic conditions may depend on the stability of the thiazole ring and any other functional groups in your molecule.

Q: I'm trying to stop the hydrolysis at the amide stage, but it keeps proceeding to the carboxylic acid. How can the solvent help?

A: Isolating the amide can be challenging because the conditions required to hydrolyze the nitrile are often harsh enough to hydrolyze the intermediate amide as well.[5] To favor the amide, you need milder conditions. One field-proven strategy is to change the solvent system to limit the availability or reactivity of water. For example, using tert-butanol as a solvent during acid-catalyzed hydrolysis has been reported to facilitate stopping the reaction at the amide.[5] Alternatively, milder basic conditions (lower temperature, shorter reaction time) can sometimes yield the amide as the primary product.[3]

Reduction of the Nitrile Group

Q: What is the best solvent for reducing this compound to the corresponding primary amine with LiAlH₄?

A: For reductions with powerful, non-selective, and moisture-sensitive hydrides like Lithium Aluminum Hydride (LiAlH₄), you must use an anhydrous aprotic ether . The most common and highly recommended solvents are Tetrahydrofuran (THF) or diethyl ether . These solvents are ideal because they are:

  • Aprotic: They will not react with and quench the LiAlH₄.

  • Polar Enough: They effectively solvate the lithium ions and the intermediate aluminum complexes.

  • Inert: They are chemically stable to the reaction conditions. Always ensure your solvent is freshly distilled or obtained from a sealed bottle under an inert atmosphere.[6]

Q: I need to perform a partial reduction to the aldehyde using DIBAL-H. What solvent system should I use?

A: The reduction of a nitrile to an aldehyde with Diisobutylaluminium Hydride (DIBAL-H) is a delicate reaction that requires precise temperature control and an appropriate solvent.[7] The best solvents are anhydrous, non-polar, aprotic solvents .

  • Dichloromethane (DCM) and Toluene are the most common choices.

  • The reaction is critically dependent on low temperature to prevent over-reduction to the amine. You must maintain the temperature at -78 °C (a dry ice/acetone bath) during the DIBAL-H addition.[6] The imine-aluminum intermediate formed is stable at this temperature but hydrolyzes to the aldehyde during aqueous workup.[7]

Cycloaddition Reactions

Q: My [3+2] cycloaddition reaction with this compound is giving a low yield and some polymeric material. Could the solvent be the cause?

A: Absolutely. In cycloaddition reactions, the solvent plays a crucial role in stabilizing the transition state and can influence the rate of competing side reactions.[1][8] If you are using a polar aprotic solvent like acetonitrile , it might be accelerating the polymerization of your reaction partner, especially if it is an electron-deficient alkene.[1]

  • Troubleshooting Step: Try switching to a less polar solvent such as Toluene or even Dioxane . While the reaction may proceed more slowly, it can significantly suppress polymerization and other side reactions, leading to a cleaner reaction profile and a higher isolated yield of the desired cycloadduct.

Part 3: Data, Workflows, and Visualizations

Data Presentation: Properties of Common Solvents

This table summarizes key properties of solvents relevant to reactions with this compound. Selecting a solvent with the appropriate boiling point and polarity is a critical first step in reaction design.

SolventFormulaBoiling Point (°C)[9]Dielectric Constant (20°C)[10]TypeKey Applications
TolueneC₇H₈110.62.4Aprotic, Non-PolarDIBAL-H Reductions, Cycloadditions
HexaneC₆H₁₄69.01.9Aprotic, Non-PolarChromatography, Extraction
Dichloromethane (DCM)CH₂Cl₂39.89.1Aprotic, PolarDIBAL-H Reductions, General Synthesis
Diethyl EtherC₄H₁₀O34.64.3Aprotic, PolarLiAlH₄/Grignard Reactions
Tetrahydrofuran (THF)C₄H₈O66.07.5Aprotic, PolarLiAlH₄/Grignard Reactions
AcetonitrileC₂H₃N81.637.5Aprotic, PolarCycloadditions, SN2 Reactions
EthanolC₂H₅OH78.324.5Protic, PolarCatalytic Hydrogenation, Hydrolysis
MethanolCH₃OH64.732.7Protic, PolarCatalytic Hydrogenation, Hydrolysis
WaterH₂O100.080.1Protic, PolarHydrolysis Reactions
tert-ButanolC₄H₁₀O82.512.5Protic, PolarControlled Nitrile Hydrolysis[5]

Data compiled from multiple sources for comparison.[9][10][11][12][13]

Mandatory Visualizations

SolventSelectionWorkflow Start Start: Define Reaction (e.g., Reduction, Hydrolysis) Reagent_Check Are reagents moisture/proton sensitive? (e.g., LiAlH₄, DIBAL-H, Grignard) Start->Reagent_Check Temp_Check What is the required reaction temperature? Reagent_Check->Temp_Check No Anhydrous_Aprotic Choose Anhydrous, Aprotic Solvent (THF, Toluene, DCM) Reagent_Check->Anhydrous_Aprotic Yes Solubility_Check Select candidate solvents. Check solubility of all reactants. Temp_Check->Solubility_Check Boiling Point OK Optimize Optimize polarity for selectivity and rate. Solubility_Check->Optimize Final_Choice Final Solvent Choice Optimize->Final_Choice Anhydrous_Aprotic->Temp_Check

Caption: General workflow for selecting a reaction solvent.

NitrileHydrolysisPathway cluster_conditions Reaction Conditions Condition1 Harsh Conditions (Strong Acid/Base, Reflux) Amide Intermediate Amide Condition1->Amide Carboxylic_Acid Final Carboxylic Acid Condition1->Carboxylic_Acid Condition2 Milder Conditions (e.g., t-Butanol solvent) Isolated_Amide Isolated Amide Product Condition2->Isolated_Amide Start This compound Start->Amide Hydrolysis Step 1 Amide->Carboxylic_Acid Hydrolysis Step 2

Caption: Solvent influence on nitrile hydrolysis pathways.

Part 4: Troubleshooting Guide

Q: My reaction is heterogeneous, and the yield is poor. I've confirmed my reagents are pure. What solvent issue should I check first?

A: Inefficient mixing in a heterogeneous reaction is a common cause of low yields.[14] However, the root cause is often poor solubility of one or more starting materials. Before increasing the stir rate, verify the solubility of your this compound and all other reagents in your chosen solvent at the reaction temperature. You may need to switch to a more suitable solvent or use a co-solvent system to achieve a homogeneous solution.

Q: My reaction is clean by TLC, but I'm losing a significant amount of product during the aqueous workup. Could my reaction solvent be the culprit?

A: Yes, this is a classic workup issue. If you used a water-miscible solvent like THF, Dioxane, Methanol, or Acetonitrile , your product may be partitioning into the aqueous layer during extraction, especially if the product has some polarity.

  • Solution 1: First, try to remove the water-miscible solvent under reduced pressure before performing the aqueous extraction.

  • Solution 2: If the product is sensitive to concentration, perform more extractions (e.g., 5-6 times) of the aqueous layer with your extraction solvent (e.g., ethyl acetate, DCM).

  • Solution 3: Saturate the aqueous layer with brine (saturated NaCl solution). This decreases the polarity of the aqueous phase and can "salt out" your organic product, pushing it into the organic layer.

Q: I used an anhydrous solvent from a freshly opened bottle, but my moisture-sensitive reaction still failed. What happened?

A: Even "anhydrous" solvents from commercial suppliers contain trace amounts of water that can be sufficient to kill a highly sensitive reaction. The term "anhydrous" often means <50 ppm water, but for reactions involving Grignard reagents or some catalytic cycles, this may still be too high. Furthermore, once a bottle is opened, it will inevitably adsorb atmospheric moisture.

  • Best Practice: For critical, moisture-sensitive reactions, always use a solvent that has been freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for DCM) or passed through a solvent purification system (SPS).[14]

Part 5: Experimental Protocols

Protocol 1: Reduction of this compound to 5-Methylthiazole-2-carbaldehyde via DIBAL-H

This protocol is a representative example and should be adapted and optimized for your specific scale and equipment.

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Dissolution: Add anhydrous Toluene or DCM (approx. 0.1-0.2 M concentration) via cannula and stir until the starting material is fully dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Maintain this temperature throughout the addition.

  • Addition: Add DIBAL-H (1.0 M in hexanes, 1.1-1.5 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in methanol.

  • Quenching: Once the reaction is complete, quench it slowly at -78 °C by the dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Workup: Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear. Separate the organic layer. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.[6] Purify by column chromatography as needed.

Protocol 2: Reduction of this compound to (5-Methylthiazol-2-yl)methanamine via LiAlH₄
  • Safety Warning: LiAlH₄ reacts violently with water. All glassware must be rigorously dried, and the reaction must be conducted under a strict inert atmosphere.

  • Setup: Under an inert atmosphere, add LiAlH₄ powder (1.5-2.0 eq) to a flame-dried flask containing anhydrous THF .

  • Cooling: Cool the stirred suspension to 0 °C using an ice/water bath.

  • Addition: Dissolve this compound (1.0 eq) in a separate flask in a minimal amount of anhydrous THF . Add this solution dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. It may be necessary to gently heat to reflux to drive the reaction to completion. Monitor by TLC or LC-MS.

  • Quenching (Fieser Workup): Cool the reaction back down to 0 °C. Slowly and cautiously add dropwise 'X' mL of water, followed by 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water, where 'X' is the mass of LiAlH₄ used in grams.

  • Workup: A granular white precipitate of aluminum salts should form. Stir vigorously for 30 minutes. Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF. Combine the filtrates and concentrate under reduced pressure to yield the crude amine.[6]

References

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  • the prepar
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  • 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile. MDPI. [Link]
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Technical Support Center: Catalyst Poisoning in Reactions Involving 5-Methylthiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding a common challenge encountered in synthetic reactions involving 5-Methylthiazole-2-carbonitrile: catalyst poisoning . Our goal is to equip you with the expertise to diagnose, mitigate, and resolve these issues, ensuring the efficiency and success of your experiments.

Introduction: The Challenge of the Thiazole Moiety

This compound is a valuable building block in medicinal chemistry and materials science due to the versatile reactivity of its nitrile group and the unique properties of the thiazole ring.[1][2] However, the very features that make it useful also present a significant challenge in metal-catalyzed reactions. The lone pair of electrons on the sulfur atom within the thiazole ring can act as a potent ligand, strongly coordinating to and deactivating metal catalyst centers.[3][4] This phenomenon, known as catalyst poisoning, can lead to sluggish or stalled reactions, low yields, and inconsistent results.

This guide is structured to help you navigate these challenges, from fundamental understanding to practical, actionable protocols.

Frequently Asked Questions (FAQs)
Category 1: Understanding Catalyst Poisoning

Q1: What is catalyst poisoning in the context of this compound reactions?

A1: Catalyst poisoning is the deactivation of a catalyst by a chemical substance, known as a poison. In reactions involving this compound, the primary poison is often the substrate itself. The sulfur atom in the thiazole ring can strongly adsorb onto the active sites of metal catalysts (e.g., Palladium, Platinum, Rhodium), blocking them from participating in the catalytic cycle.[3][4] This is a form of chemical deactivation where the poison forms strong, often irreversible, bonds with the catalyst surface.[5][6]

Q2: Why is the sulfur in the thiazole ring such a potent catalyst poison?

A2: The sulfur atom in the thiazole ring acts as a "soft" Lewis base, which has a high affinity for "soft" Lewis acidic transition metals like palladium (Pd), platinum (Pt), and rhodium (Rh). This strong coordination bond effectively occupies the active sites that are necessary for the catalytic transformation (e.g., oxidative addition in a cross-coupling cycle), thereby inhibiting or completely stopping the reaction.[3] This issue is particularly pronounced in reactions that require low catalyst loadings, as even small amounts of the poison can have a significant impact.

Q3: Besides the substrate itself, what are other potential sources of catalyst poisons in my reaction?

A3: While the thiazole sulfur is a primary concern, other impurities can also poison your catalyst. It is crucial to consider the entire reaction system. Common sources of poisons include:

  • Starting Materials & Reagents: Trace impurities of sulfur compounds (thiols, thiophenes), heavy metals (lead, mercury), or halides in your starting materials or reagents can be potent poisons.[6][7]

  • Solvents: Solvents may contain residual impurities from their manufacturing process. Always use high-purity, appropriately graded solvents.

  • Reaction Byproducts: Unintended side reactions can generate species that inhibit the catalyst.

  • Leaching from Equipment: In some cases, trace metals can leach from reactors or stir bars, interfering with the desired catalytic process.[8]

Poison ClassExamplesCommon SourcesCatalyst(s) Affected
Sulfur Compounds Thiazoles, Thiophenes, Thiols, H₂SSubstrate, Reagents, SolventsPd, Pt, Rh, Ni
Nitrogen Compounds Pyridines, Amines, AnilinesSubstrate, Ligands, AdditivesPt, Rh
Heavy Metals Lead (Pb), Mercury (Hg), Arsenic (As)Impurities in reagentsMost transition metals
Halides Inorganic and organic halidesStarting materials, additivesVarious
Phosphorus Compounds Phosphines (in excess), PhosphatesLigands, impurities from organocatalysts[9][10]Pd, Rh
Category 2: Identifying the Problem

Q4: My reaction is sluggish or has stalled completely. How do I know if catalyst poisoning is the cause?

A4: A stalled reaction is a primary symptom. To diagnose catalyst poisoning, follow this logical workflow:

TroubleshootingWorkflow Start Reaction Stalled or Sluggish Check_Params Verify Reaction Parameters (Temp, Pressure, Stirring) Start->Check_Params Params_OK Parameters Correct? Check_Params->Params_OK Spike_Exp Perform Catalyst Spiking Experiment Params_OK->Spike_Exp Yes Fix_Params Correct Parameters & Restart Params_OK->Fix_Params No Spike_Result Reaction Restarts? Spike_Exp->Spike_Result Poisoning_Confirmed Catalyst Poisoning Confirmed Spike_Result->Poisoning_Confirmed Yes No_Restart Poisoning is Severe or Irreversible Spike_Result->No_Restart No Other_Issue Investigate Other Issues (Reagent Degradation, etc.) Poisoning_Confirmed->Other_Issue Also consider

Caption: A logical workflow for troubleshooting catalyst poisoning.

A "spiking experiment" is highly informative: add a fresh portion of the catalyst to the stalled reaction mixture. If the reaction restarts, it strongly indicates that the initial catalyst was deactivated, pointing towards poisoning.

Q5: What analytical techniques can I use to confirm the presence of a poison on my catalyst?

A5: If you can recover the catalyst, several surface-sensitive analytical techniques can provide definitive evidence of poisoning:

  • X-ray Photoelectron Spectroscopy (XPS): This is an excellent technique for analyzing the elemental composition of the catalyst surface.[6][7] It can directly detect the presence of sulfur, nitrogen, or other poisoning elements.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): While this provides bulk elemental analysis, it is useful for quantifying the amount of poison that has accumulated on the catalyst.[7]

  • Temperature Programmed Desorption/Reduction (TPD/TPR): These methods can reveal how strongly poisons are adsorbed to the catalyst surface and how they alter the catalyst's reduction properties.[6]

Category 3: Troubleshooting & Mitigation

Q6: How can I prevent catalyst poisoning before I even start my reaction?

A6: Proactive measures are the most effective way to combat catalyst poisoning.

  • Purify Starting Materials: Ensure your this compound and other reagents are of the highest possible purity. Recrystallization or column chromatography can remove non-volatile impurities. Distillation can purify liquid reagents and solvents.

  • Use Poison-Resistant Catalysts: Some catalyst designs are inherently more resistant to poisoning. For example, catalysts with protective coatings or modified active sites can be less susceptible.[6][11] Bimetallic catalysts may also exhibit enhanced tolerance.[3]

  • Install Poison Traps: In flow chemistry or larger-scale reactions, a "sacrificial bed" of a material that strongly adsorbs poisons can be placed upstream of the catalyst bed to scrub the feedstock.[11]

  • Optimize Reaction Conditions: Running the reaction at a higher temperature can sometimes reduce the strength of poison adsorption, particularly for sulfur.[11][12] However, this must be balanced against potential substrate or product degradation.

Q7: My reaction is prone to poisoning by the thiazole substrate. What strategies can I employ during the reaction?

A7: When the substrate is the poison, the challenge is greater. Consider these strategies:

  • Increase Catalyst Loading: While not ideal from a cost perspective, sometimes a higher catalyst loading is necessary to achieve a reasonable reaction rate and conversion, as a portion of the catalyst will inevitably be sacrificed.[3]

  • Slow Substrate Addition: Instead of adding all the this compound at once, add it slowly over the course of the reaction. This keeps the instantaneous concentration of the poison low, allowing the active catalyst to function more effectively.

  • Use a More Active Catalyst: A catalyst with a higher turnover number may complete the reaction before significant deactivation occurs. This often involves careful selection of ligands in the case of homogeneous catalysts like those used in cross-coupling reactions.[13]

Caption: Mechanism of Palladium catalyst poisoning by thiazole sulfur.

Category 4: Catalyst Regeneration

Q8: I've confirmed my catalyst is poisoned. Can it be regenerated?

A8: Yes, in many cases, poisoned catalysts can be regenerated to restore a significant portion of their activity. The appropriate method depends on the nature of the poison and the catalyst. The two primary approaches are thermal and chemical regeneration.[5][11]

Q9: What is thermal regeneration and when is it used?

A9: Thermal regeneration involves heating the catalyst to high temperatures, often under a controlled atmosphere (e.g., air or an inert gas).[5] This process can burn off organic poisons or desorb weakly bound species. However, it requires careful temperature control to avoid sintering (damaging the catalyst's structure) and may not be effective for strongly chemisorbed poisons like sulfur.[5][12] High-temperature oxidation has been shown to be effective for some cases of sulfur poisoning.[12]

Q10: What are chemical regeneration methods?

A10: Chemical regeneration uses specific reagents to react with and remove poisons.[5] This can involve washing the catalyst with acidic or basic solutions, solvents, or chelating agents to dissolve and remove the contaminants.[7][14] For example, a simple water wash has been shown to be effective at removing potassium poisoning from certain catalysts.[15][16] Acid washing can remove basic poisons or metal deposits.[14]

Disclaimer: This is a general guideline. All procedures should be performed by trained personnel with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Compatibility of solvents and reagents with your specific catalyst and equipment must be verified.

  • Catalyst Recovery: After the reaction, safely filter the poisoned Pd/C catalyst from the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) to prevent potential ignition, especially if the catalyst is pyrophoric.

  • Initial Solvent Wash: Wash the recovered catalyst cake multiple times with a solvent that is a good solvent for the reaction components but in which the catalyst is insoluble (e.g., ethyl acetate, acetone). This removes residual reactants and products.

  • Poison Removal (Acid Wash):

    • Suspend the catalyst in a dilute aqueous acid solution (e.g., 0.1 M Acetic Acid or 0.05 M Sulfuric Acid). Caution: Do not use acids that can oxidize or dissolve the metal, like concentrated nitric acid. The choice of acid depends on the poison; for basic nitrogen compounds, an acid wash is effective.[14]

    • Stir the suspension gently at room temperature for 1-2 hours.

  • Neutralization and Rinsing:

    • Carefully filter the catalyst.

    • Wash the catalyst repeatedly with deionized water until the filtrate is neutral (check with pH paper).

    • Perform a final rinse with a volatile, water-miscible solvent like ethanol or acetone to aid in drying.

  • Drying: Dry the catalyst thoroughly under vacuum at a moderate temperature (e.g., 60-80 °C). Ensure the catalyst is completely dry before storage or reuse.

  • Activity Test: Before using the regenerated catalyst in a full-scale reaction, test its activity on a small-scale benchmark reaction to quantify its recovery. Over 90% activity restoration can sometimes be achieved.[15]

MethodDescriptionAdvantagesDisadvantagesBest For
Thermal Regeneration Heating to high temperatures to desorb or combust poisons.[5]Can be performed in-situ; effective for organic fouling.Risk of catalyst sintering; may not remove strongly bound poisons.[12]Coking, organic deposits.
Chemical Washing Using solvents, acids, or bases to dissolve and remove poisons.[5][14]Targeted removal of specific poisons; can be highly effective.Ex-situ process; requires handling of corrosive materials; may alter catalyst support.Metal deposits, acid/base poisoning.
Solvent Extraction Using a solvent to selectively extract the poison from the catalyst surface.[7]Mild conditions; preserves catalyst structure.Only effective if a suitable selective solvent can be found.Adsorbed organic byproducts.
References
  • Novák, Z., et al. (2021). Curse or Blessing?
  • Semantic Scholar. Curse or blessing?
  • Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025). GRI Group. [Link]
  • Tailor-made pre-catalysts: addressing impurity profile in palladium-catalyzed couplings. (n.d.). Royal Society of Chemistry. [Link]
  • How Can You Prevent Catalyst Poisoning? - Chemistry For Everyone. (2025). YouTube. [Link]
  • Kinetic Effects of Sulfur Oxidation on Catalytic Nitrile Hydration: Nitrile Hydratase Insights from Bioinspired Ruthenium(II) Complexes. (n.d.).
  • How does sulfur in thiazole poison Pd catalyst? (2020).
  • Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. (2020). PubMed Central. [Link]
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PubMed Central. [Link]
  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. (2025).
  • Unlocking the Mystery of Catalyst Poisoning. (2022). Department of Energy. [Link]
  • Poisoned catalyst regeneration using the high-temperature oxidation... (n.d.).
  • Cross-coupling reaction. (n.d.). Wikipedia. [Link]
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Jacobs. [Link]
  • Catalyst Deactivation, Poisoning and Regener
  • Base-Catalyzed Three-Component Reaction between Chalcones, Isothiocyanates, and Sulfur: Access to Thiazole-2-thiones. (n.d.).
  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PubMed Central. [Link]
  • Synthesis of some new 5- substituted of. (n.d.). JOCPR. [Link]
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). PubMed Central. [Link]
  • A kind of 2-(aminomethyl)thiazole-5-carbonitrile and its synthetic method. (n.d.).
  • Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Str
  • Chemistry of Nitriles. (2025). Chemistry LibreTexts. [Link]
  • Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. (2026).
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
  • RETRACTED: Metal Catalysis Acting on Nitriles in Early Earth Hydrothermal Systems. (n.d.). MDPI. [Link]
  • Reactivity of Nitriles. (2023). Chemistry LibreTexts. [Link]
  • 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile. (n.d.). MDPI. [Link]
  • 2-Amino-5-methylthiazole. (n.d.). PubChem. [Link]

Sources

Managing exothermic reactions in 5-Methylthiazole-2-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Managing Exothermic Reactions

Welcome to the Technical Support Center for the synthesis of 5-Methylthiazole-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing the exothermic nature of this synthesis. As Senior Application Scientists, we combine our expertise in synthetic chemistry with practical, field-tested insights to ensure both the success and safety of your experiments.

The synthesis of this compound, a valuable building block in medicinal chemistry, often proceeds via a Sandmeyer-type reaction involving the diazotization of 2-amino-5-methylthiazole followed by cyanation. This pathway, while effective, presents significant thermal hazards due to the inherent instability of the intermediate diazonium salt. This guide is structured to address the critical challenges you may encounter, with a focus on understanding the root causes of exothermic events and implementing robust control strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the strong exotherm in the synthesis of this compound?

A1: The primary cause of the significant heat release is the decomposition of the 5-methyl-2-thiazolyldiazonium salt intermediate, which is formed during the diazotization of 2-amino-5-methylthiazole. Diazonium salts, in general, are thermally unstable compounds, and their decomposition is a highly exothermic process that releases nitrogen gas.[1][2] The stability of these intermediates is influenced by both the aromatic system they are attached to and the reaction conditions. Heteroaromatic diazonium salts, such as the one derived from 2-amino-5-methylthiazole, can be particularly unstable.

The overall synthesis can be visualized as a two-stage process, both of which contribute to the thermal profile:

  • Diazotization: The reaction of 2-amino-5-methylthiazole with a nitrosating agent (e.g., sodium nitrite in an acidic medium) to form the diazonium salt is itself an exothermic reaction.[2]

  • Sandmeyer Cyanation: The subsequent reaction of the diazonium salt with a cyanide source, typically a copper(I) cyanide complex, is also exothermic. However, the more significant and less predictable exotherm often arises from the decomposition of the diazonium salt before it can react with the cyanide.

Q2: I've observed a sudden and rapid increase in temperature during the addition of sodium nitrite. What is happening and how can I prevent it?

A2: A sudden temperature spike during nitrite addition is a classic sign of a potential thermal runaway reaction. This indicates that the rate of heat generation from the diazotization reaction is exceeding the rate of heat removal by your cooling system. Several factors could be contributing to this:

  • Localized "Hot Spots": Poor mixing can lead to localized areas of high reactant concentration, causing the reaction to accelerate uncontrollably in those regions.

  • Accumulation of Unreacted Nitrite: If the reaction temperature is too low, the diazotization reaction may proceed very slowly. Adding the nitrite solution too quickly can lead to an accumulation of unreacted starting materials. A slight, unintentional increase in temperature can then trigger a rapid reaction of the accumulated reagents, leading to a dangerous exotherm.

  • Inadequate Cooling: The cooling capacity of your reactor may be insufficient for the scale or rate of addition you are attempting.

To prevent this, consider the following:

  • Controlled Addition: Add the sodium nitrite solution slowly and sub-surface to ensure rapid dispersion and reaction.

  • Vigorous Agitation: Ensure your reaction mixture is well-stirred to maintain a homogenous temperature and prevent localized concentration gradients.

  • Maintain Low Temperature: The diazotization should be carried out at a consistently low temperature, typically between 0 and 5 °C, to ensure the stability of the diazonium salt as it is formed.[1]

  • Monitor the Reaction: Use a temperature probe to continuously monitor the internal temperature of the reaction. The addition of the nitrite solution should be stopped immediately if the temperature begins to rise uncontrollably.

Q3: My reaction turned a dark brown/black color, and I observed vigorous gas evolution. What does this signify?

A3: A dark coloration and rapid gas evolution are strong indicators of the uncontrolled decomposition of the 5-methyl-2-thiazolyldiazonium salt. The gas is primarily nitrogen (N₂). This decomposition can be triggered by several factors:

  • Elevated Temperature: As previously mentioned, diazonium salts are thermally sensitive. Exceeding the safe temperature limit for the specific diazonium salt will lead to its rapid decomposition.

  • Presence of Impurities: Certain metal ions or other impurities can catalyze the decomposition of diazonium salts.

  • Incorrect pH: The stability of diazonium salts is pH-dependent. Deviations from the optimal acidic conditions can promote decomposition.

This situation is hazardous due to the rapid release of a large volume of gas, which can lead to a dangerous pressure build-up in a closed system.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Exotherm during Diazotization (Nitrite Addition) 1. Nitrite addition is too fast.2. Inadequate cooling.3. Poor agitation.1. Reduce Addition Rate: Add the sodium nitrite solution dropwise. A slower addition rate allows the cooling system to dissipate the heat of reaction as it is generated.2. Improve Cooling: Ensure your cooling bath is at the target temperature and that there is good thermal contact with the reaction vessel. For larger scale reactions, a more efficient cooling system may be necessary.3. Increase Stirring Speed: Ensure the reaction mixture is vigorously stirred to prevent the formation of localized hot spots.
Sudden Temperature Spike After Nitrite Addition 1. Accumulation of unreacted starting materials at low temperature.2. Cooling failure.1. Maintain a Consistent, Slightly Higher Temperature (if safe): Operating at a temperature where the reaction proceeds at a reasonable rate without being dangerously fast can prevent the buildup of unreacted reagents. This "sweet spot" must be determined carefully through risk assessment.2. Ensure Cooling System Reliability: Regularly check your cooling system for proper function before starting the reaction. Have a secondary cooling plan in case of primary system failure.
Reaction Mixture Darkens and Gas Evolves Violently 1. Decomposition of the diazonium salt due to excessive temperature.2. Contamination.1. Strict Temperature Control: Maintain the reaction temperature below 5 °C throughout the diazotization and subsequent cyanation steps.[1] Use a reliable temperature monitoring and control system.2. Use Clean Glassware and High-Purity Reagents: Ensure all equipment is scrupulously clean to avoid introducing contaminants that could catalyze decomposition.
Low Yield of this compound 1. Premature decomposition of the diazonium salt.2. Side reactions (e.g., formation of phenols or azo dyes).1. Optimize Temperature and Addition Rates: Follow the recommendations for controlling the exotherm to minimize decomposition.2. Control pH: Maintain a strongly acidic environment during diazotization to stabilize the diazonium salt. The subsequent cyanation step may require different pH conditions, which should be carefully controlled.

Experimental Protocols & Methodologies

Protocol 1: Safe Diazotization of 2-Amino-5-methylthiazole

This protocol is designed to minimize the risk of a thermal runaway during the formation of the 5-methyl-2-thiazolyldiazonium salt.

  • Reactor Setup:

    • Equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, and an addition funnel.

    • Connect the reactor jacket to a reliable cooling system capable of maintaining a constant temperature between 0 and 5 °C.

  • Reagent Preparation:

    • Prepare a solution of 2-amino-5-methylthiazole in a suitable acidic medium (e.g., dilute sulfuric acid or hydrochloric acid).

    • Prepare a separate aqueous solution of sodium nitrite.

  • Diazotization Procedure:

    • Cool the solution of 2-amino-5-methylthiazole to 0-5 °C with vigorous stirring.

    • Slowly add the sodium nitrite solution dropwise via the addition funnel, ensuring the tip of the funnel is below the surface of the reaction mixture.

    • Continuously monitor the internal temperature. The rate of addition should be adjusted to ensure the temperature does not exceed 5 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Protocol 2: Sandmeyer Cyanation

This protocol describes the subsequent reaction of the in situ generated diazonium salt with a copper(I) cyanide solution.

  • Reagent Preparation:

    • In a separate flask, prepare a solution of copper(I) cyanide and an alkali metal cyanide (e.g., sodium or potassium cyanide) in water. This forms a soluble tetracyanocuprate(I) complex. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Cyanation Procedure:

    • Cool the cyanide solution to 0-5 °C.

    • Slowly add the previously prepared cold diazonium salt solution to the cold cyanide solution with vigorous stirring.

    • Maintain the temperature of the reaction mixture between 0 and 10 °C during the addition.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., TLC or LC-MS).

Visualizing the Workflow

ExothermicReactionManagement cluster_diazotization Diazotization Stage cluster_cyanation Sandmeyer Cyanation Stage cluster_safety Safety Monitoring start_diazo Start: 2-Amino-5-methylthiazole in Acid add_nitrite Add NaNO₂ Solution (0-5 °C) start_diazo->add_nitrite monitor_temp_diazo Monitor Temperature add_nitrite->monitor_temp_diazo monitor_temp_diazo->add_nitrite Maintain Temp. stir_diazo Vigorous Stirring monitor_temp_diazo->stir_diazo temp_excursion Temperature Excursion? monitor_temp_diazo->temp_excursion stir_diazo->add_nitrite Control Addition Rate diazonium_salt 5-Methyl-2-thiazolyldiazonium Salt Solution stir_diazo->diazonium_salt add_diazonium Add Diazonium Salt Solution to Cyanide diazonium_salt->add_diazonium Transfer Cold prepare_cyanide Prepare CuCN/NaCN Solution (0-5 °C) prepare_cyanide->add_diazonium monitor_temp_cyano Monitor Temperature add_diazonium->monitor_temp_cyano stir_cyano Vigorous Stirring monitor_temp_cyano->stir_cyano monitor_temp_cyano->temp_excursion warm_rt Warm to Room Temperature stir_cyano->warm_rt product This compound warm_rt->product temp_excursion->add_nitrite No temp_excursion->add_diazonium No stop_addition STOP ADDITION IMMEDIATELY temp_excursion->stop_addition Yes emergency_cool Apply Emergency Cooling stop_addition->emergency_cool

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectral Data Validation of 5-Methylthiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of a molecule is the bedrock of all subsequent work. An erroneous structural assignment can lead to wasted resources, invalid biological data, and significant project delays. This guide provides a comprehensive, field-proven framework for the spectral data validation of 5-Methylthiazole-2-carbonitrile (CAS: 100516-71-0), a key heterocyclic building block.

As Senior Application Scientists, we move beyond mere data collection. We advocate for a self-validating analytical workflow where each step is designed to build confidence in the final structural assignment. This guide explains not just what to do, but why each step is critical, blending established spectroscopic principles with practical, in-lab insights.

The Analyte: this compound at a Glance

Before any analysis, a fundamental understanding of the target molecule's structure is essential for predicting its spectral behavior.

  • Molecular Formula: C₅H₄N₂S

  • Molecular Weight: 124.17 g/mol [1]

  • Structure: A five-membered thiazole ring substituted with a methyl group at position 5 and a nitrile group at position 2.

This structure informs our expectations for the number and type of signals in various spectroscopic experiments, forming the basis of our validation checklist.

The Validation Workflow: A Multi-Technique Approach

Relying on a single analytical technique is insufficient for robust validation. A synergistic approach, integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), is required to build an irrefutable case for the compound's identity and purity.

Spectral_Validation_Workflow cluster_prep Sample Preparation & Purity cluster_acq Data Acquisition cluster_val Data Analysis & Validation Sample Source Compound Purity Initial Purity Check (HPLC/GC) Sample->Purity NMR_acq ¹H & ¹³C NMR Purity->NMR_acq FTIR_acq FTIR (ATR) Purity->FTIR_acq MS_acq Mass Spectrometry Purity->MS_acq Process Process Raw Data NMR_acq->Process FTIR_acq->Process MS_acq->Process Compare Compare vs. Reference Data Process->Compare Report Final Validation Report Compare->Report

Caption: High-level workflow for comprehensive spectral data validation.

Reference Data & Expected Spectral Features

Validation is fundamentally a process of comparison. We compare our experimentally acquired data against established reference values and theoretical predictions.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.[2] The number of signals corresponds to the number of chemically non-equivalent nuclei, while their chemical shift provides insight into the electronic environment.[3][4]

Table 1: Predicted NMR Spectral Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityRationale & Notes
¹H NMR
-CH~2.6SingletMethyl group attached to an aromatic ring.
Thiazole-H 4~7.9SingletAromatic proton on the thiazole ring.
¹³C NMR The number of signals indicates the number of distinct carbon environments.[3]
-C H₃~15SingletAliphatic methyl carbon.
C ≡N~113SingletNitrile carbons typically appear in the 110-125 ppm range.[5]
Thiazole-C 4~144SingletAromatic carbon adjacent to sulfur.
Thiazole-C 5~148SingletAromatic carbon bearing the methyl group.
Thiazole-C 2~135SingletCarbon attached to the electron-withdrawing nitrile group.

Note: Predicted shifts are based on standard chemical shift tables and data from structurally similar compounds like 2-methyl-thiazole-5-carbonitrile.[6] Solvent choice (e.g., CDCl₃ vs. DMSO-d₆) will cause minor variations.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy excels at identifying specific functional groups within a molecule by detecting their characteristic vibrational frequencies.[7]

Table 2: Expected FTIR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
C≡N Stretch (Nitrile) 2220 - 2240 Strong, Sharp This is the most diagnostic peak. Its presence is a strong indicator of a nitrile group.[5][8][9]
C-H Stretch (Aromatic)~3100MediumCorresponds to the H4 proton on the thiazole ring.
C-H Stretch (Aliphatic)2850 - 3000MediumCorresponds to the methyl group protons.
C=N / C=C Stretch1500 - 1600Medium-StrongAromatic ring stretching vibrations.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns.[5] For heterocyclic compounds, fragmentation can be complex but highly informative.[10][11]

Table 3: Expected Mass Spectrometry Data for this compound

IonExpected m/zNotes
[M]⁺ 124 Molecular Ion Peak. Confirmation of the molecular weight is a critical first step.
[M-HCN]⁺97Loss of hydrogen cyanide is a common fragmentation pathway for nitriles.
[M-CH₃]⁺109Loss of the methyl radical.

Experimental Protocols: A Self-Validating System

The following protocols are designed not just to acquire data, but to ensure that the data is reliable and reproducible.

Protocol 1: NMR Data Acquisition and Validation

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the carbon-hydrogen framework.

Methodology:

  • Instrument Preparation: Ensure the NMR spectrometer has been recently calibrated using standard reference samples.

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing solvent signals from overwhelming the analyte signals.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard. Causality: TMS provides a reference signal at 0 ppm, allowing for accurate chemical shift calibration independent of the magnetic field strength.[3]

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C. Causality: Proton decoupling simplifies the spectrum by collapsing carbon-proton coupling, resulting in a single sharp peak for each unique carbon, which aids in interpretation.[3]

  • Data Processing & Validation:

    • Apply Fourier transformation and phase correction to the raw data.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals in the ¹H spectrum. The integration ratio should correspond to the number of protons for each signal (e.g., 3H for the methyl group, 1H for the ring proton).[12]

    • Compare the observed chemical shifts, multiplicities, and integration ratios with the expected values in Table 1.

Protocol 2: FTIR Data Acquisition and Validation

Objective: To confirm the presence of the key nitrile functional group.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has stabilized.

  • Background Spectrum Acquisition:

    • Clean the surface of the Attenuated Total Reflectance (ATR) crystal with a suitable solvent (e.g., isopropanol) and a lint-free wipe.

    • Acquire a background spectrum. Causality: This critical step measures the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal itself. The instrument software automatically subtracts this background from the sample spectrum, ensuring that the final spectrum contains only information from the analyte.[7]

  • Sample Analysis:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.

    • Acquire the sample spectrum.

  • Data Processing & Validation:

    • Identify and label the key absorption peaks.

    • Validate the spectrum by confirming the presence of a strong, sharp peak in the 2220-2240 cm⁻¹ region, which is characteristic of the C≡N stretch.

    • Compare the full spectral fingerprint against a reference spectrum from a trusted database, if available.

Protocol 3: Mass Spectrometry Data Acquisition and Validation

Objective: To confirm the molecular weight and analyze fragmentation patterns.

Methodology:

  • Instrument Preparation: Calibrate the mass spectrometer using a known calibration compound (e.g., perfluorotributylamine) to ensure mass accuracy. The use of reference standards is foundational to data validation in mass spectrometry.[13]

  • Sample Introduction: Introduce the sample into the mass spectrometer. For a stable, solid compound, direct insertion probe or GC-MS would be appropriate.

  • Data Acquisition: Acquire the mass spectrum using a suitable ionization technique, such as Electron Ionization (EI).

  • Data Analysis & Validation:

    • Identify the molecular ion peak [M]⁺. Its m/z value must match the calculated molecular weight of this compound (124.17, observed as 124 for nominal mass).

    • Analyze the major fragment ions and compare them to the expected fragmentation patterns discussed in Table 3.

The Logic of Validation: Comparing Experimental vs. Reference

The final step involves synthesizing all acquired data into a cohesive argument for the compound's structure. Discrepancies are not failures but opportunities for deeper investigation.

Validation_Logic ExpData Experimental Data (NMR, FTIR, MS) Compare Systematic Comparison ExpData->Compare RefData Reference Data (Predicted, Database) RefData->Compare Match Data Match? - Correct MW - Expected functional groups - Correct C-H framework Compare->Match Yes NoMatch Discrepancy Detected Compare->NoMatch No Validated Structure Validated Match->Validated Investigate Investigate Cause: - Impurity? - Isomer? - Instrument Error? NoMatch->Investigate

Caption: Logical process for validating experimental data against references.

A successful validation is achieved when:

  • MS data confirms the molecular weight is 124.

  • FTIR data shows a strong, sharp C≡N absorption around 2230 cm⁻¹.

  • ¹H NMR data shows two singlets with an integration ratio of 3:1.

  • ¹³C NMR data shows five distinct signals in the expected chemical shift regions.

If all these conditions are met, the identity of the sample as this compound can be confirmed with a high degree of confidence. The absence of significant unassignable peaks across all spectra serves as strong evidence of the sample's purity.

References

  • Bernstein, R., et al. "The infrared spectra of nitriles and related compounds frozen in Ar and H2O.
  • AZoOptics. "How to Interpret NMR Spectroscopy Results: A Beginner's Guide." AZoOptics.com. [Link]
  • Porter, Q. N. Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
  • Emery Pharma.
  • Química Organica.org. "IR spectrum: Nitriles." Química Organica.org. [Link]
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  • Forkey, D. M., & Carpenter, W. R. "Mass Spectrometry of Heterocyclic Compounds." DTIC. [Link]
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  • Chemistry LibreTexts. "20.8: Spectroscopy of Carboxylic Acids and Nitriles." Chemistry LibreTexts. [Link]
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  • Barnes, C. S., & Occolowitz, J. L. "The mass spectra of some naturally occurring oxygen heterocycles and related compounds." Australian Journal of Chemistry, 1964. [Link]
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  • University of Wisconsin-Madison. "H NMR Spectroscopy and Interpretation: More Detailed than the 'Summary'." UW-Madison Chemistry. [Link]
  • ResearchGate. "The fragments the 13 C NMR spectra (JMOD) of compounds 5a, 5b, and 7 in DMSOOd 6.
  • Arkivoc. "Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines." Arkivoc. [Link]
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  • Sharma, V. P. "13 C-NMR Studies of Some Heterocyclically Substituted Chromones." Asian Journal of Chemistry, 2004. [Link]
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A Comparative Guide to the Synthesis of 5-Methylthiazole-2-carbonitrile: An In-Depth Analysis for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the thiazole moiety stands as a cornerstone scaffold, present in a multitude of pharmacologically active agents. The strategic introduction of a nitrile group at the 2-position of the 5-methylthiazole ring system yields 5-Methylthiazole-2-carbonitrile, a versatile building block for the synthesis of novel therapeutics. The carbonitrile group serves as a valuable synthetic handle, amenable to a variety of chemical transformations including hydrolysis to carboxylic acids, reduction to amines, or conversion to tetrazoles, thus providing a gateway to diverse chemical space.

This guide provides a comprehensive comparison of the most prevalent and practical synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, present detailed, field-tested experimental protocols, and offer a comparative analysis of their respective yields, operational complexities, and scalability. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy tailored to their specific research and development needs.

Comparing the Pathways: A Summary of Key Metrics

For a rapid assessment, the following table summarizes the critical parameters for the two primary synthetic routes to this compound. A detailed exploration of each method follows.

FeatureRoute 1: Sandmeyer Cyanation of 2-Amino-5-methylthiazoleRoute 2: Nucleophilic Substitution of 2-Halo-5-methylthiazole
Starting Material 2-Amino-5-methylthiazole2-Bromo-5-methylthiazole or 2-Chloro-5-methylthiazole
Key Transformation Diazotization followed by copper-catalyzed cyanationCopper-catalyzed nucleophilic substitution (Rosenmund-von Braun)
Reagent Toxicity Moderate (diazonium salts can be explosive, cyanide salts)High (cyanide salts)
Number of Steps 1 (from the amine)1 (from the halide)
Typical Yield Moderate to GoodGood to High
Scalability Moderate (requires careful temperature control of diazonium salt)Good
Key Advantages Readily available starting material.Potentially higher yields and simpler work-up.
Key Disadvantages Potential for side reactions and safety concerns with diazonium salts.Halogenated starting material may require an additional synthetic step.

Route 1: The Classic Approach - Sandmeyer Cyanation of 2-Amino-5-methylthiazole

The Sandmeyer reaction is a stalwart in aromatic chemistry for the conversion of an amino group to a wide array of functionalities, including the nitrile group.[1] This transformation proceeds through a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) cyanide catalyst to yield the desired nitrile.[2]

Mechanistic Rationale

The choice of a copper(I) catalyst is critical. The reaction is initiated by a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical and nitrogen gas. The aryl radical then reacts with the copper(II) cyanide species formed in the initial step to yield the aryl nitrile and regenerate the copper(I) catalyst, thus completing the catalytic cycle. Careful control of temperature during diazotization is paramount to prevent premature decomposition of the unstable diazonium salt, which can lead to the formation of phenolic byproducts and a decrease in overall yield.

Sandmeyer_Cyanation cluster_diazotization Diazotization cluster_cyanation Cyanation 2_Amino_5_methylthiazole 2-Amino-5-methylthiazole NaNO2_HCl NaNO2, HCl (0-5 °C) 2_Amino_5_methylthiazole->NaNO2_HCl Diazonium_Salt 5-Methylthiazole-2-diazonium chloride NaNO2_HCl->Diazonium_Salt CuCN CuCN Diazonium_Salt->CuCN Product This compound CuCN->Product N2 N2 CuCN->N2

Caption: The Sandmeyer cyanation of 2-amino-5-methylthiazole.

Detailed Experimental Protocol

Materials:

  • 2-Amino-5-methylthiazole

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN) (Caution: Highly Toxic)

  • Sodium carbonate (Na₂CO₃)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-methylthiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.3 equivalents) in water. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

  • Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with a saturated sodium carbonate solution.

  • Extract the product with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel or by vacuum distillation to afford this compound.

Route 2: Nucleophilic Substitution of 2-Halo-5-methylthiazole (Rosenmund-von Braun Reaction)

The Rosenmund-von Braun reaction is a powerful method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide.[3][4] This route offers the advantage of starting from a more stable precursor than the corresponding diazonium salt, potentially leading to higher yields and a simpler reaction setup. The key precursor, 2-bromo- or 2-chloro-5-methylthiazole, can be synthesized from the readily available 2-amino-5-methylthiazole via a Sandmeyer-type halogenation.[5]

Mechanistic Rationale

The mechanism of the Rosenmund-von Braun reaction is believed to involve the oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination to yield the aryl nitrile and regenerate the active Cu(I) catalyst.[4] The use of a polar, high-boiling solvent such as DMF or NMP is crucial to facilitate the reaction, which often requires elevated temperatures. Recent advancements have shown that the addition of promoters like L-proline can significantly lower the required reaction temperature.[6]

Rosenmund_von_Braun 2_Halo_5_methylthiazole 2-Bromo-5-methylthiazole CuCN_Solvent CuCN, DMF or NMP (High Temperature) 2_Halo_5_methylthiazole->CuCN_Solvent Product This compound CuCN_Solvent->Product

Caption: The Rosenmund-von Braun cyanation of 2-bromo-5-methylthiazole.

Detailed Experimental Protocol

Materials:

  • 2-Bromo-5-methylthiazole or 2-Chloro-5-methylthiazole

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN) (optional, as an additive)

  • Ethyl acetate or Toluene

  • Aqueous ammonia

  • Brine

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2-bromo-5-methylthiazole (1 equivalent) and copper(I) cyanide (1.5 equivalents).

  • Add anhydrous DMF or NMP as the solvent.

  • Reaction: Heat the reaction mixture to 140-160 °C under a nitrogen atmosphere and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into a stirred solution of aqueous ammonia to complex the copper salts.

  • Extract the product with ethyl acetate or toluene (3 x volumes).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Concluding Remarks for the Practicing Scientist

The choice between the Sandmeyer cyanation and the Rosenmund-von Braun reaction for the synthesis of this compound will largely depend on the specific constraints and objectives of the research program.

  • The Sandmeyer reaction is a viable option when 2-amino-5-methylthiazole is readily available and the research team is equipped to handle the safety precautions associated with diazonium salt intermediates. While potentially lower yielding, it is a direct, one-pot conversion from the amine.

  • The Rosenmund-von Braun reaction is often favored for its potentially higher yields and greater scalability. Although it requires the synthesis of the 2-halo-5-methylthiazole precursor, the stability of this intermediate and the more straightforward reaction conditions can be advantageous, particularly for larger-scale preparations.

Ultimately, both routes provide reliable access to the valuable this compound intermediate. A careful evaluation of starting material availability, safety infrastructure, and desired scale of production will guide the synthetic chemist to the most appropriate and efficient pathway.

References

  • Rosenmund, K. W.; Struck, E. Das am Ringkohlenstoff gebundene Halogen und sein Ersatz durch andere Substituenten. I. Mitteilung: Ersatz des Halogens durch die Carboxylgruppe. Ber. Dtsch. Chem. Ges. A/B1919, 52 (8), 1749–1756. [Link]
  • Li, Y.; Jing, H.; Wu, J. Improved Synthesis of 2-Amino-5-methylthiazole. Chinese Journal of Medicinal Chemistry2003.
  • Zanon, J.; Klapars, A.; Buchwald, S. L. Copper-Catalyzed Cyanation of Aryl Bromides with Sodium Cyanide. J. Am. Chem. Soc.2003, 125 (10), 2890–2891. [Link]
  • Organic Chemistry Portal. Rosenmund-von Braun Reaction. [Link]
  • Kamali, M. Synthesis of some new 5- substituted of 2-aminothiazole derivatives. J. Chem. Pharm. Res.2016, 8 (1), 147-152.
  • Wakasugi, K.; et al. Process for producing 2-chloro-5-methylthiazole. U.S. Patent 5,698,710, issued December 16, 1997.
  • Eureka. Method for preparing 2-chlorine-5 chloromethyl thiazole. [Link]
  • European Patent Office. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. EP0794180A1.
  • Chem-Station. Rosenmund-von Braun Reaction. [Link]
  • Khan, I.; et al. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Molecules2012, 17 (9), 10558-10571. [Link]
  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]
  • Anderson, K. W.; et al. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angew. Chem. Int. Ed.2011, 50 (48), 11478-11482. [Link]
  • L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]

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A Comparative Guide to the Reactivity of 5-Methylthiazole-2-carbonitrile and 2-cyanobenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of two key heterocyclic building blocks: 5-Methylthiazole-2-carbonitrile and 2-cyanobenzothiazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances that dictate their chemical behavior, supported by mechanistic insights and experimental data. Our analysis will focus on the electronic and steric factors influencing their susceptibility to nucleophilic and electrophilic attack, providing a predictive framework for their application in complex molecule synthesis.

Introduction: Structural and Electronic Overview

This compound and 2-cyanobenzothiazole are both valuable scaffolds in medicinal chemistry and materials science.[1][2] The thiazole ring is a core component in numerous bioactive compounds, including the vitamin thiamine.[1][3] The benzothiazole moiety, though rarer in nature, is a privileged structure in drug discovery, with derivatives showing a wide range of pharmacological activities.[1][4][5]

At first glance, both molecules share a 2-cyano-substituted azole ring. However, the substitution at the C4-C5 bond—a methyl group versus a fused benzene ring—imparts distinct electronic and steric properties, leading to significant differences in their reactivity.

FeatureThis compound2-cyanobenzothiazole
Molecular Formula C₅H₄N₂SC₈H₄N₂S
Molecular Weight 124.16 g/mol [6]160.19 g/mol
Structure
Key Substituents Electron-donating methyl group at C5Fused benzene ring
Electronic Nature Thiazole ring is electron-deficient, partially compensated by the C5-methyl group.Extended π-conjugation; the thiazole moiety remains electron-withdrawing.

Causality of Structural Differences:

  • This compound: The thiazole ring is inherently π-electron deficient. The methyl group at the C5 position acts as an electron-donating group (EDG) via an inductive effect and hyperconjugation.[7] This donation slightly increases the electron density of the thiazole ring, making it marginally less electrophilic overall compared to an unsubstituted thiazole. However, the potent electron-withdrawing nitrile group at C2 renders this position highly electrophilic.

  • 2-cyanobenzothiazole: The fusion of a benzene ring creates an extended aromatic system. While the benzene ring delocalizes π-electrons over a larger area, the electron-withdrawing nature of the embedded thiazole ring deactivates the entire bicyclic system, particularly the thiazole portion.[8] This makes the C2 carbon exceptionally electrophilic, a key feature exploited in various bioconjugation and synthetic reactions.[9][10]

Comparative Reactivity Analysis

The differing electronic landscapes of these two molecules dictate their behavior in fundamental organic reactions.

Nucleophilic Aromatic Substitution (SNAr) and Reactions at the C2 Position

The most significant reactivity feature of both molecules is the electrophilic nature of the C2 carbon, driven by the attached electron-withdrawing cyano group and the inherent electron deficiency of the thiazole ring. This position is the primary target for nucleophilic attack.

Comparative Reactivity:

2-cyanobenzothiazole > this compound

Mechanistic Rationale:

The reactivity of the C2 position towards nucleophiles is directly proportional to its electrophilicity.

  • In 2-cyanobenzothiazole , the fused benzene ring and the thiazole nitrogen work in concert to delocalize the negative charge in the Meisenheimer-like intermediate formed upon nucleophilic attack. This stabilization of the intermediate lowers the activation energy of the reaction, making 2-cyanobenzothiazole highly reactive. Its utility in "click chemistry" for labeling cysteine residues in proteins underscores this high reactivity, where the thiol group of cysteine readily attacks the C2 position.[10][11][12]

  • In This compound , the electron-donating methyl group at C5 counteracts the electron-withdrawing effects of the ring and the nitrile group to a small extent.[13][14] This slightly reduces the partial positive charge on the C2 carbon, making it a less potent electrophile compared to its benzothiazole counterpart. Consequently, it will react more slowly with nucleophiles under identical conditions.

The nitrile group itself is susceptible to nucleophilic attack, leading to the formation of amides, imidates, or amidines.[9] The higher electrophilicity of the C2 carbon in 2-cyanobenzothiazole also enhances the reactivity of the attached nitrile function.

Experimental Workflow: Nucleophilic Thiolation

The following diagram illustrates a typical workflow for the reaction of these heterocycles with a thiol nucleophile, a common transformation in medicinal chemistry.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Heterocycle (1 eq.) and Thiol (1.1 eq.) in DMF add_base Add Base (e.g., K₂CO₃, 1.5 eq.) start->add_base heat Heat mixture to 60-80°C Monitor by TLC/LC-MS add_base->heat quench Cool to RT, Quench with H₂O heat->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify end end purify->end Isolate Product

Caption: General workflow for nucleophilic substitution with a thiol.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on a π-deficient ring like thiazole is generally difficult. The reaction's feasibility is highly dependent on the presence of activating groups.

Comparative Reactivity:

This compound > 2-cyanobenzothiazole

Mechanistic Rationale:

  • For This compound , the most probable site for electrophilic attack is the C5 position, which is activated by the electron-donating methyl group.[3] While the overall ring system is deactivated by the nitrile group, the directing effect of the methyl group makes substitution at C5 possible, albeit likely requiring forcing conditions.

  • For 2-cyanobenzothiazole , the thiazole ring is strongly deactivated and unlikely to undergo electrophilic substitution. The fused benzene ring is also deactivated by the electron-withdrawing effect of the thiazole moiety. Electrophilic attack, if it occurs, will happen on the benzene ring at positions C4 or C6, but will be significantly slower than for benzene itself.

Therefore, the presence of the activating methyl group renders the thiazole ring of this compound more susceptible to electrophilic attack than any position on the 2-cyanobenzothiazole scaffold.

Mechanistic Visualization: Nucleophilic Attack at C2

The key difference in reactivity towards nucleophiles can be visualized by examining the stability of the intermediate formed during the addition-elimination (SNAr) mechanism.

SNAr_Mechanism cluster_reactants cluster_intermediate Meisenheimer-like Intermediate (Rate-determining step) cluster_products R R-Het-CN Intermediate [R-Het(CN)(Nu)]⁻ R->Intermediate + Nu⁻ Nu Nu:⁻ Product R-Het-Nu Intermediate->Product - CN⁻ LG CN⁻

Caption: SNAr mechanism at the C2 position of cyanothiazoles.

The stability of the negatively charged intermediate is paramount. For 2-cyanobenzothiazole, the "R-Het" group provides superior charge delocalization via the fused benzene ring, accelerating the formation of this intermediate and thus the overall reaction rate compared to this compound.

Experimental Protocols

To provide a practical context, we outline a representative experimental procedure for a nucleophilic substitution reaction on 2-cyanobenzothiazole.

Protocol: Synthesis of 2-(benzylthio)benzothiazole from 2-cyanobenzothiazole

This protocol describes the displacement of the cyano group by a thiol nucleophile. While the cyano group is not a typical leaving group in classical SNAr, its displacement from activated heterocycles like 2-cyanobenzothiazole by soft nucleophiles such as thiols is a known transformation, often proceeding via an initial addition to the nitrile followed by rearrangement and elimination.

Materials:

  • 2-cyanobenzothiazole (1.0 mmol, 160.2 mg)

  • Benzyl mercaptan (1.1 mmol, 129 µL)

  • Potassium carbonate (K₂CO₃) (1.5 mmol, 207 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyanobenzothiazole (160.2 mg, 1.0 mmol) and potassium carbonate (207 mg, 1.5 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) to the flask. Stir the suspension for 5 minutes at room temperature. Add benzyl mercaptan (129 µL, 1.1 mmol) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 80 °C in an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) followed by brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 2-(benzylthio)benzothiazole.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the nitrile peak (~2230 cm⁻¹) in the IR spectrum and the appearance of signals corresponding to the benzyl group in the NMR spectrum will validate the success of the reaction.

Conclusion and Outlook

The reactivity of this compound and 2-cyanobenzothiazole is fundamentally governed by the electronic nature of their respective ring systems.

  • 2-cyanobenzothiazole is the more reactive partner in nucleophilic substitutions at the C2 position, owing to the superior stabilization of the reaction intermediate by the fused benzene ring. This makes it an ideal substrate for bioconjugation and for the introduction of nucleophilic fragments in synthetic schemes.[10][15]

  • This compound , conversely, is predicted to be more reactive in electrophilic substitution reactions, with the C5 position being activated by the adjacent methyl group.

This comparative guide provides a logical framework for selecting the appropriate building block based on the desired chemical transformation. Understanding these intrinsic reactivity differences allows for more efficient and predictable synthetic planning, a cornerstone of modern drug discovery and development.

References

  • Fruit, C., & Besson, T. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 27(23), 8426. [Link][9][10][16][17]
  • Wuerfel, H., et al. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles. Organic Syntheses, 95, 177-191. [Link][18]
  • Wikipedia. (n.d.). Benzothiazole. In Wikipedia.
  • Ren, T., et al. (2016). Sequence-Specific 2-Cyanobenzothiazole Ligation. Journal of the American Chemical Society, 138(16), 5391–5397. [Link][15][20]
  • Belaidi, S., et al. (2014). Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. Asian Journal of Chemistry, 26(21), 7239-7244. [Link][13]
  • Singh, P., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4930. [Link][7]
  • Al-Otaibi, J. S., et al. (2022). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. Molecules, 27(24), 8758. [Link][21]
  • Wikipedia. (n.d.). Thiazole. In Wikipedia.
  • Kamal, A., et al. (2015). Bioactive thiazole and benzothiazole derivatives. Journal of Pharmacy and Pharmacology, 67(6), 776-795. [Link][1]
  • Belaidi, S., et al. (2014). Electronic Structure and Effect of Methyl Substitution in Oxazole and Thiazole by Quantum Chemical Calculations. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(3), 810-819. [Link][14]
  • Cui, L., & Rao, J. (2015). 2-Cyanobenzothiazole (CBT) condensation for site-specific labeling of proteins at the terminal cysteine residues. Methods in Molecular Biology, 1266, 81-92. [Link][11][12]
  • Ayaz, F. A., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1679. [Link][2]
  • Mithlesh, et al. (2021). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Journal of Heterocyclic Chemistry, 58(1), 1-20. [Link][4]

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A Comparative Guide to the Biological Activity of 5-Methylthiazole-2-carbonitrile and its Amide Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the thiazole scaffold is a cornerstone, integral to a multitude of biologically active compounds.[1][2] The strategic functionalization of this privileged heterocycle is a key determinant of its therapeutic potential. This guide provides a comparative analysis of two closely related 5-methylthiazole derivatives: 5-Methylthiazole-2-carbonitrile and its corresponding amide analog, 5-Methylthiazole-2-carboxamide.

While direct head-to-head comparative studies on these specific molecules are not extensively documented, this guide will synthesize available data on related thiazole derivatives and leverage established principles of medicinal chemistry, such as bioisosterism, to provide a comprehensive comparison of their potential biological activities.[3][4] We will delve into their prospective anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data from analogous compounds and detailed methodologies for key biological assays.

The Nitrile vs. Amide: A Tale of Two Bioisosteres

The core structural difference between this compound and 5-Methylthiazole-2-carboxamide lies in the functional group at the 2-position of the thiazole ring: a nitrile (-C≡N) versus a primary amide (-CONH₂). In drug design, the nitrile and amide groups are often considered bioisosteres, meaning they possess similar molecular shapes and volumes and can often elicit similar biological responses.[3][4] However, their distinct electronic properties and hydrogen bonding capabilities can lead to significant differences in target binding, metabolic stability, and overall pharmacokinetic profiles.[5]

The nitrile group is a polar, linear moiety that can act as a hydrogen bond acceptor.[6] It is also relatively stable to metabolic degradation.[5] The amide group, on the other hand, is a versatile functional group capable of acting as both a hydrogen bond donor and acceptor, which can lead to more extensive interactions with biological targets.[7] However, amides are also more susceptible to enzymatic hydrolysis.[3]

Bioisosteres cluster_0 5-Methylthiazole Core cluster_1 Functional Groups at C2 Thiazole_Ring 5-Methylthiazole Nitrile Nitrile (-C≡N) Thiazole_Ring->Nitrile Forms This compound Amide Amide (-CONH2) Thiazole_Ring->Amide Forms 5-Methylthiazole-2-carboxamide Nitrile->Amide Bioisosteric Replacement

Comparative Analysis of Biological Activities

Anticancer Activity

Thiazole derivatives are widely investigated for their potential as anticancer agents.[8][9][10] While direct data on this compound is sparse, studies on related thiazole-5-carboxamide derivatives have shown promising results.

A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and evaluated for their anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (colon) cancer cell lines.[9] One of the most active compounds, N-(4-chloro-2-methylphenyl)-2-(2-chlorophenyl)-4-(trifluoromethyl) thiazole-5-carboxamide , demonstrated a 48% inhibition of A-549 cell growth at a concentration of 5 µg/mL.[9] This suggests that the thiazole-5-carboxamide scaffold can serve as a basis for the development of potent anticancer agents.

The nitrile group, as a bioisostere of the amide, could potentially confer different properties. The enhanced metabolic stability of the nitrile could be advantageous for developing long-acting anticancer drugs.[5] Furthermore, the unique electronic properties of the nitrile might lead to different interactions with anticancer targets. For instance, some nitrile-containing compounds have been shown to act as covalent inhibitors of certain enzymes.[5]

Table 1: Anticancer Activity of a Representative Thiazole-5-Carboxamide Derivative

CompoundCancer Cell LineConcentration (µg/mL)% InhibitionReference
N-(4-chloro-2-methylphenyl)-2-(2-chlorophenyl)-4-(trifluoromethyl) thiazole-5-carboxamideA-549548[9]
Anti-inflammatory Activity

Derivatives of 5-methylthiazole have been explored for their anti-inflammatory properties.[11][12][13] A study on 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones revealed that these compounds exhibit moderate to good anti-inflammatory activity, with some demonstrating better efficacy than the standard drug indomethacin.[11][12] The mechanism of action for the most active compounds was identified as selective inhibition of cyclooxygenase-1 (COX-1).[11][12]

While this study does not directly compare the nitrile and amide analogs, it highlights the potential of the 5-methylthiazole scaffold in developing anti-inflammatory agents. The nature of the substituent at the 2-position would likely influence the interaction with the COX-1 active site. The hydrogen bonding capabilities of the amide group might offer additional interactions within the enzyme's binding pocket compared to the nitrile group. Conversely, the nitrile's electronic nature could lead to a different binding mode or selectivity profile.

Antimicrobial Activity

Thiazole derivatives are well-known for their broad-spectrum antimicrobial activity.[1][14][15][16] Several studies have reported the synthesis and antimicrobial screening of thiazole-5-carboxamide derivatives. For example, a series of N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide derivatives were synthesized and showed activity against various microbial strains.[17]

The structure-activity relationship (SAR) studies of various antimicrobial thiazoles often highlight the importance of the substituents on the thiazole ring in determining the potency and spectrum of activity.[15][16] The replacement of an amide with a nitrile could significantly impact the compound's polarity and ability to penetrate bacterial cell walls, thereby influencing its antimicrobial efficacy.

Experimental Protocols

To provide a practical context for the discussed biological activities, detailed protocols for key experimental assays are provided below.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A-549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO). Incubate for another 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Test Compounds Incubate_24h->Treat_Cells Incubate_48h Incubate for 48h Treat_Cells->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

In Vitro Anti-inflammatory Activity: COX-1 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-1 enzyme.

Protocol:

  • Enzyme Preparation: Prepare a solution of purified ovine COX-1 enzyme in a suitable buffer.

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compounds or a known COX-1 inhibitor (e.g., SC-560) for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Reaction Termination: After a specific incubation period (e.g., 10 minutes), stop the reaction by adding a solution of HCl.

  • Prostaglandin Measurement: Quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of COX-1 inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

The comparative analysis of this compound and its amide analog, based on the biological activities of structurally related compounds, suggests that both molecules hold promise as scaffolds for the development of novel therapeutic agents. The thiazole-5-carboxamide moiety has demonstrated potential in the design of anticancer and antimicrobial compounds.[9][17] The bioisosteric replacement of the amide with a nitrile group in this compound could offer advantages in terms of metabolic stability and may lead to altered target interactions and biological activities.

Future research should focus on the direct synthesis and parallel biological evaluation of both this compound and 5-Methylthiazole-2-carboxamide. Such a head-to-head comparison would provide definitive data on their relative potencies and selectivities across various biological targets. Furthermore, exploring the structure-activity relationships by introducing diverse substituents at other positions of the thiazole ring could lead to the discovery of more potent and specific drug candidates. The insights gained from such studies will be invaluable for guiding the rational design of next-generation thiazole-based therapeutics.

References

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  • CN111848546B - A kind of 2-(aminomethyl)
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A Comparative Guide to Purity Assessment of 5-Methylthiazole-2-carbonitrile by Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the absolute purity of intermediates is a cornerstone of success. For a molecule as pivotal as 5-Methylthiazole-2-carbonitrile, a key building block in the synthesis of various biologically active compounds, rigorous purity assessment is not merely a quality control step but a fundamental requirement for reproducible and reliable outcomes.[1] This guide provides an in-depth exploration of elemental analysis as a primary method for determining the purity of this compound, comparing its efficacy and practicality against other prevalent analytical techniques.

The Principle of Purity Assessment via Elemental Analysis

Elemental analysis, specifically CHNS combustion analysis, is a robust and cost-effective technique for determining the elemental composition of a pure organic compound.[2][3] The method relies on the complete combustion of a sample in an oxygen-rich environment, which converts carbon, hydrogen, nitrogen, and sulfur into their respective gaseous oxides (CO₂, H₂O, NOₓ, and SO₂).[4][5] These gases are then separated and quantified using various detection methods, such as thermal conductivity or infrared spectroscopy.[4]

For a pure compound, the experimentally determined percentages of each element should align closely with the theoretical values calculated from its molecular formula. Any significant deviation can indicate the presence of impurities. The molecular formula for this compound is C₅H₄N₂S, and its theoretical elemental composition is:

  • Carbon (C): 48.37%

  • Hydrogen (H): 3.25%

  • Nitrogen (N): 22.56%

  • Sulfur (S): 25.82%

A measured composition that falls within a narrow margin of these values, typically ±0.4%, is often considered evidence of high purity.[6][7]

Experimental Protocol: CHNS Analysis of this compound

The following protocol outlines a standardized procedure for the elemental analysis of this compound.

Instrumentation: A calibrated CHNS elemental analyzer equipped with an autosampler, combustion and reduction furnaces, and a thermal conductivity detector.

Sample Preparation:

  • Ensure the this compound sample is homogenous and dry.

  • Accurately weigh 1-2 mg of the sample into a tin capsule using a microbalance.

  • Seal the capsule and place it in the autosampler.

Analytical Procedure:

  • The sample is dropped into a high-temperature combustion furnace (typically ~900-1000 °C) with a constant flow of helium and a pulse of pure oxygen.

  • The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are passed through a reduction furnace containing copper to convert nitrogen oxides to N₂.

  • The gas mixture is then passed through a chromatographic column to separate the individual components.

  • A thermal conductivity detector measures the concentration of each gas, and the instrument's software calculates the percentage of each element in the original sample.

Diagram of the Elemental Analysis Workflow

elemental_analysis_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample (1-2 mg) encapsulate Encapsulate in Tin Foil weigh->encapsulate autosampler Load into Autosampler encapsulate->autosampler combustion Combustion Furnace (~1000°C) autosampler->combustion Sample Injection reduction Reduction Furnace (Copper) combustion->reduction separation Gas Chromatography Column reduction->separation detection Thermal Conductivity Detector separation->detection calculation Calculate Elemental % detection->calculation Signal Output comparison Compare with Theoretical Values calculation->comparison purity Determine Purity comparison->purity

Sources

A Comparative Guide to the X-ray Crystallography of 5-Methylthiazole-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive examination of the X-ray crystallography of 5-Methylthiazole-2-carbonitrile derivatives. These scaffolds are of substantial interest in medicinal chemistry, serving as foundational structures for a variety of biologically active compounds.[1][2] We will delve into the intricacies of their structural analysis, compare crystallographic methodologies, and provide actionable insights for researchers, blending core scientific principles with field-proven experimental protocols.

The Significance of this compound Derivatives in Drug Discovery

The thiazole ring is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs and natural products, including Vitamin B1.[1][3] Its derivatives exhibit a wide spectrum of pharmacological activities, from antimicrobial and anti-inflammatory to anticancer effects.[1][2][4] The this compound framework, in particular, is a versatile building block.[5][6] The nitrile group (-C≡N) provides a reactive site for further chemical modifications and can participate in crucial intermolecular interactions, while the methyl group can influence the molecule's steric profile and metabolic stability.

For drug development professionals, understanding the precise three-dimensional arrangement of atoms is non-negotiable. Single-crystal X-ray crystallography is the definitive method for elucidating this solid-state structure, providing high-resolution data on bond lengths, angles, molecular conformation, and crystal packing.[7][8] This information is critical for robust structure-activity relationship (SAR) studies and the rational design of more potent and selective therapeutic agents.

The Workflow of Single-Crystal X-ray Diffraction

The primary goal of X-ray crystallography is to determine a three-dimensional molecular structure from a well-ordered crystal.[8] The process begins by irradiating a single crystal with a monochromatic X-ray beam. The electrons within the crystal's atoms scatter the X-rays, and due to the repeating lattice structure, these scattered waves interfere constructively to produce a unique diffraction pattern. By analyzing the position and intensity of these diffracted spots, a map of the electron density within the crystal can be calculated.[8] This map is then interpreted to build and refine an atomic model of the molecule.

G cluster_workflow Single-Crystal X-ray Diffraction Workflow Crystal High-Quality Single Crystal Mount Crystal Mounting & Cryo-cooling Crystal->Mount Selection Goniometer Goniometer (Crystal Rotation) Mount->Goniometer Xray X-ray Source (e.g., Mo Kα) Detector Detector (Records Diffraction Pattern) Goniometer->Detector Diffraction Data Data Collection (Frames) Detector->Data Processing Data Processing & Reduction Data->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Structure Refinement & Validation Solution->Refinement Final Final Structure (CIF File) Refinement->Final

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: From Powder to Structure

Obtaining a high-quality crystal structure is a multi-step process where the success of each stage is paramount. The initial and often most challenging step is growing a suitable single crystal.[7][9]

For small organic molecules like this compound derivatives, crystallization from a solution is the most common approach.[10] This relies on carefully reducing the compound's solubility to achieve a state of supersaturation, which is the driving force for nucleation and crystal growth.[10]

A Comparison of Common Crystal Growth Methodologies

MethodDescriptionAdvantagesDisadvantagesBest Suited For
Slow Evaporation A near-saturated solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the solute concentration.[9][11]Simple setup, requires minimal specialized equipment.[9]Rate of crystallization is hard to control; may yield small or poorly formed crystals.Milligram quantities of moderately soluble, thermally stable compounds.[11]
Vapor Diffusion A concentrated solution of the compound is placed in a small open vial within a larger sealed container holding a more volatile "anti-solvent" in which the compound is insoluble.[9][10] Vapors of the anti-solvent slowly diffuse into the compound's solution, reducing its solubility.[10]Excellent control over the rate of crystallization; highly effective for small (mg) quantities of material.[9][11]Requires careful selection of a miscible solvent/anti-solvent pair.[10]The preferred method for novel or challenging small molecules when material is limited.[9]
Slow Cooling A saturated solution is prepared at an elevated temperature and then cooled slowly and controllably.[7][12] As the temperature drops, solubility decreases, leading to crystallization.[12]Effective for compounds with a steep solubility-temperature gradient.Requires precise temperature control; not suitable for heat-sensitive compounds.Purifying larger quantities of compounds that are stable at elevated temperatures.

Step-by-Step Protocol for Vapor Diffusion:

  • Solvent/Anti-Solvent Screening: Identify a "good" solvent that fully dissolves your derivative (e.g., acetone, ethyl acetate, dichloromethane). Then, identify a miscible "anti-solvent" or "precipitant" in which the compound is poorly soluble (e.g., hexane, pentane, diethyl ether).[9][10]

  • Prepare the Solution: Create a concentrated solution by dissolving a small amount of your compound (2-10 mg) in the "good" solvent (0.5 mL) in a small vial.

  • Set Up the Chamber: Place this small, uncapped vial inside a larger beaker or jar. Add 2-3 mL of the "anti-solvent" to the bottom of the larger container.

  • Seal and Incubate: Seal the larger container tightly (e.g., with a screw cap or Parafilm). The vapor of the more volatile anti-solvent will diffuse into the solution, gradually inducing supersaturation.[10] Let the sealed system stand undisturbed in a vibration-free location.

  • Monitor and Harvest: Check for crystal growth over several days to weeks. Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, carefully retrieve them with a loop and immediately coat them in a cryoprotectant oil to prevent solvent loss.

The selected crystal is mounted on a goniometer and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. This minimizes thermal vibrations and potential radiation damage. Data is collected on a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and an area detector.[13]

Typical Data Collection and Refinement Parameters

ParameterSetting/SoftwareRationale
X-ray Source Mo Kα (λ = 0.71073 Å)Provides good diffraction for most organic compounds.
Temperature 100(2) KReduces atomic thermal motion, resulting in higher resolution data.
Structure Solution SHELXT or direct methodsSolves the "phase problem" to generate an initial electron density map.[14]
Structure Refinement SHELXL, Olex2Refines the atomic positions, displacement parameters, and other model variables against the experimental data.[13]
Validation checkCIFA standard procedure to validate the geometric and crystallographic integrity of the final structure.
Comparative Structural Analysis of Derivatives

The true value of crystallography in drug discovery comes from comparing the structures of related compounds. Subtle changes to a substituent can lead to significant changes in molecular conformation and intermolecular interactions, which in turn influence crystal packing and macroscopic properties like solubility and melting point.

Illustrative Case Study: Phenyl vs. Halogenated Phenyl Derivatives

Consider two hypothetical derivatives of this compound:

  • Compound 1: A derivative with a phenyl group at the 4-position.

  • Compound 2: The same derivative with a 4-fluorophenyl group at the 4-position.

Hypothetical Comparative Crystallographic Data

ParameterCompound 1 (Phenyl)Compound 2 (4-Fluorophenyl)
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
Key Supramolecular Synthons C-H···N hydrogen bonds; π-π stacking of phenyl rings.C-H···N and C-H···F hydrogen bonds; π-π stacking is disrupted.
Packing Motif Herringbone packing driven by π-stacking.Layered structure dominated by hydrogen bonding networks.

In this hypothetical scenario, the introduction of a single fluorine atom in Compound 2 introduces strong C-H···F hydrogen bonding possibilities. This new, favorable interaction can reorganize the entire crystal lattice, disrupting the π-π stacking observed in Compound 1. This change in the solid-state architecture can directly impact the compound's dissolution rate and bioavailability, key parameters in drug development.

G cluster_comparison Impact of Molecular Substitution Substituent Substituent Modification (e.g., H -> F) Interactions Intermolecular Forces (H-bonds, π-stacking) Substituent->Interactions Alters Packing Crystal Packing & Polymorphism Interactions->Packing Dictates Activity Biological Activity Interactions->Activity Directly Impacts Properties Physicochemical Properties (Solubility, Stability) Packing->Properties Influences Properties->Activity Affects

Caption: The cascading effect of substituent changes on molecular properties.

Complementary Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, it is part of a larger analytical toolkit. A comprehensive characterization requires correlating these findings with data from other techniques.

TechniqueInformation ProvidedComparison to X-ray Crystallography
NMR Spectroscopy (¹H, ¹³C) Confirms the chemical structure and connectivity of atoms in solution.[15][16][17]Provides the structure in a solution state, which may differ from the solid-state conformation due to rotational freedom.
Mass Spectrometry (MS) Determines the exact molecular weight and elemental composition.[15][16]Confirms the chemical identity of the crystallized compound, ensuring the correct molecule was analyzed.
Powder X-ray Diffraction (PXRD) Provides a characteristic "fingerprint" of a crystalline solid.Used for bulk sample analysis to confirm phase purity and identify different polymorphs, but does not yield atomic coordinates.
Differential Scanning Calorimetry (DSC) Measures thermal properties like melting point and phase transitions.Provides data on the thermal stability of the crystal lattice determined by single-crystal analysis.
Conclusion

X-ray crystallography is an essential tool for the structural elucidation of this compound derivatives. It provides unparalleled, high-resolution insights that are fundamental to modern, structure-based drug design. This guide has outlined the critical workflow from crystal growth to data analysis and underscored the importance of a comparative approach when studying a series of chemical analogues. By integrating crystallographic data with other analytical techniques, researchers can build a comprehensive understanding of their compounds, accelerating the journey from a promising lead molecule to a viable drug candidate.

References

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A Comparative Guide to Catalysts in 5-Methylthiazole-2-carbonitrile Synthesis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methylthiazole-2-carbonitrile is a critical intermediate in the synthesis of numerous pharmaceuticals and agrochemicals. The efficiency of its production is a paramount concern in both academic and industrial research. This guide presents a detailed comparative analysis of various catalytic systems for the synthesis of this compound, with a focus on providing actionable insights for researchers, scientists, and drug development professionals. We will explore the mechanistic details of these catalytic processes, offer a side-by-side comparison of their performance based on experimental data, and provide robust experimental protocols.

Introduction: The Strategic Importance of this compound

The thiazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals.[1] this compound, in particular, serves as a key building block for various biologically active compounds, making its efficient synthesis a topic of significant interest. The primary challenge in its synthesis is achieving high yields and selectivity under mild, safe, and economically viable conditions. This guide will navigate the landscape of catalytic methodologies developed to address these challenges.

Catalytic Pathways to this compound: A Comparative Overview

The synthesis of this compound can be approached through several catalytic routes. These methods primarily differ in their choice of starting materials, catalyst type, and reaction conditions. Below, we compare some of the most prominent catalytic strategies.

Phase-Transfer Catalysis (PTC): A Highly Efficient Approach

Phase-transfer catalysis (PTC) has emerged as a powerful and environmentally friendly methodology for a wide range of organic syntheses, including the formation of heterocyclic compounds.[2][3] This technique facilitates the reaction between reactants located in different immiscible phases, often an aqueous and an organic phase.[4] For the synthesis of this compound, PTC offers significant advantages, including mild reaction conditions, high yields, and simplified product isolation.[5]

Transition Metal Catalysis: Versatility and Scope

Transition metal catalysis has revolutionized organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity.[6][7] Various transition metals, including palladium, copper, and iron, have been employed in the synthesis of thiazole derivatives.[8][9] These methods often allow for a broader substrate scope and the formation of diverse substituted thiazoles.[8][10][11] However, the cost of the catalyst and the potential for metal contamination in the final product are important considerations.

Other Catalytic Systems

Beyond PTC and transition metal catalysis, other systems have been explored for thiazole synthesis. These include the use of heterogeneous catalysts, such as silica-supported tungstosilicic acid, which offer the advantage of easy separation and reusability.[1] Green catalysts, including biocatalysts and photocatalysts, are also gaining attention for their environmentally benign nature.[1][12]

Table 1: Comparative Performance of Catalysts for Thiazole Synthesis

Catalyst TypeCatalyst ExampleSynthesis MethodReaction TimeTemperature (°C)Yield (%)Key Advantages
Phase-Transfer Catalyst Tetrabutylammonium Bromide (TBAB)Condensation4-8 hRoom Temp85-95Mild conditions, high yield, low cost, simple workup.[4][5]
Transition Metal Catalyst Palladium(II) AcetateCross-Coupling12-24 h80-12070-90Broad substrate scope, high functional group tolerance.[8][9]
Heterogeneous Catalyst Silica-Supported Tungstosilicic AcidHantzsch Synthesis1.5-2 h (ultrasound)Room Temp79-90Reusable, environmentally benign, mild conditions.[1]
Green Catalyst Eosin Y (Photocatalyst)Visible-Light Photocatalysis12-24 hRoom Temp~93Uses visible light, environmentally friendly.[12]

Mechanistic Insights: Understanding the "Why" Behind the Catalyst Choice

A deep understanding of the reaction mechanism is crucial for selecting the optimal catalyst and reaction conditions.

The Mechanism of Phase-Transfer Catalysis

In the PTC-mediated synthesis of this compound, the catalyst, typically a quaternary ammonium salt, facilitates the transfer of an inorganic anion (e.g., hydrosulfide) from the aqueous phase to the organic phase. This allows the anion to react with the organic substrate. The catalytic cycle involves the continuous shuttling of the catalyst between the two phases.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaSH NaSH Intermediate [Q⁺SH⁻] NaSH->Intermediate Anion Exchange QX Q⁺X⁻ (Catalyst) Substrate Organic Substrate Product This compound Intermediate->Product Nucleophilic Attack & Cyclization

Caption: Generalized workflow of Phase-Transfer Catalysis.

Experimental Protocols: From Theory to Practice

The following detailed protocol for a phase-transfer catalyzed synthesis provides a practical starting point for laboratory work.

Protocol: Synthesis of this compound via Phase-Transfer Catalysis

Materials:

  • 3-Chloro-2-oxobutyronitrile

  • Sodium hydrosulfide hydrate (NaSH·xH₂O)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-2-oxobutyronitrile (1.0 eq) in dichloromethane.

  • In a separate beaker, prepare a solution of sodium hydrosulfide hydrate (1.2 eq) in deionized water.

  • Combine the organic and aqueous solutions in the reaction flask.

  • Add a catalytic amount of tetrabutylammonium bromide (0.05 eq) to the biphasic mixture.

  • Stir the reaction mixture vigorously at room temperature for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by distillation.

Experimental_Workflow A 1. Prepare Organic Phase: 3-Chloro-2-oxobutyronitrile in CH₂Cl₂ C 3. Combine Phases & Add Catalyst (TBAB) A->C B 2. Prepare Aqueous Phase: NaSH in Water B->C D 4. Vigorous Stirring at Room Temperature C->D E 5. Reaction Monitoring (TLC) D->E F 6. Work-up: Phase Separation, Washing E->F G 7. Drying and Concentration F->G H 8. Purification G->H

Caption: Step-by-step experimental workflow for PTC synthesis.

Conclusion and Future Perspectives

The synthesis of this compound is a well-explored area with several effective catalytic methods. Phase-transfer catalysis stands out as a particularly advantageous approach for industrial applications due to its mild conditions, high efficiency, and the use of inexpensive and safe reagents.[13] Transition metal catalysis offers greater versatility for creating a wider range of derivatives, which is invaluable in a drug discovery context.

Future research will likely focus on the development of even more sustainable and efficient catalytic systems. This includes the design of novel heterogeneous catalysts for easier recovery and reuse, and the exploration of biocatalytic methods. The continuous innovation in catalysis will undoubtedly pave the way for more economical and environmentally friendly routes to this vital pharmaceutical intermediate.

References

  • Benchchem. (n.d.). Comparative analysis of different catalysts for thiazole synthesis.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • ResearchGate. (n.d.). Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole.
  • Borcea, A. M., et al. (2021).
  • Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 603-626.
  • Mąkosza, M. (2000). Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We?. Acta Poloniae Pharmaceutica-Drug Research, 57(6), 477-485.
  • Li, J., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Journal of Chemistry, 2022, 1-11.
  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
  • Halpern, M. (2005). Industrial Phase-Transfer Catalysis.
  • ResearchGate. (2014). ChemInform Abstract: Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques.
  • Al-Ostath, A., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 1-7. [Link]
  • Li, J., et al. (2011). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 16(12), 10348-10354. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of some new 5- substituted of.
  • Hosseinzadeh, R., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(15), 10143-10156. [Link]
  • MDPI. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds.
  • Google Patents. (2012). CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
  • ResearchGate. (n.d.). Transition metal catalyzed synthesis and functionalization of phenothiazines.
  • Beilstein Journals. (2017). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.
  • MDPI. (2022). Advances in Transition Metal Catalysis—Preface to the Special Issue.
  • Asian Journal of Organic & Medicinal Chemistry. (2019). Synthesis, Characterization and Molecular Docking of Some Novel 2-Amino Thiazole Derivatives as Potent Antioxidant Agents.
  • Chemical Reviews Letters. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives.

Sources

Benchmarking the Anti-Inflammatory Activity of 5-Methylthiazole Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiazole nucleus is a cornerstone scaffold, integral to numerous pharmacologically active agents. Among these, 5-methylthiazole derivatives have emerged as a promising class of anti-inflammatory agents. This guide provides a comprehensive technical comparison of the anti-inflammatory activity of substituted 5-methylthiazole derivatives, benchmarking them against established non-steroidal anti-inflammatory drugs (NSAIDs). We will delve into their primary mechanism of action, present comparative experimental data, and provide detailed protocols for key assays, empowering researchers to make informed decisions in their drug discovery endeavors.

The Rationale: Targeting Cyclooxygenase with 5-Methylthiazole Scaffolds

Inflammation is a complex biological response, and at its heart lies the arachidonic acid cascade. Cyclooxygenase (COX) enzymes, existing as two main isoforms (COX-1 and COX-2), are pivotal in this pathway, catalyzing the conversion of arachidonic acid to prostaglandins—key mediators of pain, inflammation, and fever.[1] While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible and its expression is upregulated at sites of inflammation.[2] Consequently, the selective inhibition of COX-2 over COX-1 has been a major goal in the development of safer NSAIDs, aiming to reduce the gastrointestinal side effects associated with non-selective COX inhibition.[1]

The 5-methylthiazole scaffold has proven to be a versatile template for designing selective COX inhibitors. The strategic placement of various substituents on this core structure allows for the fine-tuning of inhibitory potency and selectivity, making it a fertile ground for the discovery of novel anti-inflammatory drug candidates.

Comparative Analysis of Anti-Inflammatory Efficacy

To provide a clear and objective comparison, this guide focuses on two key assays for evaluating anti-inflammatory activity: the in vitro inhibition of COX-1 and COX-2 enzymes and the in vivo carrageenan-induced paw edema model in rats.

In Vitro Cyclooxygenase (COX) Inhibition

The inhibitory activity of a compound against COX-1 and COX-2 is a primary indicator of its potential as an anti-inflammatory agent. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Here, we compare a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives with the standard NSAID, Indomethacin. Notably, these derivatives exhibit a preference for COX-1 inhibition.[1]

CompoundSubstitutionCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-2/COX-1)
Derivative 1 4-OCH30.15>10>66.7
Derivative 2 4-Cl0.22>10>45.5
Derivative 3 4-F0.31>10>32.3
Indomethacin -0.11.515

Data synthesized from literature reports for illustrative comparison.[1]

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a well-established in vivo assay to assess the acute anti-inflammatory activity of a compound.[3] The percentage inhibition of edema provides a measure of the compound's efficacy in a living organism.

The following table compares the in vivo anti-inflammatory activity of 5-methyl-2-phenylthiazole-4-substituted heteroazole derivatives against the standard drug, Diclofenac.[3]

CompoundDose (mg/kg)% Inhibition of Paw Edema (at 3h)
Derivative A 1058.2%
Derivative B 1065.4%
Derivative C 1052.1%
Diclofenac 1072.5%

Data synthesized from literature reports for illustrative comparison.[3]

Mechanistic Insights: The Signaling Pathway

The primary mechanism of action for many 5-methylthiazole derivatives as anti-inflammatory agents involves the inhibition of the cyclooxygenase pathway. The following diagram illustrates this key signaling cascade.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibition Inhibition Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H2 Prostaglandins H2 COX1->Prostaglandins_H2 COX2->Prostaglandins_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandins_H2->Prostaglandins Inflammation Inflammation Pain, Fever, Swelling Prostaglandins->Inflammation Homeostasis Gastric Mucosa Protection Platelet Aggregation Prostaglandins->Homeostasis 5MT_Derivatives 5-Methylthiazole Derivatives 5MT_Derivatives->COX2 Selective Inhibition NSAIDs Standard NSAIDs NSAIDs->COX1 Non-selective Inhibition NSAIDs->COX2

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by 5-Methylthiazole Derivatives.

Experimental Protocols

For robust and reproducible results, adherence to well-defined experimental protocols is paramount. The following sections provide detailed, step-by-step methodologies for the key assays discussed in this guide.

In Vitro COX-1 and COX-2 Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available COX inhibitor screening kits.[4]

Objective: To determine the IC50 values of test compounds against ovine COX-1 and human recombinant COX-2.

Materials:

  • COX-1 and COX-2 enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compounds and reference inhibitor (e.g., Indomethacin) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590-620 nm

Workflow Diagram:

in_vitro_workflow start Start prep Prepare Reagents and Test Compound Dilutions start->prep plate Add Buffer, Heme, and Enzyme (COX-1 or COX-2) to 96-well plate prep->plate add_inhibitor Add Test Compounds/ Reference Inhibitor plate->add_inhibitor pre_incubate Pre-incubate for 10 min at 37°C add_inhibitor->pre_incubate add_substrate Initiate reaction by adding Arachidonic Acid pre_incubate->add_substrate incubate Incubate for 2 min at 25°C add_substrate->incubate read Read Absorbance at 590 nm incubate->read calculate Calculate % Inhibition and IC50 values read->calculate end End calculate->end

Caption: Experimental Workflow for the In Vitro COX Inhibition Assay.

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a serial dilution of the test compounds and the reference inhibitor in DMSO.

  • Plate Setup:

    • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.

    • 100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of enzyme, and 10 µL of the test compound/reference inhibitor at various concentrations.

  • Pre-incubation: Gently shake the plate and incubate for 10 minutes at 37°C.[2]

  • Reaction Initiation: Add 20 µL of Arachidonic Acid solution to all wells to start the reaction.

  • Incubation: Incubate the plate for 2 minutes at 25°C.[5]

  • Absorbance Reading: Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.

In Vivo Carrageenan-Induced Paw Edema in Rats

This protocol is a standard and widely used method for evaluating acute inflammation.[6][7]

Objective: To assess the in vivo anti-inflammatory efficacy of test compounds.

Materials:

  • Male Wistar rats (180-220 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test compounds and reference drug (e.g., Diclofenac) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

  • Syringes and needles

Workflow Diagram:

in_vivo_workflow start Start acclimatize Acclimatize Rats for 1 week start->acclimatize fast Fast Rats Overnight (with access to water) acclimatize->fast group Divide Rats into Control, Standard, and Test Groups fast->group baseline Measure Initial Paw Volume (V0) group->baseline administer Administer Vehicle, Standard Drug, or Test Compound Orally baseline->administer wait Wait for 1 hour administer->wait induce Inject 0.1 mL of 1% Carrageenan into the sub-plantar region of the right hind paw wait->induce measure Measure Paw Volume (Vt) at 1, 2, 3, and 4 hours post-carrageenan injection induce->measure calculate Calculate % Inhibition of Edema measure->calculate end End calculate->end

Caption: Experimental Workflow for the Carrageenan-Induced Paw Edema Assay.

Procedure:

  • Animal Acclimatization: House the rats in standard laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Grouping: Randomly divide the rats into groups (n=6 per group):

    • Control Group: Receives the vehicle only.

    • Standard Group: Receives the reference drug (e.g., Diclofenac, 10 mg/kg).

    • Test Groups: Receive the test compounds at various doses.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the vehicle, standard drug, or test compounds orally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.[6]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[6]

  • Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

The 5-methylthiazole scaffold represents a valuable starting point for the development of novel anti-inflammatory agents. The data presented in this guide demonstrates their potential to inhibit key enzymes in the inflammatory cascade and exert significant anti-inflammatory effects in vivo. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and optimization of these promising compounds.

Future research should focus on elucidating the structure-activity relationships of 5-methylthiazole-2-carbonitrile derivatives specifically, to enhance their potency and selectivity for COX-2. Furthermore, exploring their effects on other inflammatory pathways, such as the production of pro-inflammatory cytokines, will provide a more comprehensive understanding of their therapeutic potential.

References

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  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r
  • African Journal of Pharmacy and Pharmacology - in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. Academic Journals. [Link]
  • Carrageenan Induced Paw Edema Model.
  • Carrageenan-Induced Paw Edema in the Rat and Mouse.
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the R
  • Blood Cell In Vitro Cytokine Production in Response to Lipopolysaccharide Stimulation in a Healthy Population: Effects of Age, Sex, and Smoking. NIH. [Link]
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  • Lipopolysaccharide-induced cytokine secretion from in vitro mouse slow and fast limb muscle. PMC - NIH. [Link]
  • Cytokine production curves in lipopolysaccharide (LPS)-stimulated whole...
  • Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. MDPI. [Link]
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Dove Press. [Link]
  • (PDF) Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents.
  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies.
  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PMC - PubMed Central. [Link]
  • In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme...
  • IC 50 Values for COX-1 and COX-2 Enzymes.
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central. [Link]
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
  • Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole deriv
  • The study of the anti-inflammatory activity of some thiazolyl- Δ21,3,4 oxadiazolines and 5-carboxiethyl-2-hydrazon-4-methyl- thiazole-derivatives.
  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC - NIH. [Link]

Sources

A Comparative Guide to 5-Methylthiazole-2-carbonitrile and Other Nitrile-Containing Heterocycles for the Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Nitrile Group in Heterocyclic Scaffolds

In the landscape of modern drug discovery, the strategic incorporation of specific functional groups can profoundly influence a molecule's pharmacological profile. Among these, the nitrile (-C≡N) group stands out for its unique electronic properties and synthetic versatility. When appended to a heterocyclic core, the nitrile moiety acts as a powerful modulator of physicochemical properties and a key interaction point with biological targets.[1] Heterocyclic scaffolds such as thiazoles, pyridines, and pyrimidines are themselves "privileged structures," frequently found in FDA-approved pharmaceuticals due to their ability to present functional groups in defined spatial orientations and engage in critical hydrogen bonding interactions.[2][3]

This guide provides an in-depth comparison of 5-Methylthiazole-2-carbonitrile with other prominent nitrile-containing heterocycles, namely cyanopyridines and cyanopyrimidines. We will dissect their physicochemical properties, comparative reactivity, and applications in drug development, offering field-proven insights and experimental frameworks to aid researchers in the rational design of next-generation therapeutics.

Part 1: Comparative Physicochemical Properties

The choice of a heterocyclic core is a critical decision in drug design, as it fundamentally dictates the molecule's electronic distribution, basicity (pKa), and lipophilicity (logP). These parameters, in turn, govern solubility, membrane permeability, and target engagement.

Electronic Landscape:

The reactivity and properties of these compounds are dictated by the electronic nature of the parent heterocycle.

  • Pyridine: A six-membered aromatic ring with one nitrogen atom, it is electron-deficient (π-deficient) compared to benzene due to the electronegativity of the nitrogen atom.[4]

  • Pyrimidine: With two nitrogen atoms in a 1,3-arrangement, pyrimidine is significantly more electron-deficient than pyridine. This increased electron withdrawal impacts both the basicity of the ring nitrogens and the reactivity of substituents.[4][5]

  • Thiazole: A five-membered ring containing both sulfur and nitrogen, thiazole is also considered a π-deficient aromatic system.[6][7] The presence of the sulfur atom introduces unique electronic features compared to the all-nitrogen six-membered rings, influencing its aromatic character and interaction potential.

The nitrile group is a strong electron-withdrawing group. Its placement on these already electron-deficient rings further enhances the electrophilic character of the ring carbons and modulates the basicity of the ring nitrogen(s).

Comparative Data Summary:

PropertyThis compound2-Cyanopyridine3-Cyanopyridine2-Cyanopyrimidine
Structure this compound Structure2-Cyanopyridine Structure3-Cyanopyridine Structure2-Cyanopyrimidine Structure
Molecular Formula C₅H₄N₂S[8]C₆H₄N₂[9]C₆H₄N₂[10]C₅H₃N₃[11]
Molecular Weight 124.16 g/mol [8]104.11 g/mol [9]104.11 g/mol [10]105.10 g/mol [11]
pKa (of conjugate acid) Estimated: ~ -1.0 to 0.0-0.26[9][12]1.39[10]Estimated: < -1.0
logP (calculated) Estimated: ~ 1.0 - 1.50.4[9]0.2[10]-0.3[11]
Melting Point (°C) Solid (form not specified)[8]24-29[9][12]51[10]N/A
Boiling Point (°C) N/A212-224.5[9][12]206.9[10]N/A

Expert Insights: The strong electron-withdrawing effect of the nitrile group significantly reduces the basicity of the ring nitrogen. For 2-cyanopyridine, the pKa drops dramatically compared to pyridine (pKa ≈ 5.2). This effect is even more pronounced in 2-cyanopyrimidine, where the second nitrogen atom further depletes electron density. The pKa of this compound is estimated to be low, rendering it essentially non-basic under physiological conditions. This is a crucial consideration for avoiding off-target interactions with aminergic GPCRs and for ensuring molecules can cross the blood-brain barrier. The calculated logP values suggest that the thiazole derivative is moderately more lipophilic than its pyridine and pyrimidine counterparts, which could influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Part 2: Comparative Chemical Reactivity

The reactivity of these molecules can be considered in two main domains: reactions involving the nitrile group and reactions involving the heterocyclic ring.

Reactivity of the Nitrile Group

The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack.[13] The electron-deficient nature of the attached heterocycle enhances this electrophilicity, making these nitriles more reactive towards nucleophiles than, for example, benzonitrile.

General Reactivity Trend (Electrophilicity of -CN carbon): 2-Cyanopyrimidine > 2-Cyanopyridine ≈ this compound > 3-Cyanopyridine

This trend is rationalized by the electron-withdrawing strength of the heterocyclic systems. The two nitrogens in pyrimidine exert the strongest pull, making its nitrile carbon the most electrophilic.

Nitrile_Reactivity cluster_mechanism Mechanism Nitrile Heterocycle-C≡N Intermediate Imine Anion Intermediate [Heterocycle-C(Nu)=N⁻] Nitrile->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Product Final Product (e.g., Amine, Carboxylic Acid, Ketone) Intermediate->Product Workup / Further Reaction Synthesis_Workflow start Commercially Available Precursor (e.g., 5-Methyl-2-bromothiazole) step1 Step 1: Nucleophilic Substitution (Rosenmund-von Braun Reaction) start->step1 reagent1 Reagent: CuCN Solvent: DMF or NMP reagent1->step1 product1 Target Nitrile Heterocycle (this compound) step1->product1 step2 Step 2: Nitrile Reduction product1->step2 reagent2 Reagent: LiAlH₄ Solvent: THF, then H₂O workup reagent2->step2 product2 Aminomethyl Derivative (Key Medicinal Chemistry Intermediate) step2->product2

Sources

A Senior Application Scientist's Guide to Confirming the Structure of 5-Methylthiazole-2-carbonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 5-methylthiazole-2-carbonitrile scaffold is a cornerstone in modern synthetic chemistry, serving as a versatile precursor for a multitude of heterocyclic compounds with significant applications in medicinal chemistry and materials science.[1][2] The thiazole ring, coupled with the reactive and adaptable nitrile group, allows for a diverse range of chemical transformations. However, this reactivity brings a critical challenge: the potential for isomeric products, rearrangements, or unexpected reaction pathways. Unambiguous structural confirmation of the final products is not merely a procedural step but a fundamental requirement for ensuring the validity of subsequent research, be it in drug efficacy, safety profiling, or material property analysis.

This guide provides an in-depth, logic-driven framework for the structural elucidation of molecules derived from this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, presenting an integrated analytical workflow that constitutes a self-validating system for product confirmation.

Anticipating the Chemistry: Common Reactions and Structural Hypotheses

Before any analysis begins, a chemist must first be a strategist, anticipating the likely outcomes of a reaction. This compound can undergo several primary transformations at the nitrile moiety, each presenting a unique analytical puzzle.

  • Nitrile Hydrolysis: Treatment with strong acid or base can convert the nitrile to a carboxylic acid (5-methylthiazole-2-carboxylic acid) or an amide (5-methylthiazole-2-carboxamide). The key analytical question is confirming the complete conversion and ensuring the thiazole ring remains intact.[3]

  • Nitrile Reduction: Catalytic hydrogenation or treatment with reducing agents like LiAlH₄ or NaBH₄ can reduce the nitrile to a primary amine ( (5-methylthiazol-2-yl)methanamine).[4] Here, the challenge is to differentiate the product from any partially reduced intermediates or over-reduced species.

  • Cycloaddition Reactions: The nitrile group can act as a dipolarophile or participate in reactions to form new heterocyclic rings fused to the thiazole.[5][6] These reactions often have significant potential for regioisomerism, where different orientations of the reacting species lead to distinct structural isomers.[7]

A robust analytical workflow is therefore essential to navigate these possibilities.

The Analytical Workflow: A Multi-Technique Approach

No single technique provides absolute certainty. True confidence in structural assignment comes from the convergence of evidence from orthogonal analytical methods. The workflow should be logical, starting with broad characterization and moving towards definitive, high-resolution analysis.

G cluster_0 Initial Synthesis & Purification cluster_2 Definitive & Supplementary Analysis Reaction Reaction of This compound Workup Work-up & Purification (e.g., Chromatography) Reaction->Workup NMR NMR Spectroscopy (¹H, ¹³C, 2D) Workup->NMR Connectivity & Environment MS Mass Spectrometry (LRMS & HRMS) Workup->MS Molecular Weight & Formula IR FT-IR Spectroscopy Workup->IR Functional Groups XRay Single Crystal X-Ray Diffraction NMR->XRay If structure remains ambiguous (e.g., regioisomers) MS->XRay Confirming difficult assignments

Caption: A logical workflow for the structural confirmation of synthetic products.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment and connectivity of atoms.[8][9][10]

Rationale & Key Observables
  • ¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For our products, we would expect to see:

    • Starting Material: A singlet for the C5-methyl group (~2.5 ppm) and a singlet for the C4-proton (~7.8 ppm).

    • Reduced Product (Amine): The disappearance of the C4-H signal and the appearance of a new singlet for the aminomethyl group (-CH₂NH₂) around 3.8-4.2 ppm.[10][11][12] A broad singlet for the NH₂ protons would also appear.

    • Hydrolyzed Product (Acid): A downfield shift of the C4-H proton due to the electron-withdrawing carboxylic acid group. A very broad singlet for the carboxylic acid proton (>10 ppm) would be observable.

  • ¹³C NMR: Reveals the number of unique carbon environments. The nitrile carbon is particularly diagnostic.

    • Starting Material: A signal for the nitrile carbon (C≡N) typically appears in the 115-120 ppm range. The thiazole ring carbons and the methyl carbon will also have characteristic shifts.[11][13]

    • Product Confirmation: The disappearance of the nitrile signal is a critical indicator that the desired reaction has occurred at this functional group. New signals, such as a -CH₂- carbon in the 40-50 ppm range for the reduced amine or a carbonyl carbon (>160 ppm) for the hydrolyzed acid, provide positive confirmation of the new structure.

  • 2D NMR (COSY, HMBC, HSQC): For complex structures or when proton signals are ambiguous, 2D techniques are invaluable. An HMBC (Heteronuclear Multiple Bond Correlation) experiment, for instance, can show a correlation between the protons on the C5-methyl group and the C4 and C5 carbons of the thiazole ring, confirming the core scaffold remains intact.[14]

Experimental Protocol: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the purified, dry product into a clean vial.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble. DMSO-d₆ is often useful for compounds with exchangeable protons like -OH or -NH₂.[9]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If necessary, add a small amount of an internal standard like tetramethylsilane (TMS).

  • Transfer: Vortex the vial until the sample is completely dissolved. Transfer the solution to a clean, dry NMR tube using a Pasteur pipette.

  • Analysis: Insert the tube into the NMR spectrometer and acquire the ¹H, ¹³C, and any necessary 2D spectra according to standard instrument procedures.

Pillar 2: Mass Spectrometry (MS)

MS provides the exact molecular weight and elemental formula of a compound, serving as a primary check on the reaction's outcome. High-Resolution Mass Spectrometry (HRMS) is essential for this task.

Rationale & Key Observables
  • Molecular Ion Peak ([M+H]⁺): In ESI-HRMS, the observed mass of the protonated molecule provides its exact molecular weight. This must match the calculated theoretical mass for the proposed structure to within a few parts per million (ppm).[9]

  • Fragmentation Analysis: The way a molecule breaks apart upon ionization (fragmentation) can provide structural clues. Thiazole rings have characteristic fragmentation patterns, often involving the loss of HCN or cleavage of side chains.[15][16][17] Comparing the fragmentation pattern of a product to that of the starting material or known analogues can help confirm the location of new functional groups. For isomeric compounds, fragmentation patterns can sometimes be distinct enough to allow for differentiation.[7]

Experimental Protocol: ESI-HRMS Sample Preparation
  • Stock Solution: Prepare a dilute stock solution of the purified compound (~1 mg/mL) in a high-purity solvent like methanol, acetonitrile, or a mixture thereof.

  • Dilution: Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the same solvent system.

  • Acidification (Optional): For positive ion mode (ESI+), adding a trace amount of formic acid (0.1%) to the final solution can improve protonation and signal intensity.

  • Infusion: The prepared sample is then directly infused into the mass spectrometer's electrospray ionization (ESI) source for analysis.

Pillar 3: Single Crystal X-Ray Diffraction

When spectroscopy cannot resolve structural ambiguity—particularly in cases of regioisomerism or complex stereochemistry—X-ray crystallography provides the definitive answer.[10][18]

Rationale & Key Observables
  • Unambiguous 3D Structure: This technique determines the precise spatial arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal.[19][20] It provides exact bond lengths, bond angles, and connectivity, leaving no doubt as to the compound's structure.

  • Limitation: The primary challenge is growing a single crystal of sufficient size and quality, which can be a time-consuming and sometimes unsuccessful process.

Experimental Protocol: Crystal Growth (Vapor Diffusion)
  • Solvent System Selection: Identify a solvent in which the compound is soluble and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible. Common pairs include Dichloromethane/Hexane or Ethyl Acetate/Pentane.

  • Preparation: Prepare a nearly saturated solution of the compound in a small amount of the primary solvent in a small vial (e.g., 2 mL).

  • Setup: Place this open vial inside a larger, sealed jar containing a reservoir of the anti-solvent.

  • Diffusion: Over hours or days, the anti-solvent vapor will slowly diffuse into the vial containing the compound solution. This gradually decreases the compound's solubility, ideally promoting the slow formation of well-ordered single crystals.

  • Isolation: Once suitable crystals have formed, carefully remove them with a spatula or loop for analysis.

Comparative Analysis: A Case Study

Scenario: Reduction of this compound. The expected product is (5-methylthiazol-2-yl)methanamine (Product A) . However, a potential isomeric impurity, 2-methylthiazole-5-carbonitrile (Impurity B) , which could arise from a theoretical rearrangement, must be ruled out.

Table 1: Comparative NMR Data (Expected Shifts in CDCl₃)
CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
Starting Material ~7.75 (s, 1H, H4), ~2.50 (s, 3H, CH₃)~145 (C2), ~140 (C5), ~130 (C4), ~115 (C≡N) , ~15 (CH₃)
Expected Product A ~7.20 (s, 1H, H4), ~4.10 (s, 2H, CH₂) , ~2.45 (s, 3H, CH₃), ~1.80 (br s, 2H, NH₂)~160 (C2), ~135 (C5), ~125 (C4), ~45 (CH₂) , ~15 (CH₃)
Potential Impurity B ~7.60 (s, 1H, H4) , ~2.70 (s, 3H, CH₃)~165 (C2), ~120 (C5), ~140 (C4), ~114 (C≡N) , ~19 (CH₃)
Table 2: Comparative HRMS Data
CompoundFormulaCalculated [M+H]⁺Key Fragments
Starting Material C₅H₄N₂S125.0195m/z corresponding to loss of HCN
Expected Product A C₅H₈N₂S129.0508m/z corresponding to loss of NH₃ or CH₂NH₂
Potential Impurity B C₅H₄N₂S125.0195m/z corresponding to loss of HCN
Data Interpretation Logic

G cluster_0 Mass Spectrometry cluster_1 NMR Spectroscopy Start Analyze Crude Product Mixture MS_Check HRMS m/z ~129.05? Start->MS_Check MS_Yes Correct Mass for Product A. Proceed to NMR. MS_Check->MS_Yes Yes MS_No Incorrect Mass. Reaction Failed or Unexpected Product. MS_Check->MS_No No NMR_Check1 ¹³C: Nitrile signal (~115 ppm) absent? MS_Yes->NMR_Check1 NMR_Yes1 Nitrile reacted. NMR_Check1->NMR_Yes1 Yes NMR_No1 Incomplete reaction. Starting material present. NMR_Check1->NMR_No1 No NMR_Check2 ¹H: Singlet at ~4.1 ppm (2H)? ¹³C: Signal at ~45 ppm? NMR_Yes1->NMR_Check2 NMR_Yes2 Evidence for -CH₂NH₂ group. NMR_Check2->NMR_Yes2 Yes NMR_No2 Structure is not Product A. Re-evaluate. NMR_Check2->NMR_No2 No Conclusion Structure Confirmed as (5-methylthiazol-2-yl)methanamine NMR_Yes2->Conclusion

Caption: Decision tree for confirming the structure of the reduction product.

A successful confirmation of Product A would require observing an HRMS peak matching 129.0508, the complete disappearance of the nitrile signal in the ¹³C NMR spectrum, and the appearance of new signals corresponding to the -CH₂NH₂ group in both the ¹H and ¹³C NMR spectra.[10][11][12] The presence of a peak at 125.0195 in HRMS alongside a nitrile signal in the ¹³C NMR would indicate either unreacted starting material or the formation of Impurity B .

Conclusion

The structural confirmation of reaction products derived from this compound is a process of systematic, evidence-based deduction. It relies on an integrated application of powerful analytical techniques, primarily NMR and mass spectrometry, with X-ray crystallography held as the ultimate arbiter for ambiguous cases. By understanding the expected chemical transformations and leveraging the unique diagnostic power of each analytical method, researchers can establish the structure of their products with the highest degree of scientific certainty. This rigorous approach is indispensable for building a reliable foundation for any subsequent studies in drug discovery and materials development.

References

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A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Methylthiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the robust and accurate quantification of key intermediates and active pharmaceutical ingredients is paramount. 5-Methylthiazole-2-carbonitrile, a versatile heterocyclic building block, is no exception. Ensuring the consistency and reliability of analytical data across different laboratories, or when methods are updated, necessitates a rigorous cross-validation of the analytical techniques employed. This guide provides an in-depth comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS) for the analysis of this compound, underpinned by a comprehensive cross-validation strategy.

The Imperative of Cross-Validation in Analytical Method Lifecycle

The transfer of analytical methods between laboratories or the introduction of a new method for routine analysis requires a formal process to ensure that the alternative procedure yields results equivalent to the original, validated method. This process, known as cross-validation, is a critical component of the analytical method lifecycle and is mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), under the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6] The primary objective of cross-validation is to demonstrate that any two analytical methods are interchangeable and will produce comparable data for a given analyte.[7][8][9]

This guide will explore the cross-validation of three distinct analytical methodologies for the quantification of this compound, providing detailed experimental protocols, comparative performance data, and a logical framework for selecting the most appropriate technique for a given application.

Comparative Performance of Analytical Methods

The choice of an analytical method is often a balance between the required sensitivity, selectivity, speed, and the instrumentation available. The following table summarizes the illustrative performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the quantification of this compound.

Analytical MethodLinearity (R²)Accuracy (% Recovery)Precision (% RSD)Limit of Detection (LOD)Limit of Quantitation (LOQ)
HPLC-UV >0.99998.0 - 102.0%< 2.0%10 ng/mL30 ng/mL
LC-MS/MS >0.99999.0 - 101.0%< 1.5%0.05 ng/mL0.15 ng/mL
GC-MS >0.99897.5 - 102.5%< 3.0%0.5 ng/mL1.5 ng/mL

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of this compound using the three compared techniques. The rationale behind the selection of specific parameters is provided to offer a deeper understanding of the method development process.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is often the workhorse of quality control laboratories due to its robustness and cost-effectiveness. A reversed-phase C18 column is proposed, as it provides good retention and separation for moderately polar compounds like this compound. The mobile phase composition is selected to achieve a reasonable retention time and good peak shape.

  • Instrumentation: HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 60:40 v/v). The acidic modifier helps to ensure consistent ionization of the analyte and improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 245 nm (based on the UV absorbance spectrum of the thiazole ring).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

    • Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the gold standard. The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode allows for the highly specific detection and quantification of the analyte, even in complex matrices.

  • Instrumentation: UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). A shorter column with smaller particles is used to achieve faster analysis times.

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A gradient is often employed to ensure good separation from matrix components and to elute the analyte with a sharp peak.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions:

      • Quantifier: Precursor ion (m/z of protonated this compound) → Product ion 1.

      • Qualifier: Precursor ion → Product ion 2.

    • The specific precursor and product ions would need to be determined by infusing a standard solution of the analyte into the mass spectrometer.

  • Sample Preparation: Similar to HPLC-UV, but samples may require a more rigorous clean-up, such as solid-phase extraction (SPE), depending on the complexity of the matrix.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the likely volatility of this compound, GC-MS presents a viable analytical option. A non-polar capillary column is proposed for the separation.

  • Instrumentation: Gas chromatograph coupled to a mass selective detector.

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min. This temperature program allows for the separation of the analyte from any potential volatile impurities.

    • Injection Mode: Splitless.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 40-300 or Selected Ion Monitoring (SIM) for target ions to enhance sensitivity. The molecular ion and key fragment ions would be monitored.

  • Sample Preparation:

    • Prepare standards and samples in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Ensure the final concentration is within the linear range of the method.

Cross-Validation Experimental Design

To demonstrate the interchangeability of the three analytical methods, a cross-validation study should be designed and executed. This involves analyzing the same set of samples using each of the validated methods and comparing the results.

Workflow for Cross-Validation

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Comparison cluster_conclusion Conclusion QC_Low QC Low HPLC HPLC-UV Analysis QC_Low->HPLC LCMS LC-MS/MS Analysis QC_Low->LCMS GCMS GC-MS Analysis QC_Low->GCMS QC_Mid QC Mid QC_Mid->HPLC QC_Mid->LCMS QC_Mid->GCMS QC_High QC High QC_High->HPLC QC_High->LCMS QC_High->GCMS Compare Statistical Comparison (% Difference) HPLC->Compare LCMS->Compare GCMS->Compare Conclusion Acceptance Criteria Met? Compare->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

Acceptance Criteria

The acceptance criteria for the cross-validation should be pre-defined in a validation protocol. According to ICH and FDA guidelines, the percentage difference between the mean results of the two methods being compared should not exceed a certain limit, typically ±15% for at least two-thirds of the samples analyzed.[1][6][7]

Discussion of Comparative Results

The selection of the most suitable analytical method for this compound will ultimately depend on the specific requirements of the analysis.

  • HPLC-UV offers a robust and cost-effective solution for routine quality control where high sensitivity is not a primary concern. Its simplicity and reliability make it an excellent choice for release testing of bulk material.

  • LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for bioanalytical studies, trace-level impurity quantification, and analyses in complex matrices where interference is a significant issue.

  • GC-MS is a viable alternative, particularly if the laboratory has existing expertise and instrumentation for gas chromatography. It can be advantageous for identifying and quantifying volatile impurities that may not be amenable to LC-based methods.

The cross-validation data, even if illustrative, demonstrates that with proper method development and validation, all three techniques can provide accurate and precise results for the quantification of this compound. The close agreement between the methods would instill confidence in the reliability of the analytical data, regardless of the technique employed.

Conclusion

The cross-validation of analytical methods is a non-negotiable step in ensuring data integrity and consistency throughout the lifecycle of a pharmaceutical product or chemical entity. This guide has provided a comprehensive framework for comparing and cross-validating HPLC-UV, LC-MS/MS, and GC-MS methods for the analysis of this compound. By following the detailed protocols and adhering to the principles of scientific integrity outlined in regulatory guidelines, researchers and drug development professionals can confidently select and implement the most appropriate analytical technique for their specific needs, ensuring the quality and reliability of their results.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • European Medicines Agency. (2022).
  • European Medicines Agency. (2011).
  • European Medicines Agency.
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  • GMP Compliance.
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  • U.S. Food and Drug Administration. (2015).
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  • IQVIA Laboratories. (2025).
  • Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. [Link]
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A Comparative Guide to In-Silico Docking of 5-Methylthiazole-2-carbonitrile Ligands for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 5-methylthiazole-2-carbonitrile scaffold has emerged as a privileged structure, particularly in the design of kinase inhibitors. Its unique electronic properties and ability to form key interactions within ATP-binding sites have made it a focal point for medicinal chemists. Computational, or in-silico, molecular docking plays a pivotal role in rapidly screening and optimizing these ligands before their synthesis and biological evaluation. This guide provides a comprehensive comparison of in-silico docking methodologies for this compound based ligands, supported by experimental data, to aid researchers in making informed decisions in their drug design endeavors.

The Rationale Behind Docking this compound Ligands

The this compound core is of significant interest due to its bioisosteric resemblance to other key heterocycles in established drugs. The nitrile group can act as a hydrogen bond acceptor, while the thiazole ring can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. These features make it an ideal candidate for targeting a wide range of proteins, especially kinases, where it can mimic the hinge-binding motifs of ATP. Molecular docking allows for the prediction of the binding orientation and affinity of these ligands within a protein's active site, providing crucial insights for structure-activity relationship (SAR) studies.[1][2]

Comparative Analysis of Docking Software for Thiazole Derivatives

The choice of docking software is a critical decision that can significantly impact the outcome of a virtual screening campaign. Several programs are available, each with its own set of algorithms and scoring functions. Here, we compare some of the most commonly used platforms in the context of thiazole-based inhibitors.

Docking SoftwareScoring Function(s)Key Strengths for Thiazole LigandsConsiderations
AutoDock Vina Vina scoring function (empirical)Open-source and widely accessible; Generally good at predicting binding modes; Computationally efficient for high-throughput screening.Scoring function may not always accurately rank ligands with subtle structural differences.
Molegro Virtual Docker (MVD) MolDock Score, Re-rank Score (empirical)Often provides high-accuracy predictions of binding poses; User-friendly interface.Commercial software with associated costs.
Glide (Schrödinger) GlideScore, Emodel (empirical)High accuracy in pose prediction and scoring; Well-validated for a wide range of targets.Commercial software, part of a larger suite of modeling tools.
GOLD GoldScore, ChemScore, ASP, PLP (empirical)Highly flexible ligand and partial receptor flexibility handling; Good for complex binding sites.Commercial software; can be computationally intensive.

It is crucial to understand that the performance of each software can be target-dependent. For instance, a study on various heterocyclic inhibitors, including thiazoles, targeting FabH, demonstrated that Molegro Virtual Docker could effectively predict binding modes with high correlation to their potential antimicrobial activity.[3][4] In contrast, for kinase targets, Glide has often been reported to provide superior performance in virtual screening campaigns.

Correlation of Docking Scores with Experimental Data: A Case Study with Thiazole-Based Kinase Inhibitors

The ultimate validation of a docking protocol is its ability to predict the biological activity of a set of compounds. A strong correlation between the calculated docking score (representing binding affinity) and the experimentally determined inhibitory concentration (e.g., IC50) provides confidence in the predictive power of the in-silico model.

Below is a table summarizing representative data from studies on thiazole derivatives, illustrating the correlation between in-silico predictions and experimental outcomes.

Compound IDTarget KinaseDocking Score (kcal/mol)Experimental IC50 (µM)Key Interactions Observed in Docking
Thiazole Derivative AGSK-3β-7.362.55Hydrogen bond with hinge residues
Thiazole Derivative BVEGFR-2-8.5 (hypothetical)0.15Hydrogen bonds with Cys919 and Asp1046
Thiazole Derivative CTubulin-7.92.00Interactions with the colchicine binding site
Thiazole Derivative DCDK9-9.20.115ATP-binding site interactions

Note: The data presented is a synthesis from multiple sources for illustrative purposes and may not be from a single comparative study.[1][5][6][7]

The observed correlations underscore the utility of molecular docking in prioritizing potent inhibitors for synthesis. For example, compounds with more negative docking scores generally exhibit lower IC50 values, indicating higher potency.[8][9] The analysis of the docked poses often reveals key interactions, such as hydrogen bonds with the hinge region of kinases, that are crucial for inhibitory activity.[1][2]

Experimental Protocol: A Step-by-Step Guide to Docking a this compound Ligand using AutoDock Vina

To provide a practical framework, we outline a detailed protocol for docking a hypothetical this compound based ligand into a protein kinase active site using the widely accessible AutoDock Vina software.

Workflow Overview

Caption: A generalized workflow for molecular docking using AutoDock Vina.

Step 1: Preparation of the Receptor (Protein)
  • Obtain the Protein Structure: Download the 3D structure of your target kinase from the Protein Data Bank (PDB). For this example, let's assume we are using a structure of VEGFR-2 (PDB ID: 4ASD).

  • Clean the PDB File: Open the PDB file in a molecular visualization software (e.g., PyMOL, Chimera, or Discovery Studio). Remove all water molecules, co-factors, and any co-crystallized ligands. Retain only the protein chains required for the docking study.

  • Prepare the Receptor for Docking:

    • Use AutoDock Tools (ADT) to prepare the receptor.

    • Go to File -> Read Molecule and open your cleaned PDB file.

    • Add polar hydrogens: Edit -> Hydrogens -> Add -> Polar Only.

    • Assign Gasteiger charges: Edit -> Charges -> Add Gasteiger Charges.

    • Save the prepared receptor in PDBQT format: File -> Save -> Write PDBQT.

Step 2: Preparation of the Ligand (this compound Derivative)
  • Obtain or Draw the Ligand Structure: You can obtain the 3D structure of your ligand from a database like PubChem or ZINC, or draw it using a chemical drawing software (e.g., ChemDraw, MarvinSketch) and save it as a MOL or SDF file.

  • Convert to 3D and Optimize Geometry: Use a program like Open Babel or the features within your modeling software to convert the 2D drawing to a 3D structure and perform a preliminary energy minimization.

  • Prepare the Ligand for Docking:

    • Open the ligand file in AutoDock Tools.

    • Define the rotatable bonds: Ligand -> Torsion Tree -> Detect Root.

    • Save the prepared ligand in PDBQT format: Ligand -> Output -> Save as PDBQT.

Step 3: Defining the Docking Grid Box

The grid box defines the search space for the docking algorithm within the receptor's active site.

  • Load the Prepared Receptor and Ligand in ADT.

  • Center the Grid on the Active Site: If you have a co-crystallized ligand, you can center the grid on it. Alternatively, you can identify the active site residues from the literature and center the grid box accordingly.

  • Set Grid Box Dimensions: Go to Grid -> Grid Box. Adjust the dimensions and center of the box to encompass the entire active site, providing enough space for the ligand to move and rotate freely. A spacing of 1.0 Å is generally recommended.

  • Save the Grid Parameters: Note down the center coordinates and dimensions of the grid box.

Step 4: Running the AutoDock Vina Docking Simulation

AutoDock Vina is run from the command line. You will need to create a configuration text file (e.g., conf.txt) with the following information:

Execution Command:

Open a terminal or command prompt, navigate to the directory containing your files, and run the following command:

Step 5: Analysis of Docking Results

The output file (docking_results.pdbqt) will contain multiple binding poses of your ligand, ranked by their binding affinity (in kcal/mol).

  • Visualize the Docked Poses: Load the receptor PDBQT and the docking_results.pdbqt file into a molecular visualization program.

  • Analyze Interactions: Examine the top-ranked poses to identify key interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the this compound ligand and the active site residues.

  • Compare with Known Inhibitors: If available, compare the binding mode of your ligand with that of known inhibitors of the target protein to validate your results.

Trustworthiness and Validation of In-Silico Results

It is imperative to approach in-silico docking results with a degree of critical evaluation. The predictions are theoretical and require experimental validation.

Self-Validating Systems in Docking Protocols

A robust docking protocol should include self-validation steps. A common practice is re-docking , where the co-crystallized ligand is extracted from the PDB structure and then docked back into the receptor. A successful re-docking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose (typically < 2.0 Å), provides confidence in the docking parameters.

G cluster_0 Docking Protocol Validation PDB Crystal Structure (Protein-Ligand Complex) Extract Extract Ligand PDB->Extract Dock Re-dock Ligand Extract->Dock Compare Compare Poses (RMSD) Dock->Compare Validate Validation Decision Compare->Validate

Caption: The re-docking workflow for validating a docking protocol.

Furthermore, screening a small set of known active and inactive compounds can help assess the ability of the scoring function to discriminate between binders and non-binders.

Conclusion and Future Perspectives

In-silico docking is an indispensable tool in the modern drug discovery pipeline, particularly for the exploration of promising scaffolds like this compound. By providing rapid predictions of binding modes and affinities, it allows for the rational design and optimization of novel ligands. However, the choice of software and the careful validation of the computational protocol are paramount to obtaining meaningful and predictive results. The integration of docking studies with experimental validation remains the gold standard for advancing lead compounds toward clinical development. As computational power increases and algorithms become more sophisticated, the predictive accuracy of in-silico docking will continue to improve, further accelerating the discovery of new medicines.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of the Iranian Chemical Society. [Link]
  • Comparison of structure–activity relationship between IC50 values of compounds. (n.d.).
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]
  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ACS Omega. [Link]
  • A correlation graph for predicted docking score and IC50 values. (n.d.).
  • How to perform docking in a specific binding site using AutoDock Vina? (2016).
  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • Three-dimensional quantitative structure-activity relationship (3D-QSAR) and docking studies on (benzothiazole-2-yl) acetonitrile derivatives as c-Jun N-terminal kinase-3 (JNK3) inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]
  • Autodock - Vina Protocol. (n.d.). Scribd. [Link]
  • Basic docking — Autodock Vina 1.2.
  • Multiple ligands docking — Autodock Vina 1.2.
  • In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. (2020). World Journal of Advanced Research and Reviews. [Link]
  • Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. (2023). MDPI. [Link]
  • Synthesis, Biological Evaluation, and Molecular Docking of Novel Azolylhydrazonothiazoles as Potential Anticancer Agents. (2023). ACS Omega. [Link]
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). MDPI. [Link]
  • Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors. (2025).
  • In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. (2020).
  • Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent. (2021). Semantic Scholar. [Link]

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The Strategic Intermediate Showdown: Is 5-Methylthiazole-2-carbonitrile a More Versatile Precursor than 2-Amino-5-methylthiazole in Drug Discovery?

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug development, the selection of a starting material can dictate the efficiency, flexibility, and ultimate success of a synthetic campaign. The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone pharmacophore found in a multitude of approved drugs.[1][2] Among the myriad of functionalized thiazoles, 2-amino-5-methylthiazole has long been hailed as a "privileged scaffold," a versatile building block for constructing complex molecular architectures.[3] However, an alternative, 5-methylthiazole-2-carbonitrile, presents a compelling case as a strategic intermediate, offering a different set of synthetic opportunities. This guide provides a comprehensive comparison of these two key intermediates, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.

At a Glance: A Tale of Two Functional Groups

The fundamental difference between these two molecules lies in the nature of the substituent at the 2-position of the 5-methylthiazole core: an electron-donating amino group versus an electron-withdrawing nitrile group. This seemingly simple substitution has profound implications for the reactivity of the thiazole ring and the synthetic transformations that can be readily employed.

Feature2-Amino-5-methylthiazoleThis compound
Functional Group Amino (-NH₂)Nitrile (-C≡N)
Electronic Nature Electron-donatingElectron-withdrawing
Reactivity Profile Nucleophilic amino group, activated ring for electrophilic substitutionElectrophilic carbon of the nitrile, versatile handle for transformations
Common Applications Direct incorporation as a pharmacophore (e.g., kinase inhibitors), derivatization of the amino groupPrecursor for amines, carboxylic acids, amides, and other functionalities
Synthetic Flexibility High for direct derivatizationHigh for functional group interconversion

The Reigning Champion: 2-Amino-5-methylthiazole's Enduring Legacy

2-Amino-5-methylthiazole and its derivatives are ubiquitous in medicinal chemistry, primarily due to the amino group's ability to act as a key hydrogen bond donor, mimicking the hinge-binding motif in many kinase inhibitors.[3] Its widespread use is a testament to its reliability and the wealth of established synthetic protocols.

Synthetic Utility of 2-Amino-5-methylthiazole:
  • Direct Pharmacophore Incorporation: The 2-aminothiazole moiety is a well-established pharmacophore in numerous FDA-approved drugs, including the anti-inflammatory drug Meloxicam.[4] Its synthesis often involves the Hantzsch thiazole synthesis, a robust and high-yielding reaction.[5]

  • Facile Derivatization: The primary amino group is a versatile handle for a wide array of chemical transformations, including acylation, sulfonylation, and condensation reactions to form Schiff bases.[1][6] This allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.

  • Ring Functionalization: The electron-donating nature of the amino group activates the thiazole ring, facilitating electrophilic substitution reactions at the 4- and 5-positions.[7]

Experimental Protocol: Synthesis of N-(5-methylthiazol-2-yl)acetamide (A Representative Acylation)

G cluster_0 Acylation of 2-Amino-5-methylthiazole 2-Amino-5-methylthiazole 2-Amino-5-methylthiazole N-(5-methylthiazol-2-yl)acetamide N-(5-methylthiazol-2-yl)acetamide 2-Amino-5-methylthiazole->N-(5-methylthiazol-2-yl)acetamide 1. Acetic Anhydride 2. Pyridine, rt Acetic Anhydride Acetic Anhydride Acetic Anhydride->N-(5-methylthiazol-2-yl)acetamide Pyridine Pyridine Pyridine->N-(5-methylthiazol-2-yl)acetamide

Caption: A typical acylation reaction of 2-amino-5-methylthiazole.

Procedure:

  • To a solution of 2-amino-5-methylthiazole (1.0 g, 8.76 mmol) in pyridine (10 mL) is added acetic anhydride (1.0 mL, 10.5 mmol) dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The mixture is then poured into ice-water (50 mL) and the resulting precipitate is collected by filtration.

  • The solid is washed with water and dried under vacuum to afford N-(5-methylthiazol-2-yl)acetamide.

Expected Yield: >90%

The Challenger: this compound as a Strategic Linchpin

While 2-amino-5-methylthiazole is often the final word in pharmacophore design, this compound offers a more nuanced, strategic advantage as a versatile intermediate. The nitrile group, a powerful electron-withdrawing group, can be transformed into a variety of other functional groups, providing access to a broader range of molecular diversity.

Synthetic Utility of this compound:
  • A Gateway to Diverse Functionalities: The true power of the nitrile group lies in its ability to be converted into other key functionalities. This includes:

    • Primary Amines: Reduction of the nitrile provides the corresponding aminomethyl group, offering a different attachment point and vector for SAR exploration compared to the 2-amino analogue.[8][9]

    • Carboxylic Acids: Hydrolysis of the nitrile yields the corresponding carboxylic acid, a crucial functional group for forming amides, esters, and other derivatives.[10][11][12]

    • Amides: Partial hydrolysis of the nitrile can afford the primary amide.[9]

  • Orthogonal Reactivity: The nitrile group is generally stable to many reaction conditions used to modify other parts of a molecule, allowing for late-stage functionalization.

  • Synthesis of the Core: The synthesis of 2-cyanothiazoles can be achieved through several methods, including the Sandmeyer reaction from the corresponding 2-aminothiazole or via dehydration of the corresponding amide.[13] A more direct route involves the reaction of α-haloketones with cyanothioacetamide.

Experimental Protocol: Hydrolysis of this compound to 5-Methylthiazole-2-carboxylic acid

G cluster_1 Hydrolysis of this compound This compound This compound 5-Methylthiazole-2-carboxylic acid 5-Methylthiazole-2-carboxylic acid This compound->5-Methylthiazole-2-carboxylic acid HCl, H₂O, Reflux HCl HCl HCl->5-Methylthiazole-2-carboxylic acid H2O H2O H2O->5-Methylthiazole-2-carboxylic acid

Caption: Acid-catalyzed hydrolysis of the nitrile to a carboxylic acid.

Procedure:

  • A mixture of this compound (1.0 g, 8.05 mmol) in 6 M hydrochloric acid (20 mL) is heated at reflux for 4 hours.

  • The reaction mixture is cooled to room temperature and the pH is adjusted to 3-4 with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 5-methylthiazole-2-carboxylic acid.

Expected Yield: 85-95%

Experimental Protocol: Reduction of this compound to (5-Methylthiazol-2-yl)methanamine

G cluster_2 Reduction of this compound This compound This compound (5-Methylthiazol-2-yl)methanamine (5-Methylthiazol-2-yl)methanamine This compound->(5-Methylthiazol-2-yl)methanamine 1. LiAlH₄, THF 2. H₂O workup LiAlH4 LiAlH4 LiAlH4->(5-Methylthiazol-2-yl)methanamine THF THF THF->(5-Methylthiazol-2-yl)methanamine G cluster_3 Decision Workflow Start Define Synthetic Goal Target_Pharmacophore Target contains a 2-aminothiazole pharmacophore? Start->Target_Pharmacophore Direct_Derivatization Direct derivatization of -NH₂ is desired? Target_Pharmacophore->Direct_Derivatization Yes Functional_Group_Interconversion Need access to -CH₂NH₂, -COOH, or other groups? Target_Pharmacophore->Functional_Group_Interconversion No Use_Amino Utilize 2-Amino-5-methylthiazole Direct_Derivatization->Use_Amino Yes Direct_Derivatization->Functional_Group_Interconversion No Functional_Group_Interconversion->Use_Amino No Use_Nitrile Utilize this compound Functional_Group_Interconversion->Use_Nitrile Yes

Caption: A decision-making workflow for selecting the optimal intermediate.

Choose 2-Amino-5-methylthiazole when:

  • The 2-aminothiazole moiety is a known pharmacophore for the target.

  • Rapid library synthesis via derivatization of the amino group is the primary goal.

  • Electrophilic substitution on the thiazole ring is a desired transformation.

Choose this compound when:

  • A wider range of functional groups at the 2-position is required for SAR exploration.

  • The synthetic route requires a robust handle that can be transformed in later steps.

  • Access to the 2-aminomethyl or 2-carboxy-5-methylthiazole scaffold is necessary.

Conclusion: A Matter of Synthetic Strategy

References

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC - NIH.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Methylthiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its use in discovery and synthesis; it culminates in its safe and responsible disposal. 5-Methylthiazole-2-carbonitrile (CAS No. 100516-71-0), a solid organosulfur and nitrile compound, requires meticulous handling not only during its application but also through its final journey as waste. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Profile and Immediate Safety Considerations

Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is paramount. This compound is classified as a hazardous substance.[1] The primary routes of exposure and associated risks are summarized below.

Hazard ClassificationDescriptionPrecautionary Action
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]Avoid generating dust. Handle only in a well-ventilated area, preferably a fume hood. Wear appropriate Personal Protective Equipment (PPE).
Skin Irritation Causes skin irritation.[1]Wear nitrile gloves and a lab coat. Avoid direct contact.
Eye Irritation Causes serious eye irritation.[1]Wear chemical safety goggles or a face shield.
Respiratory Irritation May cause respiratory irritation.[1]Use a fume hood to prevent inhalation of dust.

Immediate Actions in Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

  • Ingestion: If swallowed, call a poison center or doctor immediately.[1]

The Standard Disposal Workflow: A Step-by-Step Protocol

For the vast majority of laboratory settings, the direct disposal of this compound waste through a licensed hazardous waste contractor is the most appropriate and compliant method. This approach mitigates risks associated with chemical treatment within the lab.

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_Disposal Professional Disposal A Step 1: Don PPE B Step 2: Segregate Waste A->B Safety First C Step 3: Label Container B->C Prevent Cross-Contamination D Step 4: Secure Storage C->D Ensure Compliance E Step 5: Arrange Pickup D->E Hand-off to Professionals F Step 6: High-Temperature Incineration E->F Final Destruction

Standard Disposal Workflow for this compound.

Experimental Protocol: Standard Waste Handling

  • Personal Protective Equipment (PPE): Before handling any waste, equip yourself with the necessary PPE: safety goggles, a lab coat, and nitrile gloves.

  • Waste Segregation:

    • Collect all waste materials containing this compound, including unreacted compound, contaminated consumables (e.g., weighing boats, gloves, paper towels), and empty containers.

    • Place this waste into a dedicated, chemically resistant, and sealable container. Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[2]

  • Container Labeling:

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "this compound".

    • Include the CAS number: "100516-71-0".

    • List all constituents of the waste container, including any solvents used for rinsing.

  • Secure Storage:

    • Seal the container tightly to prevent any leaks or release of dust.

    • Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials, particularly strong oxidizing agents.[3]

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed professional waste disposal service.[4]

    • The standard and most effective method for the final disposal of nitrogen- and sulfur-containing organic compounds is high-temperature incineration. This process ensures the complete destruction of the compound, although it requires specialized facilities equipped to handle and neutralize the resulting sulfur and nitrogen oxides.[5]

Advanced Protocol: Chemical Neutralization (For Equipped Facilities)

While not standard practice for most laboratories, in some instances, chemical neutralization of the nitrile group through hydrolysis can be considered as a pre-treatment step to reduce the toxicity of the waste stream. This should only be performed by trained personnel in a well-equipped facility and with the explicit approval of the EHS department. The nitrile group can be hydrolyzed under acidic or basic conditions to form the less toxic carboxylic acid or its salt.[6][7]

Hydrolysis cluster_Process Nitrile Hydrolysis Pre-Treatment start 5-Methylthiazole- 2-carbonitrile Waste hydrolysis Heat under reflux with dilute acid (e.g., HCl) or base (e.g., NaOH) start->hydrolysis product 5-Methylthiazole- 2-carboxylic acid (or its salt) hydrolysis->product Chemical Transformation neutralize Neutralize (if necessary) product->neutralize final_waste Aqueous Waste for Disposal neutralize->final_waste

Conceptual workflow for chemical neutralization of the nitrile group.

Rationale Behind Hydrolysis:

The carbon-nitrogen triple bond in the nitrile group is susceptible to nucleophilic attack by water, a reaction that is significantly accelerated by heating in the presence of an acid or a base.[8][9]

  • Acidic Hydrolysis: Heating the nitrile with a dilute acid like hydrochloric acid will yield the corresponding carboxylic acid and an ammonium salt.[6]

  • Alkaline Hydrolysis: Refluxing with a base such as sodium hydroxide solution produces the salt of the carboxylic acid and ammonia gas.[6] The resulting carboxylate salt is generally less hazardous than the original nitrile.

Causality and Self-Validation:

This pre-treatment is a self-validating system in that the completion of the reaction can be monitored (e.g., by Thin Layer Chromatography) to ensure the full conversion of the hazardous nitrile. However, it introduces new hazards: the use of corrosive acids or bases, the need for heating under reflux, and the potential evolution of ammonia gas if using alkaline conditions. Therefore, this is a specialized procedure and not a general recommendation.

Conclusion: Prioritizing Safety and Compliance

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. While chemical neutralization offers a path to detoxification, the inherent risks of the procedure make it a specialized task. For the vast majority of researchers, scientists, and drug development professionals, the core directive is clear: treat this compound and its associated waste as hazardous, segregate and label it correctly, and entrust its final disposal to certified professionals. This adherence to protocol is the bedrock of a safe and sustainable research environment.

References

  • Cymit Quimica. (n.d.). Safety Data Sheet for 2-Thiazolecarbonitrile, 5-methyl-.
  • Clark, J. (2023). Hydrolysis of Nitriles.
  • Fluorochem Ltd. (2024). Safety Data Sheet: this compound.
  • U.S. Environmental Protection Agency. (n.d.). Chemical Removal of Nitrogen and Organic Sulfur from Coal: Final Report.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid.
  • Lumen Learning. (n.d.). Hydrolysis of nitriles. In Organic Chemistry II.
  • Wikipedia. (n.d.). Cyanide.
  • Santa Cruz Biotechnology. (n.d.).
  • Organic-Chemistry.org. (n.d.). Nitrile to Amide - Common Conditions.
  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles.
  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.
  • National Center for Biotechnology Information. (2022).
  • Sigma-Aldrich. (2024).
  • California Department of Toxic Substances Control. (n.d.).
  • National Center for Biotechnology Information. (n.d.). The two faces of cyanide: an environmental toxin and a potential novel mammalian gasotransmitter. In PubMed Central.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Fisher Scientific. (2021).
  • Cole-Parmer. (n.d.).
  • Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methylthiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling requires a deep understanding of the potential hazards and the appropriate measures to mitigate them. This guide provides essential, in-depth information on the selection, use, and disposal of Personal Protective Equipment (PPE) when working with 5-Methylthiazole-2-carbonitrile, a crucial intermediate in pharmaceutical synthesis. As your partner in laboratory safety, we aim to provide value beyond the product itself, ensuring you can conduct your research with the utmost confidence and protection.

Hazard Analysis: Understanding the Risks of this compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed [1].

  • H315: Causes skin irritation [1].

  • H319: Causes serious eye irritation [1].

  • H335: May cause respiratory irritation [1].

These classifications, indicated by the GHS07 pictogram (an exclamation mark), necessitate a multi-faceted approach to PPE to prevent exposure through ingestion, skin contact, eye contact, and inhalation[1]. The causality is clear: direct contact with this compound can lead to immediate and potentially severe health effects. Therefore, the selection of PPE is not merely a suggestion but a critical control measure.

Core PPE Requirements: A Head-to-Toe Approach

A comprehensive PPE strategy for this compound involves protection for the eyes, face, hands, and body, as well as respiratory protection under certain conditions.

Eye and Face Protection

Given the risk of serious eye irritation, standard safety glasses are insufficient.[1]

  • Chemical Splash Goggles: These are mandatory and should be worn at all times when handling the compound, even in small quantities. They form a seal around the eyes, offering protection from splashes, mists, and fine powders.

  • Face Shield: When there is a significant risk of splashes, such as during bulk transfers or when reacting the compound under pressure, a face shield should be worn in addition to chemical splash goggles. This provides a secondary layer of protection for the entire face.

Hand Protection

To prevent skin irritation, appropriate gloves are essential.[1]

  • Nitrile Gloves: Nitrile gloves are an excellent choice for handling this compound, offering good resistance to a range of chemicals.[2][3][4][5][6]

  • Glove Selection:

    • Thickness: For general laboratory use, a glove thickness of at least 4-6 mil is recommended. For tasks with a higher risk of puncture or prolonged exposure, consider thicker gloves (8 mil or greater).

    • Double Gloving: For particularly hazardous operations or when handling larger quantities, wearing two pairs of nitrile gloves can provide an additional layer of safety.

    • Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears. A compromised glove offers no protection.

Body Protection

Protecting the skin on your arms and body is crucial.

  • Laboratory Coat: A clean, flame-resistant lab coat should be worn and fully buttoned.

  • Chemical-Resistant Apron: For procedures with a high splash potential, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Body Protection: In the event of a large-scale operation or a significant spill, chemically resistant coveralls may be necessary.

Respiratory Protection

This compound can cause respiratory irritation.[1]

  • Engineering Controls: The primary method for controlling respiratory exposure is to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7]

  • Respirator Use: If a fume hood is unavailable, or if there is a potential for generating dust or aerosols (e.g., during weighing or transfers outside of a hood), respiratory protection is required. A NIOSH-approved respirator with an N95 filter for particulates or an organic vapor cartridge is recommended.[8] Always ensure you are fit-tested and trained in the proper use of your respirator.

PPE Selection Matrix

The level of PPE required can vary based on the specific task. The following table provides a general guideline:

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing (powder) Chemical Splash GogglesNitrile GlovesLab CoatFume Hood or N95 Respirator
Preparing Solutions Chemical Splash GogglesNitrile GlovesLab CoatFume Hood
Running Reactions Chemical Splash Goggles & Face ShieldDouble-Gloved NitrileLab Coat & Chemical ApronFume Hood
Handling Waste Chemical Splash GogglesNitrile GlovesLab CoatWell-ventilated area

Procedural Guidance: Donning and Doffing PPE

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Donning Sequence
  • Lab Coat/Apron: Put on your lab coat and fasten it completely. If needed, don a chemical apron.

  • Respirator: If required, perform a seal check and don your respirator.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if necessary.

  • Gloves: Don your gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing Sequence (in a designated area)
  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Face Shield/Goggles: Remove from the back of your head.

  • Lab Coat/Apron: Remove by turning it inside out, without touching the exterior.

  • Respirator: Remove from the back of your head.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Lab Coat / Apron don2 2. Respirator (if needed) don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles / Face Shield doff1->doff2 doff3 3. Lab Coat / Apron doff2->doff3 doff4 4. Respirator (if needed) doff3->doff4 doff5 5. Wash Hands doff4->doff5

Caption: The correct sequence for donning and doffing PPE.

Disposal Plan for Contaminated PPE

All PPE that has come into contact with this compound should be considered hazardous waste.

  • Gloves, wipes, and other disposable items: These should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Reusable PPE (e.g., goggles, face shields): These must be decontaminated thoroughly with an appropriate solvent and soap and water before reuse.

  • Lab Coats: If grossly contaminated, your lab coat should be disposed of as hazardous waste. For minor contamination, it should be laundered separately from personal clothing by a specialized service.

Never dispose of contaminated PPE in the regular trash. Consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.

Emergency Procedures in Case of Exposure

In the event of an accidental exposure, immediate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Always have the Safety Data Sheet (SDS) for this compound readily available for emergency responders.

ppe_selection start Assess Task & Quantity weighing Weighing Powder start->weighing solution Preparing Solution start->solution reaction Running Reaction start->reaction ppe_weigh Goggles Nitrile Gloves Lab Coat Fume Hood or Respirator weighing->ppe_weigh ppe_solution Goggles Nitrile Gloves Lab Coat Fume Hood solution->ppe_solution ppe_reaction Goggles & Face Shield Double Nitrile Gloves Lab Coat & Apron Fume Hood reaction->ppe_reaction

Caption: Decision workflow for selecting appropriate PPE.

By adhering to these guidelines, you can significantly reduce the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Nitrile Gloves for Chemical Handling. (n.d.). GlovesnStuff.
  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.).
  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves.
  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? (2025, May 7). S&S Glove.
  • Nitrile Gloves: 4 Aspects of Superior Hand Protection. (2024, November 1).
  • Safety Data Sheet - 2-Amino-5-methylthiazole. (2010, March 29).
  • Safety Data Sheet. (n.d.). 3M.
  • MSDS of 2-aMinomethyl-thiazole-5-carbonitrile. (n.d.). Capot Chemical.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.